1H-Benzimidazole-2-propanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJGVSXDQPGNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364861 | |
| Record name | 1H-Benzimidazole-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42784-26-9 | |
| Record name | 1H-Benzimidazole-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1H-Benzimidazole-2-propanamine" fundamental properties
An In-Depth Technical Guide to 1H-Benzimidazole-2-propanamine: Core Properties and Scientific Insights
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1H-Benzimidazole-2-propanamine, a heterocyclic compound belonging to the esteemed benzimidazole family. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the fundamental properties, synthesis, and potential applications of this specific derivative.
The Benzimidazole Scaffold: A Foundation of Therapeutic Potential
The benzimidazole nucleus, an aromatic bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in the development of pharmaceuticals.[2][3] Its structural similarity to naturally occurring nucleotides allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[4] Marketed drugs containing the benzimidazole core span a wide range of therapeutic areas, including proton-pump inhibitors (e.g., omeprazole), antihistamines, and anthelmintics.[5] The versatility of the benzimidazole ring, particularly at the 1-, 2-, and 5-positions, allows for the synthesis of a vast library of derivatives with diverse biological functions, such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3]
Physicochemical Properties of 1H-Benzimidazole-2-propanamine
While extensive experimental data for 1H-Benzimidazole-2-propanamine is not widely published, its core physicochemical properties can be identified and extrapolated from available data and the nature of its chemical structure.
| Property | Value/Information | Source |
| IUPAC Name | 1H-Benzimidazole-2-propanamine | ChemicalBook |
| CAS Number | 42784-26-9 | [6][7] |
| Molecular Formula | C10H13N3 | Inferred |
| Molecular Weight | 175.23 g/mol | Inferred |
| Appearance | Expected to be a solid at room temperature, typical of many benzimidazole derivatives. | |
| Solubility | The presence of the propanamine side chain is expected to impart some solubility in polar organic solvents and aqueous acidic solutions.[8] | |
| Basicity | The imidazole nitrogen and the primary amine of the propanamine group confer basic properties to the molecule.[2] |
Synthesis and Characterization: A Proposed Pathway
The synthesis of 2-substituted benzimidazoles is well-documented, with the most common method being the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[9][10][11]
Proposed Synthesis of 1H-Benzimidazole-2-propanamine
A plausible and efficient route for the synthesis of 1H-Benzimidazole-2-propanamine involves the condensation of o-phenylenediamine with 3-aminopropanoic acid (β-alanine) under acidic conditions, followed by cyclization.
Experimental Protocol: Synthesis of 1H-Benzimidazole-2-propanamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1 equivalent) and 3-aminopropanoic acid (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent and acid catalyst. A common choice is polyphosphoric acid (PPA) or a mixture of an alcohol and a mineral acid. Green chemistry approaches might utilize water or an ionic liquid as the solvent.[12]
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1H-Benzimidazole-2-propanamine.
Structural Characterization
The identity and purity of the synthesized 1H-Benzimidazole-2-propanamine would be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Expected peaks would include N-H stretching for the secondary amine in the imidazole ring and the primary amine in the side chain, C-H aromatic stretching, and C=N stretching.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by showing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Caption: Proposed synthesis pathway for 1H-Benzimidazole-2-propanamine.
Potential Pharmacological Profile and Mechanism of Action
Given the extensive biological activities of the benzimidazole scaffold, 1H-Benzimidazole-2-propanamine is a promising candidate for various therapeutic applications. Its potential pharmacological profile is likely to include:
-
Antimicrobial Activity: Benzimidazole derivatives have shown significant activity against a wide range of bacteria and fungi.[1] The presence of the basic propanamine side chain may enhance its interaction with microbial cell membranes or intracellular targets.
-
Antiparasitic Activity: Many anthelmintic drugs are benzimidazole-based. Their mechanism often involves the inhibition of tubulin polymerization in parasites.[3][15] 1H-Benzimidazole-2-propanamine could potentially exhibit similar activity.
-
Anticancer Activity: The benzimidazole core is present in several anticancer agents.[16] Potential mechanisms include the inhibition of specific kinases or interaction with DNA.
-
Anti-inflammatory and Analgesic Activity: Certain benzimidazole derivatives have demonstrated anti-inflammatory and analgesic properties.[1]
The precise mechanism of action for 1H-Benzimidazole-2-propanamine would need to be elucidated through dedicated biological assays. A general experimental workflow for preliminary screening is outlined below.
Caption: Experimental workflow for biological evaluation.
Analytical Methodologies
For quality control and research purposes, the following analytical methods are recommended for 1H-Benzimidazole-2-propanamine:
-
Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions during purification.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and stability studies. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) would likely be effective.
-
Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.
Safety and Toxicology
-
Handling: Should be handled in a well-ventilated area, preferably in a chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Health Hazards: May cause skin, eye, and respiratory irritation.[18] Harmful if swallowed or inhaled.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]
It is crucial to consult the specific Safety Data Sheet (SDS) for this compound once available and to handle it with the care afforded to all research chemicals with unknown toxicological profiles.
Conclusion
1H-Benzimidazole-2-propanamine is a derivative of the pharmacologically significant benzimidazole scaffold. While specific data on this compound is limited, its structural features suggest potential for a range of biological activities, particularly in the antimicrobial and antiparasitic arenas. The proposed synthesis is straightforward, and the compound can be characterized using standard analytical techniques. Further research into the biological properties of 1H-Benzimidazole-2-propanamine is warranted to fully explore its therapeutic potential.
References
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH. (n.d.).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (n.d.).
- Synthesis of benzimidazole derivatives. - ResearchGate. (n.d.).
- Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (n.d.).
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023, June 19).
- N-[2-(1H-Benzimidazol-2-yl)ethyl]propan-2-amine - PubChem. (n.d.).
- 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 - ChemicalBook. (n.d.).
- 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 - ChemicalBook. (2022, August 26).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 1H-Benzimidazole-2-methanamine | C8H9N3 | CID 145820 - PubChem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - Frontiers. (n.d.).
- Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH. (n.d.).
- Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety - ResearchGate. (2025, August 9).
- 2-Benzimidazolepropanol | C10H12N2O | CID 75470 - PubChem - NIH. (n.d.).
- Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC. (2019, August 6).
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.).
- 1H-Benzimidazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Chemical Properties of 1H-Benzimidazole (CAS 51-17-2) - Cheméo. (n.d.).
- Benzimidazole - Wikipedia. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- CAS 55661-34-2: 1H-Benzimidazole-1-ethanamine | CymitQuimica. (n.d.).
- What are the applications of Synthetic and Application of 1H-Benzimidazole-2-Methanol? (n.d.).
- Synthesis of 1H-benzimidazole-1-propanamine - PrepChem.com. (n.d.).
- In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed. (2018, January).
- Benzimidazole synthesis - Organic Chemistry Portal. (n.d.).
- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives - Oriental Journal of Chemistry. (n.d.).
- Process for the preparation of 1H-benzimidazoles - Google Patents. (n.d.).
- Synthesis and voltammetric detection of 1H-benzimidazole derivatives on the interaction with DNA - DergiPark. (n.d.).
- Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed. (2002, August 19).
- An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. (n.d.).
- 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem. (n.d.).
- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry - ResearchGate. (2025, June 6).
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. (2023, July 6).
Sources
- 1. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole - Wikipedia [en.wikipedia.org]
- 6. 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 [amp.chemicalbook.com]
- 7. 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 [chemicalbook.com]
- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orientjchem.org [orientjchem.org]
- 15. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Page loading... [guidechem.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-2-propanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1H-Benzimidazole-2-propanamine, a significant heterocyclic compound with applications in medicinal chemistry. The document delves into the core chemical principles, reaction mechanisms, and practical experimental protocols for its synthesis. Emphasis is placed on explaining the rationale behind methodological choices to ensure both scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1] Derivatives of benzimidazole have been successfully developed as anti-ulcer, anthelmintic, antiviral, anticancer, and anti-inflammatory agents.[1]
1H-Benzimidazole-2-propanamine, in particular, serves as a key building block in the synthesis of more complex molecules, including those with potential antibacterial properties.[2] A thorough understanding of its synthesis is therefore crucial for the development of novel therapeutic agents.
Core Synthesis Pathways: A Mechanistic Approach
The synthesis of 1H-Benzimidazole-2-propanamine primarily revolves around the formation of the benzimidazole ring system by condensing o-phenylenediamine with a suitable three-carbon synthon. The most direct and widely recognized approach involves the reaction with β-alanine (3-aminopropanoic acid) or its derivatives.
The Phillips-Ladenburg Condensation: A Cornerstone of Benzimidazole Synthesis
The Phillips-Ladenburg reaction is a classical and robust method for the synthesis of benzimidazoles, involving the condensation of o-phenylenediamines with carboxylic acids in the presence of an acid catalyst.[3][4] This method is directly applicable to the synthesis of 1H-Benzimidazole-2-propanamine using o-phenylenediamine and β-alanine as starting materials.
Mechanism: The reaction is initiated by the protonation of the carboxylic acid, which enhances its electrophilicity. One of the amino groups of o-phenylenediamine then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent dehydration and cyclization yield the benzimidazole ring.
Diagram of the Phillips-Ladenburg Condensation Mechanism:
Sources
The Unseen Scaffolding: A Technical Guide to 1H-Benzimidazole-2-propanamine and its Role in Modern Drug Discovery
This guide delves into the world of 1H-Benzimidazole-2-propanamine, a molecule that, while not a household name, represents a critical building block in the development of numerous therapeutic agents. We will explore the rich history of its parent scaffold, the benzimidazole ring, detail the synthetic pathways to this versatile intermediate, and illuminate its significance in the ongoing quest for novel pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals who seek a deeper understanding of this important chemical entity.
The Benzimidazole Core: A Legacy of Therapeutic Innovation
The story of 1H-Benzimidazole-2-propanamine is intrinsically linked to the discovery and development of its foundational structure, the benzimidazole ring. This heterocyclic aromatic organic compound, formed by the fusion of benzene and imidazole rings, was first synthesized in 1872.[1] However, its profound impact on medicine truly began to unfold in the mid-20th century with the investigation of vitamin B12, which features a benzimidazole derivative in its structure.[2] This discovery sparked a wave of research into the therapeutic potential of the benzimidazole scaffold.
The versatility of the benzimidazole ring lies in its structural similarity to naturally occurring purine nucleosides, allowing it to interact with various biological macromolecules. This has led to the development of a vast array of drugs with diverse pharmacological activities, including:
-
Anthelmintics: Compounds like albendazole and mebendazole function by binding to the tubulin of parasitic worms, disrupting their cellular structure.[2]
-
Proton Pump Inhibitors: Omeprazole and lansoprazole, used to treat acid reflux and ulcers, act by inhibiting the H+/K+ ATPase in the stomach.
-
Antihistamines: Mizolastine and bilastine are examples of benzimidazole-containing drugs that block histamine receptors.
-
Anticancer Agents: The benzimidazole scaffold has been a focus of oncology research, with some derivatives showing promise in targeting various cancer cell lines.
This rich history underscores the importance of the benzimidazole core as a "privileged scaffold" in medicinal chemistry, a foundation upon which a multitude of life-saving drugs have been built. 1H-Benzimidazole-2-propanamine represents a key intermediate in the continued evolution of this remarkable class of compounds.
Synthetic Pathways to 1H-Benzimidazole-2-propanamine: A Chemist's Perspective
The synthesis of 1H-Benzimidazole-2-propanamine can be conceptually broken down into two key stages: the formation of the benzimidazole ring system and the introduction of the 2-propanamine side chain.
Formation of the Benzimidazole Nucleus
The most common and direct method for synthesizing the benzimidazole core is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative.
A general workflow for this synthesis is depicted below:
Figure 1: General Synthesis of the Benzimidazole Ring.
Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole (A Precursor)
This protocol outlines the synthesis of 2-methyl-1H-benzimidazole, a common precursor that can be further modified to yield 1H-Benzimidazole-2-propanamine.
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Hydrochloric Acid (4N)
-
Ammonium Hydroxide (10%)
-
Ethanol
-
Activated Charcoal
-
Round-bottom flask with reflux condenser
-
Beakers, filter paper, etc.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.1 mol of o-phenylenediamine in 50 mL of 4N hydrochloric acid.
-
Add 0.12 mol of glacial acetic acid to the solution.
-
Gently reflux the mixture for 2 hours.
-
After cooling, carefully neutralize the reaction mixture with 10% ammonium hydroxide until precipitation is complete.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from a 10% ethanol solution after treating with activated charcoal to decolorize.
-
Dry the purified crystals of 2-methyl-1H-benzimidazole.
Introduction of the 2-Propanamine Side Chain
With the 2-methyl-benzimidazole in hand, the next step is to introduce the propanamine side chain. A common strategy involves a multi-step synthesis, for example, via a Mannich-type reaction or by building the side chain from a suitable starting material. A more direct, though less commonly documented specific route for 1H-Benzimidazole-2-propanamine, likely involves the condensation of o-phenylenediamine with β-aminobutyric acid or a derivative.
A plausible synthetic pathway is outlined below:
Figure 2: Plausible Synthesis of 1H-Benzimidazole-2-propanamine.
Biological Significance and Therapeutic Potential
While 1H-Benzimidazole-2-propanamine itself is primarily a synthetic intermediate, its structural motif is found in compounds with significant biological activity. The presence of the basic amine function in the side chain allows for the formation of salts, which can improve solubility and bioavailability. Furthermore, this amine group can serve as a key interaction point with biological targets.
Derivatives of 1H-Benzimidazole-2-propanamine have been investigated for a range of therapeutic applications, including:
-
Antiparasitic Agents: The benzimidazole core is a well-established pharmacophore for antiparasitic drugs. Modifications at the 2-position can modulate the spectrum of activity against various parasites.
-
Antimicrobial Agents: The structural resemblance to purines allows benzimidazole derivatives to interfere with microbial metabolic pathways.
-
Anticancer Agents: The propanamine side chain can be modified to interact with specific targets in cancer cells, such as kinases or topoisomerases.
The following table summarizes the diverse biological activities of various benzimidazole derivatives, highlighting the therapeutic potential of this chemical class.
| Class of Benzimidazole Derivative | Example(s) | Biological Activity | Mechanism of Action (if known) |
| Anthelmintics | Albendazole, Mebendazole | Anti-parasitic (worms) | Binds to β-tubulin, inhibiting microtubule formation.[2] |
| Proton Pump Inhibitors | Omeprazole, Lansoprazole | Anti-ulcer | Inhibits the H+/K+ ATPase pump in gastric parietal cells. |
| Antihistamines | Astemizole, Bilastine | Anti-allergic | Blocks H1 histamine receptors.[2] |
| Anticancer | Dacarbazine | Antineoplastic | Acts as an alkylating agent, damaging cancer cell DNA. |
| Antiviral | Maribavir | Antiviral (CMV) | Inhibits viral DNA assembly and egress. |
Future Directions and Conclusion
The benzimidazole scaffold, and by extension intermediates like 1H-Benzimidazole-2-propanamine, continues to be a fertile ground for drug discovery. Current research focuses on the synthesis of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The use of combinatorial chemistry and high-throughput screening allows for the rapid evaluation of large libraries of benzimidazole-based compounds against a wide range of biological targets.
References
-
Wikipedia. Benzimidazole. [Link]
-
Biotech Research Asia. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
-
ResearchGate. Therapeutic evolution of benzimidazole derivatives in the last quinquennial period. [Link]
-
ResearchGate. (2024). Medicinal chemistry of benzimidazole, a versatile pharmacophore. [Link]
-
National Institutes of Health. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]
-
PubMed. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. [Link]
-
ResearchGate. Diverse biological activities of benzimidazole derivatives. [Link]
-
Semantic Scholar. Benzimidazole: A milestone in the field of medicinal chemistry. [Link]
-
PubMed. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. [Link]
-
ResearchGate. An Overview on Biological Activity of Benzimidazole Derivatives. [Link]
-
Royal Society of Chemistry. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]
-
ResearchGate. Synthetic route for the synthesis of 1H-benzimidazoles. [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
Sources
An In-Depth Technical Guide to 1H-Benzimidazole-2-propanamine: Synthesis, Properties, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 1H-Benzimidazole-2-propanamine
1H-Benzimidazole-2-propanamine, a molecule of significant interest in medicinal chemistry, is a heterocyclic aromatic compound featuring a benzimidazole core with a propanamine substituent at the 2-position. Its structural similarity to endogenous purines allows it to interact with biological macromolecules, making it a versatile scaffold for drug design and development. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and established and potential pharmacological applications, with a particular focus on its antimicrobial activity.
The nomenclature of this compound can vary, leading to potential ambiguity in scientific literature. To ensure clarity, this guide will primarily use its systematic IUPAC name and provide a list of common synonyms.
IUPAC Name: 3-(1H-benzimidazol-2-yl)propan-1-amine[1][2][3]
Synonyms:
-
1H-Benzimidazole-2-propanamine
-
2-(3-Aminopropyl)benzimidazole[4]
-
3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine[5]
-
2-(γ-Aminopropyl)benzimidazole
Synthesis and Molecular Architecture
The synthesis of 1H-Benzimidazole-2-propanamine is typically achieved through the condensation of o-phenylenediamine with a suitable three-carbon synthon carrying a protected or precursor amine functionality. A well-established and efficient method involves the reaction of o-phenylenediamine with γ-aminobutyric acid derivatives or, more directly, with 2-pyrrolidone.
Experimental Protocol: Synthesis from o-Phenylenediamine and 2-Pyrrolidone
This protocol details the synthesis of 2-(3'-aminopropyl)-benzimidazole, an alternative name for 1H-Benzimidazole-2-propanamine.[4]
Materials:
-
o-Phenylenediamine (1.5 mols)
-
2-Pyrrolidone (1 mol)
-
p-Toluene sulfonic acid (catalyst)
-
Nitrogen gas atmosphere
Procedure:
-
In a reaction vessel equipped for distillation and under a nitrogen atmosphere, combine o-phenylenediamine, 2-pyrrolidone, and a catalytic amount of p-toluene sulfonic acid.
-
Heat the mixture with stirring. The temperature should be gradually increased from 150°C to 250°C over a period of 5 hours.
-
During the heating process, water will be eliminated and should be removed by distillation.
-
After the reaction is complete, subject the reaction mixture to fractional distillation under reduced pressure (0.1 Torr).
-
The product, 2-(3'-aminopropyl)-benzimidazole, will distill at a temperature of 190°C to 196°C.
Yield: Approximately 85.5% of the theoretical yield.
Product Characteristics: The product is obtained as a brownish-yellow crystalline mass with a melting point of 118°C.[4]
Physicochemical and Spectroscopic Profile
The physicochemical properties of 1H-Benzimidazole-2-propanamine are crucial for its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₃ | [6] |
| Molecular Weight | 175.23 g/mol | [6] |
| Melting Point | 118°C | [4] |
| Boiling Point | 190-196°C at 0.1 Torr | [4] |
While extensive experimental data for this specific molecule is not widely published, the benzimidazole core generally imparts a high degree of chemical stability. The propanamine side chain introduces a basic center, influencing its solubility in aqueous media, particularly at physiological pH.
The Antimicrobial Potential of Benzimidazole Scaffolds
Benzimidazole derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and parasites.[7][8] The structural resemblance of the benzimidazole nucleus to purine enables these compounds to interfere with essential cellular processes.
Mechanism of Antibacterial Action
The primary proposed mechanism of antibacterial action for many benzimidazole derivatives is the inhibition of microbial nucleic acid and protein synthesis.[8] By acting as competitive inhibitors of purine, they can disrupt the biosynthesis of DNA and RNA, leading to a bacteriostatic or bactericidal effect. Some derivatives have also been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication.[9]
Caption: Proposed mechanism of antibacterial action for benzimidazole derivatives.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on benzimidazole derivatives have revealed that the nature and position of substituents on the benzimidazole ring significantly influence their antimicrobial potency. For instance, the presence of electron-withdrawing groups can enhance antibacterial activity.[7] The 2-substituted benzimidazoles, such as 1H-Benzimidazole-2-propanamine, are of particular interest as they often exhibit enhanced pharmacological properties compared to other analogues.[8]
Applications in Drug Development and Research
Beyond its intrinsic antimicrobial properties, 1H-Benzimidazole-2-propanamine serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its primary amine functionality allows for straightforward derivatization, enabling the exploration of a wider chemical space.
Notably, this compound is a key intermediate in the development of histamine H3 receptor antagonists, which are being investigated for the treatment of various neurological disorders.[5] It is also utilized in the design of novel compounds with potential anticonvulsant, anti-inflammatory, and anticancer activities.[5]
Conclusion
1H-Benzimidazole-2-propanamine is a molecule with a well-defined synthetic pathway and significant potential in the field of medicinal chemistry. Its benzimidazole core provides a privileged scaffold for interacting with biological targets, leading to a broad spectrum of pharmacological activities, most notably its antimicrobial effects. While further research is needed to fully elucidate the specific antimicrobial potency and spectrum of this particular compound, the existing body of knowledge on benzimidazole derivatives strongly suggests its promise as a lead compound for the development of new anti-infective agents. Furthermore, its utility as a versatile synthetic intermediate solidifies its importance for researchers and scientists in the ongoing quest for novel therapeutics.
References
-
PrepChem. Synthesis of 2-(3'-aminopropyl)-benzimidazole. Available at: [Link].
-
PrepChem. Synthesis of 2-(3-benzylaminopropyl)benzimidazole. Available at: [Link].
- Review on antimicrobial activity of 2- substitude-benzimidazole compouds. (2024).
- Pharmacophore SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. (2022). Indo American Journal of Pharmaceutical Sciences.
-
MySkinRecipes. 3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride. Available at: [Link].
- Rashdan, Y. A., et al. (2021).
-
PubChem. 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Available at: [Link].
- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (2017). International Journal of Pharmaceutical and Clinical Research.
- El-Masry, A. H., et al. (2000).
- Rashid, M., et al. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank.
- Dokla, E. M. E., et al. (2020).
-
MICs of the selected benzimidazole derivatives against the reference... - ResearchGate. Available at: [Link].
- Choudhary, K., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine.
- Google Patents. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
-
ResearchGate. Preparation of benzimidazole derivatives. Benzimidazole was synthesized... Available at: [Link].
Sources
- 1. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-(1H-Benzimidazol-2-yl)propan-1-amine dihydrochloride 95% | CAS: 42784-26-9 | AChemBlock [achemblock.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride [myskinrecipes.com]
- 6. 3-(1H-Benzimidazol-1-yl)propan-1-amine_TargetMol [targetmol.com]
- 7. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsm.com [ijpsm.com]
An In-depth Technical Guide to 1H-Benzimidazole-2-propanamine: Structure, Synthesis, and Characterization
Introduction: The Significance of the Benzimidazole Scaffold
To researchers, scientists, and drug development professionals, the benzimidazole core is a familiar and highly valued scaffold. As a heterocyclic aromatic compound, its structure, formed by the fusion of benzene and imidazole, is isosteric to naturally occurring nucleotides. This fundamental property allows benzimidazole derivatives to readily interact with a multitude of biological macromolecules, making them a cornerstone in medicinal chemistry.[1] The benzimidazole framework is present in numerous FDA-approved drugs and is continually explored for a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[1][2]
This guide focuses on a specific derivative, 1H-Benzimidazole-2-propanamine (CAS No. 42784-26-9).[3][4] By elucidating its chemical structure, outlining a representative synthesis, and detailing a comprehensive characterization workflow, we aim to provide a foundational understanding of this molecule for its potential application in rational drug design and development.
Section 1: Chemical Structure Elucidation
1H-Benzimidazole-2-propanamine consists of a central benzimidazole ring system with a propanamine (-CH₂CH₂CH₂NH₂) substituent at the 2-position. The molecular formula is C₁₀H₁₃N₃, with a molecular weight of approximately 175.23 g/mol .[4] The key structural features include:
-
The Benzimidazole Core: A planar, bicyclic aromatic system. The imidazole portion contains two nitrogen atoms, one of which (at position 1) bears a hydrogen atom, capable of tautomerization.
-
The Propanamine Side Chain: A flexible three-carbon aliphatic chain terminating in a primary amine group (-NH₂). This group imparts basicity to the molecule and provides a key site for hydrogen bonding or salt formation.
// Define nodes for atoms N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="1,0!"]; N3 [label="N", pos="0,-0.866!"]; C4 [label="C", pos="-1.2,-1.4!"]; C5 [label="C", pos="-2.4,-0.7!"]; C6 [label="C", pos="-2.4,0.7!"]; C7 [label="C", pos="-1.2,1.4!"]; C3a [label="C", pos="-0.8,0!"]; C7a [label="C", pos="-0.8,0!"]; // Overlap with C3a for fusion point
H1 [label="H", pos="-0.5,1.5!"]; H_N3 [label="H", pos="0.5,-1.5!"]; H4 [label="H", pos="-1.2,-2.1!"]; H5 [label="H", pos="-3.1,-1.1!"]; H6 [label="H", pos="-3.1,1.1!"]; H7 [label="H", pos="-1.2,2.1!"];
// Side chain atoms C8 [label="C", pos="2.2,0!"]; H8a [label="H", pos="2.5,0.7!"]; H8b [label="H", pos="2.5,-0.7!"]; C9 [label="C", pos="3.2,0!"]; H9a [label="H", pos="3.5,0.7!"]; H9b [label="H", pos="3.5,-0.7!"]; C10 [label="C", pos="4.2,0!"]; H10a [label="H", pos="4.5,0.7!"]; H10b [label="H", pos="4.5,-0.7!"]; N11 [label="N", pos="5.2,0!"]; H11a [label="H", pos="5.5,0.7!"]; H11b [label="H", pos="5.5,-0.7!"];
// Define bonds edge [len=1.0]; N1 -- C2; C2 -- N3; N3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1; C3a -- C7; // Benzene ring fusion
// Double bonds edge [style=double]; N1 -- C7a; C2 -- N3; C4 -- C5; C6 -- C7;
// Single bonds for hydrogens edge [style=solid]; N1 -- H1; N3 -- H_N3; C4 -- H4; C5 -- H5; C6 -- H6; C7 -- H7;
// Side chain bonds C2 -- C8; C8 -- H8a; C8 -- H8b; C8 -- C9; C9 -- H9a; C9 -- H9b; C9 -- C10; C10 -- H10a; C10 -- H10b; C10 -- N11; N11 -- H11a; N11 -- H11b;
// Add labels labelloc="t"; label="Chemical Structure of 1H-Benzimidazole-2-propanamine"; fontsize=14; } Caption: Chemical Structure of 1H-Benzimidazole-2-propanamine.
Section 2: Representative Synthesis
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, is a classic and reliable method.[5][6][7] This approach ensures the formation of the benzimidazole ring system with the desired substituent at the 2-position.
A representative synthesis for 1H-Benzimidazole-2-propanamine would involve the reaction of o-phenylenediamine with 4-aminobutanoic acid (GABA) or a suitable derivative. The acid provides the three-carbon chain and the terminal amine.
// Nodes Reactants [label="o-Phenylenediamine\n+ 4-Aminobutanoic Acid", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="Acid Catalyst\n(e.g., 4N HCl)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Phillips Condensation\nReflux (e.g., 100-120°C)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Neutralization & Workup\n1. Cool reaction mixture\n2. Neutralize with base (e.g., NH4OH)\n3. Precipitate product", shape=box]; Purification [label="Purification\nRecrystallization from a\nsuitable solvent (e.g., Ethanol/Water)", shape=parallelogram]; Product [label="Pure 1H-Benzimidazole-2-propanamine", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Reaction; Acid -> Reaction; Reaction -> Workup [label="Forms crude product"]; Workup -> Purification; Purification -> Product; } Caption: General workflow for the synthesis of 1H-Benzimidazole-2-propanamine.
Mechanism Insight: The Phillips reaction mechanism begins with the acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid.[5][8] This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. The final step is a dehydration event, which results in the formation of the aromatic imidazole ring.[8]
Section 3: Spectroscopic Characterization
Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for confirming the identity and purity of the synthesized compound.
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 1H-Benzimidazole-2-propanamine, the spectrum provides distinct signals for the aromatic, amine, and aliphatic protons.
Expected Chemical Shifts (in DMSO-d₆): The choice of DMSO-d₆ as a solvent is strategic for benzimidazole derivatives as it allows for the clear observation of the exchangeable N-H protons.[9]
| Proton Type | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Imidazole N-H | 12.0 - 12.5 | Broad Singlet | 1H | Deshielded due to aromaticity and hydrogen bonding; broadening from nitrogen's quadrupole moment and chemical exchange.[10] |
| Aromatic C-H | 7.10 - 7.60 | Multiplet | 4H | Protons on the benzene ring reside in the characteristic aromatic region. The pattern depends on the symmetry.[11] |
| Methylene (α to ring) | ~3.0 - 3.2 | Triplet | 2H | Deshielded by the adjacent electron-withdrawing benzimidazole ring. |
| Methylene (β to ring) | ~2.0 - 2.2 | Multiplet | 2H | Shows coupling to both adjacent methylene groups. |
| Methylene (γ to ring) | ~2.8 - 3.0 | Triplet | 2H | Deshielded by the adjacent terminal amine group. |
| Amine N-H₂ | Variable (1.5 - 3.0) | Broad Singlet | 2H | Position is concentration and temperature-dependent; often exchanges with trace water in the solvent. |
¹³C NMR provides information on the carbon framework of the molecule.
Expected Chemical Shifts (in DMSO-d₆):
| Carbon Type | Approx. Chemical Shift (δ, ppm) | Rationale |
| Imidazole C2 | ~155 - 158 | The most downfield carbon, situated between two nitrogen atoms.[12] |
| Aromatic C (fused) | ~135 - 143 | Quaternary carbons at the ring fusion. |
| Aromatic C-H | ~110 - 125 | Carbons bearing protons in the benzene ring.[13] |
| Aliphatic C (α to ring) | ~28 - 32 | Aliphatic carbon directly attached to the C2 of the ring. |
| Aliphatic C (β to ring) | ~25 - 29 | Central carbon of the propyl chain. |
| Aliphatic C (γ to ring) | ~38 - 42 | Carbon adjacent to the terminal amine group. |
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| N-H (Imidazole) | 3100 - 3400 | Stretching | Medium, Broad |
| N-H (Amine) | 3300 - 3500 | Stretching | Medium (often two bands for -NH₂) |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium to Weak |
| C-H (Aliphatic) | 2850 - 2960 | Stretching | Medium to Strong |
| C=N / C=C | 1580 - 1630 | Stretching | Strong |
| N-H (Amine) | 1550 - 1650 | Bending (Scissoring) | Medium |
Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. Using Electron Ionization (EI), a hard ionization technique, the molecule is expected to fragment in a predictable manner.[14][15]
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight of the compound.[4]
-
Key Fragments: The fragmentation of benzimidazoles is complex but often involves characteristic losses.[16][17]
-
Loss of HCN (m/z = 148): A common fragmentation pathway for the imidazole ring.[16]
-
Side-chain cleavage: Fragmentation of the propanamine chain can lead to various daughter ions. For example, cleavage beta to the ring (benzylic cleavage) is often favored, which could lead to a stable ion.
-
Base Peak: The most abundant ion in the spectrum, which could result from a particularly stable fragment.
-
Section 4: Experimental Protocols
The integrity of characterization data is directly dependent on meticulous sample preparation and adherence to established analytical protocols.
Causality: The goal is to create a homogeneous solution free of particulate matter, which can disrupt the magnetic field and degrade spectral quality. The deuterated solvent is used to avoid large solvent signals in the ¹H spectrum.[18][19][20]
-
Weigh Sample: Accurately weigh 5-25 mg of the purified 1H-Benzimidazole-2-propanamine into a clean, dry vial.[21]
-
Add Solvent: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[22]
-
Dissolve: Gently agitate or vortex the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into the NMR tube.[22]
-
Transfer: Transfer the clear solution into a clean, high-quality 5 mm NMR tube. The optimal sample height should be around 4-5 cm.[19]
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm), unless the solvent peak is used as a secondary reference.
-
Analyze: Cap the tube, label it clearly, and insert it into the NMR spectrometer for analysis.
Causality: The sample must be diluted in an IR-transparent matrix like KBr to prevent total absorption of the IR beam. The mixture is pressed into a thin, transparent pellet to allow light to pass through for analysis.[23][24]
-
Drying: Ensure the potassium bromide (KBr) powder (spectroscopic grade) and the sample are completely dry to avoid interfering O-H bands from water. Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.[23]
-
Weighing: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The typical sample-to-KBr ratio is about 1:100.[25]
-
Grinding: Combine the sample and KBr in a clean agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[24]
-
Loading the Die: Transfer a portion of the powder into the sleeve of a pellet press die set. Distribute it evenly.
-
Pressing: Place the die into a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes. Applying a vacuum to the die during pressing can help remove trapped air and improve pellet transparency.[26][27]
-
Analysis: Carefully remove the resulting thin, transparent (or translucent) pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Causality: The sample must be volatilized in a high vacuum and then bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation, creating a reproducible mass spectrum.[28][29]
-
Sample Introduction: Introduce a small quantity of the solid sample (microgram level) into the mass spectrometer, typically via a direct insertion probe.
-
Volatilization: The probe is heated under high vacuum to vaporize the sample directly into the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons. This energy is sufficient to knock an electron from the molecule, forming a molecular ion (M⁺), and to induce extensive, reproducible fragmentation.[15][30]
-
Analysis: The resulting positive ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
// Nodes Start [label="Purified\n1H-Benzimidazole-2-propanamine", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
// NMR Branch NMR_Prep [label="Protocol 1:\nDissolve in DMSO-d6\nAdd TMS Standard", fillcolor="#FBBC05", fontcolor="#202124"]; NMR_Analysis [label="Acquire ¹H & ¹³C Spectra", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR_Data [label="NMR Data:\nChemical Shifts (δ)\nCoupling Constants (J)\nIntegration", shape=note];
// FTIR Branch FTIR_Prep [label="Protocol 2:\nGrind with KBr\nPress into Pellet", fillcolor="#FBBC05", fontcolor="#202124"]; FTIR_Analysis [label="Acquire IR Spectrum", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FTIR_Data [label="FTIR Data:\nCharacteristic Absorption Bands\n(cm⁻¹)", shape=note];
// MS Branch MS_Prep [label="Protocol 3:\nIntroduce via Direct Probe\nVolatilize under Vacuum", fillcolor="#FBBC05", fontcolor="#202124"]; MS_Analysis [label="Ionize (EI, 70 eV)\nAnalyze Fragments", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Data [label="MS Data:\nMolecular Ion (M⁺)\nFragmentation Pattern (m/z)", shape=note];
// Final Confirmation Confirmation [label="Structure & Purity Confirmation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> {NMR_Prep, FTIR_Prep, MS_Prep};
NMR_Prep -> NMR_Analysis; NMR_Analysis -> NMR_Data; NMR_Data -> Confirmation;
FTIR_Prep -> FTIR_Analysis; FTIR_Analysis -> FTIR_Data; FTIR_Data -> Confirmation;
MS_Prep -> MS_Analysis; MS_Analysis -> MS_Data; MS_Data -> Confirmation; } Caption: Integrated workflow for the spectroscopic characterization of the title compound.
Section 5: Applications in Drug Development
The structural features of 1H-Benzimidazole-2-propanamine make it an interesting candidate for further investigation in drug discovery. The benzimidazole core provides a robust scaffold for interaction with biological targets, while the propanamine side chain offers a point for modification or interaction with polar residues in a binding pocket. Its reported use in the preparation of antibacterial agents highlights its potential in infectious disease research.[3] Further derivatization of the primary amine could lead to libraries of compounds for screening against various therapeutic targets.
Conclusion
1H-Benzimidazole-2-propanamine is a molecule of significant interest, built upon the privileged benzimidazole scaffold. Its structure can be reliably synthesized via established condensation reactions and unambiguously confirmed through a multi-technique spectroscopic approach. This guide has provided a comprehensive overview of its structure, a representative synthesis, and detailed protocols for its characterization by NMR, FTIR, and MS. The logical application of these analytical workflows ensures a high degree of confidence in the compound's identity and purity, which is the essential first step for any subsequent research in medicinal chemistry and drug development.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Western University. (2013). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]
-
Kharroubi, L., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5729. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Sodagar, E., et al. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Polycyclic Aromatic Compounds, 42(5), 2201-2209. Retrieved from [Link]
-
Al-Masoudi, A. (n.d.). How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows. Retrieved from [Link]
-
AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
Bieniek, A., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(24), 5863. Retrieved from [Link]
-
Dadwal, S., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 628-633. Retrieved from [Link]
-
El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7542-7546. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
-
El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Retrieved from [Link]
-
Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]
-
Lawesson, S. O., et al. (1971). Mass spectral behavior of 5(6)-substituted benzimidazoles. The Journal of Organic Chemistry, 36(26), 4115-4119. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Roy, T., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 66, 116804. Retrieved from [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
Kumar, A., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13, 33501-33516. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]
-
Kumar, D., & Patel, P. (2014). Note A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 53B, 280-285. Retrieved from [Link]
-
Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 3(12), 35-42. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
LookChem. (n.d.). aminopropyl suppliers USA. Retrieved from [Link]
-
Joseph, L. A., & Day, A. R. (1951). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Journal of Organic Chemistry, 16(11), 1685-1692. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved from [Link]
-
MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
-
Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of benzimidazole salt 2i (CDCl 3 , 75 MHz). Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Current Organic Synthesis, 21. Retrieved from [Link]
-
ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Retrieved from [Link]
-
SlidePlayer. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 579-588. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]
-
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
Sources
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. journalijdr.com [journalijdr.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. organomation.com [organomation.com]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 20. depts.washington.edu [depts.washington.edu]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. publish.uwo.ca [publish.uwo.ca]
- 23. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 24. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 25. shimadzu.com [shimadzu.com]
- 26. pelletpressdiesets.com [pelletpressdiesets.com]
- 27. youtube.com [youtube.com]
- 28. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 29. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 30. rroij.com [rroij.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1H-Benzimidazole-2-propanamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Benzimidazole-2-propanamine (CAS No: 42784-26-9), a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document delves into the structural attributes, and both predicted and available experimental data for key parameters including pKa, lipophilicity (logP), aqueous solubility, and thermal stability. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. The synthesis of the benzimidazole scaffold is also discussed, providing a holistic understanding of this important molecule. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the benzimidazole framework.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives have been successfully developed as antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines, and anticancer agents.[2] The physicochemical properties of these derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET). 1H-Benzimidazole-2-propanamine, with its basic propanamine side chain, is a key intermediate and a potential pharmacophore for the development of novel drug candidates. A thorough understanding of its physicochemical characteristics is therefore paramount for its rational application in drug design and development.
Molecular and Physicochemical Profile
This section summarizes the known and predicted physicochemical properties of 1H-Benzimidazole-2-propanamine. The data presented here is a synthesis of information from chemical suppliers and computational models.
Table 1: Molecular and Physicochemical Properties of 1H-Benzimidazole-2-propanamine
| Property | Value | Source |
| IUPAC Name | 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine | N/A |
| CAS Number | 42784-26-9 | [3] |
| Molecular Formula | C₁₀H₁₃N₃ | [4] |
| Molecular Weight | 175.23 g/mol | [4] |
| Boiling Point | 406.5 °C (predicted) | [4] |
| Density | 1.183 g/cm³ (predicted) | [4] |
| XLogP3 | 2.15450 (predicted) | [4] |
| pKa | ~13.73 (predicted for a related compound) | [5] |
Synthesis of the Benzimidazole Core: The Phillips Condensation
A common and versatile method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction.[6][7] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[6] For the synthesis of 1H-Benzimidazole-2-propanamine, a suitable carboxylic acid precursor would be 4-aminobutanoic acid.
The mechanism of the Phillips reaction proceeds through the initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent dehydration to form the benzimidazole ring.[6] The choice of the mineral acid and reaction temperature can influence the reaction yield and purity of the final product.[7]
Caption: A simplified workflow of the Phillips condensation for benzimidazole synthesis.
Experimental Determination of Key Physicochemical Parameters
The following sections provide detailed protocols for the experimental determination of pKa, logP, and aqueous solubility. These methods are designed to yield high-quality, reproducible data essential for drug development.
Determination of Acid Dissociation Constant (pKa)
The pKa of a compound is a critical parameter that governs its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. For a compound like 1H-Benzimidazole-2-propanamine with multiple basic nitrogen atoms, determining the pKa values is crucial. Capillary electrophoresis (CE) is a powerful technique for the determination of pKa values of benzimidazole derivatives.[1]
Experimental Protocol: pKa Determination by Capillary Electrophoresis
-
Instrumentation: A capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm).
-
Background Electrolyte (BGE): Prepare a series of buffers with varying pH values (e.g., from pH 2 to 12) and a constant ionic strength.
-
Sample Preparation: Dissolve 1H-Benzimidazole-2-propanamine in the BGE to a final concentration of approximately 0.1 mg/mL.
-
Procedure: a. Condition the capillary by flushing with 0.1 M NaOH, followed by deionized water, and then the respective BGE. b. Inject the sample into the capillary. c. Apply a voltage (e.g., 20 kV) and monitor the migration of the analyte by UV detection at a suitable wavelength. d. Determine the electrophoretic mobility of the analyte at each pH.
-
Data Analysis: Plot the electrophoretic mobility versus the pH of the BGE. The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.
Caption: Workflow for pKa determination using capillary electrophoresis.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a common and efficient way to estimate logP values.[8]
Experimental Protocol: logP Determination by RP-HPLC
-
Instrumentation: An HPLC system with a UV detector and a C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Reference Compounds: A set of compounds with known logP values that span the expected logP range of the test compound.
-
Procedure: a. Equilibrate the C18 column with the mobile phase. b. Inject each reference compound and the test compound (1H-Benzimidazole-2-propanamine) individually. c. Record the retention time (t_R) for each compound.
-
Data Analysis: a. Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. b. Plot the log(k') of the reference compounds against their known logP values to generate a calibration curve. c. Determine the logP of 1H-Benzimidazole-2-propanamine by interpolating its log(k') value on the calibration curve.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[9]
Experimental Protocol: Thermodynamic Aqueous Solubility by Shake-Flask Method
-
Materials: 1H-Benzimidazole-2-propanamine, phosphate-buffered saline (PBS, pH 7.4), orbital shaker, centrifuge, HPLC system.
-
Procedure: a. Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). b. Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium. c. After incubation, centrifuge the suspension to pellet the undissolved solid. d. Carefully collect an aliquot of the supernatant. e. Determine the concentration of the dissolved compound in the supernatant using a validated HPLC method with a calibration curve.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Spectroscopic and Thermal Characterization (Anticipated)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of 7.0-8.0 ppm.[10] The protons of the propanamine side chain will appear in the aliphatic region (1.0-4.0 ppm). The NH proton of the imidazole ring may appear as a broad singlet at a higher chemical shift.[10]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzimidazole ring (110-150 ppm) and the aliphatic carbons of the propanamine side chain.[11]
Infrared (IR) Spectroscopy
The IR spectrum of 1H-Benzimidazole-2-propanamine is expected to exhibit characteristic absorption bands:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the imidazole ring and the primary amine.[12]
-
C=N stretching: A band around 1620-1630 cm⁻¹ characteristic of the imidazole ring.[13]
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Bands in the 2850-2960 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 175 would be expected. The fragmentation pattern would likely involve the loss of the propanamine side chain or fragments thereof. A common fragmentation pathway for similar amines is the alpha-cleavage, which would result in a stable iminium ion.[14]
Thermal Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA): Benzimidazole derivatives are generally known for their high thermal stability.[15] TGA analysis would likely show an onset of decomposition at a temperature above 200 °C. The decomposition profile may occur in single or multiple steps, corresponding to the breakdown of the propanamine side chain and the benzimidazole core.
-
Differential Scanning Calorimetry (DSC): DSC analysis would reveal the melting point of the compound as a sharp endothermic peak. It can also provide information about other thermal events such as polymorphic transitions.
Conclusion
1H-Benzimidazole-2-propanamine is a molecule with significant potential in drug discovery, owing to the versatile pharmacological properties of the benzimidazole scaffold. This technical guide has provided a detailed overview of its key physicochemical properties and established robust experimental protocols for their determination. A thorough understanding and precise measurement of these parameters are indispensable for the successful advancement of 1H-Benzimidazole-2-propanamine and its derivatives from hit-to-lead and lead optimization stages towards clinical development. The methodologies and insights presented herein are intended to empower researchers to generate high-quality, reliable data, thereby accelerating the discovery of new and effective medicines.
References
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]
-
CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. 2010. Available at: [Link]
-
PubMed. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. 2009. Available at: [Link]
-
ACS Publications. Triphenylamine–Benzimidazole Derivatives: Synthesis, Excited-State Characterization, and DFT Studies. Available at: [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. 2023. Available at: [Link]
-
World Health Organization (WHO). Annex 4. Available at: [Link]
-
PubMed Central. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. 2014. Available at: [Link]
-
ResearchGate. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. 2025. Available at: [Link]
-
SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Available at: [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available at: [Link]
-
ResearchGate. Synthetic route for the synthesis of 1H-benzimidazoles. Available at: [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]
-
NIST WebBook. 1H-Benzimidazole. Available at: [Link]
-
PrepChem.com. Synthesis of 1H-benzimidazole-1-propanamine. Available at: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]
-
ResearchGate. (PDF) Thermal Study of Two Benzotriazole Derivatives. Available at: [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]
-
ResearchGate. Non‐isothermal differential scanning calorimetry (DSC) curves of NBFBMI... Available at: [Link]
-
Figshare. Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. 2024. Available at: [Link]
-
ResearchGate. 1 H-NMR spectra of benzimidazole salt 2e in CDCl 3. Available at: [Link]
-
bioRxiv. DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. 2023. Available at: [Link]
-
The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
ResearchGate. IR spectra of benzimidazole and the complexes | Download Table. Available at: [Link]
-
PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]
-
doc brown's advanced organic chemistry revision notes. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram. Available at: [Link]
-
ResearchGate. Benzamide-simplified mass spectrum[6]. | Download Scientific Diagram. Available at: [Link]
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.pdx.edu [web.pdx.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Benzimidazol-2-amine [webbook.nist.gov]
- 10. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]
- 11. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. pubs.acs.org [pubs.acs.org]
The Benzimidazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Enduring Legacy of a Versatile Heterocycle
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable structural versatility and ability to mimic naturally occurring purines allow it to interact with a vast array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3][4] First synthesized in 1872, the benzimidazole scaffold has evolved from a laboratory curiosity to the central framework of numerous blockbuster drugs, underscoring its status as a "privileged structure" in drug discovery.[1][5] This guide provides a comprehensive technical exploration of the benzimidazole core, delving into its synthesis, diverse biological potential, mechanisms of action, and the critical structure-activity relationships that govern its therapeutic efficacy.
I. The Architectural Blueprint: Synthesis of the Benzimidazole Core
The construction of the benzimidazole scaffold is a foundational aspect of its exploration. The classical and most widely employed method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes, esters, or orthoesters.[1][6] Modern synthetic strategies have focused on developing more efficient and environmentally benign protocols, including microwave-assisted synthesis and the use of green catalysts.[6][7][8]
Experimental Protocol: Phillips Cyclocondensation for 2-Substituted Benzimidazoles
This protocol outlines a robust and widely applicable method for synthesizing 2-substituted benzimidazoles.
Principle: The Phillips condensation reaction involves the cyclization of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat, leading to the formation of the benzimidazole ring. The choice of carboxylic acid determines the substituent at the C-2 position.
Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (10 mmol, 1.0 eq) and the desired carboxylic acid (11 mmol, 1.1 eq).
-
Acid Catalyst Addition: Carefully add 4N hydrochloric acid (20 mL) to the flask. The acid acts as a catalyst and helps to keep the reactants in solution.
-
Reaction Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Slowly neutralize the mixture by adding a 10% aqueous sodium hydroxide solution until a pH of ~7 is reached. This will cause the crude benzimidazole product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-substituted benzimidazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Self-Validation: The purity of the synthesized compound is validated by a sharp melting point and the absence of starting material peaks in the NMR spectra. The expected molecular ion peak in the mass spectrum further confirms the successful synthesis.
II. A Pharmacological Chameleon: The Diverse Biological Activities of Benzimidazoles
The true power of the benzimidazole core lies in its ability to be tailored for a multitude of therapeutic applications.[5] By modifying the substituents at the N-1, C-2, and C-5(6) positions, medicinal chemists can fine-tune the molecule's interaction with specific biological targets, leading to a wide range of pharmacological effects.[9][10]
A. Anticancer Activity: Disrupting Malignant Growth
Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action against tumor cells.[11][12][13]
Mechanism of Action: A primary anticancer mechanism of many benzimidazoles is the inhibition of tubulin polymerization.[14][15][16] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation and cell division. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death).[17][18] Other anticancer mechanisms include the inhibition of key signaling pathways like PI3K/AKT and MAPK, induction of apoptosis through the activation of p53, and inhibition of angiogenesis.[11][15]
Signaling Pathway: Benzimidazole-mediated Tubulin Polymerization Inhibition
Caption: Workflow for evaluating the in vitro anthelmintic activity of benzimidazoles.
C. Antiviral Activity: Combating Viral Infections
Benzimidazole derivatives have demonstrated significant potential as antiviral agents against a broad spectrum of DNA and RNA viruses. [19][20] Mechanism of Action: The antiviral mechanisms of benzimidazoles are diverse and virus-specific. For instance, in the case of the Hepatitis C Virus (HCV), certain benzimidazole derivatives act as allosteric inhibitors of the RNA-dependent RNA polymerase (NS5B), an enzyme crucial for viral replication. [21]Other benzimidazoles have been shown to inhibit viral entry, replication, and assembly. [19] Quantitative Data: Antiviral Activity of Benzimidazole Derivatives
| Compound | Virus | Mechanism of Action | EC50 | Reference |
| Maribavir | Cytomegalovirus (CMV) | UL97 kinase inhibitor | 0.2-1.2 µM | [19] |
| Enviroxime | Rhinoviruses | Binds to viral protein VP4 | 0.1 µg/mL | [22] |
| JTK-003 | Hepatitis C Virus (HCV) | NS5B Polymerase Inhibitor | ~0.35 µM | [21] |
| BTA-1 | Respiratory Syncytial Virus (RSV) | Not fully elucidated | 20 nM | [20] |
D. Anti-inflammatory Activity: Modulating the Inflammatory Response
The benzimidazole scaffold has also been successfully exploited to develop potent anti-inflammatory agents.
Mechanism of Action: Benzimidazole derivatives exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins, potent inflammatory mediators. [9][10]Some derivatives also act as antagonists of bradykinin receptors or cannabinoid receptors, both of which are involved in inflammatory pathways. [9]
III. Structure-Activity Relationship (SAR): Decoding the Blueprint for Potency
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core structure. [9][10]Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates. [23][24]
-
N-1 Position: Substitution at the N-1 position can significantly impact the compound's pharmacokinetic properties, such as absorption and metabolism. [10]Introducing bulky or flexible substituents can also influence binding to the target protein.
-
C-2 Position: The substituent at the C-2 position is often critical for biological activity. [9]For example, in many anticancer benzimidazoles, an aromatic or heteroaromatic ring at this position is essential for tubulin inhibition. [9]In anti-inflammatory agents, the nature of the C-2 substituent can determine the selectivity for COX-1 versus COX-2. [9]* C-5(6) Position: Modifications at the C-5 and C-6 positions of the benzene ring can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with the target and its overall bioavailability. [9][12]Electron-withdrawing groups at these positions have been shown to enhance the anticancer activity of some derivatives. [25]
Logical Relationship: SAR of Benzimidazole Derivatives
Caption: Key positions on the benzimidazole core influencing its biological properties.
IV. Future Perspectives and Conclusion
The benzimidazole core continues to be a fertile ground for drug discovery and development. [22][26]The remarkable versatility of this scaffold, coupled with an ever-expanding understanding of its structure-activity relationships, ensures its continued relevance in the quest for novel therapeutics. [3]Future research will likely focus on the development of benzimidazole-based hybrid molecules that can target multiple pathways simultaneously, offering a promising strategy to overcome drug resistance, particularly in cancer therapy. [12][17]Furthermore, advances in computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new benzimidazole derivatives with enhanced potency, selectivity, and safety profiles. [11][27] In conclusion, the benzimidazole core structure represents a privileged scaffold with a rich history and a vibrant future in medicinal chemistry. Its proven track record across a wide range of therapeutic areas, from infectious diseases to oncology, solidifies its position as a cornerstone of modern drug discovery. For researchers and drug development professionals, a deep understanding of the chemistry and biology of this remarkable heterocycle is not just beneficial, but essential for the continued innovation of life-saving medicines.
References
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Bioscience Biotechnology Research Communications. [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. National Institutes of Health. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]
-
A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. PubMed. [Link]
-
Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry. [Link]
-
Benzimidazole as a promising antiviral heterocyclic scaffold: a review. SciSpace. [Link]
-
Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PubMed Central. [Link]
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]
-
Broad mechanisms of action of benzimidazoles as anticancer agents... ResearchGate. [Link]
-
Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]
-
Benzimidazoles in Drug Discovery: A Patent Review. PubMed. [Link]
-
Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]
-
Review of benzimidazole derivatives and their biological activity. Jন্যাশናል অ্যাকোয়াটিক রিসোর্স রিসার্চ অ্যান্ড ডেভেলপমেন্ট এজেন্সি. [Link]
-
Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. IntechOpen. [Link]
-
Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. [Link]
-
PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]
-
Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Ingenta Connect. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Semantic Scholar. [Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. [Link]
-
Synthesis of benzimidazole derivatives. ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry. [Link]
-
PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW. PharmaTutor. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. [Link]
-
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed. [Link]
-
The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. MDPI. [Link]
-
Anthelmintics Benzimidazole derivatives. YouTube. [Link]
-
(PDF) Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. [Link]
-
Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. PubMed. [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. PubMed. [Link]
-
Current Achievements of Benzimidazole: A Review. International Journal of Research in Pharmaceutical Sciences. [Link]
-
Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. PubMed Central. [Link]
-
Benzimidazole derivatives with anthelmintic activity. ResearchGate. [Link]
-
Benzimidazole-based analog as anthelmintic agent. ResearchGate. [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update [ouci.dntb.gov.ua]
- 3. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Review of benzimidazole derivatives and their biological activity. [wisdomlib.org]
- 8. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs -IMMUNE NETWORK | Korea Science [koreascience.kr]
- 19. scispace.com [scispace.com]
- 20. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. impactfactor.org [impactfactor.org]
- 23. researchgate.net [researchgate.net]
- 24. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Initial Screening of "1H-Benzimidazole-2-propanamine" Biological Activity: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a vast array of biological activities, including but not limited to antihistaminic, antimicrobial, anthelmintic, anticancer, and anti-inflammatory effects.[4][5][6] This guide presents a strategic framework for the initial biological screening of a specific derivative, "1H-Benzimidazole-2-propanamine." While literature on this exact molecule is sparse, its structural relation to a class of compounds with known antibacterial properties suggests a logical starting point for investigation.[7] This document provides a tiered, in-depth approach, beginning with foundational cytotoxicity and broad-spectrum antimicrobial assays, followed by targeted receptor binding studies informed by the well-documented pharmacology of the benzimidazole core. Our objective is to furnish researchers with the causal logic behind experimental choices, robust, self-validating protocols, and a clear path for data interpretation, thereby enabling a comprehensive preliminary assessment of the therapeutic potential of 1H-Benzimidazole-2-propanamine.
Introduction: The Benzimidazole Core and Its Therapeutic Promise
The benzimidazole moiety, a fusion of benzene and imidazole rings, is structurally analogous to purine nucleotides, allowing it to readily interact with various biological macromolecules.[2][3] This inherent bio-compatibility has led to the development of numerous successful drugs, such as the anthelmintics albendazole and mebendazole, the proton-pump inhibitors omeprazole and lansoprazole, and the antihistamine astemizole.[5] The therapeutic diversity of benzimidazoles is vast, with documented activities including:
-
Antimicrobial (Antibacterial, Antifungal, Antiviral, Antiprotozoal): Benzimidazoles can disrupt various microbial processes. Their antibacterial action, for instance, is thought to involve competition with purines, thereby inhibiting the synthesis of bacterial proteins and nucleic acids.[2][8]
-
Antihistaminic: A significant number of benzimidazole derivatives act as potent H1 receptor antagonists, making them effective in treating allergic conditions.[4][9][10][11][12]
-
Anticancer: Several benzimidazole compounds exhibit cytotoxic effects against cancer cell lines, with mechanisms including inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of receptor tyrosine kinases.[13][14][15]
-
Anti-inflammatory: These compounds can modulate inflammatory pathways by interacting with targets like cyclooxygenases (COX), cannabinoid receptors, and various cytokines.[5][6]
Given this extensive pharmacological profile, a new derivative like 1H-Benzimidazole-2-propanamine warrants a systematic and multi-faceted screening approach.
A Tiered Strategy for Biological Screening
A logical workflow is essential to efficiently and cost-effectively evaluate a novel compound. We propose a two-tiered strategy, beginning with broad, foundational assays and progressing to more specific, mechanism-based investigations.
Caption: Simplified H1 receptor signaling and the potential antagonistic role of 1H-Benzimidazole-2-propanamine.
Experimental Protocol (Competitive Binding):
-
Membrane Preparation: Prepare cell membranes expressing the human H1 receptor.
-
Assay Setup: In a 96-well plate, combine the membranes, a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine), and varying concentrations of 1H-Benzimidazole-2-propanamine.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
A low Ki value would indicate high binding affinity for the H1 receptor, suggesting potential antihistaminic activity.
Mechanism of Action (MOA) Exploration
If the primary screen reveals significant and selective cytotoxicity against cancer cells, further investigation into the mechanism is warranted.
Rationale: Benzimidazoles are known to act as topoisomerase inhibitors. [14]These enzymes are crucial for managing DNA topology during cell replication, making them excellent targets for anticancer drugs.
Experimental Protocol (Topoisomerase I Inhibition Assay):
-
Reaction Setup: Combine supercoiled plasmid DNA, human Topoisomerase I enzyme, and varying concentrations of 1H-Benzimidazole-2-propanamine in an appropriate reaction buffer. Include a known inhibitor (e.g., Camptothecin) as a positive control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).
-
Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize under UV light.
Interpretation: Inhibition of Topoisomerase I will be observed as a reduction in the conversion of supercoiled DNA to its relaxed form. The compound's potency can be estimated by the concentration at which this inhibition occurs.
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach for the initial biological screening of 1H-Benzimidazole-2-propanamine. By starting with broad assessments of cytotoxicity and antimicrobial effects and progressing to hypothesis-driven inquiries based on the rich pharmacology of the benzimidazole scaffold, researchers can efficiently build a foundational profile of this novel compound. Positive findings in any of these areas would provide a strong rationale for more advanced preclinical studies, including in vivo efficacy models, pharmacokinetic profiling, and structure-activity relationship (SAR) investigations to optimize lead compounds.
References
-
Wang, X. et al. (2012). Synthesis, biological evaluation and SAR studies of benzimidazole derivatives as H1-antihistamine agents. ResearchGate. Available at: [Link]
-
Gencheva, V. et al. (2021). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. Available at: [Link]
- Esteve, C. et al. (1998). Benzimidazole derivatives with antihistaminic activity. Google Patents (EP0818454A1).
-
Akhtar, M. J. et al. (2023). Benzimidazole-based H1-receptor antagonists. ResearchGate. Available at: [Link]
-
Niles, A. L. et al. (2007). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Binding results of benzimidazole derivatives with left-hand side modifications. ResearchGate. Available at: [Link]
-
Das, S. et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
-
Sravani, G. et al. (2023). In silico and In vitro screening of novel 2-substituted benzimidazole against Escherichia coli. YMER. Available at: [Link]
-
Das, S. et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Zhang, T. et al. (2018). Design, synthesis, and in vitro biological evaluation of novel benzimidazole tethered allylidenehydrazinylmethylthiazole derivatives as potent inhibitors of Mycobacterium tuberculosis. MedChemComm. Available at: [Link]
-
Manjula, S. N. et al. (2023). In-silico molecular screening of benzimidazole scaffolds as potential anticancer agents. YMER. Available at: [Link]
- Esteve, C. et al. (1995). Novel benzimidazole derivatives with antihistaminic activity. Google Patents (CZ172397A3).
-
De Cicco, M. et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. PMC - PubMed Central. Available at: [Link]
-
Abodahpi, A. et al. (2022). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. Available at: [Link]
-
Fei, X. and Zhou, C. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Available at: [Link]
-
Krishnanjaneyulu, I. et al. (2014). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC - NIH. Available at: [Link]
-
Veerasamy, R. et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. Available at: [Link]
-
Kus, C. et al. (2011). Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays. PubMed. Available at: [Link]
-
Ozkay, Y. et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. Available at: [Link]
-
Larsson, O. et al. (2015). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. DiVA. Available at: [Link]
-
Reddy, T. R. et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Available at: [Link]
-
Ahmad, M. et al. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. Available at: [Link]
-
Nannapaneni, D. T. et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharm Chemistry. Available at: [Link]
-
Kumar, A. et al. (2017). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. IOSR Journal. Available at: [Link]
-
Poddar, A. et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Granules India. (n.d.). Product Catalog. Granules India. Available at: [Link]
-
Liu, X. et al. (2014). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. Available at: [Link]
-
Abdellatif, K. R. A. et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. NIH. Available at: [Link]
-
Nicholson, A. N. & Stone, B. M. (1982). Performance studies with the H1-histamine receptor antagonists, astemizole and terfenadine. PubMed. Available at: [Link]
-
Various Authors. (n.d.). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Semantic Scholar. Available at: [Link]
-
Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available at: [Link]
-
Nieto-Meneses, R. et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. PubMed. Available at: [Link]
-
Iacono, M. et al. (2023). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. MDPI. Available at: [Link]
-
Holgate, S. T. et al. (1996). Antiallergic effects of H1-receptor antagonists. PubMed - NIH. Available at: [Link]
-
Wikipedia. (n.d.). H1 antagonist. Wikipedia. Available at: [Link]
-
Gencheva, V. et al. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Publishing. Available at: [Link]
-
Singh, G. et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC. Available at: [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 [amp.chemicalbook.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. EP0818454A1 - Benzimidazole derivatives with antihistaminic activity - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Performance studies with the H1-histamine receptor antagonists, astemizole and terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
"1H-Benzimidazole-2-propanamine" derivatives and analogs initial synthesis
An In-depth Technical Guide to the Initial Synthesis of 1H-Benzimidazole-2-propanamine Derivatives and Analogs
Authored by: A Senior Application Scientist
Abstract
The 1H-benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3][4][5] This technical guide provides an in-depth exploration of the initial synthetic strategies for a specific class of these compounds: 1H-Benzimidazole-2-propanamine and its derivatives. We will delve into the foundational Phillips-Ladenburg condensation, offering a detailed mechanistic understanding and a robust, field-proven protocol. Furthermore, this guide will discuss modern synthetic considerations, potential challenges, and analytical validation techniques pertinent to researchers and professionals in drug development. Our focus is on providing not just a methodology, but a comprehensive understanding of the chemical causality that underpins a successful synthesis.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles, first synthesized in 1872, are heterocyclic aromatic compounds resulting from the fusion of benzene and imidazole rings.[2][6] Their structural resemblance to naturally occurring purines allows them to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[4][5] This has rendered the benzimidazole nucleus a cornerstone in the development of therapeutics, with applications spanning antimicrobial, antiviral, anticancer, and anti-inflammatory domains.[1][3][4][7] The 1H-Benzimidazole-2-propanamine scaffold, in particular, introduces a flexible aminopropyl side chain at the 2-position, offering a key vector for molecular interaction and property modulation, making its efficient synthesis a topic of significant interest.
Core Synthetic Strategy: The Phillips-Ladenburg Condensation
The most direct and historically significant route to the 1H-benzimidazole core is the Phillips-Ladenburg reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures.[8][9][10] For the synthesis of 1H-Benzimidazole-2-propanamine, this translates to the condensation of an o-phenylenediamine with a suitably protected 3-aminopropanoic acid derivative.
Mechanistic Insights
The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, forming an N-(2-aminophenyl)amide intermediate. This is followed by an intramolecular cyclization, where the remaining free amino group attacks the amide carbonyl. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic benzimidazole ring. The acidic catalyst is crucial for activating the carboxylic acid for the initial acylation and for facilitating the final dehydration step.
Caption: Mechanism of the Phillips-Ladenburg Benzimidazole Synthesis.
Choice of Starting Materials and Protecting Groups
A critical consideration for synthesizing 1H-Benzimidazole-2-propanamine is the protection of the amine functionality on the propanoic acid side chain to prevent self-polymerization and other side reactions. The Boc (tert-butoxycarbonyl) group is an excellent choice due to its stability under the reaction conditions and its straightforward removal post-synthesis.
Starting Materials:
-
o-Phenylenediamine (or substituted derivatives for analog synthesis)
-
N-Boc-β-alanine (N-Boc-3-aminopropanoic acid)
Experimental Protocol: Synthesis of tert-butyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate
This protocol outlines the synthesis of the Boc-protected precursor to 1H-Benzimidazole-2-propanamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| o-Phenylenediamine | ReagentPlus®, 99% | Sigma-Aldrich |
| N-Boc-β-alanine | 99% | Combi-Blocks |
| Hydrochloric Acid (4 M in Dioxane) | Reagent Grade | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
| Methanol | ACS Grade | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq.) and N-Boc-β-alanine (1.1 eq.).
-
Acid Addition: To the flask, add 4 M hydrochloric acid in dioxane (5-10 mL per gram of o-phenylenediamine).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure tert-butyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate.
Deprotection to Yield 1H-Benzimidazole-2-propanamine
The final step is the removal of the Boc protecting group to yield the target primary amine. This is typically achieved under acidic conditions.
Deprotection Protocol
-
Dissolution: Dissolve the purified tert-butyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate (1.0 eq.) in a minimal amount of methanol or dichloromethane.
-
Acid Treatment: Add an excess of 4 M hydrochloric acid in dioxane and stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Isolation: Upon completion, the product will precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be washed with diethyl ether to remove any non-polar impurities. The hydrochloride salt can then be converted to the free base by neutralization with a suitable base if required.
Caption: Overall synthetic workflow for 1H-Benzimidazole-2-propanamine.
Modern Synthetic Approaches and Considerations
While the Phillips-Ladenburg condensation is a classic and reliable method, modern organic synthesis often seeks milder conditions, higher efficiency, and greater substrate scope.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly reduce reaction times and improve yields in benzimidazole synthesis.[7][11] The condensation of o-phenylenediamines with aldehydes or carboxylic acids can often be completed in minutes under microwave heating, compared to hours with conventional heating.[7][11]
Catalytic Methods
A variety of catalysts have been developed to facilitate benzimidazole synthesis under milder conditions. These include:
-
Lewis Acids: Catalysts like Yb(OTf)₃ can promote the reaction under solvent-free conditions.[11]
-
Heterogeneous Catalysts: Solid-supported catalysts such as MgO@DFNS or nano ZnO particles offer advantages in terms of easy separation and reusability, contributing to greener synthetic protocols.[7][12]
-
Oxidative Condensations: An alternative approach involves the condensation of o-phenylenediamines with aldehydes in the presence of an oxidant, such as H₂O₂/HCl or hypervalent iodine reagents.[13] This method directly leads to the aromatic benzimidazole core in a one-pot procedure.
Table 1: Comparison of Synthetic Methodologies
| Method | Conditions | Advantages | Disadvantages |
| Phillips-Ladenburg | Strong acid (e.g., HCl), high temp. | Well-established, readily available reagents | Harsh conditions, potential for side reactions |
| Microwave-Assisted | Microwave irradiation, often solvent-free | Rapid reaction times, improved yields | Requires specialized equipment |
| Catalytic (Homogeneous) | Lewis or Brønsted acids, mild temp. | Milder conditions, high efficiency | Catalyst removal can be challenging |
| Catalytic (Heterogeneous) | Solid-supported catalysts, mild temp. | Easy catalyst separation and recycling, green | Catalyst preparation may be required |
Characterization and Quality Control
The identity and purity of the synthesized 1H-Benzimidazole-2-propanamine and its intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (High-Resolution Mass Spectrometry).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The synthesis of 1H-Benzimidazole-2-propanamine and its analogs is readily achievable through the robust Phillips-Ladenburg condensation, with careful consideration of amine protection strategies. This guide has provided a comprehensive overview of this foundational method, from mechanistic principles to a detailed experimental protocol. Furthermore, we have highlighted modern synthetic advancements that offer milder, more efficient, and greener alternatives. By understanding the underlying chemistry and available methodologies, researchers can confidently and effectively synthesize these valuable compounds for further investigation in drug discovery and development programs.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]
-
Beilstein Journals. (2017). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
Zhao, M., Lin, D., & Liang, Q. (2019). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. IOP Conference Series: Earth and Environmental Science, 252, 022034. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]
-
Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]
-
PubMed. (2022). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Retrieved from [Link]
-
MDPI. (2019). Hemi-Synthesis of Chiral Imine, Benzimidazole and Benzodiazepines from Essential Oil of Ammodaucus leucotrichus subsp. leucotrichus. Retrieved from [Link]
-
PubMed. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Retrieved from [Link]
-
Mini Reviews in Medicinal Chemistry. (2021). Recent advancements on Benzimidazole: A versatile scaffold in medicinal chemistry. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
-
PubMed. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]
-
Lupine Publishers. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
Preprints.org. (2024). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Retrieved from [Link]
-
SciSpace. (2021). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Different synthetic routes of benzimidazole ring. Retrieved from [Link]
-
National Institutes of Health. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
-
MDPI. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Benzimidazole Derivatives: Microwave Approach review. Retrieved from [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of 1H-benzimidazoles. Retrieved from [Link]
- Google Patents. (1992). EP0511187A1 - Process for the preparation of 1H-benzimidazoles.
Sources
- 1. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements on Benzimidazole: A versatile scaffold in medicinal chemistry. | Read by QxMD [read.qxmd.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to 1H-Benzimidazole-2-propanamine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzimidazole-2-propanamine, a key building block in medicinal chemistry, is a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique structural features, comprising a benzimidazole core and a reactive primary amine, make it an invaluable starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of 1H-Benzimidazole-2-propanamine, with a focus on its role in the design and discovery of new drugs.
Chemical Identity and Properties
Systematic Name: 1H-Benzimidazole-2-propanamine Synonyms: 2-(3-aminopropyl)benzimidazole, 3-(1H-benzimidazol-2-yl)propan-1-amine CAS Number: 42784-26-9 Molecular Formula: C₁₀H₁₃N₃ Molecular Weight: 175.23 g/mol
Table 1: Physical and Chemical Properties of 1H-Benzimidazole-2-propanamine
| Property | Value | Source |
| Boiling Point | 406.5°C | [1] |
| Density | 1.183 g/cm³ | [1] |
| Flash Point | 228.6°C | [1] |
| Refractive Index | 1.654 | [1] |
| XLogP3 | 2.15450 | [1] |
| PSA | 54.70000 | [1] |
Commercial Availability and Suppliers
1H-Benzimidazole-2-propanamine is commercially available from a variety of suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered in various purities and pack sizes.
Table 2: Commercial Suppliers of 1H-Benzimidazole-2-propanamine
| Supplier | Available Purity | Pack Sizes |
| J & K SCIENTIFIC LTD. | Not specified | Not specified |
| Chemsky (shanghai) International Co.,Ltd. | Not specified | Not specified |
| ShangHai AmK Pharmaceutical Technology Co., Ltd. | Not specified | Not specified |
| Aikon International Limited | Not specified | Not specified |
| Shenzhen Polymeri Biochemical Technology Co., Ltd. | Not specified | Not specified |
| Shanghai Rlavie Technology Co ltd. | Not specified | Not specified |
| Ningbo Zeyu Chemical Technology Co., Ltd. | Not specified | Not specified |
| Hebei Weite Medical Technology Co., Ltd. | Not specified | Not specified |
| Shaanxi Xihua Chemical Industry Co., Ltd. | Not specified | Not specified |
| Santa Cruz Biotechnology Inc. | Not specified | Not specified |
| US Biological Life Sciences | Highly Purified | 500mg, 1g, 2g, 5g, 10g[2] |
| HANGZHOU LEAP CHEM CO., LTD. | Not specified | Not specified[1] |
Synthesis of 1H-Benzimidazole-2-propanamine
A common and efficient method for the synthesis of 1H-Benzimidazole-2-propanamine involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Diagram 1: Synthesis of 1H-Benzimidazole-2-propanamine
Caption: General synthesis pathway for 1H-Benzimidazole-2-propanamine.
Applications in Drug Discovery and Medicinal Chemistry
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities. These include anticancer, antiviral, antimicrobial, and antihypertensive agents. 1H-Benzimidazole-2-propanamine serves as a crucial intermediate in the synthesis of many of these complex molecules.
Use in the Preparation of Antibacterial Agents
A significant application of 1H-Benzimidazole-2-propanamine is in the synthesis of phenylaminodiheteroarylpyrimidine derivatives, which have shown promise as antibacterial agents.[1] The primary amine of 1H-Benzimidazole-2-propanamine provides a convenient handle for the introduction of the benzimidazole moiety into the target molecule.
Diagram 2: Representative Reaction Scheme
Sources
An In-depth Technical Guide to 1H-Benzimidazole-2-propanamine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring nucleotides allows for facile interaction with various biopolymers, making it a cornerstone for the development of novel therapeutic agents.[1][2] This guide focuses on a specific, yet highly valuable derivative, 1H-Benzimidazole-2-propanamine , a key building block for elaborating more complex and targeted drug candidates. Its propylamine side chain offers a reactive handle for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This document provides a comprehensive overview of its chemical identity, synthesis, and potential applications for researchers and professionals in the field of drug development.
Core Compound Identification
Chemical Name: 1H-Benzimidazole-2-propanamine CAS Number: 42784-26-9 [4][5] Alternative Names: 2-(3-Aminopropyl)benzimidazole
Physicochemical Properties
A thorough understanding of the physicochemical properties is fundamental for any application, from reaction setup to formulation. Below is a summary of key data for 1H-Benzimidazole-2-propanamine and its parent scaffold, 1H-Benzimidazole.
| Property | Value (1H-Benzimidazole-2-propanamine) | Value (1H-Benzimidazole) | Source |
| Molecular Formula | C10H13N3 | C7H6N2 | Calculated |
| Molecular Weight | 175.23 g/mol | 118.14 g/mol | [6] |
| Appearance | White to off-white solid (Typical for similar compounds) | Tabular crystals | [7] |
| Melting Point | Not explicitly available | 170-172 °C | [7] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | Soluble in polar solvents | [8][9] |
| pKa | Basic (due to amine groups) | 12.8 (benzimidazole), 5.6 (conjugate acid) | [7] |
Synthesis of 1H-Benzimidazole-2-propanamine: A Step-by-Step Protocol
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry.[10] A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid. The following protocol outlines a representative synthesis for 1H-Benzimidazole-2-propanamine.
Reaction Principle
The core of this synthesis is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with a carboxylic acid (in this case, 4-aminobutanoic acid or a protected derivative) under acidic conditions, typically with heating. The reaction proceeds via the formation of an intermediate amidine, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.
Experimental Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable acidic medium, such as 4M hydrochloric acid.
-
Addition of Carboxylic Acid: To the stirred solution, add 4-aminobutanoic acid hydrochloride (1.1 equivalents). The use of the hydrochloride salt of the amino acid is crucial to prevent self-polymerization and to ensure the amine group is protonated and less reactive as a nucleophile.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with a base, such as ammonium hydroxide or sodium hydroxide solution, until a pH of 8-9 is reached. This step deprotonates the benzimidazole nitrogen and the propylamine side chain, causing the product to precipitate out of the aqueous solution.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1H-Benzimidazole-2-propanamine as a pure solid.
Causality in Experimental Choices
-
Acidic Medium: The acidic environment is essential to protonate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine.
-
Reflux Conditions: Elevated temperatures provide the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.
-
Use of Hydrochloride Salt: Protecting the amine of 4-aminobutanoic acid as a hydrochloride salt prevents it from competing with o-phenylenediamine in reacting with the carboxylic acid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1H-Benzimidazole-2-propanamine.
Applications in Drug Development
The benzimidazole scaffold is a versatile platform in drug discovery, with derivatives exhibiting a wide array of biological activities.[1][9] 1H-Benzimidazole-2-propanamine serves as a crucial intermediate in the synthesis of potent therapeutic agents.
Precursor for Antibacterial Agents
A primary application of 1H-Benzimidazole-2-propanamine is in the preparation of phenylaminodiheteroarylpyrimidine derivatives, which have been investigated as antibacterial agents.[4] The primary amine of the propanamine side chain provides a convenient point for further chemical elaboration to build these more complex antibacterial compounds.
Scaffold for Diverse Pharmacological Activities
The broader family of benzimidazole derivatives has demonstrated significant potential across multiple therapeutic areas, suggesting avenues for the application of 1H-Benzimidazole-2-propanamine-derived compounds:
-
Anticancer: Benzimidazole derivatives can act as topoisomerase inhibitors or kinase inhibitors.[9] The propylamine side chain can be functionalized to target specific enzymatic pockets.
-
Antifungal: The benzimidazole core is present in several antifungal medications.[11]
-
Anti-inflammatory: Certain benzimidazole derivatives exhibit anti-inflammatory properties.[11]
-
Antiparasitic: Benzimidazoles are effective against a range of parasites, including those causing leishmaniasis.[12]
The ability to modify the terminal amine allows for the attachment of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a desired biological target.[2]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 1H-Benzimidazole-2-propanamine.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring (typically in the range of 7.1-7.8 ppm), and aliphatic protons of the propylamine side chain.[13][14] The methylene protons adjacent to the amine and the benzimidazole ring will have distinct chemical shifts, and the NH protons of the imidazole and the primary amine will also be present.
-
¹³C-NMR: The carbon NMR will show distinct signals for the aromatic carbons of the benzimidazole core and the aliphatic carbons of the propylamine side chain.[13]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching of the imidazole and primary amine groups (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations within the benzimidazole ring system (typically in the 1400-1650 cm⁻¹ region).[15][16]
-
Chromatographic and Mass Spectrometric Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of 1H-Benzimidazole-2-propanamine. The expected molecular ion peak [M+H]⁺ would be at m/z 176.23.
Conclusion and Future Perspectives
1H-Benzimidazole-2-propanamine is a valuable and versatile chemical intermediate with a confirmed CAS number of 42784-26-9. Its straightforward synthesis from readily available starting materials and the reactive nature of its propylamine side chain make it an attractive building block for medicinal chemists. The established and broad-ranging biological activities of the benzimidazole scaffold underscore the potential for developing novel and effective therapeutics derived from this compound. Future research will likely focus on leveraging this intermediate to create libraries of new chemical entities for screening against a wide range of diseases, from bacterial infections to cancer.
References
-
The Role of Benzimidazole Derivatives in Pharmaceutical Synthesis. [Link]
-
Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety - ResearchGate. [Link]
-
Chemical Properties of 1H-Benzimidazole (CAS 51-17-2) - Cheméo. [Link]
-
1H-benzimidazole and some benzimidazole containing drugs. - ResearchGate. [Link]
-
1H-Benzimidazole - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives - Oriental Journal of Chemistry. [Link]
-
Synthesis of 1H-benzimidazole-1-propanamine - PrepChem.com. [Link]
-
Benzimidazole - Wikipedia. [Link]
- EP0511187A1 - Process for the preparation of 1H-benzimidazoles - Google P
-
In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed. [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. [Link]
-
An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. [Link]
-
Synthesis and voltammetric detection of 1H-benzimidazole derivatives on the interaction with DNA - DergiPark. [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process - Semantic Scholar. [Link]
-
(PDF) Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 [amp.chemicalbook.com]
- 5. 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 [chemicalbook.com]
- 6. 1H-Benzimidazole [webbook.nist.gov]
- 7. Benzimidazole - Wikipedia [en.wikipedia.org]
- 8. CAS 55661-34-2: 1H-Benzimidazole-1-ethanamine | CymitQuimica [cymitquimica.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1H-Benzimidazole-2-propanamine
Introduction
1H-Benzimidazole-2-propanamine is a key heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of pharmacologically active compounds. This application note provides a comprehensive, field-proven protocol for the synthesis of 1H-Benzimidazole-2-propanamine, designed for researchers, scientists, and drug development professionals. The methodology is grounded in the well-established Phillips condensation reaction, ensuring reliability and reproducibility. This guide offers not just a series of steps, but also the scientific rationale behind the experimental choices, empowering researchers to understand and adapt the protocol as needed.
Reaction Principle: The Phillips Benzimidazole Synthesis
The synthesis of 2-substituted benzimidazoles is classically achieved through the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1] The reaction proceeds via an initial acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization to form the imidazole ring.[1] This robust reaction is particularly effective for the synthesis of 2-alkyl-substituted benzimidazoles.
In this protocol, we detail the synthesis of 1H-Benzimidazole-2-propanamine via the reaction of o-phenylenediamine with β-alanine hydrochloride. The use of an acid catalyst, such as hydrochloric acid or a mixture of phosphoric and polyphosphoric acids, is crucial for promoting the condensation and subsequent cyclization.[2][3]
Experimental Workflow
The synthesis of 1H-Benzimidazole-2-propanamine can be broken down into three key stages: reaction setup and reflux, workup and extraction, and finally, purification of the target compound.
Caption: A high-level overview of the synthesis workflow.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of 1H-Benzimidazole-2-propanamine on a laboratory scale.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.08 g (10 mmol) | High purity grade |
| β-Alanine hydrochloride | C₃H₈ClNO₂ | 125.56 | 1.51 g (12 mmol) | |
| 4 M Hydrochloric Acid | HCl | 36.46 | 20 mL | |
| 10% Sodium Hydroxide Solution | NaOH | 40.00 | As required | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As required | For drying |
| Silica Gel | SiO₂ | 60.08 | As required | For column chromatography |
| Round-bottom flask (100 mL) | 1 | |||
| Reflux condenser | 1 | |||
| Magnetic stirrer and stir bar | 1 | |||
| Heating mantle | 1 | |||
| Separatory funnel (250 mL) | 1 | |||
| Rotary evaporator | 1 | |||
| Glassware for column chromatography | 1 set |
Step-by-Step Procedure
Part 1: Reaction Setup and Reflux
-
To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol) and β-alanine hydrochloride (1.51 g, 12 mmol).
-
Add 20 mL of 4 M hydrochloric acid to the flask. The acid acts as both a solvent and a catalyst for the condensation reaction.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part 2: Workup and Neutralization
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of a 10% sodium hydroxide solution. Monitor the pH with litmus paper or a pH meter until it reaches approximately 8-9. This step is crucial to deprotonate the amine groups and precipitate the product.
-
A precipitate of the crude product should form upon neutralization.
Part 3: Extraction and Drying
-
Transfer the neutralized mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Wash the combined organic layers with brine (20 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1H-Benzimidazole-2-propanamine.
Part 4: Purification
-
The crude product can be purified by column chromatography on silica gel.
-
A suitable eluent system is a mixture of dichloromethane and methanol (e.g., 95:5 v/v), with the polarity gradually increased by increasing the methanol percentage to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified 1H-Benzimidazole-2-propanamine as a solid.
Characterization
The identity and purity of the synthesized 1H-Benzimidazole-2-propanamine should be confirmed by spectroscopic methods.
¹H NMR Spectroscopy
The ¹H NMR spectrum of benzimidazole derivatives provides key structural information.[4]
-
Aromatic Protons: The protons on the benzene ring typically appear in the region of δ 7.0-8.0 ppm.
-
Aliphatic Protons: The protons of the propanamine side chain will be in the upfield region. The CH₂ group adjacent to the benzimidazole ring is expected to be around δ 3.0-3.5 ppm, and the CH₂ group adjacent to the amino group will be at a slightly lower chemical shift.
-
Amine and Imidazole N-H Protons: The N-H protons of the primary amine and the imidazole ring will appear as broad singlets, with their chemical shifts being solvent-dependent. In DMSO-d₆, the imidazole N-H proton can be found downfield, often above δ 12 ppm.[4]
Based on related compounds, the expected ¹H NMR (400 MHz, DMSO-d₆) signals for 1H-Benzimidazole-2-propanamine are: δ 7.50-7.20 (m, 4H, Ar-H), 3.19 (t, 2H, CH₂), 2.95 (t, 2H, CH₂), and broad signals for the NH and NH₂ protons.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For 1H-Benzimidazole-2-propanamine (C₉H₁₁N₃), the expected molecular weight is 161.21 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ at m/z 161.
Mechanism of Reaction
The synthesis of 1H-Benzimidazole-2-propanamine follows the Phillips condensation mechanism.
Caption: The mechanism of the Phillips condensation for the synthesis of 1H-Benzimidazole-2-propanamine.
-
Acylation: Under acidic conditions, one of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the carbonyl carbon of β-alanine. This results in the formation of an N-acyl-o-phenylenediamine intermediate.[1]
-
Intramolecular Cyclization: The second amino group of the intermediate then attacks the carbonyl carbon of the newly formed amide in an intramolecular fashion. This nucleophilic attack leads to the formation of a tetrahedral intermediate.
-
Dehydration and Aromatization: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzimidazole ring, yielding the final product, 1H-Benzimidazole-2-propanamine.
Safety Precautions
-
o-Phenylenediamine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
Sodium hydroxide is corrosive. Handle with care and appropriate PPE.
-
All organic solvents are flammable. Keep away from open flames and ignition sources.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1H-Benzimidazole-2-propanamine. By following the outlined steps and understanding the underlying chemical principles, researchers can successfully synthesize this important building block for various applications in drug discovery and development. The provided characterization guidelines will ensure the identity and purity of the final product.
References
- Katti, S. B., et al. (2012). Synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives.
- NIST. (n.d.). 1H-Benzimidazol-2-amine. In NIST Chemistry WebBook.
- CN101671308A. (2010). Method for preparing 2-aminoalkylbenzimidazole derivatives.
- Symbiosis. (2015).
- PubChem. (n.d.). 1H-Benzimidazole-2-methanamine.
- Behera, A. K., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre.
- Ajani, O. O., et al. (2016).
- BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem.
- ResearchGate. (n.d.). The ¹H-NMR spectrum of compound 2.
- ChemicalBook. (n.d.). Benzimidazole(51-17-2) 1H NMR spectrum. ChemicalBook.
- The Royal Society of Chemistry. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances.
- AdiChemistry. (n.d.).
- ResearchGate. (2015). Synthesis, Characterization and Biological Evaluation of 1, 2-Disubstituted Benzimidazole Derivatives using Mannich Bases.
- ResearchGate. (n.d.). 1 H-NMR spectra of benzimidazole salt 2e in CDCl 3.
- NIST. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook.
- MassBank. (2016). Benzimidazoles. MassBank.
- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society.
- ResearchGate. (n.d.). Preparation of 2-Amino Benzimidazoles using Cyanogen Halide.
- Luo, Z., et al. (2023).
- EP1498416A1. (2005). A process for the optical purification of benzimidazole derivatives.
- ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.
- ResearchGate. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis.
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of 1H-Benzimidazole-2-propanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Benzimidazole Scaffold and the Advent of Microwave Chemistry
The benzimidazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its structural resemblance to naturally occurring purines allows it to readily interact with various biological targets, leading to a wide spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. The synthesis of 2-substituted benzimidazoles, particularly those bearing an aminoalkyl side chain like 1H-Benzimidazole-2-propanamine, is of significant interest in medicinal chemistry for the development of novel therapeutic agents.
Traditionally, the synthesis of benzimidazoles, often accomplished through the Phillips condensation of o-phenylenediamines with carboxylic acids, required harsh reaction conditions and prolonged reaction times. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field. Microwave irradiation offers a non-conventional energy source that can dramatically accelerate reaction rates, improve yields, and enhance product purity, often under milder and more environmentally benign conditions.[1][2] This technology has become an invaluable tool for medicinal chemists, enabling rapid and efficient access to libraries of bioactive molecules.[3]
This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 1H-Benzimidazole-2-propanamine derivatives, focusing on the underlying scientific principles, practical experimental procedures, and thorough characterization of the final products.
Scientific Principles: The Synergy of Microwave Heating and the Phillips Condensation
The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a carboxylic acid, known as the Phillips benzimidazole synthesis, is an acid-catalyzed condensation reaction. The reaction proceeds through a series of steps involving the initial formation of an amide intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.
Microwave energy accelerates this process through efficient dielectric heating. Polar molecules within the reaction mixture, such as the reactants and any polar solvent, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates significant internal heat, leading to a dramatic increase in the reaction rate. This targeted heating mechanism is often more efficient and uniform than conventional heating methods, which rely on thermal conduction.
The key advantages of employing microwave irradiation for the synthesis of 1H-Benzimidazole-2-propanamine derivatives include:
-
Rapid Reaction Times: Reactions that would typically take several hours to complete under conventional heating can often be accomplished in a matter of minutes.[4]
-
Increased Yields: The high efficiency of microwave heating can lead to higher product yields and reduced formation of byproducts.[4]
-
Enhanced Purity: The shorter reaction times and milder conditions can minimize the degradation of reactants and products, resulting in cleaner reaction profiles.
-
Energy Efficiency: Microwave synthesis targets the reaction mixture directly, leading to significant energy savings compared to heating a large oil bath or reaction vessel.
-
Green Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents aligns well with the principles of green chemistry.[1]
Visualizing the Synthesis Workflow
The overall workflow for the microwave-assisted synthesis and purification of 1H-Benzimidazole-2-propanamine derivatives can be visualized as a streamlined process from starting materials to the characterized final product.
Caption: Experimental workflow for the synthesis of 1H-Benzimidazole-2-propanamine derivatives.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1H-Benzimidazole-2-propanamine
This protocol details the synthesis of 1H-Benzimidazole-2-propanamine from o-phenylenediamine and β-alanine using a dedicated microwave reactor.
Materials and Reagents:
| Material/Reagent | Grade | Supplier (Example) |
| o-Phenylenediamine | Reagent Grade, ≥99.5% | Sigma-Aldrich |
| β-Alanine | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 4 M solution in dioxane | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 10% aqueous solution | Fisher Scientific |
| Deionized Water | High Purity | In-house |
| Ethanol | Anhydrous, ≥99.5% | VWR |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment:
-
Microwave Reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL Microwave Reaction Vial with Stir Bar
-
Rotary Evaporator
-
pH Meter or pH paper
-
Standard laboratory glassware
-
Magnetic Stirrer
-
Chromatography Column
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 108.1 mg) and β-alanine (1.2 mmol, 106.9 mg).
-
Acid Catalyst Addition: To the vial, add a few drops of a 4 M solution of hydrochloric acid in dioxane. The acid acts as a catalyst for the condensation reaction. The use of the dihydrochloride salt of o-phenylenediamine can also be considered to reduce colored impurities and improve mixing.[4]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power of 150 W with a temperature limit of 150°C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial and add 10 mL of deionized water.
-
Neutralization: Slowly add a 10% aqueous solution of sodium hydroxide to the reaction mixture with stirring until the pH is approximately 8-9. This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water. Dry the crude product under vacuum.
Protocol 2: Purification by Column Chromatography
The basic nature of the amine group in the target compound requires careful consideration during chromatographic purification to prevent peak tailing. A common approach is to add a small amount of a basic modifier, such as triethylamine, to the eluent system.
Procedure:
-
TLC Analysis: Determine a suitable eluent system for column chromatography using TLC. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5), with the addition of 0.5% triethylamine to the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude 1H-Benzimidazole-2-propanamine in a minimal amount of the eluent and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1H-Benzimidazole-2-propanamine.
Characterization and Expected Results
The structure and purity of the synthesized 1H-Benzimidazole-2-propanamine should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of 7.2-7.6 ppm. The protons of the propanamine side chain will appear as multiplets in the aliphatic region. The N-H protons of the benzimidazole ring and the amine will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the benzimidazole core and the aliphatic carbons of the propanamine side chain.
Table of Expected NMR Data (Illustrative):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzimidazole Aromatic-H | 7.20 - 7.60 (m) | 110 - 145 |
| Benzimidazole C2 | - | ~155 |
| -CH₂- (adjacent to Benzimidazole) | ~3.10 (t) | ~30 |
| -CH₂- (adjacent to NH₂) | ~2.90 (t) | ~40 |
| Benzimidazole N-H | ~12.5 (br s) | - |
| -NH₂ | Variable (br s) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺.
Table of Expected Mass Spectrometry Data:
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| 1H-Benzimidazole-2-propanamine | C₁₀H₁₃N₃ | 175.1110 | 176.1188 |
Troubleshooting and Scientific Insights
-
Low Yield: If the yield is low, ensure that the microwave reaction has gone to completion by monitoring with TLC. The reaction time or temperature may need to be optimized. The purity of the starting materials is also critical.
-
Product Purity Issues: The presence of colored impurities can often be attributed to oxidation of the o-phenylenediamine. Using the dihydrochloride salt of the starting material can mitigate this issue.[4] If purification by column chromatography is challenging due to the basicity of the product, consider using a different stationary phase, such as alumina, or employing an alternative purification technique like recrystallization.
-
Mechanism and Causality: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. Microwave heating provides the necessary activation energy for the subsequent cyclization and dehydration steps to occur rapidly and efficiently.
Conclusion
The microwave-assisted synthesis of 1H-Benzimidazole-2-propanamine derivatives offers a rapid, efficient, and often more environmentally friendly alternative to traditional synthetic methods. By leveraging the principles of microwave chemistry, researchers can accelerate the discovery and development of novel benzimidazole-based therapeutic agents. The protocols and insights provided in this guide are intended to empower scientists to successfully synthesize and characterize these important molecules.
References
- Chawla, A., Kaur, R., & Goyal, A. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
- Mobinikhaledi, A., Foroughi, F., & Kalhor, M. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301-1306.
- Procopio, A., Nardi, M., Oliverio, M., & Paonessa, R. (2022).
- BenchChem. (2025). Application Notes and Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chromatography.
- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.). IntechOpen.
- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22.
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.
-
NIST. (n.d.). 1H-Benzimidazol-2-amine. In NIST Chemistry WebBook. Retrieved from [Link]
- El Kihel, A., Essassi, E. M., & Bauchat, P. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-528.
- Sahu, S. K., et al. (2020). Microwave assisted synthesis of 2-aryl benzimidazole. Sciforum.
- Parag, P., et al. (2021). A Review on Synthesis of Benzimidazole by Conventional and Microwave Assisted Method. World Journal of Pharmaceutical Research, 10(6), 1618-1627.
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115–117. [Link]
- Chawla, A., Kaur, R., & Goyal, A. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
- World Journal of Pharmaceutical Research. (2021). A Review on Synthesis of Benzimidazole by Conventional and Microwave Assisted Method. World Journal of Pharmaceutical Research, 10(6), 1618-1627.
- De la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
-
NIST. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Benzimidazole. In PubChem. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
Application Notes and Protocols: Functionalization of the Propanamine Side Chain of 1H-Benzimidazole-2-propanamine
Introduction: The Benzimidazole Scaffold and the Strategic Importance of Side-Chain Functionalization
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2][3][4] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antiviral, anthelmintic, and anti-inflammatory properties.[4][5] The compound 1H-Benzimidazole-2-propanamine features this critical heterocyclic core appended with a propanamine side chain. The primary amine of this side chain serves as a highly versatile chemical handle, offering a strategic point for modification to generate extensive libraries of novel derivatives.
Functionalization of this propanamine moiety is a key strategy in drug discovery for systematically modulating a compound's physicochemical and pharmacokinetic properties. By introducing various functional groups, researchers can fine-tune parameters such as:
-
Potency and Selectivity: Modifying the side chain can enhance binding affinity to the target protein and reduce off-target effects.
-
Solubility and Bioavailability: Altering polarity and hydrogen bonding capacity can improve aqueous solubility and absorption.
-
Metabolic Stability: Introducing groups that block sites of metabolic oxidation can prolong the compound's half-life.
-
Toxicity Profile: Chemical modification can mitigate adverse effects by altering interactions with unintended biological pathways.
This guide provides detailed protocols for four fundamental and high-utility strategies for functionalizing the primary amine of 1H-Benzimidazole-2-propanamine: N-Acylation , N-Alkylation , Reductive Amination , and N-Sulfonylation . Each section explains the underlying chemical principles and provides a robust, step-by-step protocol designed for practical application in a research setting.
N-Acylation: Formation of Amide Derivatives
Principle and Rationale
N-acylation is a fundamental transformation that converts the primary amine into a stable amide linkage. This reaction is widely employed to introduce a vast array of functionalities, from simple alkyl and aryl groups to more complex heterocyclic moieties.[6] The reaction typically proceeds via the nucleophilic attack of the amine on an activated acylating agent, such as an acyl chloride or anhydride.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and commonly used for their efficiency. Anhydrides are a milder alternative.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its purpose is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is used to dissolve the reactants without participating in the reaction. DCM is often preferred for its ease of removal during workup.
Experimental Protocol: N-Acylation with Benzoyl Chloride
Objective: To synthesize N-(1-(1H-benzo[d]imidazol-2-yl)propan-2-yl)benzamide.
Materials:
-
1H-Benzimidazole-2-propanamine (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-Benzimidazole-2-propanamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per mmol of amine) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize side-product formation.
-
Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.
-
Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution over 5-10 minutes. A precipitate (triethylammonium chloride) will likely form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acyl chloride and acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of 1H-Benzimidazole-2-propanamine.
Reductive Amination: Formation of Secondary Amine Derivatives
Principle and Rationale
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, converting the primary amine into a secondary or tertiary amine.[7][8] The process involves two key steps that occur in one pot:
-
Imine Formation: The primary amine reacts with an aldehyde or ketone to form a Schiff base (imine) intermediate, with the elimination of water.
-
Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the imine C=N double bond to a C-N single bond.
Causality of Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many applications. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine intermediate.[7] It is also less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[8]
-
Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents. A small amount of acetic acid is sometimes added to catalyze imine formation.
Experimental Protocol: Reductive Amination with Cyclohexanone
Objective: To synthesize N-cyclohexyl-1-(1H-benzo[d]imidazol-2-yl)propan-2-amine.
Materials:
-
1H-Benzimidazole-2-propanamine (1.0 eq)
-
Cyclohexanone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 1H-Benzimidazole-2-propanamine (1.0 eq) and cyclohexanone (1.2 eq) in anhydrous DCE.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The addition may cause slight effervescence.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor its progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of methanol in DCM, e.g., 0% to 10% MeOH) to isolate the desired secondary amine.
-
Characterization: Verify the product structure and purity by NMR and MS analysis.
Data Presentation: Reductive Amination Examples
| Carbonyl Substrate | Reducing Agent | Typical Yield |
| Benzaldehyde | NaBH(OAc)₃ | 85-95% |
| Acetone | NaBH(OAc)₃ | 80-90% |
| Cyclohexanone | NaBH(OAc)₃ | 88-96% |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | 75-85% |
N-Alkylation: Direct Introduction of Alkyl Groups
Principle and Rationale
Direct N-alkylation involves the reaction of the primary amine with an alkylating agent, typically an alkyl halide (e.g., bromide or iodide). The amine acts as a nucleophile, displacing the halide in an SN2 reaction. A significant challenge with this method is controlling the degree of alkylation; the primary amine can be converted to a secondary amine, which can then be further alkylated to a tertiary amine and even a quaternary ammonium salt.[7]
Causality of Experimental Choices:
-
Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to neutralize the hydrohalic acid (e.g., HBr) formed during the reaction.[9]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile (MeCN) are ideal as they can dissolve the reactants and effectively solvate the cations, promoting the SN2 reaction.
-
Controlling Over-alkylation: To favor mono-alkylation, the primary amine is often used in excess relative to the alkyl halide.
Experimental Protocol: N-Alkylation with Benzyl Bromide
Objective: To synthesize N-benzyl-1-(1H-benzo[d]imidazol-2-yl)propan-2-amine.
Materials:
-
1H-Benzimidazole-2-propanamine (2.0 eq)
-
Benzyl Bromide (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1H-Benzimidazole-2-propanamine (2.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF.
-
Addition of Alkylating Agent: Add benzyl bromide (1.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the consumption of benzyl bromide by TLC.
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a large volume of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). The product will move into the organic phase.
-
Washing and Drying: Combine the organic extracts and wash them with water (2x) to remove DMF, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude material will contain the desired secondary amine and unreacted starting material. Purify by flash column chromatography (silica gel) to separate the components and obtain the pure N-benzylated product.
-
Characterization: Characterize the final product by NMR and MS.
Visualization: Reaction Scheme for N-Alkylation
Caption: General reaction scheme for the N-alkylation of the primary amine.
N-Sulfonylation: Formation of Sulfonamide Derivatives
Principle and Rationale
N-sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide. The sulfonamide group is a key pharmacophore found in many drugs (e.g., sulfa drugs, diuretics, and protease inhibitors). It is a strong hydrogen bond donor and is metabolically stable, making it an attractive functional group for drug design. The reaction mechanism is analogous to N-acylation.
Causality of Experimental Choices:
-
Sulfonylating Agent: Aryl sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, are common reagents.
-
Base: Pyridine is often used as both the base and the solvent. It effectively scavenges the HCl byproduct and catalyzes the reaction. Alternatively, TEA or DIPEA can be used in a solvent like DCM.
-
Solvent: Dichloromethane or pyridine can be used.
Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride
Objective: To synthesize N-(1-(1H-benzo[d]imidazol-2-yl)propan-2-yl)-4-methylbenzenesulfonamide.
Materials:
-
1H-Benzimidazole-2-propanamine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (as solvent and base)
-
1 M Hydrochloric acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve 1H-Benzimidazole-2-propanamine (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
-
Characterization: Confirm the identity and purity of the product using NMR and MS.
Conclusion
The primary amine of 1H-Benzimidazole-2-propanamine is a robust and versatile anchor point for chemical diversification. The four core functionalization strategies outlined—N-acylation, reductive amination, N-alkylation, and N-sulfonylation—provide researchers with a powerful toolkit to generate novel benzimidazole derivatives. By carefully selecting reagents and controlling reaction conditions, these protocols enable the systematic exploration of structure-activity relationships, a critical process in the optimization of lead compounds during drug discovery and development. Each method allows for the introduction of distinct chemical functionalities, thereby expanding the chemical space and increasing the probability of identifying candidates with enhanced therapeutic potential.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2024).
-
Bansal, Y., & Silakari, O. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. [Link]
- Vertex AI Search. (2025). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one.
- Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
- Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
-
Valdez, J., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. PubMed. [Link]
- TSI Journals. (2022).
- ijarsct. (n.d.).
- MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
- SciSpace. (n.d.). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- ResearchGate. (n.d.).
- ResearchGate. (2022). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio)
- Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2019). Synthesis, Characterization and Biological Evaluation of New Nalkylated/N-acylated 2-[(4-bromobenzyl)
- FKIT. (2018).
- ResearchGate. (n.d.). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. impactfactor.org [impactfactor.org]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of 1H-Benzimidazole-2-propanamine using HPLC and GC-MS
Abstract
This application note presents robust and reliable analytical methods for the quantification of 1H-Benzimidazole-2-propanamine, a key intermediate in pharmaceutical synthesis.[1] We provide detailed protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals requiring accurate and precise analytical characterization of this compound. The causality behind experimental choices, self-validating system protocols, and comprehensive references are included to ensure scientific integrity and immediate applicability in a laboratory setting.
Introduction: The Significance of 1H-Benzimidazole-2-propanamine Analysis
1H-Benzimidazole-2-propanamine is a member of the benzimidazole class of heterocyclic aromatic compounds.[2][3] Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4][5][6] Accurate and precise analytical methods are crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of intermediates like 1H-Benzimidazole-2-propanamine in the drug development pipeline. This guide provides two orthogonal analytical techniques, HPLC and GC-MS, to offer flexibility and comprehensive characterization.
Physicochemical Properties of 1H-Benzimidazole-2-propanamine
A thorough understanding of the analyte's chemical nature is foundational to successful method development.
| Property | Value/Information | Source |
| Molecular Formula | C10H13N3 | |
| Molecular Weight | 175.23 g/mol | |
| Appearance | Solid (predicted) | General Knowledge |
| pKa | Basic (due to amine and imidazole nitrogens) | General Chemical Principles |
| Polarity | Polar | General Chemical Principles |
| Volatility | Semi-volatile | General Chemical Principles |
The basic and polar nature of 1H-Benzimidazole-2-propanamine presents specific challenges for chromatographic analysis, such as peak tailing in reversed-phase HPLC and potential adsorption in GC systems.[7][8][9] The methods detailed below are optimized to mitigate these effects.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a powerful technique for the analysis of polar compounds.[10] Our method is designed to provide excellent peak shape and resolution for 1H-Benzimidazole-2-propanamine.
Rationale for Method Design
-
Column Selection: A C18 column is a common choice for reversed-phase chromatography.[7][9] However, for basic compounds, residual silanols on the silica support can lead to peak tailing. Therefore, an end-capped C18 column or a column with a modern bonding technology designed for high pH stability is recommended to ensure symmetrical peaks.[11]
-
Mobile Phase: To ensure the analyte is in a single ionic form and to improve retention and peak shape for this basic compound, the mobile phase pH should be adjusted.[12] Operating at a pH above the pKa of the amine group (typically around 9-10) would neutralize it, but many silica-based columns are not stable at high pH. A more common approach is to use an acidic mobile phase to protonate the amine, ensuring consistent interaction with the stationary phase.[7] The use of a volatile buffer like ammonium formate makes the method compatible with mass spectrometry if LC-MS analysis is desired.[12]
-
Detector: A UV detector is suitable for this analysis due to the presence of the chromophoric benzimidazole ring system. The wavelength of maximum absorbance should be determined experimentally but is anticipated to be in the range of 254-280 nm.
HPLC Protocol
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with high pH stability.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
1H-Benzimidazole-2-propanamine reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL 1H-Benzimidazole-2-propanamine in methanol.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing 1H-Benzimidazole-2-propanamine.
-
Dissolve and dilute the sample with the initial mobile phase composition to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for 1H-Benzimidazole-2-propanamine.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides a highly selective and sensitive alternative for the analysis of 1H-Benzimidazole-2-propanamine. Due to the polar nature of the amine and imidazole groups, derivatization is often necessary to improve volatility and chromatographic performance.[13]
Rationale for Method Design
-
Derivatization: Amines can exhibit poor peak shape and adsorb to active sites in the GC system.[8][14] Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) converts the polar N-H groups to less polar, more volatile derivatives, resulting in sharper peaks and improved sensitivity.[13]
-
Column Selection: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is generally suitable for the analysis of a wide range of derivatized compounds.
-
Mass Spectrometry: Electron Ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns for library matching and structural confirmation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and quantitative analysis.
GC-MS Protocol
Instrumentation and Columns:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
1H-Benzimidazole-2-propanamine reference standard
Procedure:
-
Standard and Sample Preparation for Derivatization:
-
Accurately weigh the reference standard or sample into a vial.
-
Dissolve in a small amount of anhydrous pyridine.
-
Add a sufficient volume of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or Split 10:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 (Full Scan) |
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for 1H-Benzimidazole-2-propanamine.
Method Validation
For use in a regulated environment, both the HPLC and GC-MS methods should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The HPLC and GC-MS methods presented in this application note provide reliable and robust approaches for the analysis of 1H-Benzimidazole-2-propanamine. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (favoring HPLC) or high selectivity and structural confirmation (favoring GC-MS). The detailed protocols and the rationale behind the experimental choices are intended to enable researchers to implement these methods effectively in their laboratories.
References
- Benchchem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
- SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole-2-pentanamine on Newcrom R1 HPLC column.
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- LabRulez GCMS. (n.d.). Analysis of Amines in GC.
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- ChemicalBook. (n.d.). 1H-Benzimidazole-2-propanamine(9CI).
- LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
- Agilent. (n.d.). Amines and alcohols Fast analysis of amines and solvents.
- Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
- PubChem. (n.d.). N-[2-(1H-Benzimidazol-2-yl)ethyl]propan-2-amine.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- ResearchGate. (2018, August 13). Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ?.
- Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
- PMC - NIH. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
- PubChem. (n.d.). Benzimidazole.
- MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
- Semantic Scholar. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process.
Sources
- 1. 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 [amp.chemicalbook.com]
- 2. N-[2-(1H-Benzimidazol-2-yl)ethyl]propan-2-amine | C12H17N3 | CID 469969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. h-brs.de [h-brs.de]
- 14. bre.com [bre.com]
Application Notes and Protocols for Utilizing 1H-Benzimidazole-2-propanamine in Drug Discovery Pipelines
Abstract
The benzimidazole core is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved drugs.[1][2] This bicyclic heterocyclic system, an isostere of naturally occurring purine nucleosides, readily interacts with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] These activities include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antiparasitic effects.[4][5] This document provides a detailed guide for researchers and drug development professionals on the integration of a specific derivative, 1H-Benzimidazole-2-propanamine, into modern drug discovery pipelines. We will explore its synthesis, propose a strategic workflow for biological evaluation, and discuss potential avenues for hit-to-lead optimization based on the well-established structure-activity relationships (SAR) of the 2-aminoalkyl benzimidazole class.
Compound Profile: 1H-Benzimidazole-2-propanamine
1H-Benzimidazole-2-propanamine, also known as 2-(3-aminopropyl)benzimidazole, is a derivative of the core benzimidazole scaffold. Its structure is characterized by a propanamine side chain at the 2-position, which can play a crucial role in its pharmacokinetic and pharmacodynamic properties. The primary amine group introduces a basic center, which can be protonated at physiological pH, potentially influencing solubility, cell permeability, and target engagement through ionic interactions.
| Property | Value | Source |
| IUPAC Name | 1H-Benzimidazole-2-propanamine | N/A |
| Synonyms | 2-(3-Aminopropyl)benzimidazole | [1] |
| CAS Number | 42784-26-9 | N/A |
| Molecular Formula | C10H13N3 | N/A |
| Molecular Weight | 175.23 g/mol | N/A |
| Appearance | Brownish-yellow crystalline mass | [1] |
| Melting Point | 118°C | [1] |
| Boiling Point | 190-196°C at 0.1 Torr | [1] |
Synthesis Protocol
A straightforward and efficient synthesis of 1H-Benzimidazole-2-propanamine has been reported, involving the condensation of o-phenylenediamine with a suitable lactam. This method provides a good yield of the desired product.
Protocol: Synthesis of 2-(3'-aminopropyl)-benzimidazole [1]
-
Reactants:
-
o-phenylenediamine (162 g, 1.5 mol)
-
Pyrrolidone (85 g, 1 mol)
-
p-toluenesulfonic acid (8 g, catalyst)
-
-
Procedure:
-
Combine o-phenylenediamine, pyrrolidone, and p-toluenesulfonic acid in a reaction vessel equipped with a stirrer and a distillation apparatus.
-
Heat the mixture under a nitrogen atmosphere.
-
Gradually increase the temperature of the reaction mixture from 150°C to 250°C over a period of 5 hours, while stirring.
-
During this time, water will be eliminated and should be collected via distillation.
-
After the reaction is complete, subject the reaction mixture to fractional distillation under reduced pressure (0.1 Torr).
-
Collect the fraction boiling at 190°C to 196°C.
-
-
Yield: Approximately 150 g (85.5% of the theoretical yield) of 2-(3'-aminopropyl)-benzimidazole is obtained as a brownish-yellow crystalline mass.
Application in Drug Discovery Pipelines
While specific biological data for 1H-Benzimidazole-2-propanamine is not extensively documented, the broader class of 2-aminoalkyl benzimidazoles has shown significant promise in various therapeutic areas.[6][7] This provides a strong rationale for screening 1H-Benzimidazole-2-propanamine against a range of biological targets.
Proposed Screening Strategy and Target Classes
Based on the known activities of structurally related benzimidazoles, the following therapeutic areas and target classes are proposed for the initial screening of 1H-Benzimidazole-2-propanamine:
-
Antimicrobial:
-
Bacteria: Screen against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains. The presence of the amino group at the 2-position has been shown to be favorable for antibacterial activity against pathogens like Pseudomonas aeruginosa.[4][8]
-
Fungi: Evaluate against common fungal pathogens.
-
Parasites: Test for activity against parasites such as Leishmania, Plasmodium falciparum, and various helminths.[6][7]
-
-
Anticancer:
-
Tubulin Polymerization: Benzimidazoles are well-known inhibitors of tubulin polymerization. Assays measuring the disruption of microtubule dynamics are highly relevant.
-
Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various protein kinases involved in cancer cell signaling. A broad kinase panel screening would be informative.
-
Topoisomerase Inhibition: Some benzimidazoles interfere with the function of DNA topoisomerases.[9]
-
Experimental Workflow
A typical drug discovery workflow for the evaluation of 1H-Benzimidazole-2-propanamine is depicted below. This multi-stage process ensures a systematic evaluation from initial broad screening to more focused preclinical studies.
Caption: Drug discovery workflow for 1H-Benzimidazole-2-propanamine.
Detailed Protocols
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of 1H-Benzimidazole-2-propanamine that inhibits the visible growth of a bacterium.
-
Materials:
-
1H-Benzimidazole-2-propanamine stock solution (e.g., 10 mg/mL in DMSO).
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial suspension, adjusted to 0.5 McFarland standard.
-
96-well microtiter plates.
-
Positive control antibiotic (e.g., gentamicin).
-
Negative control (medium only).
-
-
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the bacterial inoculum to each well, except for the negative control wells.
-
Set up positive control wells with a known antibiotic.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Protocol: In Vitro Antileishmanial Assay (Amastigote Stage)
This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote stage of Leishmania.
-
Materials:
-
Macrophage cell line (e.g., J774A.1).
-
Leishmania promastigotes (e.g., L. infantum).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
1H-Benzimidazole-2-propanamine stock solution.
-
Positive control drug (e.g., miltefosine).
-
96-well plates.
-
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a ratio of approximately 10 parasites per macrophage.
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Remove non-phagocytosed parasites by washing.
-
Add fresh medium containing serial dilutions of 1H-Benzimidazole-2-propanamine.
-
Incubate for another 72 hours.
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of amastigotes per 100 macrophages by microscopy.
-
Calculate the IC50 value, which is the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.
-
Hit-to-Lead Optimization and SAR
Should 1H-Benzimidazole-2-propanamine demonstrate promising activity in primary screens, a hit-to-lead optimization campaign would be initiated. The extensive literature on benzimidazole SAR provides a valuable roadmap for this process.
Key SAR Insights for 2-Aminoalkyl Benzimidazoles
| Position of Modification | Structural Change | Potential Impact on Activity | Reference |
| 2-position (Alkyl Chain) | Chain length and branching | Modulates lipophilicity and target interaction. | [6] |
| 2-position (Amine) | Acylation, Alkylation | Can alter binding mode and physicochemical properties. Acylation has been explored for antiparasitic activity. | [6] |
| N1-position (Imidazole) | Substitution with various groups | Affects metabolic stability and potency. N-substitution is a common strategy to improve pharmacokinetic properties. | [7] |
| Benzene Ring | Introduction of substituents (e.g., halogens, nitro groups) | Can influence electronic properties and provide additional interaction points with the target. | [6] |
Proposed Mechanism of Action: Tubulin Inhibition
A common mechanism of action for benzimidazole-containing drugs is the inhibition of tubulin polymerization, which disrupts the cytoskeleton and arrests cell division. This is particularly relevant for their anthelmintic and anticancer activities.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Conclusion
1H-Benzimidazole-2-propanamine represents a readily synthesizable starting point for drug discovery campaigns targeting a wide range of diseases. Its structural relationship to other biologically active 2-aminoalkyl benzimidazoles provides a strong rationale for its evaluation. The protocols and workflow outlined in this document offer a comprehensive framework for researchers to unlock the therapeutic potential of this and other novel benzimidazole derivatives. A systematic approach, combining targeted screening with informed medicinal chemistry, will be key to advancing these promising scaffolds toward clinical development.
References
-
PrepChem. (n.d.). Synthesis of 2-(3'-aminopropyl)-benzimidazole. Retrieved from [Link]
-
MDPI. (2009). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR of 2-amino-benzimidazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(3-benzylaminopropyl)benzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino Benzimidazoles using NSubstituted carbon imidoyl.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Retrieved from [Link]
-
ResearchGate. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Retrieved from [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Retrieved from [Link]
-
MDPI. (2002). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa [mdpi.com]
- 5. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 6. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Tiered Approach to Evaluating the Anticancer Activity of 1H-Benzimidazole-2-propanamine
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds are known to exert their effects through diverse mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[3] This guide provides a comprehensive, tiered framework of bioassays for the preclinical evaluation of novel benzimidazole derivatives, specifically "1H-Benzimidazole-2-propanamine." The protocols herein are designed for researchers, scientists, and drug development professionals to systematically assess the compound's cytotoxic potential, elucidate its mechanism of action, and evaluate its impact on key cancer cell functionalities. We progress from high-throughput primary screening to detailed mechanistic and functional assays, establishing a self-validating workflow to ensure scientific rigor and trustworthiness in the data generated.
Introduction: The Rationale for a Phased Bioassay Strategy
The discovery of a new potential anticancer agent is the first step in a long and rigorous validation process. 1H-Benzimidazole-2-propanamine, as a member of the pharmacologically significant benzimidazole family, warrants a thorough investigation.[1] Benzimidazole derivatives are structurally similar to purine bases in nucleic acids, allowing them to interact with a wide array of biological targets such as enzymes, receptors, and microtubules.[1] Their documented anticancer activities are multifaceted, often involving the inhibition of critical cellular processes like cell division, DNA replication, and signal transduction, ultimately leading to cancer cell death.[1][2]
A haphazard testing approach can yield misleading or incomplete results. Therefore, we advocate for a structured, tiered methodology. This strategy begins with broad questions about cytotoxicity and progressively narrows the focus to specific molecular mechanisms and functional outcomes. This approach is not only efficient in terms of resource allocation but also builds a logical, evidence-based profile of the compound's activity.
The following workflow diagram illustrates this tiered approach, ensuring that each subsequent phase of testing is justified by the results of the previous one.
Caption: A tiered workflow for evaluating the anticancer activity of a novel compound.
Tier 1: Primary Screening - Cell Viability Assays
Causality: The first and most fundamental question is whether 1H-Benzimidazole-2-propanamine has any cytotoxic or cytostatic effect on cancer cells. Cell viability assays, such as the MTT and XTT assays, are colorimetric methods used to quantify the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[4][5] These assays are reliable, economical, and well-suited for high-throughput screening to determine the compound's half-maximal inhibitory concentration (IC50).[5]
Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
1H-Benzimidazole-2-propanamine
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of 1H-Benzimidazole-2-propanamine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.[6]
-
Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Data Presentation: The results should be used to generate a dose-response curve, from which the IC50 value can be calculated.
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) |
| HCT-116 | 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 85.2 ± 5.1 | |
| 10 | 52.1 ± 3.8 | |
| 50 | 15.7 ± 2.9 | |
| 100 | 5.3 ± 1.5 | |
| IC50 (µM) | ~10.5 |
Note: Data are representative and require experimental confirmation.
Tier 2: Mechanistic Elucidation Assays
Causality: Once cytotoxicity is established, the next logical step is to determine how the compound induces cell death. Benzimidazole derivatives are known to trigger apoptosis (programmed cell death) and/or cause cell cycle arrest.[3][10] Flow cytometry is a powerful technique for these analyses as it provides quantitative data on individual cells within a large population.[11]
Protocol 2A: Apoptosis Analysis by Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12] Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Cells treated with 1H-Benzimidazole-2-propanamine (at IC50 and 2x IC50 concentrations)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in culture flasks for a predetermined time (e.g., 24 hours) with the compound and appropriate controls.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Transfer 100 µL of the suspension to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
Caption: Differentiating cell populations using Annexin V and PI staining.
Protocol 2B: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI is a fluorescent intercalating agent that stains DNA stoichiometrically.[14] By measuring the fluorescence intensity of PI in a population of permeabilized cells, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), as cells in G2/M have twice the DNA content of cells in G0/G1.[15] Treatment with an effective anticancer agent may cause arrest in a specific phase.
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. Wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[16][17]
-
Incubate on ice for at least 30 minutes or at -20°C for longer storage.
-
Staining: Centrifuge the fixed cells and decant the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[15][16]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel and collect data for at least 10,000 events per sample.[16]
Tier 3: Functional Characterization - Migration and Invasion Assays
Causality: A critical hallmark of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis.[18] The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro tool to assess these capabilities.[18] This is essential for determining if 1H-Benzimidazole-2-propanamine can inhibit the metastatic potential of cancer cells.
Protocol 3: Transwell Migration and Invasion Assay
Principle: The assay uses a two-chamber system separated by a porous membrane. For a migration assay, cells move through the pores towards a chemoattractant in the lower chamber.[19] For an invasion assay, the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, which cells must actively degrade to pass through, mimicking in vivo invasion.[18][19]
Caption: Comparison of Transwell migration and invasion assay setups.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Corning® Matrigel® Matrix (for invasion assay)
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs, methanol, and crystal violet stain
Procedure:
-
Preparation (Invasion Assay Only): Thaw Matrigel at 4°C overnight. Coat the apical side of the Transwell membrane with a thin layer of diluted Matrigel solution and allow it to solidify at 37°C.[20]
-
Cell Seeding: Rehydrate the inserts. Seed cancer cells (pre-treated with sub-lethal concentrations of 1H-Benzimidazole-2-propanamine) in serum-free medium into the upper chamber.
-
Assay Setup: Place the inserts into the lower wells containing medium with a chemoattractant.
-
Incubation: Incubate for 20-24 hours at 37°C.[20]
-
Quantification:
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the cells that have migrated to the underside of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Elute the stain and measure absorbance, or count cells in several fields of view under a microscope.
-
Tier 4: Conceptual Next Steps - In Vivo Models
Causality: While in vitro assays are crucial for initial screening and mechanistic studies, they lack the complexity of a whole organism.[21] To evaluate the therapeutic potential of 1H-Benzimidazole-2-propanamine, promising in vitro results must be validated in animal models. The prediction of drug effects in patients based solely on in vitro data is not reliable.[21]
Model of Choice: The most common preclinical in vivo models are human tumor xenografts.[22] This involves inoculating immortalized human cancer cells either subcutaneously or orthotopically (into the organ of origin) in immunocompromised mice (e.g., athymic nude mice).[22][23] This allows for the evaluation of the compound's effect on tumor growth, pharmacokinetics, and toxicity in a living system.[23][24] A stepwise procedure from in vitro to in vivo experiments is essential to select the most promising agents for further clinical testing.[21]
Conclusion
This document outlines a systematic and robust series of bioassays to characterize the anticancer activity of 1H-Benzimidazole-2-propanamine. By following a tiered approach—from determining basic cytotoxicity to elucidating the mechanisms of cell death and functional impact—researchers can build a comprehensive profile of the compound's potential. Each protocol is designed as a self-validating system with clear endpoints and interpretations. Positive results from this in vitro cascade would provide a strong rationale for advancing 1H-Benzimidazole-2-propanamine into more complex in vivo preclinical models, a critical step in the drug discovery pipeline.
References
- Egger, AE. et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
- Fumarola, C. et al. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
-
PubMed. (n.d.). Bioassays for anticancer activities. Available at: [Link]
-
Taylor & Francis Online. (2026, January 5). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Available at: [Link]
-
MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Available at: [Link]
-
Taylor & Francis Online. (2025, January 13). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Available at: [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]
-
PubMed. (2022, April 6). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Available at: [Link]
-
PubMed. (n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Available at: [Link]
-
Preprints.org. (2025, June 26). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available at: [Link]
-
Tel Aviv University. (2013). In vivo screening models of anticancer drugs. Available at: [Link]
-
University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Available at: [Link]
-
Semantic Scholar. (2013). [PDF] IN VIVO Screening Models of Anticancer Drugs. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Available at: [Link]
-
University of Wollongong Research Online. (2013, January 1). Bioassays for anticancer activities. Available at: [Link]
-
PubMed. (2020, November 29). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Available at: [Link]
-
CLYTE Technologies. (2025, October 6). Deep Dive into the Transwell Migration and Invasion Assay. Available at: [Link]
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. Available at: [Link]
-
JoVE. (2014, June 1). In vitro Cell Migration and Invasion Assays. Available at: [Link]
-
YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Available at: [Link]
-
Frontiers. (2019, June 13). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Available at: [Link]
-
ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Flow cytometry-based apoptosis detection. Available at: [Link]
-
SciSpace. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
PubMed. (2002, August 19). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1H-benzimidazole-1-propanamine. Available at: [Link]
-
ResearchGate. (2025, August 9). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. scispace.com [scispace.com]
- 13. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 21. iv.iiarjournals.org [iv.iiarjournals.org]
- 22. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpbs.com [ijpbs.com]
- 24. cris.tau.ac.il [cris.tau.ac.il]
Antimicrobial susceptibility testing of "1H-Benzimidazole-2-propanamine" analogs
Here are the detailed Application Notes and Protocols for the Antimicrobial Susceptibility Testing of "1H-Benzimidazole-2-propanamine" analogs.
Application Note & Protocol Guide
Topic: Antimicrobial Susceptibility Testing of 1H-Benzimidazole-2-propanamine Analogs Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzimidazole, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial effects.[1][2][3] The 1H-Benzimidazole-2-propanamine framework, in particular, offers a promising starting point for the development of new antibacterial and antifungal agents.[4]
Effective drug development hinges on robust and standardized methods for evaluating the in vitro efficacy of these novel compounds. This guide provides a comprehensive framework for conducting antimicrobial susceptibility testing (AST) on 1H-Benzimidazole-2-propanamine analogs. As these are investigational compounds, the primary goal is not to assign clinical breakpoints (i.e., Susceptible, Intermediate, or Resistant) but to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, serving as the fundamental metric for assessing a compound's potency and spectrum of activity.[5][6][7]
This document outlines the gold-standard methodologies, rooted in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data is reliable, reproducible, and comparable across different analogs and research laboratories.[8][9] We will detail the quantitative broth microdilution method for precise MIC determination and the qualitative disk diffusion method for high-throughput screening.
Section 1: Foundational Principles of AST for Novel Compounds
The evaluation of novel chemical entities like 1H-Benzimidazole-2-propanamine analogs differs fundamentally from the routine testing of clinically approved antibiotics. For novel compounds, pre-defined susceptibility breakpoints do not exist.[10] Therefore, the core objective is to quantify antimicrobial activity through the MIC.
Key Concepts:
-
Minimum Inhibitory Concentration (MIC): This is the primary endpoint value, expressed in µg/mL or mg/L.[6] It allows for the direct comparison of the potency of different analogs within a chemical series. A lower MIC value indicates higher potency.
-
Spectrum of Activity: Testing analogs against a diverse panel of microorganisms—including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans)—is crucial to determine the breadth of their antimicrobial action.
-
Mechanism of Action Insight: Benzimidazole derivatives are known to act on various microbial targets. Some have been shown to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, while others interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][11] Understanding these potential mechanisms helps in selecting appropriate test conditions and interpreting results.
Section 2: Quality Control - The Cornerstone of Reliable Data
A self-validating protocol is built on a rigorous quality control (QC) system. QC ensures that media, reagents, inoculum, and experimental procedures are performing correctly, lending high confidence to the obtained MIC values.[12]
Core QC Practices:
-
Use of Reference Strains: Standard, well-characterized QC strains with defined susceptibility profiles must be included in every experiment. These are typically sourced from the American Type Culture Collection (ATCC).[13]
-
Monitoring with Control Antibiotics: The performance of the assay is monitored by testing a standard antibiotic against the QC strain. The resulting MIC or zone diameter must fall within the acceptable ranges published by standards organizations like CLSI and EUCAST.[14][15]
-
Aseptic Technique: Strict aseptic technique is paramount to prevent contamination that would invalidate results.
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus subsp. aureus ATCC® 25923™ (or ATCC® 29213™ for broth dilution)
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
-
Candida albicans ATCC® 90028™
Table 1: Example CLSI-Defined Quality Control Ranges for Broth Microdilution
| QC Strain | Control Antibiotic | Acceptable MIC Range (µg/mL) |
| E. coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.015 |
| S. aureus ATCC® 29213™ | Vancomycin | 0.5 - 2 |
| P. aeruginosa ATCC® 27853™ | Gentamicin | 0.5 - 2 |
| E. faecalis ATCC® 29212™ | Ampicillin | 0.5 - 2 |
Note: Ranges are subject to change. Always refer to the latest CLSI M100 or EUCAST QC documents for current values.[15]
Caption: Quality Control workflow for antimicrobial susceptibility testing.
Section 3: Protocol 1 - Broth Microdilution for MIC Determination
This method is the gold standard for determining quantitative MIC values.[10][16] It involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium.
Causality Behind Choices:
-
96-Well Plate Format: Allows for efficient testing of multiple concentrations and compounds simultaneously.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the internationally standardized medium for AST of non-fastidious bacteria, as its divalent cation concentration (Ca²⁺ and Mg²⁺) is controlled, which significantly impacts the activity of certain antibiotic classes.[10]
-
0.5 McFarland Standard: Standardizing the inoculum to a turbidity equivalent to a 0.5 McFarland standard ensures a consistent and reproducible starting bacterial density (approx. 1.5 x 10⁸ CFU/mL), which is critical for accurate MIC results.[17]
Materials and Reagents:
-
1H-Benzimidazole-2-propanamine analogs
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Test microorganisms and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette, sterile pipette tips
-
Incubator set to 35-37°C
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution:
-
Dissolve the benzimidazole analog in 100% DMSO to a high concentration (e.g., 10 mg/mL). This serves as the master stock.
-
Create an intermediate stock by diluting the master stock in CAMHB. Ensure the final DMSO concentration in the first well of the assay does not exceed 1-2%, as higher concentrations can inhibit microbial growth.
-
-
Preparation of Bacterial Inoculum:
-
From an 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension visually to match the 0.5 McFarland standard.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the starting concentration of the benzimidazole analog (prepared in CAMHB) to well 1.
-
Perform a 1:1 serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each test well is now 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most non-fastidious bacteria.
-
-
Reading the MIC:
-
Visually inspect the plate from the bottom using a reading mirror.
-
The MIC is the lowest concentration of the 1H-Benzimidazole-2-propanamine analog at which there is no visible growth (i.e., the first clear well).[17]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Caption: Workflow for setting up a 96-well broth microdilution plate.
Section 4: Protocol 2 - Agar Disk Diffusion
The disk diffusion method is a simple, low-cost, and high-throughput qualitative screening tool. It is ideal for rapidly assessing the activity of a large library of benzimidazole analogs before committing to the more resource-intensive MIC determination.
Materials and Reagents:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile paper disks (6 mm diameter)
-
1H-Benzimidazole-2-propanamine analogs dissolved in a volatile solvent (e.g., acetone, ethanol)
-
Test microorganisms and QC strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator set to 35-37°C
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.
-
-
Preparation and Application of Disks:
-
Apply a known amount of the benzimidazole analog solution to a sterile paper disk (e.g., 10 µL of a 1 mg/mL solution to yield a 10 µg disk).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated agar plate. Ensure adequate spacing between disks.
-
Apply a control disk (e.g., Ciprofloxacin 5 µg) for QC purposes.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[18] The plates should be incubated within 15 minutes of disk application.
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters (mm).
-
A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.
-
Section 5: Data Analysis and Presentation
For novel compounds, data interpretation focuses on relative potency and spectrum.
Table 2: Template for MIC Data Presentation
| Microorganism | Gram Stain | Analog 1 MIC (µg/mL) | Analog 2 MIC (µg/mL) | Analog 3 MIC (µg/mL) | Control Drug MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 4 | 2 | 16 | 1 (Vancomycin) |
| E. coli ATCC 25922 | Negative | >64 | 32 | >64 | 0.008 (Ciprofloxacin) |
| P. aeruginosa ATCC 27853 | Negative | >64 | >64 | >64 | 1 (Gentamicin) |
| C. albicans ATCC 90028 | N/A (Fungus) | 8 | 1 | 32 | 0.5 (Fluconazole) |
Interpretation:
-
From the hypothetical data above, Analog 2 is the most potent compound overall.
-
Analog 2 also shows the broadest spectrum, with activity against Gram-positive, Gram-negative, and fungal organisms.
-
Analog 1 has moderate activity primarily against Gram-positive bacteria and fungi.
-
Analog 3 is the least potent of the tested series.
Section 6: Hypothetical Mechanism of Action Pathway
Based on published research on similar scaffolds, a plausible mechanism of action for a 1H-Benzimidazole-2-propanamine analog could be the inhibition of bacterial DNA gyrase.[11] This enzyme is crucial for relieving topological stress during DNA replication. Inhibition leads to the cessation of DNA synthesis and ultimately, cell death.
Caption: Hypothetical inhibition of bacterial DNA gyrase by a benzimidazole analog.
References
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.
- Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals.
- Microbiology guide to interpreting minimum inhibitory concentr
- Quality Control Strains (standard strains) and their Uses. Microbe Online.
- How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Dr.Oracle.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Resources | Antimicrobial Susceptibility Testing, MIC. Sanford Guide.
- Quality Control of Antimicrobial Susceptibility Testing. BSAC.
- QC for Antimicrobial Susceptibility Testing. Thermo Fisher Scientific - ES.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology labor
- Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- EUCAST - Home. EUCAST.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
- Modification of antimicrobial susceptibility testing methods.
- CLSI 2024 M100Ed34(1). CLSI.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT.
- Broth Microdilution. MI - Microbiology.
- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. PMC - NIH.
- Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN.
- Disk Diffusion and Quality Control. EUCAST.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
- Disk Diffusion Susceptibility Test Troubleshooting Guide.
- Guidance Documents. EUCAST.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry.
- Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- EUCAST expert rules in antimicrobial susceptibility testing.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method. Journal of Clinical Microbiology.
- Quality Control of Antimicrobial Susceptibility Tests. GCSMC.
- Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI.
- Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- Methods and Quality Control. EUCAST.
- Disk Diffusion Implement
- Antimicrobial Susceptibility Testing Challenges. myadlm.org.
- Antimicrobial Susceptibility Testing. Apec.org.
- The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl). Bentham Science.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Bentham Science.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Semantic Scholar.
- Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. PMC - NIH.
- Essential Tips to Use and Interpret Antimicrobial Susceptibility Tests. YouTube.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules | Bentham Science [eurekaselect.com]
- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl)-2-substituted-3H- benzimidazol-5-amine Derivatives | Bentham Science [benthamscience.com]
- 5. idexx.dk [idexx.dk]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sanfordguide.com [sanfordguide.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gcsmc.org [gcsmc.org]
- 13. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 14. bsac.org.uk [bsac.org.uk]
- 15. szu.gov.cz [szu.gov.cz]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Multi-Parametric Approach for Evaluating the In Vitro Cytotoxicity of 1H-Benzimidazole-2-propanamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust framework for evaluating the cytotoxic potential of the small molecule, 1H-Benzimidazole-2-propanamine. Recognizing that cytotoxicity is a complex process, we eschew a single-endpoint analysis in favor of a multi-parametric strategy. This approach integrates assessments of metabolic activity, cell membrane integrity, and apoptosis induction to build a more complete and mechanistically informative cytotoxicity profile. The protocols herein are designed to be self-validating systems, grounded in established principles and international standards to ensure data integrity and reproducibility.
Introduction: The Benzimidazole Scaffold and the Need for Rigorous Cytotoxicity Profiling
The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anthelmintic, antihistaminic, and anticancer effects.[1] Compounds like 1H-Benzimidazole-2-propanamine, an analog within this significant class, warrant thorough investigation for their therapeutic potential.[2] A critical early step in this evaluation is the characterization of its cytotoxic effects. Cytotoxicity, the degree to which a substance can damage or kill cells, is a key determinant of a compound's therapeutic index and overall safety profile.[3]
Recent studies on various benzimidazole derivatives have demonstrated significant cytotoxic activity against multiple cancer cell lines, often inducing cell cycle arrest and apoptosis.[4][5][6] This precedent underscores the importance of meticulously evaluating 1H-Benzimidazole-2-propanamine. This guide outlines a tiered experimental approach to not only quantify its cytotoxicity but also to begin elucidating the underlying cellular mechanisms.
Foundational Principles for Trustworthy Cytotoxicity Data
The quality of any cell-based assay is fundamentally dependent on the quality and handling of the cell cultures themselves. Adherence to best practices is non-negotiable for generating reliable and reproducible results.
Adherence to Good Cell Culture Practice (GCCP)
Good Cell Culture Practice (GCCP) is a set of principles aimed at ensuring the quality, consistency, and safety of cell culture work.[7][8] Key tenets include:
-
Aseptic Technique: All manipulations must be performed in a sterile environment (e.g., a biological safety cabinet) to prevent microbial contamination.[9][10] The routine use of antibiotics to mask low-level contamination is strongly discouraged as it can lead to confounding results.[10]
-
Cell Line Authentication: Use only cell lines obtained from reputable cell banks (e.g., ATCC). Regularly authenticate cell lines via methods like Short Tandem Repeat (STR) profiling to prevent cross-contamination.
-
Mycoplasma Testing: Regularly screen all cell cultures for mycoplasma contamination, which can significantly alter cellular responses and invalidate experimental data.[9]
-
Controlled Environment: Maintain a consistent culture environment, including temperature, humidity, and CO2 levels, as fluctuations can impact cell health and growth rates.[7]
The Critical Choice of Cell Line
The selection of a cell line is a pivotal decision that dictates the relevance of the cytotoxicity data.[11] The choice should be guided by the research question and the intended therapeutic application of the compound.[12][13]
-
Relevance to Target Tissue: If 1H-Benzimidazole-2-propanamine is being investigated as an anticancer agent, a panel of cell lines derived from different tumor types (e.g., lung, breast, colon) should be used.[14] For example, HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) are commonly used lines.[4][5]
-
Inclusion of Non-Cancerous Control Cells: To assess selectivity, it is crucial to test the compound on non-cancerous cell lines in parallel. The choice should ideally match the tissue origin of the cancer cell lines.[14] For instance, if testing against liver cancer cells (HepG2), a normal human hepatocyte line would be an appropriate control. Fibroblast cell lines like MRC-5 are also frequently used as normal controls in accordance with ISO 10993-5 guidelines.[13]
-
Operational Considerations: Choose cell lines that are well-characterized, exhibit stable growth characteristics, and are suitable for the chosen assay formats.
A Multi-Parametric Experimental Workflow
We propose a three-tiered assay workflow to build a comprehensive cytotoxicity profile. This approach moves from a general assessment of cell health to more specific indicators of cell death mechanisms.
Figure 1: Proposed Experimental Workflow. A tiered approach to characterize the cytotoxicity of 1H-Benzimidazole-2-propanamine.
Detailed Application Protocols
The following protocols are standardized for a 96-well plate format, which is ideal for dose-response studies. All procedures should be performed using aseptic techniques in a biological safety cabinet.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT into purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of living cells.[17]
-
Materials:
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of 1H-Benzimidazole-2-propanamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest compound dose) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[16][17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formazan crystals to form.[16][18]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[17][19]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[3][20][21] The released LDH catalyzes a reaction that results in a colorimetric or fluorescent product, proportional to the number of damaged cells.[22]
-
Materials:
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three types of controls:
-
Supernatant Collection: After the treatment period, centrifuge the plate (e.g., 250 x g for 5 minutes) to pellet any detached cells.[26] Carefully transfer 50 µL of supernatant from each well to a new, clear flat-bottom 96-well plate.[25]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.[25]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[25][26]
-
Stop Reaction: Add 50 µL of stop solution to each well.[23][25]
-
Absorbance Reading: Gently tap the plate to mix and remove any air bubbles.[23] Measure the absorbance at 490 nm. A reference wavelength of ~680 nm should be subtracted to correct for background.[25]
-
-
Data Analysis:
-
First, subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
-
Plot % Cytotoxicity against the log of the compound concentration.
-
Protocol 3: Caspase-3/7 Activity Assay
-
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the apoptotic cascade.[27] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[28][29] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[28]
-
Materials:
-
Opaque-walled 96-well plates (suitable for luminescence)
-
Cell culture and treatment setup as in Protocol 1
-
Commercially available Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Microplate reader with luminescence detection capabilities
-
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with serial dilutions of 1H-Benzimidazole-2-propanamine as described previously. Include appropriate vehicle controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[29]
-
Reagent Addition: Remove the assay plates from the incubator and allow them to equilibrate to room temperature for ~20-30 minutes.[21][29] Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle control:
-
Fold Change = Luminescence_Sample / Luminescence_VehicleControl
-
-
Plot the fold change in caspase activity against the log of the compound concentration.
-
Data Synthesis and Mechanistic Interpretation
Integrating the results from these three assays provides a more nuanced understanding of the compound's cytotoxic effects.
| Assay | Endpoint Measured | Interpretation of Positive Result |
| MTT Assay | Mitochondrial reductase activity | Decrease indicates reduced cell viability, which could be due to metabolic inhibition, cell cycle arrest, or cell death. |
| LDH Release Assay | Plasma membrane integrity | Increase indicates loss of membrane integrity, strongly suggesting necrotic or late apoptotic cell death. |
| Caspase-3/7 Assay | Activity of executioner caspases | Increase indicates the induction of the apoptotic cell death pathway. |
The combined data can help differentiate between different modes of cell death.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure cell suspension is homogenous before seeding. Use a multichannel pipette. Avoid using outer wells or fill them with sterile medium.[24] |
| High background signal in LDH/MTT assay | Reagent contamination; Compound interferes with assay chemistry; High spontaneous cell death. | Use fresh, sterile reagents. Run a cell-free control with the compound to check for interference. Assess the general health of the cell culture before starting.[24] |
| Low signal-to-noise ratio | Suboptimal cell number; Insufficient incubation time; Assay not sensitive enough for the cell type. | Optimize cell seeding density. Perform a time-course experiment to find the optimal endpoint. Consider a more sensitive assay if needed.[24] |
| Results not reproducible | Inconsistent cell culture conditions (e.g., passage number, confluency); Variability in compound batches. | Maintain a strict and consistent cell culture protocol. Use low-passage cells. Test different batches of the compound if available.[24] |
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]
- EVS-EN ISO 10993-5:2009+A11:2025. Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009).
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]
-
iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for Medical Devices. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
-
Public Health England. (n.d.). Applying good cell culture practice to novel systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Guidance on Good Cell Culture Practice. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Technology Networks. (2023, January 24). Cell Culture – Good Practice and Advanced Methods. Retrieved from [Link]
-
Corning Life Sciences. (2021, January 13). Best Practices – Cell Culture Techniques. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
Journal of King Saud University - Science. (2025, March 22). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Retrieved from [Link]
-
ScienceDirect. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
-
PubMed. (2018, January). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
-
PubMed. (2020, August 25). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Retrieved from [Link]
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 [amp.chemicalbook.com]
- 3. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applying good cell culture practice to novel systems | Culture Collections [culturecollections.org.uk]
- 8. [PDF] Guidance on Good Cell Culture Practice | Semantic Scholar [semanticscholar.org]
- 9. Cell Culture – Good Practice and Advanced Methods | Technology Networks [technologynetworks.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. researchgate.net [researchgate.net]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. cellbiologics.com [cellbiologics.com]
- 26. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 27. moleculardevices.com [moleculardevices.com]
- 28. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 29. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Evaluation of 1H-Benzimidazole-2-propanamine Against Parasitic Protozoa
Authored for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction: The Benzimidazole Scaffold in Antiparasitic Drug Discovery
The benzimidazole chemical scaffold is a cornerstone in parasitology, most notably as the basis for broad-spectrum anthelmintic drugs like albendazole and mebendazole.[1][2] The well-established mechanism of action for this class involves the disruption of parasitic cellular infrastructure through high-affinity binding to β-tubulin. This interaction effectively inhibits the polymerization of tubulin into microtubules, leading to a cascade of catastrophic failures in cell division, motility, and nutrient uptake, ultimately resulting in the parasite's death.[3][4] While their efficacy against helminths is widely recognized, the therapeutic potential of benzimidazole derivatives extends to protozoan parasites, with various analogs showing activity against Giardia, Trypanosoma, Leishmania, and Plasmodium species.[5][6]
This document concerns 1H-Benzimidazole-2-propanamine (CAS No. 42784-26-9), a derivative of the core benzimidazole structure.[7] Given its structural heritage, it is a logical and compelling candidate for screening against pathogenic protozoa. These application notes provide a comprehensive, field-proven guide for the systematic in vitro evaluation of this compound. The protocols herein are designed not merely as a series of steps but as a self-validating framework, empowering researchers to generate robust, reproducible data on the compound's efficacy and selectivity. We will detail the assays required to test 1H-Benzimidazole-2-propanamine against the clinically relevant intracellular stages of Leishmania donovani and Trypanosoma cruzi, and the blood stage of Plasmodium falciparum, alongside essential cytotoxicity profiling against a mammalian cell line.
Section 1: Postulated Mechanism of Action
The primary hypothesis for the antiparasitic action of 1H-Benzimidazole-2-propanamine is based on its structural class. Like other benzimidazoles, it is expected to function as a tubulin polymerization inhibitor. Parasitic tubulin often possesses distinct structural or conformational differences from its mammalian counterpart, providing a basis for selective toxicity.[3] The binding of the benzimidazole molecule to the colchicine-binding domain of β-tubulin is thought to cap the growing microtubule, shifting the dynamic equilibrium toward depolymerization. This disruption of the microtubule cytoskeleton is profoundly damaging to the parasite.
Caption: A robust workflow for in vitro antiparasitic compound evaluation.
Section 3: Experimental Protocols
Compound Solubilization and Plate Preparation
Causality: The accuracy of IC50/CC50 determination is critically dependent on precise and consistent compound concentrations. Dimethyl sulfoxide (DMSO) is the standard solvent for solubilizing novel compounds for high-throughput screening due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous culture media.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1H-Benzimidazole-2-propanamine in 100% DMSO. Ensure complete dissolution by vortexing. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Intermediate Dilutions: On the day of the assay, create an intermediate dilution plate. For example, dilute the 10 mM stock to 200 µM in the appropriate cell culture medium. This minimizes the final DMSO concentration in the assay wells.
-
Serial Dilution (Dose-Response Plate): In a 96-well plate, perform serial dilutions (e.g., 3-fold or 4-fold) of the compound from the intermediate plate to create a dose-response curve. Typically, an 8- to 12-point curve is sufficient.
-
Controls:
-
Positive Control: Include a known antiparasitic drug (e.g., Amphotericin B for Leishmania, Benznidazole for T. cruzi, Chloroquine for P. falciparum).
-
Negative Control (0% Inhibition): Include wells with infected cells treated with vehicle (culture medium with the same final DMSO concentration as the highest compound concentration, typically ≤0.5%).
-
Background Control (100% Inhibition): Include wells with uninfected cells and vehicle.
-
Protocol: Leishmania donovani Intracellular Amastigote Assay
Rationale: The clinically relevant stage of Leishmania is the non-motile amastigote, which replicates within host macrophages. Therefore, screening against this intracellular form is more predictive of clinical efficacy than assays using the extracellular promastigote stage. We use the human monocytic THP-1 cell line, which can be differentiated into adherent, macrophage-like cells. [8][9] Materials:
-
THP-1 cells (ATCC TIB-202)
-
L. donovani promastigotes
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Amphotericin B (positive control)
Procedure:
-
THP-1 Differentiation: Seed THP-1 cells into a 96-well clear-bottom black plate at 5 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% FBS and PMA (100 ng/mL). Incubate for 48-72 hours at 37°C, 5% CO₂ to allow differentiation into adherent macrophages.
-
Infection: Wash the differentiated THP-1 cells gently with pre-warmed medium to remove non-adherent cells and PMA. Infect the cells with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: After the 24-hour infection, gently wash the wells twice with pre-warmed medium to remove any remaining extracellular parasites. Add 100 µL of fresh medium containing the serially diluted 1H-Benzimidazole-2-propanamine or control drugs to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Quantification of Parasite Viability:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for an additional 4-6 hours. Viable, metabolically active cells (both host and parasite) reduce the blue resazurin to the fluorescent pink resorufin.
-
Measure fluorescence using a plate reader (Excitation: ~560 nm, Emission: ~590 nm). The signal from infected, untreated wells represents parasite growth.
-
Protocol: Trypanosoma cruzi Intracellular Amastigote Assay
Rationale: Chagas disease pathology is driven by the replication of T. cruzi amastigotes inside host cells. This protocol uses a transgenic parasite line expressing β-galactosidase, allowing for a simple and robust colorimetric readout of parasite viability. [10]Vero cells (monkey kidney epithelial cells) are used as they are a reliable and easily maintained host cell line. [11][12] Materials:
-
Vero cells (ATCC CCL-81)
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
DMEM, FBS, penicillin-streptomycin
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40 (NP40) or similar detergent
-
Benznidazole (positive control)
Procedure:
-
Host Cell Seeding: Seed Vero cells in a 96-well clear-bottom plate at 4 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to form a monolayer.
-
Infection: Infect the Vero cell monolayer with trypomastigotes at an MOI of 10:1. Incubate for 6-8 hours to allow cell invasion.
-
Compound Treatment: After infection, wash the wells twice with pre-warmed medium to remove non-internalized parasites. Add 100 µL of fresh medium containing the serially diluted test compound or controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Quantification of Parasite Viability:
-
Add 50 µL of CPRG buffer (containing 100 µM CPRG and 0.1% NP40 in PBS) to each well. The detergent lyses the host cells, releasing the parasite-derived β-galactosidase.
-
Incubate at 37°C for 4-6 hours. The enzyme will cleave CPRG, producing a color change.
-
Measure absorbance at 570 nm using a microplate reader.
-
Protocol: Plasmodium falciparum Erythrocytic Stage Assay (SYBR Green I)
Rationale: The asexual erythrocytic stage of P. falciparum is responsible for the clinical symptoms of malaria. The SYBR Green I-based assay is a widely used, robust method for screening antimalarial compounds. [13]It measures the proliferation of parasites by quantifying the amount of parasitic DNA, as mature mammalian erythrocytes are anucleated.
Materials:
-
Chloroquine-sensitive or -resistant P. falciparum strain (e.g., 3D7 or Dd2)
-
Human O+ erythrocytes
-
Complete RPMI-1640 medium (supplemented with AlbuMAX™ or human serum, and hypoxanthine)
-
SYBR Green I dye
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
Chloroquine or Artemisinin (positive control)
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂). [14]Synchronize the culture to the ring stage for consistent assay initiation.
-
Assay Initiation: Dilute the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete medium.
-
Compound Treatment: Dispense 100 µL of the parasite suspension into the wells of the pre-prepared dose-response plate.
-
Incubation: Incubate the plate for 72 hours under the low-oxygen conditions described above. This allows the parasites to complete approximately 1.5-2 replication cycles.
-
Cell Lysis and Staining:
-
Add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1X) to each well.
-
Mix well and incubate in the dark at room temperature for 1-2 hours.
-
-
Quantification: Measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
Protocol: Mammalian Cell Cytotoxicity Assay (Resazurin Method)
Rationale: To determine the selectivity of the compound, its toxicity against a mammalian cell line must be measured. This protocol is nearly identical to the readout step for the Leishmania assay and can be performed on the same host cell line (e.g., THP-1 or Vero) or a metabolically active line like HepG2 to assess potential hepatotoxicity. [15][16] Procedure:
-
Cell Seeding: Seed the chosen mammalian cell line (e.g., Vero cells) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Replace the medium with fresh medium containing the serially diluted 1H-Benzimidazole-2-propanamine or a cytotoxic positive control (e.g., Doxorubicin).
-
Incubation: Incubate for 72 hours (to match the duration of the parasite assays).
-
Quantification of Cell Viability: Add Resazurin solution and measure fluorescence as described in Protocol 3.2, step 5.
Section 4: Data Analysis and Interpretation
-
Normalization: Convert raw fluorescence or absorbance values to percentage inhibition relative to the positive (100% inhibition) and negative (0% inhibition) controls.
-
% Inhibition = 100 * (1 - [(Sample_Value - Positive_Control_Avg) / (Negative_Control_Avg - Positive_Control_Avg)])
-
-
Curve Fitting: Plot the percentage inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the half-maximal inhibitory concentration (IC50) for parasites and the half-maximal cytotoxic concentration (CC50) for mammalian cells.
-
Selectivity Index (SI): Calculate the SI to assess the compound's therapeutic window.
-
SI = CC50 (Mammalian Cells) / IC50 (Parasite)
-
Quantitative Data Summary
All experimental data should be summarized for clear comparison.
| Parameter | L. donovani (Amastigote) | T. cruzi (Amastigote) | P. falciparum (Erythrocyte Stage) | Vero Cells | Selectivity Index (SI) |
| 1H-Benzimidazole-2-propanamine | Ld: | ||||
| IC50 / CC50 (µM) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | Tc: |
| Pf: | |||||
| Positive Control | |||||
| Drug Name | [Amphotericin B] | [Benznidazole] | [Chloroquine] | [Doxorubicin] | N/A |
| IC50 / CC50 (µM) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | N/A |
Conclusion
The protocols detailed in this guide provide a robust and validated pathway for the initial in vitro characterization of 1H-Benzimidazole-2-propanamine as a potential antiparasitic agent. By focusing on the clinically relevant life stages of three major protozoan pathogens and integrating a parallel cytotoxicity assessment, this workflow enables the rapid generation of decision-guiding data. A promising compound will exhibit potent, low micromolar or nanomolar activity against the parasites and a high CC50 value against the mammalian cell line, resulting in a favorable Selectivity Index. Such results would strongly justify advancing 1H-Benzimidazole-2-propanamine to further stages of drug development, including secondary mechanism-of-action studies and in vivo efficacy models.
References
-
YouTube. (2020). Anthelmintics Benzimidazole derivatives. [Online] Available at: [Link]
-
de Moraes, J., et al. (2021). State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. Molecules. [Online] Available at: [Link]
-
Merck Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. [Online] Available at: [Link]
-
Ghosh, A. K., et al. (2016). A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. Asian Journal of Pharmaceutical and Clinical Research. [Online] Available at: [Link]
-
ResearchGate. (2023). Mechanism of action of benzimidazole derivatives as anthelmintic. [Online] Available at: [Link]
-
Valdez, J., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Online] Available at: [Link]
-
ResearchGate. (2021). State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. [Online] Available at: [Link]
-
Fortes, F. S., et al. (2015). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases. [Online] Available at: [Link]
-
Bodley, A. L., & Shapiro, T. A. (1995). Drug cytotoxicity assay for African trypanosomes and Leishmania species. Journal of Infectious Diseases. [Online] Available at: [Link]
-
Hernández, C., et al. (2024). In vitro diagnostic methods of Chagas disease in the clinical laboratory: a scoping review. Frontiers in Microbiology. [Online] Available at: [Link]
-
ResearchGate. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. [Online] Available at: [Link]
-
de Souza, M. V. N. (2012). Early toxicity screening and selection of lead compounds for parasitic diseases. Current Medicinal Chemistry. [Online] Available at: [Link]
-
Basco, L. K., et al. (1995). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy. [Online] Available at: [Link]
-
Han, S., et al. (2020). The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. Immune Network. [Online] Available at: [Link]
-
Aponte, J. C., et al. (2016). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. Antimicrobial Agents and Chemotherapy. [Online] Available at: [Link]
-
Sykes, M. L., & Avery, V. M. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. International Journal for Parasitology: Drugs and Drug Resistance. [Online] Available at: [Link]
-
da Luz, R. I., et al. (2007). In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. Antimicrobial Agents and Chemotherapy. [Online] Available at: [Link]
-
WorldWide Antimalarial Resistance Network (WWARN). (n.d.). Culture of Plasmodium falciparum blood stages v1.0. [Online] Available at: [Link]
-
Vacchina, P., & Morales, M. A. (2014). In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein. Antimicrobial Agents and Chemotherapy. [Online] Available at: [Link]
-
WorldWide Antimalarial Resistance Network (WWARN). (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Online] Available at: [Link]
-
Frontiers Media S.A. (2024). In vitro diagnostic methods of Chagas disease in the clinical laboratory: a scoping review. [Online] Available at: [Link]
-
GlaxoSmithKline. (2016). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. [Online] Available at: [Link]
-
El-Sayed, M., et al. (1995). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy. [Online] Available at: [Link]
-
Raz, A., & Nejad, M. I. K. (2022). In Vitro Culture of Plasmodium falciparum for the Production of Mature Gametocytes for Performing Standard Membrane Feeding Assay and Infection of Anopheles spp. Methods in Molecular Biology. [Online] Available at: [Link]
-
JoVE. (2022). Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes. [Online] Available at: [Link]
-
Caldera, A., et al. (2016). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. BMC Complementary and Alternative Medicine. [Online] Available at: [Link]
-
American Chemical Society. (2023). Antimalarial Potential of Heme-Targeting Dimeric Compounds. [Online] Available at: [Link]
-
Gür, M., et al. (2017). Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays. Turkish Journal of Chemistry. [Online] Available at: [Link]
-
Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Online] Available at: [Link]
-
ResearchGate. (2014). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. [Online] Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. [Online] Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Online] Available at: [Link]
-
Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. [Online] Available at: [Link]
-
Nieto-Meneses, R., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology. [Online] Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 [amp.chemicalbook.com]
- 8. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iddo.org [iddo.org]
- 14. iddo.org [iddo.org]
- 15. Early toxicity screening and selection of lead compounds for parasitic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kosheeka.com [kosheeka.com]
Application Notes & Protocols: Developing Structure-Activity Relationships (SAR) for 1H-Benzimidazole-2-propanamine Derivatives as Kinase Inhibitors
Abstract
The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique structural and electronic properties, including its ability to engage in hydrogen bonding and π-π stacking interactions, make it an ideal framework for designing targeted therapies.[1] This document provides a comprehensive guide for researchers on establishing a robust structure-activity relationship (SAR) for a series of novel 1H-Benzimidazole-2-propanamine derivatives. We will focus on the development of these compounds as potential kinase inhibitors, a critical target class in oncology and inflammatory diseases. This guide will detail the strategic design of a focused compound library, protocols for chemical synthesis, in vitro biological evaluation, and early ADME/Tox profiling. Furthermore, we will outline a complete workflow for quantitative structure-activity relationship (QSAR) modeling to rationalize the experimental data and guide future optimization efforts.
Introduction: The Rationale for Targeting Kinases with Benzimidazole Scaffolds
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The ATP-binding site of kinases presents a druggable pocket that can be effectively targeted by small molecule inhibitors. Benzimidazole derivatives have shown significant promise as kinase inhibitors due to their structural resemblance to the purine core of ATP, allowing them to act as competitive inhibitors.[4]
The core hypothesis of this work is that systematic structural modifications to the 1H-Benzimidazole-2-propanamine scaffold will allow for the fine-tuning of inhibitory potency, selectivity against a panel of kinases, and desirable drug-like properties. The propanamine side chain offers a key vector for exploring interactions with the solvent-exposed region of the kinase active site, while the benzimidazole core can be substituted to optimize interactions within the deeper regions of the ATP pocket and to modulate physicochemical properties.
This guide is structured to provide both the strategic "why" and the practical "how" for each stage of the SAR development process, from initial library design to computational modeling.
Experimental Design: A Stepwise Approach to SAR
A successful SAR campaign relies on a systematic and logical progression of experiments. The workflow described herein is designed to be an iterative and self-validating process, where data from each step informs the next.
Caption: Iterative workflow for developing SAR for kinase inhibitors.
Focused Library Design
The initial library design is critical for efficiently exploring the chemical space around the core scaffold. We propose a systematic variation at three key positions (R¹, R², and R³) of the 1H-Benzimidazole-2-propanamine core to probe for interactions with different regions of a target kinase.
Caption: Key diversity points on the 1H-Benzimidazole-2-propanamine scaffold.
-
R¹ Position: Substituents on the benzene ring will explore the lipophilic pocket and influence electronic properties. We will start with hydrogen, a halogen (Cl), a small alkyl group (CH₃), and a methoxy group (OCH₃).
-
R² Position: This position is often proximal to the "gatekeeper" residue of the kinase. We will explore the impact of a hydrogen versus a fluorine atom.
-
R³ Position: Modifications to the terminal amine will probe the solvent-exposed region. We will synthesize analogs with a terminal phenyl, cyclohexyl, and pyridyl group to assess the impact of aromaticity, lipophilicity, and hydrogen bonding potential.
Protocols: Synthesis and Characterization
The following is a generalized, yet detailed protocol for the synthesis of the proposed library. The key step is the reductive amination following the synthesis of the core benzimidazole structure.
Protocol 3.1: Synthesis of 1H-Benzimidazole-2-propanone Intermediate
This protocol is adapted from established methods of benzimidazole synthesis, which typically involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5][6]
-
Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1.0 eq) in a mixture of ethanol and water (4:1), add 4,4-dimethoxy-2-butanone (1.2 eq).
-
Cyclization: Add sodium metabisulfite (2.5 eq) portion-wise over 15 minutes. The reaction mixture is then heated to reflux (approx. 80-90 °C) for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, the desired 1H-benzimidazole-2-propanone intermediate, is purified by flash column chromatography on silica gel.
Protocol 3.2: Reductive Amination to Final Products
-
Reaction Setup: Dissolve the 1H-benzimidazole-2-propanone intermediate (1.0 eq) in dichloromethane (DCM).
-
Amine Addition: Add the desired primary amine (R³-NH₂) (1.1 eq) to the solution.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction with a saturated solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The final compound is purified by flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of all final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocols: In Vitro Biological and ADME/Tox Evaluation
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is based on the principle of quantifying the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[7]
Materials:
-
Purified recombinant target kinase (e.g., Src, VEGFR-2).
-
Specific peptide substrate for the kinase.
-
Test compounds dissolved in 100% DMSO.
-
ATP at a concentration close to its Kₘ for the target kinase.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well microplates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer 1 µL of each dilution into the wells of a 384-well plate. Include wells with DMSO only (100% activity) and wells for background control (no enzyme).
-
Enzyme Addition: Add 2 µL of the target kinase solution (in kinase buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Cell Viability/Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8]
Procedure:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4.3: Early ADME - Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that models passive transcellular permeability across the gastrointestinal tract.[10]
Procedure:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.
-
Compound Addition: Add the test compounds (e.g., at 50 µM) to the wells of the donor plate, which contains a buffer solution at a relevant pH (e.g., pH 6.5).
-
Assay Assembly: Place the donor plate into a 96-well acceptor plate containing buffer (e.g., pH 7.4).
-
Incubation: Incubate the plate assembly for 4-16 hours at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[] Compounds are typically categorized as having low, medium, or high permeability.
Data Analysis and SAR Interpretation
All quantitative data should be organized into a clear table to facilitate the identification of trends.
Table 1: Hypothetical SAR Data for 1H-Benzimidazole-2-propanamine Derivatives
| Compound ID | R¹ | R² | R³ | Kinase IC₅₀ (nM) | Cytotoxicity GI₅₀ (µM) | PAMPA Papp (10⁻⁶ cm/s) |
| BZ-01 | H | H | Phenyl | 850 | >50 | 5.2 |
| BZ-02 | Cl | H | Phenyl | 150 | 25.3 | 4.8 |
| BZ-03 | OCH₃ | H | Phenyl | 45 | 8.9 | 6.1 |
| BZ-04 | OCH₃ | F | Phenyl | 25 | 7.5 | 5.9 |
| BZ-05 | OCH₃ | H | Cyclohexyl | 220 | 35.1 | 8.5 |
| BZ-06 | OCH₃ | H | Pyridyl | 35 | 6.2 | 2.1 |
Initial SAR Insights (based on hypothetical data):
-
R¹ Position: Substitution at the R¹ position with an electron-donating group like methoxy (OCH₃) appears to significantly improve kinase inhibitory potency (BZ-03 vs. BZ-01 and BZ-02).
-
R² Position: The addition of a fluorine atom at the R² position further enhances potency (BZ-04 vs. BZ-03), possibly due to favorable interactions with the gatekeeper residue.
-
R³ Position: The nature of the R³ substituent has a profound effect on both potency and permeability. The pyridyl group (BZ-06) maintains high potency and cytotoxicity but reduces passive permeability, suggesting it might be a substrate for efflux pumps or has lower lipophilicity. The bulky, lipophilic cyclohexyl group (BZ-05) decreases potency but increases permeability.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical relationship between the chemical structure and biological activity, enabling prediction for new compounds.[12] This protocol outlines a basic workflow using open-source tools.
Protocol 6.1: Step-by-Step QSAR Workflow
Caption: A typical workflow for building a QSAR model.
-
Data Preparation: Compile a dataset of the synthesized compounds with their chemical structures (in SMILES format) and corresponding biological activity data (e.g., pIC₅₀, which is -log(IC₅₀)).[13]
-
Descriptor Calculation: Use software like PaDEL-Descriptor or scripting with RDKit in Python to calculate a wide range of molecular descriptors (e.g., physicochemical, topological, and 3D descriptors).
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation. This should be done using an algorithm like the Kennard-Stone algorithm to ensure both sets span the descriptor space.[13]
-
Feature Selection: Employ statistical methods (e.g., recursive feature elimination) to select the most relevant descriptors that correlate with biological activity, which helps to avoid overfitting.
-
Model Building: Use a machine learning algorithm to build the regression model. Common choices include Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more complex methods like Random Forest (RF) or Support Vector Machines (SVM).
-
Model Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.
-
External Validation: Use the model to predict the pIC₅₀ values for the compounds in the test set. The predictive power of the model is evaluated by metrics such as the squared correlation coefficient (R²) between predicted and observed activities.[13]
-
-
Model Interpretation: Analyze the selected descriptors in the final model to gain mechanistic insights into which molecular properties are driving activity. This information is invaluable for designing the next generation of compounds.[13]
Conclusion and Future Directions
This document provides a detailed framework for initiating and advancing a drug discovery program centered on the 1H-Benzimidazole-2-propanamine scaffold. By integrating rational library design, robust synthetic protocols, and a suite of in vitro assays, researchers can efficiently generate high-quality SAR data. The subsequent application of QSAR modeling allows for the translation of this data into predictive models that can de-risk and accelerate the lead optimization process.
The iterative nature of this workflow is its greatest strength. Hits identified from the initial library can be followed up with more focused libraries, and early ADME/Tox data can be incorporated into multiparameter optimization goals. This structured approach maximizes the potential for discovering a clinical candidate with a balanced profile of potency, selectivity, and drug-like properties.
References
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
- Bansal, Y., & Silakari, O. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Mini reviews in medicinal chemistry, 22(19), 2419–2444.
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
-
BOC Sciences. (n.d.). Caco-2 Permeability Testing. Retrieved from [Link]
-
ResearchGate. (2025, August 10). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]
-
Agilent Technologies. (n.d.). High-Throughput In Vitro ADME Permeability Assays With Agilent RapidFire/MS Systems. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]
-
RSC Publishing. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Retrieved from [Link]
-
YouTube. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved from [Link]
-
PubMed Central. (2025, June 3). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Retrieved from [Link]
-
Admescope. (n.d.). Permeability and Transporters. Retrieved from [Link]
-
ACS Publications. (2019, May 14). QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives.... Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
YouTube. (2024, August 2). Learn to Perform QSAR Modeling on Compound Dataset. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
PubMed Central. (2024, February 20). Free and open-source QSAR-ready workflow for automated standardization of chemical structures in support of QSAR modeling. Retrieved from [Link]
-
ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]
-
Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1H-benzimidazole-1-propanamine. Retrieved from [Link]
-
National Institutes of Health. (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, February 25). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Retrieved from [Link]
Sources
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. PAMPA | Evotec [evotec.com]
- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neovarsity.org [neovarsity.org]
Application Notes and Protocols for High-Throughput Screening of "1H-Benzimidazole-2-propanamine" Libraries
Introduction: The Privileged Scaffold of 1H-Benzimidazole-2-propanamine in Modern Drug Discovery
The 1H-benzimidazole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1][2][3] This versatile heterocyclic compound, formed by the fusion of benzene and imidazole rings, is a key structural motif in numerous FDA-approved drugs and natural products.[4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antiparasitic effects.[6][7][8][9][10] The 1H-Benzimidazole-2-propanamine core, in particular, offers a flexible template for creating extensive chemical libraries, making it an attractive starting point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
The physicochemical properties of the benzimidazole scaffold, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to bind effectively to various macromolecular targets.[2][11] This inherent bioactivity makes libraries of 1H-Benzimidazole-2-propanamine derivatives a rich source of potential drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with these libraries, from primary screening to secondary hit confirmation, using a fluorescence-based enzymatic assay and a subsequent cell-based assay as illustrative examples.
Pillar 1: The Strategic Framework for Screening Benzimidazole Libraries
A successful HTS campaign requires a robust and well-validated screening methodology. The primary objective is to efficiently and accurately identify "hits" from a large library of compounds that modulate the activity of a specific biological target. This process is typically divided into a primary screen, designed for high throughput, followed by a more detailed secondary screen to confirm the activity and elucidate the mechanism of action of the initial hits.
Assay Quality Control: The Cornerstone of Reliable HTS Data
The reliability of HTS data is paramount. Two key statistical parameters, the Signal-to-Background (S/B) ratio and the Z'-factor, are essential for assessing the quality and suitability of an assay for HTS.[12][13][14]
-
Signal-to-Background (S/B) Ratio: This metric provides a simple comparison of the signal produced by the positive control to the background signal of the negative control. While easy to calculate, it does not account for data variability.[15]
-
Z'-Factor: The Z'-factor is a more powerful statistical tool that incorporates both the mean and the standard deviation of the positive and negative controls.[13][16] It provides a quantitative measure of the separation between the control signals, and a Z' value between 0.5 and 1.0 is considered excellent for HTS.[13][16]
Table 1: Interpretation of Z'-Factor Values
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Highly suitable |
| 0 to 0.5 | Acceptable | May require optimization |
| < 0 | Poor | Unsuitable for HTS |
Data compiled from multiple sources.[13][14][16]
Pillar 2: Primary Screening Protocol - A Fluorescence Polarization-Based Kinase Assay
For our primary screen, we will utilize a fluorescence polarization (FP) assay, a homogeneous and robust method widely used in HTS for its simplicity and sensitivity.[17][18][19] We will focus on identifying inhibitors of a hypothetical protein kinase, "Kinase-X," a common target in oncology.[20]
Principle of the Fluorescence Polarization Assay
The FP assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer molecule. In this context, the tracer is a small molecule that binds to the active site of Kinase-X. When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light. When bound to the larger Kinase-X protein, its tumbling is slower, resulting in the emission of polarized light. Test compounds from the 1H-Benzimidazole-2-propanamine library that inhibit Kinase-X will compete with the tracer for binding, leading to a decrease in fluorescence polarization.[18]
Experimental Workflow for Primary HTS
Below is a detailed protocol for a 384-well plate format.
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase-X: Recombinant human Kinase-X, final concentration 5 nM.
-
Fluorescent Tracer: A specific fluorescently labeled ligand for Kinase-X, final concentration 2 nM.
-
ATP: Adenosine triphosphate, final concentration 10 µM.
-
1H-Benzimidazole-2-propanamine Library: 10 mM stock solutions in 100% DMSO.
-
Positive Control: A known inhibitor of Kinase-X (e.g., Staurosporine), final concentration 1 µM.
-
Negative Control: DMSO.
-
384-well black, low-volume microplates.
-
A plate reader capable of measuring fluorescence polarization.
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of the 1H-Benzimidazole-2-propanamine library compounds (10 mM stock) into the assay wells.
-
Dispense 50 nL of the positive control and negative control (DMSO) into their respective wells.
-
-
Enzyme and Tracer Addition:
-
Prepare a 2X solution of Kinase-X and the fluorescent tracer in assay buffer (10 nM Kinase-X, 4 nM tracer).
-
Dispense 5 µL of this solution into each well of the 384-well plate.
-
-
Incubation:
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate at room temperature for 60 minutes, protected from light. This allows the compounds to interact with the enzyme before the enzymatic reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X solution of ATP in assay buffer (20 µM ATP).
-
Dispense 5 µL of the ATP solution to all wells to start the kinase reaction.
-
-
Final Incubation and Measurement:
-
Centrifuge the plates again.
-
Incubate for another 90 minutes at room temperature.
-
Measure the fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm, emission at 535 nm).
-
Data Analysis and Hit Identification
-
Calculate the Z'-factor for each plate to ensure data quality.
-
Normalize the data: The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Define a hit threshold: Compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls (or a predefined cutoff, e.g., >50% inhibition) are considered primary hits.
Diagram of the Primary HTS Workflow
Caption: A simplified signaling pathway illustrating the action of a Kinase-X inhibitor.
Conclusion: From High-Throughput Screening to Lead Discovery
The 1H-Benzimidazole-2-propanamine scaffold holds immense promise for the discovery of novel therapeutics. By employing a systematic and rigorous HTS approach, researchers can effectively screen large libraries of these compounds to identify potent and selective modulators of various biological targets. The combination of a high-throughput primary screen, such as the fluorescence polarization assay described here, with a physiologically relevant secondary screen, like the cell-based reporter gene assay, provides a robust pathway for hit validation and prioritization. This structured approach, grounded in sound scientific principles and rigorous quality control, is essential for translating the potential of these privileged scaffolds into tangible lead compounds for drug development.
References
- On HTS: Z-factor. (2023, December 12). Vertex AI Search.
-
Various biological targets for benzimidazole. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Secondary Screening - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BPS Bioscience. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). National Institutes of Health. [Link]
-
Understanding Assay Performance Metrics. (n.d.). Indigo Biosciences. [Link]
-
Better metrics for comparing instruments and assays. (n.d.). Molecular Devices. [Link]
-
A Fluorescence-based Lymphocyte Assay Suitable for High-throughput Screening of Small Molecules. (2017, March 10). ResearchGate. [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017, August 25). ACS Publications. [Link]
-
What is the current value of fluorescence polarization assays in small molecule screening? (2019, July 8). Taylor & Francis Online. [Link]
-
What Metrics Are Used to Assess Assay Quality? (n.d.). NC State University. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). National Institutes of Health. [Link]
-
Common benzimidazole derivatives and their biological activities. (n.d.). ResearchGate. [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
-
A review for cell-based screening methods in drug discovery. (n.d.). National Institutes of Health. [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13). Royal Society of Chemistry. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). National Institutes of Health. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). National Institutes of Health. [Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (n.d.). National Institutes of Health. [Link]
-
Benzimidazole Derivatives and Its Biological Importance. (2024, January 14). ResearchGate. [Link]
-
Synthesis, biological activity and molecular modeling studies on 1H-benzimidazole derivatives as acetylcholinesterase inhibitors. (2025, August 6). ResearchGate. [Link]
-
Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. (n.d.). National Institutes of Health. [Link]
-
In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (2019, July 11). National Institutes of Health. [Link]
-
Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (2019, August 6). National Institutes of Health. [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). National Institutes of Health. [Link]
-
Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). ResearchGate. [Link]
-
Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. (2025, August 5). ResearchGate. [Link]
-
1H-benzimidazole and some benzimidazole containing drugs. (n.d.). ResearchGate. [Link]
-
Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. (n.d.). National Institutes of Health. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). National Institutes of Health. [Link]
-
Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. (n.d.). MDPI. [Link]
-
Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (n.d.). National Institutes of Health. [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (n.d.). ResearchGate. [Link]
-
N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (n.d.). National Institutes of Health. [Link]
-
In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (n.d.). ResearchGate. [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). National Institutes of Health. [Link]
-
Synthesis and Pharmacological Properties of the Benzimidazole Scaffold: A Patent Review. (n.d.). ResearchGate. [Link]
-
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (n.d.). ACS Publications. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). Royal Society of Chemistry. [Link]
-
High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. (n.d.). ResearchGate. [Link]
-
High-Throughput Molecular Screening Center. (n.d.). University of Florida. [Link]
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 15. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. assay.dev [assay.dev]
- 17. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
The Versatile 1H-Benzimidazole-2-propanamine Scaffold: A Guide to Combinatorial Library Synthesis for Drug Discovery
Introduction: The Benzimidazole Core in Medicinal Chemistry
The benzimidazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its resemblance to endogenous purines allows it to interact with a diverse range of biological targets, making it a highly versatile scaffold for the design and development of novel therapeutics.[2] Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic effects.[3][4] The strategic functionalization of the benzimidazole core is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to identify potent and selective modulators of biological processes.
This guide focuses on the "1H-Benzimidazole-2-propanamine" scaffold, a promising starting point for the construction of diverse chemical libraries. The presence of a primary amine on the C2-linked propyl chain offers a versatile handle for a multitude of chemical transformations, allowing for the generation of large and structurally diverse compound libraries. We will provide a comprehensive overview of the synthesis of this scaffold, detailed protocols for its diversification through combinatorial chemistry, and insights into the design and application of such libraries in the pursuit of new therapeutic agents.
The Strategic Advantage of the 1H-Benzimidazole-2-propanamine Scaffold
The selection of a scaffold is a critical decision in the design of a combinatorial library. The 1H-Benzimidazole-2-propanamine scaffold offers several key advantages that make it an attractive choice for drug discovery programs:
-
Inherent Biological Relevance: The benzimidazole core is a well-established pharmacophore, increasing the probability of identifying biologically active compounds within the library.[2]
-
Synthetically Tractable Core: The synthesis of the benzimidazole ring system is well-established and can be achieved through various robust and scalable methods.
-
Versatile Functionalization Handle: The primary amine of the propanamine side chain serves as a key point for diversification, allowing for the introduction of a wide array of functional groups and building blocks.
-
Three-Dimensional Diversity: The flexible propanamine linker allows for the exploration of three-dimensional chemical space, which is often crucial for effective interaction with biological targets.
-
Tunable Physicochemical Properties: The scaffold allows for the modulation of key drug-like properties, such as solubility, lipophilicity, and metabolic stability, through strategic derivatization.
Synthesis of the 1H-Benzimidazole-2-propanamine Scaffold
While a direct, one-step synthesis of 1H-Benzimidazole-2-propanamine is not prominently described in the literature, a reliable multi-step approach can be employed, starting from readily available precursors. A closely related and synthetically accessible analogue, 2-(3'-aminopropyl)-benzimidazole, provides a validated starting point. The following protocol outlines a proposed synthetic route.
Protocol 1: Synthesis of 2-(3-Aminopropyl)benzimidazole
This protocol is adapted from established methods for the synthesis of 2-alkylamino benzimidazoles.
Materials:
-
o-Phenylenediamine
-
γ-Butyrolactone (as a precursor to the 3-aminopropyl side chain) or Pyrrolidone[5]
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine o-phenylenediamine (1.0 eq), pyrrolidone (1.2 eq)[5], and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction involves the condensation of the diamine with the lactam, followed by cyclization to form the benzimidazole ring.
-
Workup: After completion of the reaction, cool the mixture to room temperature. Add a 10% aqueous solution of sodium hydroxide to neutralize the catalyst.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 2-(3-aminopropyl)benzimidazole.[5]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Combinatorial Library Design and Synthesis
The primary amine of the 2-(3-aminopropyl)benzimidazole scaffold is the key diversification point for building a combinatorial library. A multitude of reactions can be employed to introduce a wide range of functional groups, leading to a library of compounds with diverse physicochemical properties and potential biological activities.
Protocol 2: Parallel Amide Synthesis
This protocol describes a parallel synthesis approach to generate a library of amides from the 2-(3-aminopropyl)benzimidazole scaffold.
Materials:
-
2-(3-Aminopropyl)benzimidazole (stock solution in a suitable solvent like DMF or DMSO)
-
A library of diverse carboxylic acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
96-well reaction block
-
HPLC-MS for analysis
Procedure:
-
Reagent Preparation: Prepare stock solutions of 2-(3-aminopropyl)benzimidazole, the carboxylic acid library, HBTU, and DIPEA in a suitable anhydrous solvent (e.g., DMF).
-
Reaction Setup: In each well of a 96-well reaction block, add the following reagents in the specified order:
-
Carboxylic acid solution (1.2 eq)
-
HBTU solution (1.2 eq)
-
DIPEA solution (2.5 eq)
-
2-(3-Aminopropyl)benzimidazole solution (1.0 eq)
-
-
Reaction: Seal the reaction block and shake at room temperature for 12-24 hours. Monitor the completion of the reaction by LC-MS analysis of a few representative wells.
-
Workup and Purification: Upon completion, the reaction mixtures can be purified using a high-throughput method such as solid-phase extraction (SPE) or preparative HPLC-MS.
-
Analysis and Storage: Characterize the final products by HPLC-MS to confirm their identity and purity. Store the library in a suitable format (e.g., 96-well plates) for biological screening.
Table 1: Representative Building Blocks for Library Synthesis
| R-Group Source | Examples | Resulting Functional Group |
| Carboxylic Acids | Acetic acid, Benzoic acid, Phenylacetic acid, Cyclohexanecarboxylic acid, Boc-glycine | Amide |
| Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide |
| Aldehydes/Ketones | Benzaldehyde, Cyclohexanone, Acetone, 4-Pyridinecarboxaldehyde | Secondary/Tertiary Amine |
| Alkyl Halides | Benzyl bromide, Ethyl iodide, Propargyl bromide | Secondary/Tertiary Amine |
Structure-Activity Relationship (SAR) Insights
The analysis of structure-activity relationships (SAR) is a critical component of the drug discovery process. For benzimidazole derivatives, SAR studies have revealed key structural features that influence their biological activity.[6][7]
-
Substitution at N1: Alkylation or arylation at the N1 position can significantly impact activity and selectivity. Small alkyl groups are often well-tolerated, while larger or more complex substituents can be used to probe specific binding pockets.
-
Substitution at C2: The nature of the substituent at the C2 position is a major determinant of biological activity. The propanamine side chain in our scaffold provides a flexible linker to which a variety of functional groups can be attached, allowing for extensive SAR exploration.
-
Substitution on the Benzene Ring: Substitution on the benzene ring of the benzimidazole core (positions 4, 5, 6, and 7) can modulate the electronic properties and steric profile of the molecule, influencing its interaction with target proteins.[7]
Application in Biological Screening
Libraries derived from the 1H-Benzimidazole-2-propanamine scaffold can be screened against a wide range of biological targets to identify novel hit compounds.
Table 2: Potential Therapeutic Targets and Screening Assays
| Therapeutic Area | Potential Targets | Suggested Screening Assay |
| Oncology | Kinases (e.g., VEGFR, EGFR), Tubulin, Topoisomerases | In vitro kinase assays, Cell proliferation assays (e.g., MTT, CellTiter-Glo), Tubulin polymerization assays |
| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase), Viral proteases, Fungal enzymes | Minimum Inhibitory Concentration (MIC) assays, Viral replication assays, Enzyme inhibition assays |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokine receptors | COX inhibition assays, ELISA for cytokine levels, Reporter gene assays |
| Neurodegenerative Diseases | Beta-secretase (BACE1), Glycogen synthase kinase 3 (GSK-3β) | FRET-based enzyme assays, Kinase activity assays |
Conclusion and Future Perspectives
The 1H-Benzimidazole-2-propanamine scaffold represents a valuable starting point for the construction of diverse and biologically relevant combinatorial libraries. The synthetic accessibility of the core structure, coupled with the versatility of the primary amine handle, allows for the rapid generation of a multitude of analogs for high-throughput screening. The insights gained from SAR studies of these libraries can guide the iterative process of lead optimization, ultimately leading to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology continues to grow, the strategic application of combinatorial chemistry to privileged scaffolds like 1H-Benzimidazole-2-propanamine will remain a cornerstone of modern drug discovery.
References
-
PrepChem. Synthesis of 2-(3'-aminopropyl)-benzimidazole. Available from: [Link]
-
MDPI. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available from: [Link]
-
PubMed. Combinatorial Liquid-Phase Synthesis of Structurally Diverse Benzimidazole Libraries. Available from: [Link]
-
PubMed. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available from: [Link]
-
PMC - NIH. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Available from: [Link]
-
Request PDF. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Available from: [Link]
-
PubMed. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Available from: [Link]
-
PubMed. [Studies on 2-benzimidazolethiol derivatives. V. Structure-activity relationship on analgesic action of 1-(dialkylamino-alkyl)-2-(p-ethoxyphenylthio)benzimidazole]. Available from: [Link]
-
PubMed. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Available from: [Link]
-
ResearchGate. An Overview on Biological Activity of Benzimidazole Derivatives. Available from: [Link]
-
PubMed. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. Available from: [Link]
-
ResearchGate. Synthetic route for the synthesis of 1H-benzimidazoles. Available from: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link]
-
PubMed. Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Benzimidazole-2-propanamine
Prepared by: Senior Application Scientist, Advanced Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzimidazole-2-propanamine. As a key intermediate in the development of pharmacologically active molecules, including H1-antihistaminic agents, its successful synthesis is critical.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the common challenges encountered during its synthesis.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of 1H-Benzimidazole-2-propanamine, particularly when using the Phillips condensation method, which involves reacting an o-phenylenediamine with a carboxylic acid.[3][4]
Question 1: My reaction yield is disappointingly low. What are the primary causes and how can I optimize the output?
Answer: Low yields in benzimidazole synthesis are a frequent challenge and can often be traced back to several key factors.[5]
-
Suboptimal Reaction Conditions: The traditional Phillips-Ladenburg condensation often requires high temperatures, which can lead to degradation.[5] The reaction between o-phenylenediamine and an aliphatic amino acid like β-alanine to form 1H-Benzimidazole-2-propanamine is particularly sensitive.
-
Causality: The cyclization-dehydration step requires significant energy input to overcome the activation barrier. However, excessive heat can cause polymerization of the starting diamine or decomposition of the product.
-
Troubleshooting & Optimization:
-
Catalyst/Solvent System: Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for this reaction as it facilitates both the amide formation and the subsequent dehydrative cyclization.[6] If using mineral acids like HCl, ensure the concentration is appropriate (e.g., 4N HCl) to promote the reaction without causing unwanted side reactions.[3]
-
Temperature Control: The reaction temperature must be carefully controlled. A typical range when using PPA is 130-200°C.[6] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting materials have been consumed.
-
Inert Atmosphere: o-Phenylenediamines are highly susceptible to aerial oxidation, which results in dark, tarry byproducts that complicate purification and reduce yield.[7][8] Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is essential.
-
-
-
Purity of Reagents:
-
Causality: Impurities in the o-phenylenediamine or β-alanine can inhibit the catalyst or participate in side reactions. Oxidized o-phenylenediamine is a common culprit.
-
Troubleshooting & Optimization: Use freshly purified or high-purity o-phenylenediamine. If the material is old or discolored, consider recrystallization or sublimation prior to use.
-
Question 2: I'm observing significant formation of colored, tarry byproducts that make purification a nightmare. How can I prevent this?
Answer: The formation of dark, polymeric impurities is almost always due to the oxidation of the o-phenylenediamine starting material.
-
Causality: The two adjacent amino groups on the benzene ring make it highly electron-rich and thus very sensitive to oxidation, which can be initiated by air, heat, or trace metal impurities.
-
Troubleshooting & Optimization:
-
Inert Atmosphere: As mentioned above, this is the most critical factor. Ensure your reaction vessel is thoroughly purged with an inert gas before adding reagents and maintain a positive pressure throughout the reaction.
-
Degassed Solvents: If using a solvent other than PPA, ensure it is degassed prior to use to remove dissolved oxygen.
-
Purification during Workup: If colored impurities still form, they can often be removed during purification. Treating a solution of the crude product with activated carbon can effectively adsorb many colored impurities before final isolation.[7][9]
-
Question 3: The purification of my final product is proving difficult. What are the most effective methods for isolating pure 1H-Benzimidazole-2-propanamine?
Answer: The target molecule contains both a basic benzimidazole nucleus and a primary amine, making it quite polar and prone to streaking on silica gel. This dual basicity can be leveraged for purification.[9]
-
Causality: The polar nature of the compound can lead to poor solubility in many common recrystallization solvents and strong interaction with silica gel, resulting in poor chromatographic separation.
-
Troubleshooting & Optimization:
-
Acid-Base Extraction: This is a highly effective initial purification step. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be washed with an organic solvent, basified (e.g., with NaOH or NaHCO₃) to precipitate the product, and then extracted back into an organic solvent.[9]
-
Column Chromatography: If chromatography is necessary, use a polar solvent system. To prevent streaking, add a small amount of a basic modifier to the eluent. A common choice is 0.5-1% triethylamine or ammonia in a dichloromethane/methanol or ethyl acetate/methanol gradient.
-
Recrystallization: Finding a suitable solvent system can be challenging. A mixture of polar solvents, such as ethanol/water or methanol/diethyl ether, may be effective. Seeding with a pure crystal can help induce crystallization if the product tends to oil out.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Phillips condensation reaction for this synthesis?
A1: The Phillips condensation is a two-stage process. First, one of the amino groups of o-phenylenediamine performs a nucleophilic attack on the protonated carbonyl carbon of β-aminopropionic acid to form an N-acylated intermediate. In the second stage, driven by heat and the dehydrating action of the acid catalyst, the second amino group attacks the amide carbonyl, leading to intramolecular cyclization and subsequent dehydration to form the stable, aromatic benzimidazole ring.[3]
Q2: Are there alternative, milder synthetic routes I could consider?
A2: Yes, modern organic synthesis has produced several alternatives to the high-temperature acid-catalyzed methods. While not all have been specifically optimized for 1H-Benzimidazole-2-propanamine, they are widely used for related 2-substituted benzimidazoles. These include methods using microwave irradiation to reduce reaction times[8][10], and various catalysts like ZnO nanoparticles[11], or cobalt complexes for dehydrogenative coupling with alcohols.[12] These approaches often offer advantages in terms of milder conditions and higher yields.
Q3: How can I reliably confirm the structure and purity of my final product?
A3: A combination of standard spectroscopic and analytical techniques is required:
-
¹H NMR: Look for the characteristic aromatic protons of the benzimidazole ring (typically in the 7.2-7.6 ppm range), the two sets of aliphatic protons (CH₂ groups) of the propanamine side chain, and the NH protons (which may be broad or exchange with D₂O).[11][13]
-
¹³C NMR: Expect to see signals for the aromatic carbons, the aliphatic carbons, and the characteristic C=N carbon of the imidazole ring (often downfield, >150 ppm).[11]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the [M+H]⁺ peak corresponding to the molecular formula C₁₀H₁₃N₃.
-
FTIR Spectroscopy: Key stretches to look for include N-H stretching (for both the amine and imidazole, often broad), aromatic C-H stretching, and C=N stretching of the imidazole ring.[13]
Validated Experimental Protocol: Synthesis via Phillips Condensation
This protocol describes a robust method for the synthesis of 1H-Benzimidazole-2-propanamine from o-phenylenediamine and β-alanine using polyphosphoric acid (PPA).
Materials:
-
o-Phenylenediamine (1.0 eq)
-
β-Alanine (1.1 eq)
-
Polyphosphoric Acid (PPA)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon gas supply
Experimental Workflow Diagram:
Caption: High-level workflow for the synthesis and purification of 1H-Benzimidazole-2-propanamine.
Step-by-Step Procedure:
-
Reaction Setup: Place polyphosphoric acid (approx. 10 times the weight of o-phenylenediamine) into a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Inert Atmosphere: Begin purging the flask with nitrogen gas.
-
Reagent Addition: To the stirring PPA, add o-phenylenediamine (1.0 eq) and β-alanine (1.1 eq) at room temperature.
-
Heating: Slowly heat the reaction mixture to 160-180°C. The mixture will become a homogenous solution as it heats.
-
Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 3-5 hours. Monitor the consumption of the starting material by TLC (e.g., using 10% Methanol in Dichloromethane with 1% Triethylamine).
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully place it in an ice bath. Very slowly and cautiously, add crushed ice to the flask to quench the reaction and hydrolyze the PPA. This is a highly exothermic process.
-
Workup - Basification: Continue adding ice and water until the thick mixture becomes a stirrable slurry. Slowly add 10 M NaOH solution to the slurry, keeping the flask in an ice bath, until the pH is strongly basic (pH > 12). This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the pure 1H-Benzimidazole-2-propanamine.
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Yield | 1. Oxidation of o-phenylenediamine2. Suboptimal temperature3. Inefficient dehydration | 1. Run reaction under inert (N₂/Ar) atmosphere.2. Optimize temperature (160-180°C) and monitor via TLC.3. Use an effective dehydrating agent like PPA. | Increased yield; reduced formation of tarry byproducts. |
| Dark/Tarry Product | Severe oxidation of starting material. | 1. Ensure a completely inert atmosphere.2. Use high-purity, colorless o-phenylenediamine.3. Treat crude product solution with activated carbon. | Cleaner crude product, simplifying purification. |
| Purification Difficulty | 1. Product streaking on silica gel.2. Product "oiling out" during recrystallization. | 1. Add 1% triethylamine to the chromatography eluent.2. Use acid-base extraction for initial cleanup.3. Test mixed solvent systems (e.g., EtOH/H₂O) for recrystallization. | Sharper peaks in chromatography; successful isolation of pure, solid product. |
Reaction Mechanism Overview
Caption: Simplified mechanism of the Phillips condensation for 1H-Benzimidazole-2-propanamine synthesis.
References
- Cuberes, M. R., Contijoch, M., Calvet, C., Alegre, J., Quintana, J. R., & Frigola, J. (1997). Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. Chemical & Pharmaceutical Bulletin, 45(8), 1287-92.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
- Zhang, M., et al. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry.
- ResearchGate. (n.d.). Strategies toward the synthesis of 2-aryl-benzimidazoles.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Al-Ostath, A. I., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- Dung, V. C., Chung, N. T., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
- ResearchGate. (2019). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)
- Google Patents. (2008).
- Limm, W., et al. (1993). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry.
- AdiChemistry. (n.d.).
- Rahman, M. M., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses.
- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
- A review on the green synthesis of benzimidazole derivatives and their pharmacological activities. (2022). MDPI.
- BenchChem. (n.d.).
- Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
Sources
- 1. Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. banglajol.info [banglajol.info]
Technical Support Center: Optimizing Benzimidazole Ring Formation
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of benzimidazole derivatives. Here, we address common challenges encountered during experimental work, offering troubleshooting advice and in-depth answers to frequently asked questions. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific problems that can arise during the synthesis of benzimidazoles. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions based on established chemical principles.
Issue 1: Consistently Low Reaction Yields
Question: My benzimidazole synthesis consistently results in low yields. What are the primary factors I should investigate to improve the outcome?
Answer: Low yields are a frequent challenge in benzimidazole synthesis, often stemming from several key factors. A systematic approach to optimization is crucial for identifying the root cause.
Primary Causes and Optimization Strategies:
-
Suboptimal Catalyst or Catalyst Loading: The choice and amount of catalyst are critical. Many reactions proceed slowly or not at all without a suitable catalyst.[1]
-
Solution: Screen a variety of catalysts. Options range from Brønsted acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride (NH₄Cl) to Lewis acids and metal-based catalysts.[1][2][3] For instance, in the synthesis of 2-phenyl-1H-benzo[d]imidazole, using 4 mol of NH₄Cl in CHCl₃ at room temperature can result in a 94% yield.[2] Heterogeneous catalysts, such as MgO@DFNS, are also effective and offer the advantage of easy recovery and reuse.[1]
-
-
Inappropriate Solvent Choice: The reaction solvent significantly influences substrate solubility, reaction rate, and in some cases, product selectivity.
-
Solution: Conduct a solvent screen. Polar solvents like methanol and ethanol have been shown to be highly effective in many catalytic systems, leading to high yields.[1][4] For example, the reaction of benzaldehyde and o-phenylenediamine using cobalt (II) acetylacetone as a catalyst in methanol can achieve a 97% yield.[4] In other cases, chloroform (CHCl₃) has been identified as a suitable solvent.[2]
-
-
Incorrect Reaction Temperature and Time: Both temperature and reaction duration must be optimized to ensure the reaction goes to completion without promoting side reactions or degradation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[5] Some reactions proceed efficiently at room temperature over several hours, while others may require heating.[1][2] High-temperature water has also been explored as a green solvent, with yields optimized to around 90% by tuning the temperature and reaction time.[6][7]
-
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction or lead to unwanted byproducts.[5]
-
Solution: Ensure the purity of your starting materials. If necessary, purify them before use. o-Phenylenediamine is particularly susceptible to oxidation, which can introduce colored impurities.[5]
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of products, including what appears to be a 1,2-disubstituted benzimidazole. How can I improve the selectivity for the desired 2-substituted product?
Answer: The formation of multiple products, particularly the 1,2-disubstituted benzimidazole, is a common side reaction when using aldehydes as a reactant.[5] Selectivity can be controlled by carefully adjusting stoichiometric ratios, solvent, and catalyst.
Strategies to Enhance Selectivity:
-
Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or a slight excess of the diamine.[5]
-
Solvent Selection: The polarity of the solvent can influence the product distribution. Non-polar solvents may favor the formation of the 2-substituted product.[5]
-
Catalyst Choice: Certain catalysts can enhance selectivity. For example, Erbium(III) triflate (Er(OTf)₃) has been reported to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes, highlighting the nuanced role of the catalyst.[1]
-
Reaction Atmosphere: o-Phenylenediamine is prone to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of colored impurities resulting from oxidation.[5]
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my final benzimidazole product. It is either contaminated with colored impurities or difficult to separate from byproducts. What purification strategies can I employ?
Answer: Purification can be challenging due to the formation of colored impurities or byproducts with similar polarity to the desired compound.[5][8]
Effective Purification Techniques:
-
Removal of Colored Impurities:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration.[8]
-
Potassium Permanganate Treatment: For persistent discoloration, a solution of potassium permanganate can be added to a boiling water solution of the benzimidazole. The resulting manganese oxide and color are then removed by adding sodium bisulfite until the solution is clear, followed by cooling to crystallize the purified product.[8][9]
-
-
Chromatography and Recrystallization:
-
Column Chromatography: If the product and impurities have different polarities, column chromatography is an effective separation method. However, some benzimidazole derivatives may be unstable on silica gel.[8] In such cases, deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[8]
-
Recrystallization: A careful solvent screening is essential to find an optimal solvent or solvent system for recrystallization. The ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing for good recovery.[8]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical and theoretical aspects of benzimidazole synthesis.
Q1: What are the most common synthetic routes to benzimidazoles?
The two most prevalent methods are the Phillips-Ladenburg condensation and the Weidenhagen reaction.[1]
-
Phillips-Ladenburg Condensation: This involves the reaction of an o-phenylenediamine with a carboxylic acid, typically in the presence of a strong acid like hydrochloric acid.[10][11]
-
Weidenhagen Reaction: This method utilizes the condensation of an o-phenylenediamine with an aldehyde.[1] Modern approaches often employ a wide array of catalysts to improve yields and reaction conditions, aligning with green chemistry principles.[12][13]
Q2: How does the choice of aldehyde or carboxylic acid affect the reaction?
The electronic nature of the substituent on the aldehyde or carboxylic acid can influence the reaction rate. Electron-withdrawing groups on the aldehyde can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates. Conversely, some studies have observed that electron-rich aldehydes react faster, suggesting that the coordination with the catalyst can be a determining factor.[14]
Q3: Can I run the reaction under solvent-free conditions?
Yes, solvent-free conditions have been successfully employed for benzimidazole synthesis, often in conjunction with microwave irradiation or grinding.[12][15] These methods are considered green chemistry approaches as they reduce solvent waste.[16] For instance, the reaction of o-phenylenediamines and aldehydes catalyzed by p-toluenesulfonic acid can be performed under grinding and solvent-free conditions, offering high efficiency and simple product isolation.[12]
Q4: What analytical techniques are essential for characterizing my benzimidazole product?
A combination of spectroscopic and physical methods is necessary for unambiguous characterization.
-
Spectroscopy: FT-IR, ¹H NMR, and Mass Spectrometry are routinely used to confirm the structure of the synthesized benzimidazole derivatives.[2][3][17] Raman spectroscopy, coupled with density functional theory (DFT) calculations, can also provide valuable structural information.[18]
-
Physical Properties: The melting point is a crucial indicator of purity.[2] UV-Visible spectroscopy can be used to determine the optical properties of the compound.[19]
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis from an Aldehyde
This protocol is based on a common method using an ammonium salt as a catalyst.[2]
Materials:
-
o-phenylenediamine
-
Substituted benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).
-
Add the benzaldehyde derivative (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for approximately four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent Hexane/ethyl acetate 30/70).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate (20 ml).
-
Wash the organic layer with water (10 ml).
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Phillips Condensation using a Carboxylic Acid
This protocol describes a classic method for synthesizing 2-substituted benzimidazoles.[10]
Materials:
-
Benzene-1,2-diamine (o-phenylenediamine)
-
Acetic acid
-
4N Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Cold water
Procedure:
-
In a round-bottom flask, combine benzene-1,2-diamine with acetic acid in the presence of 4N HCl.
-
Heat the reaction mixture. The specific temperature and time will depend on the reactivity of the carboxylic acid. For aromatic acids, heating in a sealed tube at elevated temperatures (e.g., 180°C) may be necessary.[10]
-
After cooling, slowly add 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from a suitable solvent.
Data Presentation
Table 1: Effect of Solvent on the Yield of 2-phenylbenzimidazole
This table summarizes the impact of different solvents on the yield of 2-phenylbenzimidazole from the reaction of o-phenylenediamine and benzaldehyde, catalyzed by cobalt (II) acetylacetone.[4]
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 97 |
| 2 | Ethanol | 92 |
| 3 | Acetonitrile | 85 |
| 4 | Ethyl Acetate | 78 |
| 5 | Tetrahydrofuran (THF) | 75 |
Reaction conditions: o-phenylenediamine (1.05 mmol), benzaldehyde (1 mmol), cobalt (II) acetylacetone (0.05 mmol) stirred at room temperature for 4 hours.[4]
Table 2: Optimization of Ammonium Salt Catalyst for 2-phenyl-1H-benzo[d]imidazole Synthesis
This table illustrates the effect of different ammonium salts on the yield of the target benzimidazole.[2]
| Ammonium Salt (NH₄X) | Time (hours) | Yield (%) |
| NH₄Br | 4 | 86 |
| NH₄Cl | 4 | 92 |
| NH₄F | 5 | 72 |
| (NH₄)₂SO₄ | 12 | 78 |
| (NH₄)₂CO₃ | 12 | 82 |
Reaction conditions: o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), ammonium salt (4 mmol) in CHCl₃ at room temperature.[2]
Visualizations
General Workflow for Benzimidazole Synthesis and Optimization
This diagram outlines the logical steps from reactant selection to final product analysis in a typical benzimidazole synthesis experiment.
Caption: Troubleshooting low yields in benzimidazole synthesis.
References
- Technical Support Center: Purification of Benzimidazole Derivatives. Benchchem.
- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives.
- optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
- A process for the optical purification of benzimidazole derivatives. Google Patents.
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC.
- Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. NIH.
- Synthesis of benzimidazoles in high-temperature water. Green Chemistry (RSC Publishing).
- Synthesis of benzimidazoles in high-temperature water. ResearchGate.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. NIH.
- One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. NIH.
- Effect of different solvents for the synthesis of benzimidazole and benzothiazole a.
- Benzimidazole synthesis. Organic Chemistry Portal.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- Optimization of the reaction conditions a . | Download Scientific Diagram. ResearchGate.
- Characterization of three different benzimidazolium ligands and their organo-selenium complexes by using density functional theory and Raman spectroscopy. NIH.
- PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry.
- Optimization of the Reaction Condition. | Download Scientific Diagram. ResearchGate.
- Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies.
- New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials | Request PDF. ResearchGate.
- Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. MDPI.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
- Benzimidazole. Organic Syntheses Procedure.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Semantic Scholar.
- A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Who we serve.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH.
- (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate.
- Synthesis, reactions, and spectroscopic properties of benzimidazoles | Chemical Reviews.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH.
- Different synthetic routes of benzimidazole ring.. ResearchGate.
- 34 questions with answers in BENZIMIDAZOLES | Science topic. ResearchGate.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science Publishers.
- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
- Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. adichemistry.com [adichemistry.com]
- 11. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemmethod.com [chemmethod.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of three different benzimidazolium ligands and their organo-selenium complexes by using density functional theory and Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1H-Benzimidazole-2-propanamine and its Derivatives
Welcome to the technical support center for the purification of 1H-Benzimidazole-2-propanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying this important class of compounds. The inherent basicity of the benzimidazole nucleus, often compounded by amine functionalities in its derivatives, presents unique purification hurdles that demand specialized strategies.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices, ensuring that every technique is understood from a mechanistic standpoint.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of benzimidazole derivatives.
Issue 1: Challenges in Column Chromatography
Question: My compound is streaking severely on silica gel TLC plates and I'm getting poor separation and recovery from my column. Why is this happening?
Answer: This is the most common issue when purifying basic compounds like 1H-Benzimidazole-2-propanamine on standard silica gel.[1][2]
-
Causality (The "Why"): Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[3] The basic nitrogen atoms in your benzimidazole ring and the propanamine side chain can form strong, often irreversible, acid-base interactions with these silanols. This strong binding leads to significant tailing (streaking) on TLC and causes the compound to either elute very slowly and broadly from a column or get stuck permanently, resulting in low recovery.[1][4]
-
Solutions & Protocols:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your mobile phase.[3] A common choice is triethylamine (TEA) or ammonia.
-
Recommended Eluent System: Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH) and add 0.5-2% triethylamine. For example: DCM/MeOH/TEA (90:10:1).
-
TLC Optimization: Before running a column, always optimize the solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for your target compound.[1]
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a different stationary phase.
-
Alumina (Al₂O₃): Available in basic, neutral, and acidic grades. Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[2]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar. This method is highly effective for polar compounds and avoids the issue of acidic silanol interactions.[2]
-
-
Question: My compound is highly polar and won't elute from the column, even with 20% methanol in DCM. What should I do?
Answer: When a compound is "stuck" on the column, it indicates that the mobile phase is not polar enough to displace it from the stationary phase.[1]
-
Causality (The "Why"): The combination of the benzimidazole core and a primary amine makes the molecule highly polar, with strong hydrogen bonding capabilities. This leads to very strong adsorption onto the polar silica gel surface.
-
Solutions & Protocols:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of methanol. A gradient elution from 10% to 30% or even higher may be necessary.[1]
-
Introduce a Stronger Modifier: If methanol isn't sufficient, adding a small amount of ammonium hydroxide (NH₄OH) to the mobile phase can help. The ammonia acts as a strong competitive base to displace your compound and the water increases the polarity.[2] Caution: Use this in a well-ventilated fume hood.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique well-suited for very polar compounds that are not retained on reversed-phase columns.[3]
-
Issue 2: Difficulties with Recrystallization
Question: My benzimidazole derivative oils out from solution or fails to crystallize. How can I induce crystallization?
Answer: Oiling out occurs when a compound's solubility at a given temperature is exceeded, but the molecules lack the proper orientation or energy to form an ordered crystal lattice. This is common with compounds that have flexible side chains or impurities that inhibit crystal formation.[5]
-
Causality (The "Why"): The transition from a dissolved state to a crystalline solid is a two-step process: nucleation (the initial formation of a small crystal) and crystal growth. If the nucleation step is inhibited, the compound will separate as a liquid (oil).
-
Solutions & Protocols:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, or mixtures like ethanol/water).[5][6]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently heat until it becomes clear again, then allow it to cool slowly.
-
Induce Nucleation:
-
Seeding: Add a tiny crystal of pure product to the supersaturated solution to act as a template for crystal growth.[5]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.
-
-
Issue 3: Persistent Impurities
Question: After purification, my product is still contaminated with colored impurities. How can I remove them?
Answer: Colored impurities in benzimidazole synthesis often arise from the oxidation of the o-phenylenediamine starting material.[5][7] These impurities can be highly polar and difficult to remove by chromatography alone.
-
Solution: Activated Carbon Treatment.
-
Causality (The "Why"): Activated carbon has a highly porous structure with a large surface area, which effectively adsorbs large, conjugated molecules responsible for color.
-
Protocol: Dissolve the crude product in a suitable hot solvent (one intended for recrystallization). Add a small amount (1-2% by weight) of activated carbon to the hot solution and swirl for a few minutes.[5][6] Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. Allow the clear filtrate to cool and crystallize. Caution: Do not add carbon to a boiling solution, as this can cause violent bumping.
-
Question: How can I separate my basic benzimidazole product from non-basic starting materials or byproducts?
Answer: Acid-base extraction is a highly effective chemical method for separating basic compounds from neutral or acidic impurities.[5]
-
Causality (The "Why"): This technique exploits the difference in solubility between a basic amine and its protonated salt. The basic form (free base) is soluble in organic solvents, while its ammonium salt form is soluble in aqueous acid.
-
Protocol: See the detailed "Protocol 3: Acid-Base Extraction" below for a step-by-step guide.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 1H-Benzimidazole-2-propanamine and its derivatives? A1: The most frequently used techniques are column chromatography, recrystallization, acid-base extraction, and for thermally stable compounds, sublimation.[5] Preparative HPLC is also a powerful option for achieving very high purity.[5]
Q2: What are some typical impurities I might encounter in my synthesis? A2: Besides unreacted starting materials (like o-phenylenediamine), common impurities include side products from the reaction, such as 1,2-disubstituted benzimidazoles when a mono-substituted product is desired.[5] Over-alkylation or side reactions involving the propanamine chain can also occur.
Q3: Is sublimation a viable purification method for my compound? A3: Sublimation can be an excellent method for thermally stable benzimidazoles, especially for removing non-volatile or tarry impurities.[5] It can yield very pure material. You must first test the thermal stability of your specific derivative on a small scale (e.g., using a melting point apparatus) to ensure it does not decompose at the required temperature and vacuum.
Data Presentation & Key Parameters
Table 1: Common Solvent Systems for Column Chromatography of Benzimidazole Derivatives
| Stationary Phase | Solvent System (Eluent) | Modifier | Target Compound Polarity |
| Silica Gel | Ethyl Acetate / Hexane | 0.5-2% Triethylamine | Low to Medium |
| Silica Gel | Dichloromethane / Methanol | 0.5-2% Triethylamine | Medium to High |
| Alumina (Basic) | Ethyl Acetate / Hexane | None | Low to Medium |
| Reversed-Phase (C18) | Water / Acetonitrile | 0.1% Formic Acid or TFA | High (Polar) |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
TLC Analysis: Determine the optimal solvent system by TLC. Aim for an Rf of 0.2-0.4 for your product. Prepare the chosen eluent (e.g., 95:5 DCM/MeOH) and add 1% triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent (e.g., hexane or DCM).[1] Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed.[8]
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a polar solvent (e.g., methanol). Add silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[8][9] Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the chosen solvent system. Collect fractions and monitor the separation using TLC. If separation is difficult, a shallow gradient (slowly increasing the percentage of the polar solvent) can be employed.[5]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
-
Solvent Selection: Identify a "good" solvent that dissolves your compound readily and a miscible "anti-solvent" in which your compound is insoluble.
-
Dissolution: In an Erlenmeyer flask, dissolve your crude compound in the minimum required amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or activated carbon), perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, add the anti-solvent dropwise with swirling until you see persistent cloudiness (turbidity).
-
Clarification & Cooling: Add a few more drops of the "good" solvent until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold anti-solvent, and dry them thoroughly.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture containing your basic product and neutral/acidic impurities in an organic solvent like ethyl acetate or DCM.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a 1M aqueous hydrochloric acid (HCl) solution.
-
Separation: Combine the aqueous (acidic) layers. Your protonated benzimidazole derivative is now in this aqueous phase. The neutral and acidic impurities remain in the organic phase, which can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH > 9). You should see your purified product precipitate or form an oil.
-
Product Extraction: Extract the basified aqueous layer two to three times with a fresh organic solvent (e.g., ethyl acetate or DCM). Your purified "free base" product will move back into the organic phase.
-
Drying and Isolation: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Visualization of Workflows
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting Column Chromatography Tailing
Caption: Troubleshooting workflow for peak tailing in chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025).
- IJCRT.org. (2025).
- BenchChem. (2025).
- DTIC. (2020).
- Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros.
- University of Rochester, Department of Chemistry.
- BenchChem. (2025).
- Organic Chemistry Portal. (2010). Benzimidazole synthesis.
- ChemistryViews. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Identifying and minimizing byproducts in "1H-Benzimidazole-2-propanamine" synthesis
Introduction: Navigating the Synthesis of 1H-Benzimidazole-2-propanamine
Welcome to the technical support guide for the synthesis of 1H-Benzimidazole-2-propanamine. This molecule is a key structural motif in medicinal chemistry, often serving as a precursor for pharmacologically active agents.[1][2] The synthesis, commonly achieved through the condensation of o-phenylenediamine and a derivative of β-alanine, appears straightforward. However, researchers frequently encounter challenges with low yields, product discoloration, and the formation of persistent impurities that complicate purification.
This guide is structured as a series of frequently asked questions and troubleshooting workflows designed for research scientists and drug development professionals. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and the causality behind common synthetic pitfalls. By understanding why a byproduct forms, you can strategically prevent its formation, leading to a more efficient and robust synthesis.
Core Synthesis Pathway: The Phillips-Ladenburg Condensation
The most common route to 1H-Benzimidazole-2-propanamine is a variation of the Phillips-Ladenburg reaction, involving the condensation and subsequent cyclization of o-phenylenediamine with β-aminopropionic acid or its derivatives, typically under acidic conditions and heat.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction yield is very low or I've isolated no product. What are the primary causes?
Low or no yield is a frequent issue, often stemming from suboptimal reaction conditions or incomplete reactions.[3]
Answer:
-
Incomplete Condensation: The initial formation of the amide intermediate and its subsequent cyclization requires significant energy to overcome the activation barrier and eliminate water.
-
Causality: Insufficient heating is the most common culprit. Many benzimidazole syntheses require high temperatures, sometimes up to 250°C, to drive the dehydration and cyclization to completion.[3] Without adequate heat, the reaction stalls at the intermediate stage.
-
Solution: Ensure your reaction temperature is appropriate for the chosen acid catalyst. For polyphosphoric acid (PPA), temperatures of 150-180°C are typical. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the o-phenylenediamine starting material is fully consumed.[4]
-
-
Degradation of Starting Materials or Product: Benzimidazole derivatives can be sensitive to excessively harsh conditions.
-
Causality: While heat is necessary, prolonged exposure to very high temperatures or highly concentrated acids can lead to charring and decomposition, reducing the yield of the desired product.
-
Solution: Find the optimal balance of reaction time and temperature. Run small-scale experiments to determine the point at which starting material is consumed without significant degradation.
-
-
Purity of Reagents: The quality of your starting materials is critical.
-
Causality: o-Phenylenediamine is notoriously unstable and prone to oxidation.[4] Contaminated or old β-alanine derivatives can also introduce impurities that inhibit the reaction.
-
Solution: Use high-purity o-phenylenediamine (light-colored, not dark brown or black). If its purity is suspect, it can be purified by recrystallization or sublimation. Ensure your β-aminopropionic acid source is of high quality.
-
Q2: The final product is a dark brown or black tar-like substance. How can I get a clean, solid product?
This is almost always due to the oxidation of the o-phenylenediamine starting material.
Answer:
-
Mechanism of Discoloration: Aromatic diamines like o-phenylenediamine are highly electron-rich and are readily oxidized by atmospheric oxygen. This process forms intensely colored, polymeric imine-based impurities. The reaction is often accelerated by heat and light.
-
Solution 1 (Prevention): The best strategy is prevention.
-
Use High-Purity Reagents: Start with o-phenylenediamine that is off-white or light tan. If it is dark, purify it first.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen, especially during heating.
-
-
Solution 2 (Remediation): If you already have a discolored crude product, you can often remove the colored impurities during workup.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon (charcoal).[5][6] The colored, polymeric impurities have a high affinity for the carbon surface and can be removed by hot filtration. Be aware that this can sometimes reduce the overall yield as some product may also be adsorbed.
-
-
Q3: My TLC and/or NMR show multiple spots/peaks. What are the likely byproducts?
Byproduct formation is the central challenge in this synthesis. The primary side reactions stem from the high reactivity of the starting materials under harsh conditions.
Answer:
The most common byproducts are a result of incomplete reactions or undesired side reactions involving the o-phenylenediamine.
-
Byproduct A: Unreacted Starting Materials: The most straightforward "impurity." Can be addressed by optimizing reaction time and temperature.
-
Byproduct B: Incomplete Cyclization (Amide Intermediate): The reaction may stall after the initial condensation but before the final ring-closing dehydration. This is common if the temperature is too low or the reaction time is too short.
-
Byproduct C: Dimerization/Polymerization of o-Phenylenediamine: Under oxidative conditions, o-phenylenediamine can self-condense to form complex, colored mixtures, which are often the source of the tar-like substances described in Q2.
-
Byproduct D: 1,5-Benzodiazepine Formation: While less common with carboxylic acids, reactions of o-phenylenediamine with ketones or other dicarbonyl compounds can lead to the formation of a seven-membered benzodiazepine ring.[7] It is a possibility that under certain conditions, a side-product from the β-alanine derivative could lead to this pathway.
Q4: I'm struggling to purify the crude product. What is the best method?
The purification of benzimidazole derivatives can be challenging due to their polarity and ability to form strong hydrogen bonds.[5]
Answer:
A multi-step approach is often necessary.
-
Step 1: Acid-Base Extraction: This is a highly effective technique for separating the basic benzimidazole product from non-basic impurities (like polymers) and acidic starting materials.[5]
-
Principle: The benzimidazole nitrogen is basic and can be protonated by an acid to form a water-soluble salt.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid (e.g., 1M HCl). The benzimidazole product will move into the aqueous layer. The organic layer, containing neutral and polymeric impurities, is discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the purified, free-base product.
-
-
Step 2: Recrystallization: This is the best method for obtaining a highly pure, crystalline final product.
-
Principle: This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.
-
Solvent Selection: Finding the right solvent is key. Ideal solvents dissolve the product well when hot but poorly when cold. Common solvents for benzimidazoles include ethanol, methanol, water, or mixtures like ethanol/water.[5] Perform small-scale solubility tests to identify the best solvent system.
-
-
Step 3: Column Chromatography: If recrystallization fails or if impurities have similar polarity to the product, column chromatography is the next option.
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. A gradient elution may be necessary. Due to the polarity of benzimidazoles, it is common to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent streaking on the column.
-
Protocols and Workflows
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common synthesis problems.
Protocol 1: Optimized Synthesis of 1H-Benzimidazole-2-propanamine
This protocol incorporates best practices to minimize byproduct formation.
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) | Acts as both an acid catalyst and a dehydrating agent, effectively driving the cyclization. |
| Temperature | 160-180 °C | Ensures complete reaction but minimizes thermal degradation.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation of o-phenylenediamine, a primary source of colored impurities.[4] |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for tracking the consumption of starting materials to determine reaction completion.[4] |
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add high-purity o-phenylenediamine (1.0 eq) and β-aminopropionic acid (1.1 eq).
-
Catalyst Addition: Carefully and with stirring, add polyphosphoric acid (enough to ensure the mixture is stirrable, typically 10x the weight of the o-phenylenediamine). The addition can be exothermic.
-
Heating: Heat the reaction mixture to 160-180 °C under a steady flow of inert gas.
-
Monitoring: After 2-3 hours, begin monitoring the reaction by taking a small aliquot, quenching it in water, basifying with NaOH, extracting with ethyl acetate, and running a TLC plate. The reaction is complete when the o-phenylenediamine spot is no longer visible.
-
Workup (Quenching): Once complete, allow the mixture to cool to below 100°C. Very carefully and slowly, pour the viscous reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA. Caution: This process is highly exothermic.
-
Neutralization: Slowly add a concentrated NaOH solution to the aqueous slurry until the pH is > 9. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the crude product under vacuum. Proceed to the purification protocol.
Protocol 2: Purification via Acid-Base Extraction and Recrystallization
-
Dissolution: Transfer the dried crude product to an Erlenmeyer flask. Add an organic solvent such as ethyl acetate and stir. Not all of the crude material may dissolve; tarry polymers will often remain insoluble.
-
Acid Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl (aq) and shake vigorously. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (which now contains the protonated product) into a clean beaker. Discard the upper organic layer (containing non-basic impurities).
-
Precipitation: Cool the acidic aqueous solution in an ice bath. Slowly add 5M NaOH (aq) with stirring until the solution is strongly basic (pH > 9). The purified product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Recrystallization: Transfer the purified solid to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) to just dissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.
References
- BenchChem. (2025). Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol.
- PrepChem. (n.d.). Synthesis of 1H-benzimidazole-1-propanamine.
- Google Patents. (n.d.).
- BenchChem. (n.d.).
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Google Patents. (n.d.). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
- ChemicalBook. (n.d.). 1H-Benzimidazole-2-propanamine(9CI).
- Valdez, J., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 12(16), 2221-4.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Organic Syntheses. (n.d.). Benzimidazole.
- ResearchGate. (2024). The results of the reaction of o-phenylenediamines with various ketones.
Sources
- 1. 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 [amp.chemicalbook.com]
- 2. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in 1H-Benzimidazole-2-propanamine Synthesis
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for the synthesis of 1H-Benzimidazole-2-propanamine. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges in the synthesis of this important benzimidazole derivative. We aim to equip you with the scientific understanding and practical protocols necessary to overcome low yields and obtain a high-purity final product.
Introduction: The Synthetic Challenge
The synthesis of 1H-Benzimidazole-2-propanamine, a valuable building block in medicinal chemistry, typically proceeds via the Phillips condensation reaction. This involves the cyclocondensation of o-phenylenediamine with a suitable three-carbon carboxylic acid synthon, most commonly β-alanine (3-aminopropanoic acid). While theoretically straightforward, this reaction can be plagued by low yields due to competing side reactions and challenging purification. This guide will dissect these issues and provide actionable solutions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may encounter during your experiments.
Q1: My reaction yield for 1H-Benzimidazole-2-propanamine is consistently low. What are the primary contributing factors?
Low yields in this specific benzimidazole synthesis are often traced back to several key areas:
-
Suboptimal Reaction Conditions: The condensation of o-phenylenediamine with β-alanine requires forcing conditions, typically high temperatures (130-200°C) and a strong acid catalyst. Milder conditions are often insufficient to drive the reaction to completion.[1]
-
Side Reactions Involving β-Alanine: The presence of a primary amine on your carboxylic acid introduces a significant complication. β-alanine can undergo self-polymerization or react with other starting materials to form polyamides, which competes with the desired intramolecular cyclization to form the benzimidazole ring.[2][3]
-
Inadequate Catalyst System: While mineral acids like HCl can be used, a mixture of phosphoric acid and polyphosphoric acid (PPA) has been reported to be more effective for the synthesis of 2-aminoalkylbenzimidazoles.[1] The use of hydrochloric acid alone may not result in any product formation.[1]
-
Purity of Starting Materials: As with any synthesis, the purity of your o-phenylenediamine and β-alanine is critical. Impurities can lead to a variety of colored byproducts and interfere with the primary reaction.
Q2: I'm observing a significant amount of a high-molecular-weight, insoluble material in my crude product. What is it and how can I prevent its formation?
This is a classic sign of polyamide formation . Because β-alanine possesses both an amine and a carboxylic acid functional group, it can act as a monomer in a condensation polymerization, especially at the high temperatures required for the benzimidazole synthesis.[2][3] This leads to the formation of long-chain poly(β-alanine) or co-polymers with o-phenylenediamine.
Mitigation Strategies:
-
Protect the Amine Group of β-Alanine: The most effective way to prevent polyamide formation is to temporarily protect the amino group of β-alanine. Common amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed. The protected β-alanine can then be reacted with o-phenylenediamine, followed by a deprotection step to yield the final product.
-
Use of β-Alanine Derivatives: Consider using a derivative of β-alanine where the amine is already "masked," such as β-cyanopropionic acid. The cyano group can then be reduced to the primary amine in a subsequent step after the benzimidazole ring has been formed.
Q3: My final product is highly colored, even after initial workup. How can I improve the color and purity?
Colored impurities are a common issue in benzimidazole synthesis and can arise from:
-
Oxidation of o-phenylenediamine: This starting material is susceptible to air oxidation, which can produce highly colored byproducts.
-
Side Reactions at High Temperatures: The harsh reaction conditions can lead to the formation of various chromophoric side products.
Purification Protocol:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or methanol) and add a small amount of activated charcoal. Gently heat the solution for a short period, then filter through a pad of celite to remove the charcoal and adsorbed colored impurities.
-
Recrystallization: Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a powerful technique for removing both colored and non-colored impurities.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexane) is typically effective.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1H-Benzimidazole-2-propanamine?
The most direct and common method is the Phillips condensation reaction , which involves the high-temperature, acid-catalyzed reaction between o-phenylenediamine and β-alanine or a suitable derivative.[4][5]
Q2: What is the mechanism of the Phillips condensation reaction in this context?
The reaction proceeds through two key steps:
-
Amide Formation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid (β-alanine), forming an N-acylated intermediate.
-
Cyclization and Dehydration: The second amino group of the o-phenylenediamine then attacks the carbonyl carbon of the newly formed amide, leading to ring closure. Subsequent dehydration yields the aromatic benzimidazole ring.[4]
Q3: Are there alternative synthetic strategies I can consider?
Yes, while the Phillips condensation is the most direct, other strategies could involve:
-
Reaction with a β-alanine ester: Using an ester derivative of β-alanine, such as β-alanine ethyl ester, can sometimes offer better solubility and reactivity.
-
Multi-step synthesis: A longer but potentially higher-yielding route could involve first synthesizing 2-(chloromethyl)benzimidazole and then performing a nucleophilic substitution with an appropriate amine-containing nucleophile.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude and purified product.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Spectroscopy:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the benzimidazole ring and the primary amine.
Experimental Protocols & Data
Representative Experimental Protocol (Based on Phillips Condensation)
This protocol is a representative example and may require optimization for your specific laboratory conditions.
Materials:
-
o-Phenylenediamine
-
β-Alanine
-
Phosphoric Acid (85%)
-
Polyphosphoric Acid (PPA)
-
Sodium Hydroxide (10% aqueous solution)
-
Ethanol (for recrystallization)
-
Activated Charcoal
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-phenylenediamine (1.0 eq) and β-alanine (1.1 eq).
-
Carefully add a mixture of phosphoric acid and polyphosphoric acid (e.g., a 1:2 molar ratio) to the flask with stirring. Caution: The addition of PPA is exothermic.
-
Heat the reaction mixture to 150-180°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to ice-cold water.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9.
-
The crude product may precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude solid in hot ethanol, add a small amount of activated charcoal, and filter while hot.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, side reactions (polyamide formation) | Increase reaction temperature/time, use a more effective catalyst (PPA), protect the amine of β-alanine. |
| Insoluble Byproduct | Polyamide formation | Protect the amine group of β-alanine before the reaction. |
| Colored Product | Oxidation of starting material, high-temperature side reactions | Use fresh, pure starting materials, perform the reaction under an inert atmosphere, decolorize with activated charcoal, recrystallize. |
| Difficult Purification | Multiple side products with similar polarity | Employ column chromatography for separation. |
Visualizations
Reaction Mechanism and Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
Caption: The reaction mechanism for the formation of the target molecule.
References
-
Study Mind. Polyamide Formation (A-Level Chemistry). [Link]
- Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: Current Research, 7(3), 1-9.
- CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.
-
MySkinRecipes. 3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride. [Link]
-
Save My Exams. (2024). Formation of Polyamides. [Link]
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
- Singh, S., et al. (2011). Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. International Journal of PharmTech Research, 3(1), 360-364.
- Arch Pharm (Weinheim). (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie, 358(8), e70069.
- Okon, U. O., et al. (2017). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 33(5), 2567-2575.
- S. M. R. et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(4), 377-393.
Sources
Troubleshooting selectivity issues in the functionalization of "1H-Benzimidazole-2-propanamine"
Technical Support Center: Functionalization of 1H-Benzimidazole-2-propanamine
Welcome to the technical support center for the functionalization of 1H-Benzimidazole-2-propanamine . This guide is designed for researchers, scientists, and drug development professionals to navigate the common selectivity challenges encountered during the chemical modification of this versatile scaffold. The inherent structural features of this molecule present unique challenges in achieving desired regioselectivity and chemoselectivity. This document provides in-depth, question-and-answer-based troubleshooting guides, field-proven protocols, and the causal logic behind these experimental strategies.
The Core Challenge: Understanding the Reactive Sites
The functionalization of 1H-Benzimidazole-2-propanamine is complicated by the presence of three distinct nucleophilic nitrogen atoms: the two tautomeric nitrogens of the benzimidazole ring (N1 and N3) and the primary amine of the propanamine side chain. Uncontrolled reactions can lead to a complex mixture of products, posing significant yield and purification challenges.[1][2]
Caption: Key nucleophilic sites on 1H-Benzimidazole-2-propanamine.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common selectivity issues in a direct question-and-answer format.
Part 1: Regioselectivity at the Benzimidazole Core (N1 vs. N3)
Question 1: I am attempting an N-alkylation and getting a mixture of N1 and N3 substituted isomers. Why does this happen and how can I control it?
Answer: This is a classic regioselectivity challenge in benzimidazole chemistry. The N1 and N3 positions of the unsubstituted 1H-benzimidazole ring are in tautomeric equilibrium, making them chemically equivalent. However, once the first substitution occurs (e.g., alkylation), this symmetry is broken, and the two nitrogens become distinct. The ratio of N1 to N3 products is governed by a combination of steric, electronic, and reaction condition factors.[3]
-
Causality (Steric & Electronic Effects): The 2-propanamine substituent creates a sterically hindered environment. The N1 position is generally considered less sterically encumbered than the N3 position. Therefore, for bulky alkylating agents, substitution at N1 is often favored.[4] However, the reaction mechanism (SN1 vs. SN2) and the nature of the benzimidazolide anion-cation pair can significantly influence the outcome.[3]
-
Troubleshooting Strategies:
-
Choice of Base and Solvent: The combination of base and solvent is critical as it determines the nature of the benzimidazolide anion. Aprotic polar solvents like DMF or acetonitrile (MeCN) are commonly used.[5][6] Sodium hydride (NaH) is a strong, non-nucleophilic base that fully deprotonates the benzimidazole, while weaker bases like potassium carbonate (K₂CO₃) set up an equilibrium. The choice can influence the regioselectivity.[6]
-
Alkylating Agent: Less bulky and more reactive alkylating agents (e.g., methyl iodide, benzyl bromide) may show lower selectivity, while bulkier agents (e.g., isopropyl or cyclohexyl halides) will more strongly favor the less hindered N1 position.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered N1 isomer.
-
Data Summary: Optimizing N1 vs. N3 Selectivity
| Parameter | Condition Favoring N1 (Less Hindered) | Condition Favoring N3 (More Hindered) | Rationale |
| Alkylating Agent | Bulky electrophile (e.g., i-Pr-Br, t-Bu-Br) | Small, reactive electrophile (e.g., Me-I) | Steric hindrance directs the reaction away from the 2-substituent.[7] |
| Solvent | Aprotic Polar (e.g., DMF, MeCN) | Protic solvents may alter ion pairing and solvation of the anion. | Aprotic solvents are standard for SN2 reactions on the benzimidazolide anion.[3][5] |
| Base | Strong, non-nucleophilic base (e.g., NaH) | Phase-transfer catalysis conditions can sometimes alter selectivity.[8] | Full deprotonation creates a more defined nucleophile. |
| Temperature | Low Temperature (e.g., 0 °C to RT) | High Temperature (e.g., >80 °C) | May favor the thermodynamically more stable product, which could be N3 depending on the substituent. |
Part 2: Chemoselectivity (Ring Nitrogens vs. Side-Chain Amine)
Question 2: My functionalization reaction is occurring on the side-chain primary amine instead of the benzimidazole ring. How do I achieve selectivity for the ring?
Answer: This is a chemoselectivity problem arising from the competing nucleophilicity of the benzimidazole nitrogens and the side-chain primary amine. While the benzimidazole N-H is less basic (pKa ≈ 12-13) than the side-chain amine (pKa ≈ 10-11), its deprotonated form (the benzimidazolide anion) is a potent nucleophile. The side-chain amine is more basic but can also be highly nucleophilic, especially under neutral or slightly acidic conditions.
-
Causality (pKa and Nucleophilicity): The most reliable way to direct functionalization to the benzimidazole ring is to selectively deprotonate it with a base that is strong enough to react with the benzimidazole N-H but not so strong that it causes other side reactions. Bases like NaH or K₂CO₃ in an aprotic solvent are ideal for generating the benzimidazolide anion, making the ring nitrogens overwhelmingly more nucleophilic than the neutral side-chain amine.[6]
-
The Definitive Solution: Protecting Groups For complete control and to avoid complex product mixtures, the most robust strategy is to temporarily "block" the side-chain amine with a protecting group.[9] The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under basic N-alkylation conditions and its straightforward removal under acidic conditions.
Caption: A robust workflow for achieving chemoselectivity using a protecting group strategy.
Question 3: I want to functionalize the side-chain amine specifically. What is the best approach?
Answer: To selectively target the side-chain amine, you must suppress the reactivity of the benzimidazole ring nitrogens. This can be achieved by leveraging the higher basicity of the side-chain amine or, more reliably, by protecting the benzimidazole N-H proton.
-
Strategy 1 (Condition Control): Reactions that proceed under neutral or slightly acidic conditions, such as reductive amination or acylation with an acid chloride in the presence of a non-nucleophilic base like triethylamine (TEA), will preferentially react with the more basic and readily available side-chain amine.
-
Strategy 2 (Protecting Group): For complete selectivity, especially with alkylating agents, protecting the benzimidazole nitrogen is recommended. A trityl (Tr) or a 2,2,2-trichloroethoxycarbonyl (Troc) group can be used.[10] After protection, the side-chain amine is the only remaining primary nucleophilic site for functionalization. The protecting group can then be removed under specific conditions (mild acid for Trityl, Zn/acetic acid for Troc).
Troubleshooting Workflow: A Decision Guide
If your reaction is not providing the desired selective product, follow this logical workflow to diagnose and solve the issue.
Caption: A logical decision tree for troubleshooting common selectivity issues.
Key Experimental Protocols
Protocol 1: Selective Boc-Protection of the Side-Chain Amine
This protocol is foundational for preventing unwanted reactions at the primary amine when targeting the benzimidazole ring.
-
Dissolution: Dissolve 1H-Benzimidazole-2-propanamine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or a 1:1 mixture of Dioxane and Water.
-
Base Addition: Add a mild base such as Triethylamine (TEA, 1.5 eq) or Sodium Bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[11]
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected compound.
Protocol 2: Selective N1-Alkylation of Boc-Protected Intermediate
This protocol describes the alkylation of the benzimidazole ring after the side-chain has been protected.
-
Preparation: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the Boc-protected starting material (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add the alkylating agent (R-X, e.g., Benzyl Bromide, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with Ethyl Acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography to isolate the N1-alkylated product.
Protocol 3: Boc-Deprotection to Yield Final Product
-
Dissolution: Dissolve the purified, N1-alkylated, Boc-protected compound in a suitable solvent like Dichloromethane (DCM).
-
Acid Addition: Add an excess of Trifluoroacetic Acid (TFA, 5-10 eq) or a saturated solution of HCl in Dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Dissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the final product into an organic solvent. Dry the organic layer and concentrate to yield the final, deprotected amine.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 19. jyoungpharm.org [jyoungpharm.org]
- 20. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Addressing Solubility Challenges of 1H-Benzimidazole-2-propanamine in Bioassays
Introduction
Welcome to the technical support guide for 1H-Benzimidazole-2-propanamine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Benzimidazole derivatives are a cornerstone in medicinal chemistry, known for a wide range of biological activities.[1][2][3][4][5] However, their often lipophilic and crystalline nature can lead to poor aqueous solubility, a significant hurdle that can compromise experimental results by causing underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[6][7]
This guide provides a structured, in-depth approach to understanding and overcoming these challenges. We will move from foundational principles to advanced troubleshooting protocols, explaining the causality behind each experimental choice to ensure the integrity and reproducibility of your bioassay data.
Section 1: Foundational Knowledge - Understanding the Molecule
A clear understanding of the physicochemical properties of 1H-Benzimidazole-2-propanamine is the first step toward solving solubility issues.
Q1: Why is 1H-Benzimidazole-2-propanamine often poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?
A1: The solubility of this compound is governed by two primary features of its structure: a rigid, hydrophobic benzimidazole core and a basic propanamine side chain.
-
Hydrophobicity: The benzimidazole ring system is largely nonpolar, which limits its favorable interactions with water molecules. In drug discovery, it is common for compounds with good biological activity to have lipophilic features that contribute to low aqueous solubility.[6]
-
Basicity (pKa): The molecule contains basic nitrogen atoms in the imidazole ring and the terminal amine group. At neutral pH (around 7.4), the primary amine is partially protonated, but the molecule as a whole may not be sufficiently charged to overcome its inherent hydrophobicity. As a weak base, its solubility is highly pH-dependent.[8]
Below is a summary of predicted and known properties for the parent benzimidazole scaffold, which informs our approach.
| Property | Predicted/Known Value | Implication for Solubility |
| Molecular Weight | ~175.23 g/mol | Larger molecules can be more difficult to solvate.[9] |
| logP (Octanol/Water) | Predicted ~1.3 - 2.0 | A positive logP indicates greater lipid solubility (lipophilicity) than water solubility.[8] |
| pKa (Conjugate Acid) | Predicted ~8.0 - 9.5 | The propanamine side chain is basic. At pH values below its pKa, it will be protonated and more soluble. |
| Form | Typically a solid | Crystalline solids require more energy to dissolve than amorphous forms.[7][9] |
The core principle is that the uncharged form of the molecule is less soluble in water. By decreasing the pH, we can protonate the basic nitrogens, creating a more polar, charged species (a salt) that is significantly more soluble in aqueous media.
Caption: pH-dependent equilibrium of 1H-Benzimidazole-2-propanamine.
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q2: I dissolved my compound in 100% DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What happened?
A2: This is a classic phenomenon known as "solvent shock" or precipitation.[10] Your compound is highly soluble in the organic solvent DMSO but has very low solubility in the aqueous environment of your buffer or medium.[11] When the concentrated DMSO stock is added to the aqueous solution, the local DMSO concentration drops rapidly, and the water cannot keep the hydrophobic compound dissolved, causing it to crash out.[12]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: This is highly dependent on the cell line and assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[12][13] However, sensitive cell lines can show stress or altered gene expression at concentrations as low as 0.1%.[12][14] It is imperative to run a vehicle control (medium with the same final DMSO concentration but without your compound) to ensure the observed effects are from your compound and not the solvent.[15][16]
Q4: Can I just sonicate or heat the solution to get my compound back into solution?
A4: Gentle warming (e.g., to 37°C) and sonication can help redissolve precipitates, especially if you have formed a supersaturated solution.[16] This creates a state of kinetic solubility, which may be sufficient for short-term experiments. However, this solution is thermodynamically unstable and the compound may precipitate again over time.[17] This is not a reliable solution for long-incubation assays.
Section 3: In-Depth Troubleshooting Guide
This guide provides a systematic workflow to achieve a stable and accurate concentration of 1H-Benzimidazole-2-propanamine in your bioassay.
Caption: Systematic workflow for troubleshooting solubility issues.
Step 1: Preparing the Primary Stock Solution
The foundation of a successful experiment is a properly prepared stock solution.
-
Solvent Choice: High-purity, anhydrous DMSO is the standard starting point due to its high solubilizing power for many organic molecules.[7]
-
Concentration: Prepare a high-concentration stock (e.g., 10-20 mM). This minimizes the volume of organic solvent transferred into your final assay, keeping the final DMSO concentration low.[7] Be aware that some compounds may not be soluble even in DMSO at high concentrations.[7]
-
Dissolution: Ensure the compound is fully dissolved. Use vortexing and gentle warming (37°C) if necessary. Visually inspect against a light and dark background to confirm no solid particles remain.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles, which can also cause water absorption by DMSO and lead to precipitation.[7]
Step 2: The Critical Dilution Step - Avoiding "Solvent Shock"
Never add the aqueous buffer to your DMSO stock. Always add the small volume of DMSO stock to the larger volume of aqueous buffer.[18]
-
Technique: Add the DMSO stock drop-by-drop into the vortexing or stirring aqueous buffer. This rapid, turbulent mixing helps disperse the compound molecules before they can aggregate and precipitate.[18]
-
Intermediate Dilution: For very hydrophobic compounds, a serial dilution approach can be effective. Perform an intermediate dilution from 100% DMSO into a solution of 50:50 DMSO:buffer, and then dilute that into the final aqueous buffer.
Step 3: pH-Dependent Solubilization (Recommended Method)
This is the most effective method for a basic compound like 1H-Benzimidazole-2-propanamine, provided your assay can tolerate a slightly acidic pH.
-
Principle of Causality: By preparing the stock solution in a dilute acid (e.g., 0.1 N HCl) or an acidic buffer (e.g., pH 4-5), you protonate the basic amine and benzimidazole nitrogens. This converts the molecule into its hydrochloride salt form, which is vastly more polar and water-soluble.[19]
-
Application: This method is ideal for creating aqueous stock solutions that can be further diluted into the final assay medium. The buffering capacity of the final medium will often bring the pH back to a physiologically acceptable range, but this must be verified.
-
Self-Validation:
-
After adding your acidic stock to the final assay buffer, measure the final pH to ensure it's within the tolerated range for your cells or protein.
-
Crucially, run a vehicle control where you add the same volume of the acidic solution (without the compound) to your assay buffer. This ensures that any observed biological effect is not due to the pH shift itself.
-
Step 4: Advanced Solubilization Techniques
If pH modification is not possible (e.g., it inactivates your target protein or harms your cells), consider these alternative formulation strategies.
| Technique | Description | Recommended Use | Cautions |
| Co-solvents | Use of water-miscible solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) in the final solution.[20][21] | When DMSO alone is insufficient or toxic at required concentrations. | Can have their own biological effects; must be tested for cytotoxicity and interference.[21][22] Final concentration should be kept low. |
| Surfactants | Non-ionic detergents like Tween-20 or Triton X-100 form micelles that encapsulate hydrophobic compounds.[10][17] | Primarily for cell-free (biochemical) assays. | Generally cytotoxic above their critical micelle concentration (CMC) and thus not suitable for live-cell assays.[17] |
| Cyclodextrins | Cyclic oligosaccharides (e.g., HP-β-CD, SBE-β-CD) with a hydrophobic inner cavity and a hydrophilic exterior that form inclusion complexes with the drug.[23][24][25] | Excellent for both cell-free and cell-based assays as they are generally well-tolerated.[14][15] Can significantly enhance apparent water solubility.[][27] | Can sometimes extract cholesterol from cell membranes at high concentrations. A vehicle control is essential. |
Section 4: Protocols & Methodologies
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the appropriate amount of 1H-Benzimidazole-2-propanamine powder.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex vigorously for 2-5 minutes. If needed, place in a 37°C water bath for 10 minutes and vortex again.
-
Visually confirm complete dissolution.
-
Aliquot into single-use tubes and store at -20°C.
Protocol 2: Dilution into Aqueous Buffer using Vortexing
-
Thaw an aliquot of the 10 mM DMSO stock.
-
Place the final volume of your aqueous assay buffer in a sterile tube.
-
Begin vortexing the buffer at a medium speed.
-
While vortexing, slowly add the required volume of the 10 mM DMSO stock drop-by-drop into the buffer. For a 10 µM final concentration from a 10 mM stock, this is a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
Continue vortexing for an additional 30 seconds.
-
Visually inspect for any signs of precipitation (cloudiness or "swirls").
Protocol 3: Preparation of an Acidic Saline Stock Solution (1 mg/mL)
-
Weigh 1 mg of 1H-Benzimidazole-2-propanamine into a sterile microfuge tube.
-
Add 1 mL of sterile 0.9% saline solution containing 1 equivalent of HCl. Alternatively, add saline and titrate with 0.1 N HCl dropwise while vortexing until the solid fully dissolves.
-
This creates a 1 mg/mL aqueous stock of the hydrochloride salt.
-
Sterile-filter the solution through a 0.22 µm syringe filter.
-
This stock can now be diluted directly into your final assay medium. Remember to perform pH and vehicle controls.
Section 5: Impact on Bioassay Integrity
Failing to address solubility issues can invalidate your results.
-
Underestimation of Potency: If a compound precipitates, its effective concentration in the assay is lower than the nominal concentration, leading to a falsely high IC50 value and an underestimation of its true activity.[6][7]
-
Inaccurate SAR: If solubility varies across a series of chemical analogs, the resulting structure-activity relationship will be noisy and misleading. You may incorrectly discard a potent compound simply because it was not adequately dissolved.[7]
-
Assay Interference: Undissolved compound particles can interfere with optical readings in absorbance or fluorescence-based assays, leading to false positives or negatives.
Self-Validating System: Always include a visual inspection for precipitation in your final working solution before adding it to your assay. For critical experiments, quantifying the final concentration of the dissolved compound via HPLC after centrifugation or filtration of a sample is the gold standard for confirming the true test concentration.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Kerns, E. H., & Di, L. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
White, A. W., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 17(6), 828–833. [Link]
-
Nybo, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 827–831. [Link]
-
de Pinho, J. J. R. G., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences, 20(3), 642. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Lunn, G. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. [Link]
-
Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 373. [Link]
-
Henriksen, P. A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 2(2), 78-85. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharma. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]
-
Henriksen, P. A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK, 8(4), 313–318. [Link]
-
Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(11), 1888. [Link]
-
Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from Drug Development & Delivery. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from Cheméo. [Link]
-
Al-Ostath, A. H., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 8(10), e10903. [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from MDPI. [Link]
-
Various Authors. (2024). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Link]
-
PubChem. (n.d.). Benzimidazole. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 1H-Benzimidazole-2-methanamine. Retrieved from PubChem. [Link]
-
Sami Publishing Company. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Retrieved from Sami Publishing Company. [Link]
-
US EPA. (n.d.). 1H-Benzimidazole-1-propanamine, 5-chloro-N,N-diethyl-2-methyl-. Retrieved from US EPA. [Link]
-
PubChem. (n.d.). 1H-Imidazole-1-propanamine. Retrieved from PubChem. [Link]
-
ResearchGate. (2023). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from ResearchGate. [Link]
-
Al-Ostath, A. H., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 868. [Link]
Sources
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 22. researchgate.net [researchgate.net]
- 23. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges with Benzimidazole Derivatives in High-Throughput Screening
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole derivatives in high-throughput screening (HTS). This guide is designed to provide you with field-proven insights and troubleshooting strategies to address common issues encountered with this important class of compounds. Benzimidazoles are a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs and demonstrating a wide array of pharmacological activities.[1][2][3][4] However, their physicochemical properties can also present unique challenges in HTS, leading to a high rate of false positives if not properly managed.[5][6][7][8]
This guide offers a question-and-answer format to directly address specific problems, providing not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Hit Rate & Promiscuous Activity
Question: My HTS campaign with a benzimidazole library is generating an unusually high number of "hits" across multiple, unrelated assays. What could be the cause, and how can I triage these results?
Answer: An unexpectedly high hit rate from a benzimidazole library is a common flag for the presence of Pan-Assay Interference Compounds (PAINS).[6][9] PAINS are compounds that appear active in many assays due to non-specific mechanisms rather than direct, selective interaction with the intended biological target.[5][8] For benzimidazoles, this can manifest through several mechanisms.
Underlying Causes:
-
Chemical Reactivity: Some benzimidazole derivatives contain substructures that are chemically reactive, allowing them to covalently modify proteins or interfere with assay reagents, particularly those containing thiols (like DTT or cysteine residues).[9][10][11][12]
-
Redox Cycling: Certain chemical motifs can undergo redox cycling in the presence of reducing agents common in assay buffers, generating reactive oxygen species (ROS) that can disrupt assay components.
-
Compound Aggregation: Many benzimidazole derivatives are hydrophobic and can self-associate at micromolar concentrations to form colloidal aggregates.[5][13] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.[13]
Troubleshooting Workflow:
To differentiate true hits from promiscuous actors, a systematic triaging process is essential.
Caption: Decision tree for diagnosing assay technology interference.
Experimental Protocols:
1. Autofluorescence Check:
-
Objective: To determine if the compound emits light at the assay's detection wavelength.
-
Methodology:
-
Prepare a microplate with serial dilutions of the hit compound in the final assay buffer.
-
Crucially, omit the fluorescent reporter/substrate and the biological target (enzyme, cells, etc.).
-
Include wells with buffer + vehicle (e.g., DMSO) as a negative control.
-
Read the plate using the same filter set and gain settings as the primary HTS assay. [14] 5. Data Analysis: A concentration-dependent increase in signal in the compound-containing wells compared to the vehicle control indicates autofluorescence.
-
2. Orthogonal Assay Confirmation:
-
Objective: To confirm biological activity using a detection method that is not susceptible to the same artifacts as the primary assay. [5][7]* Strategy:
-
If the primary assay was fluorescence-based, switch to a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding.
-
If the primary assay was a biochemical enzyme inhibition assay, use a different substrate that produces a product detected by an alternative method (e.g., switch from a fluorescent readout to a absorbance or mass spectrometry-based readout).
-
For cell-based assays, use an alternative reporter gene (e.g., switch from luciferase to β-galactosidase) or measure a downstream physiological endpoint (e.g., protein phosphorylation via Western blot).
-
Issue 3: Poor Solubility & Compound Precipitation
Question: I'm observing inconsistent results and high variability between replicates with my benzimidazole compounds. I also see visible precipitate in some wells at higher concentrations. How can I address this?
Answer: Poor aqueous solubility is a well-documented challenge for many heterocyclic compounds, including benzimidazoles. [15][16]When a compound's concentration exceeds its solubility limit in the assay buffer, it can precipitate. This leads to inaccurate concentration-response curves and can be a driving force for compound aggregation.
Potential Causes and Solutions:
-
Low Aqueous Solubility: Benzimidazole scaffolds are often hydrophobic. [15] * Solution: Check the predicted solubility (e.g., cLogP) of your compounds. For assay development, consider modifying the buffer with a small percentage of co-solvent (e.g., ensuring final DMSO is <0.5%) or using solubility-enhancing excipients if compatible with the assay. [15]* "Solvent Shock": Adding a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution. [15] * Solution: Employ a serial dilution method. First, perform a dilution series in 100% DMSO. Then, transfer a small volume of each concentration into the final assay buffer, ensuring rapid mixing.
-
pH-Dependent Solubility: The ionization state, and thus solubility, of many benzimidazoles can be pH-dependent. [15] * Solution: Experimentally determine the pH-solubility profile of your compound. A slight adjustment to the assay buffer pH (if tolerated by the target) can sometimes dramatically improve solubility. [15]
Protocol: Kinetic Solubility Assessment
-
Objective: To estimate the solubility of your compound under the specific conditions of your assay.
-
Methodology:
-
Prepare a high-concentration stock of your benzimidazole compound in 100% DMSO (e.g., 10 mM).
-
Add a small, fixed volume of this stock to your actual assay buffer to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). The final DMSO concentration should be kept constant and identical to your HTS protocol.
-
Incubate the samples under the same conditions as your assay (time, temperature).
-
After incubation, visually inspect for precipitation. For a more quantitative measure, use nephelometry or light scattering to detect sub-visible particulates.
-
Data Analysis: The highest concentration at which no precipitate is observed is your approximate kinetic solubility limit. Ensure your HTS and follow-up assays are conducted well below this concentration.
-
By systematically applying these troubleshooting guides and validation protocols, you can effectively de-risk hits from your HTS campaigns, separating genuine, target-specific modulators from assay artifacts. This rigorous approach saves valuable resources and increases the likelihood of successfully advancing your drug discovery projects.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Guerini, D., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Cancers, 13(8), 1936. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Kaushik, P., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31. [Link]
-
Kaushik, P., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science Publishers. [Link]
- Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. This is a conceptual link to the PAINS filter paper by Baell. A direct URL to the Bristol paper is provided for reference 7.
-
Baell, J.B., & Holloway, G.A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. University of Bristol. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Pharmaceutical Design, 29. [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. [Link]
-
Sharma, D., & Narasimhan, B. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336–1354. [Link]
-
Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
Wassermann, A. M., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1361. [Link]
-
Sahay, I. I., & Ghalsasi, P. S. (2019). Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. ACS Omega, 4(1), 437–443. [Link]
-
Sahay, I. I., & Ghalsasi, P. S. (2019). Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. PubMed. [Link]
-
Pop, A., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(21), 7430. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. [Link]
-
Asokan, A. T., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(16), 4983. [Link]
-
El-Gamal, R., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 28(13), 5183. [Link]
-
Inam, M., et al. (2023). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Journal of Molecular Structure, 1292, 136149. [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. ILVO. [Link]
-
Guerini, D., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. MDPI. [Link]
-
Meher, C. P., et al. (2021). Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. Journal of Pharmaceutical Research International, 33(60B), 1982-1988. [Link]
-
Guerini, D., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. PubMed. [Link]
-
Agustina, A., et al. (2024). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry. [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
Snow, R. J., et al. (2007). Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3660-3665. [Link]
-
Zhang, B., et al. (2010). Novel benzimidazole inhibitors bind to a unique site in the kinesin spindle protein motor domain. ACS Chemical Biology, 5(10), 969-980. [Link]
-
Su, Y., et al. (2013). Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway. Journal of Biological Chemistry, 288(39), 28249-28257. [Link]
-
Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. Drug Target Review. [Link]
-
Gilbertson, S. R., et al. (2016). Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase. Bioorganic & Medicinal Chemistry Letters, 26(18), 4479-4482. [Link]
-
Schorpp, K., et al. (2018). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(6), 579-588. [Link]
-
Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Sygnature Discovery. [Link]
-
Acar, Ç., et al. (2023). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega, 8(39), 35870–35884. [Link]
-
MDPI. (2024). Recent Advances in Nanomaterial-Based and Colorimetric Technologies for Detecting Illicit Drugs and Environmental Toxins. MDPI. [Link]
-
El-Naggar, A. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166037. [Link]
-
Modingam, P., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Neglected Tropical Diseases, 18(11), e0012634. [Link]
-
Ng, S., et al. (2019). De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits. bioRxiv. [Link]
-
Rahman, M. M., & Hossain, M. A. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 8(1), e08745. [Link]
-
Ispir, E. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. ResearchGate. [Link]
-
Ng, S., et al. (2020). De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(4), 405-416. [Link]
-
Ispir, E., & Tăşchină, E. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7863. [Link]
-
Abagyan, R., & Gasteiger, E. (2011). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 16, 439-443. [Link]
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 1H-Benzimidazole-2-propanamine
Here is the technical support center for "1H-Benzimidazole-2-propanamine":
Welcome to the technical support guide for 1H-Benzimidazole-2-propanamine (CAS 42784-26-9). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental use. As Senior Application Scientists, we have compiled this guide based on the known chemical principles of the benzimidazole core and primary amine functionalities, supported by established analytical practices.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common initial questions regarding the handling and storage of 1H-Benzimidazole-2-propanamine.
Q1: What are the optimal storage conditions for solid 1H-Benzimidazole-2-propanamine?
A1: Proper storage is the first line of defense against degradation. Based on the known sensitivity of benzimidazole derivatives and aromatic amines, the following conditions are strongly recommended.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term. | Low temperatures slow down the kinetics of potential degradation reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | The primary amine and benzimidazole ring are susceptible to oxidation.[2] An inert atmosphere displaces oxygen, minimizing this risk. |
| Light | Protect from light using amber or opaque vials. | Benzimidazole derivatives are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[1][2] |
| Moisture | Keep in a tightly sealed container with a desiccant. | The compound is hygroscopic and moisture can facilitate hydrolytic degradation pathways. |
Q2: What are the primary degradation pathways I should be concerned about?
A2: The structure of 1H-Benzimidazole-2-propanamine, featuring both a benzimidazole ring and a primary aliphatic amine, makes it susceptible to several degradation mechanisms. The most plausible routes are oxidation, photodegradation, and hydrolysis.[1][2]
-
Oxidative Degradation: The primary amine on the propanamine side chain is a prime target for oxidation, which can lead to the formation of nitroso and nitro derivatives.[2] This process is often autocatalytic and can result in the formation of colored impurities and potential polymerization.
-
Photodegradation: Aromatic systems like the benzimidazole ring are known to absorb UV light, which can induce photochemical reactions, leading to dimerization or cleavage of the heterocyclic ring.[2]
-
Hydrolysis: While the benzimidazole ring itself is relatively stable against hydrolysis, extreme pH conditions (strong acid or base) can promote ring-opening or other hydrolytic reactions, especially at elevated temperatures.[1]
Caption: Potential degradation pathways for 1H-Benzimidazole-2-propanamine.
Q3: Which solvents are recommended for preparing stock solutions, and which should be avoided?
A3: Solvent choice is critical for maintaining the stability of the compound in solution. The goal is to fully dissolve the compound while minimizing solvent-analyte interactions that could lead to degradation.
| Solvent Class | Recommended | Use with Caution | Avoid | Rationale |
| Aprotic Polar | Anhydrous DMSO, DMF | Excellent solubilizing power and lack of acidic protons prevents reactions with the amine group. Ensure solvents are high-purity and anhydrous. | ||
| Alcohols | Methanol, Ethanol | Protic nature can potentially react with the compound over time. Use only for short-term experiments and prepare fresh solutions. Benzimidazoles are often freely soluble in alcohol.[3] | ||
| Aqueous Buffers | Buffers near neutral pH (6.5-7.5) | Acidic ( | Extreme pH can catalyze hydrolysis.[1] If aqueous solutions are necessary, prepare fresh, protect from light, and consider deoxygenating the buffer by sparging with N₂. | |
| Halogenated | Dichloromethane (DCM) | Chloroform | DCM can be used for extraction but not long-term storage. Chloroform can degrade to form HCl, which will react with the amine. |
Expert Tip: For biological assays requiring aqueous conditions, it is best practice to prepare a concentrated stock solution in anhydrous DMSO and perform a final serial dilution into the aqueous assay buffer immediately before use. This minimizes the compound's exposure time to the aqueous environment.
Part 2: Troubleshooting Guides - Addressing In-Experiment Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My solution of 1H-Benzimidazole-2-propanamine is turning yellow/brown.
-
Question: I dissolved my compound in DMSO for an experiment, and after a day on the benchtop, the solution has developed a distinct color. What's happening?
-
Answer: The development of color is a classic indicator of oxidative degradation.[2] The primary amine is likely oxidizing to form colored impurities.
-
Immediate Cause Analysis:
-
Oxygen Exposure: Was the vial left open or frequently opened? Atmospheric oxygen is the primary culprit.
-
Solvent Purity: Was the DMSO anhydrous and high-purity? Lower-grade DMSO can contain oxidizing impurities or water, which can accelerate degradation.
-
Light Exposure: Was the solution exposed to ambient or direct light? Light can catalyze oxidation (photo-oxidation).[2]
-
-
Corrective Actions:
-
Discard the Solution: Do not use the colored solution, as its purity is compromised, and the degradation products could confound your experimental results.
-
Prepare Fresh Stock: Make a new solution using high-purity, anhydrous DMSO.
-
Inert Atmosphere: After dissolving, flush the headspace of the vial with argon or nitrogen before sealing.
-
Protect from Light: Wrap the vial in aluminum foil or use an amber vial.
-
Storage: Store the stock solution at -20°C or -80°C when not in immediate use.
-
-
Issue 2: I see unexpected peaks in my HPLC/LC-MS analysis.
-
Question: My stability-indicating HPLC method shows new peaks appearing over time, even when I've followed storage recommendations. How do I identify them?
-
Answer: The appearance of new peaks confirms that degradation is occurring. Identifying these degradants is key to understanding the stability profile. This is precisely the goal of a forced degradation study.[4][5]
-
Systematic Investigation:
-
Review Storage: Double-check that all storage conditions (temperature, light, atmosphere) were rigorously followed. Any deviation can be a cause.
-
Perform a Forced Degradation Study: A controlled stress testing study is the most effective way to identify potential degradation products.[1][6] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradants. By comparing the retention times of the peaks in your stability sample to those generated under specific stress conditions, you can tentatively identify the degradation pathway.
-
Utilize LC-MS: Mass spectrometry is invaluable for identifying unknown peaks.[1] The mass-to-charge ratio (m/z) of the new peaks can help you deduce their molecular formulas and propose structures, confirming whether they are oxides, hydrolytic fragments, or dimers.
-
-
Issue 3: I'm experiencing poor reproducibility in my biological assays.
-
Question: My experimental results with 1H-Benzimidazole-2-propanamine are inconsistent from one day to the next. Could this be a stability issue?
-
Answer: Absolutely. Poor stability is a frequent cause of poor reproducibility. If the concentration of the active parent compound is decreasing over the course of an experiment, the observed biological effect will also diminish.
-
Workflow Self-Validation:
-
Use Freshly Prepared Solutions: The most critical step is to always use solutions prepared fresh on the day of the experiment from a properly stored solid or a frozen, inerted stock.
-
Analyze Pre- and Post-Experiment: If an assay involves a long incubation period (e.g., 24-48 hours), analyze an aliquot of your final dilution media both at the start (T=0) and at the end of the incubation period. A significant decrease in the parent peak area in the HPLC analysis confirms degradation under assay conditions.
-
Include a Stabilizer (Advanced): For assays particularly sensitive to oxidation, consider including a small amount of an antioxidant like ascorbic acid or N-acetylcysteine in the final dilution buffer, provided it does not interfere with the assay itself.
-
-
Part 3: Detailed Experimental Protocols
These protocols provide a framework for proactively assessing and managing the stability of 1H-Benzimidazole-2-propanamine.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradants and developing a robust, stability-indicating analytical method.[4][5]
Objective: To intentionally degrade 1H-Benzimidazole-2-propanamine under various stress conditions to understand its degradation pathways.
Materials:
-
1H-Benzimidazole-2-propanamine
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and HPLC vials
Procedure:
-
Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in ACN or MeOH.
-
Set Up Stress Conditions: For each condition, mix the reagents in a sealed vial and keep a control sample (stock solution diluted with water) at room temperature, protected from light.
| Stress Condition | Procedure | Typical Duration & Temp. |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. | 8 hours at 60°C |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. | 8 hours at 60°C |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. | 24 hours at Room Temp. |
| Thermal | Store both solid compound and a solution at a high temp. | 48 hours at 80°C |
| Photolytic | Expose solid and solution to direct light (ICH Q1B options). | Per ICH Q1B guidelines |
-
Sampling & Analysis:
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples (with NaOH and HCl, respectively).
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by HPLC-UV and LC-MS.
-
-
Data Interpretation: Aim for 5-20% degradation of the parent peak.[7] If degradation is too rapid, reduce the time or temperature. If it's too slow, increase the stressor's severity. Compare the chromatograms to identify the specific degradants formed under each condition.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating the intact 1H-Benzimidazole-2-propanamine from all potential degradation products identified in the forced degradation study.
Starting Point Method (Requires Optimization):
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 min, hold 5 min, re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection (UV) | 280 nm (or wavelength of max absorbance) and Photodiode Array (PDA) |
| Injection Vol. | 10 µL |
Method Validation:
-
Specificity: Inject samples from the forced degradation study. The method is specific if all degradation product peaks are baseline-resolved from the main compound peak. Use a PDA detector to check for peak purity.
-
Linearity, Accuracy, Precision: Perform these standard validation experiments as per ICH Q2(R1) guidelines.
Caption: A typical experimental workflow for assessing compound stability.
References
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives.
-
Kwiecień, A., et al. (2014). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Molecules, 19(9), 13538-13559. Available from: [Link]
-
Buvik, A., et al. (2020). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Omega, 5(40), 25883–25893. Available from: [Link]
-
Wang, R., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie International Edition, 61(35), e202208508. Available from: [Link]
-
Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993–16007. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem Compound Summary for CID 5798. Retrieved January 10, 2026, from [Link].
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Central European Journal of Chemistry, 10, 1685-1693. Available from: [Link]
- Google Patents. (1986). US4622168A - Stabilizer for amine/quaternary ammonium blends.
-
Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Available from: [Link]
-
Bakshi, M., & Singh, S. (2016). Forced Degradation Studies. MedCrave Online. Available from: [Link]
-
Waterman, K. C. (2022). Forced Degradation – A Review. AAPS PharmSciTech, 23(8), 273. Available from: [Link]
-
Szymańska, A., & Frydrych, B. (2012). Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards. Medycyna Pracy, 63(4), 481-491. Available from: [Link]
-
Siddiqui, N., et al. (2011). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2011(4), M746. Available from: [Link]
-
Nikolova, Y., et al. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 10(31), 18365-18378. Available from: [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Benzimidazole 99%. Retrieved January 10, 2026, from [Link]
-
Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 12(8), 020-032. Available from: [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(2), 52-61. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for 1H-Benzimidazole-2-propanamine Analogs
Welcome to the technical support center dedicated to the purification of 1H-Benzimidazole-2-propanamine analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. Benzimidazole derivatives are known for their diverse biological activities, but their purification can be challenging due to their polarity, basicity, and potential for strong intermolecular interactions.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues encountered in the laboratory. Our approach is rooted in explaining the fundamental principles behind each technique, empowering you to make informed decisions and adapt these protocols to your specific analog.
Part 1: General Purification Strategy Workflow
A systematic approach is crucial for efficiently developing a robust purification protocol. The following workflow outlines a logical sequence of steps from post-reaction workup to obtaining the final, highly pure compound.
Caption: General workflow for the purification of 1H-Benzimidazole-2-propanamine analogs.
Part 2: Troubleshooting Guide
This section addresses common problems in a direct question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Poor Separation or Streaking on Silica Gel Chromatography
Question: My compound streaks badly on the TLC plate and gives poor separation during column chromatography. What's happening and how can I fix it?
Answer: This is a classic issue when purifying basic, nitrogen-containing heterocycles like benzimidazole analogs on acidic silica gel.[3] The basic nitrogen atoms in your molecule interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, tailing, or "streaking" of the spot.
Causality: The lone pair of electrons on the nitrogen atoms of your benzimidazole analog forms a strong interaction (acid-base interaction) with the acidic protons of the silica gel. This prevents the compound from moving smoothly up the plate with the mobile phase, causing it to lag behind and create a streak.
Solutions:
-
Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate with 0.5% TEA). The TEA is more basic than your compound and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[3]
-
Ammonia: For very polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component can be very effective.
-
-
Switch the Stationary Phase: If modifiers are not sufficient or are incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[3] Basic or neutral alumina will not have the acidic sites that cause streaking.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography, which separates based on polarity in a different manner, can be an excellent option.
-
Issue 2: The Purified Product is an Oil or Fails to Crystallize
Question: After chromatography, my product is a thick oil, or I can't get it to crystallize from any solvent. How can I obtain a solid product?
Answer: Obtaining a solid is often crucial for ease of handling and final purity. The inability to crystallize can be due to residual solvent, persistent impurities acting as a "eutectic" mixture, or the intrinsic properties of the molecule itself.
Solutions:
-
Induce Crystallization:
-
Solvent/Anti-Solvent Method: Dissolve your oily product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes, diethyl ether, cold water) until the solution becomes persistently cloudy.[1] Gentle heating to clarify followed by slow cooling can promote crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal formation.[1]
-
Seeding: If you have a tiny amount of pure, solid material from a previous batch, add a single seed crystal to a supersaturated solution of your compound to initiate crystallization.[1]
-
-
Salt Formation: The basic nitrogen atoms in your benzimidazole structure are ideal targets for salt formation. Converting the freebase (often an oil) into a crystalline salt is a standard pharmaceutical practice.
-
Procedure: Dissolve the oily product in a suitable solvent like ethanol, methanol, or ethyl acetate. Add a stoichiometric amount (1.0 to 1.1 equivalents) of an acid (e.g., HCl in ether, methanesulfonic acid, or tartaric acid). The corresponding salt will often precipitate out of the solution as a stable, crystalline solid, which can then be collected by filtration.
-
-
High-Vacuum Drying: Ensure all chromatography solvents are thoroughly removed. Co-evaporation with a solvent like toluene can help remove residual high-boiling point solvents. Place the sample under a high vacuum for several hours or overnight.
Issue 3: Low Overall Yield After Purification
Question: My reaction seems to go to completion by TLC, but my final isolated yield after workup and purification is consistently low. Where am I losing my product?
Answer: Product loss can occur at multiple stages, particularly during aqueous workup and the purification step itself. Benzimidazole derivatives can have moderate water solubility, especially if they are protonated.[1]
Solutions:
-
Optimize the Workup:
-
Back-Extraction: During an aqueous extraction, if your compound is protonated (in an acidic wash) or is simply partially water-soluble, significant amounts can be lost to the aqueous layer. Always perform a "back-extraction" of all aqueous layers with an organic solvent (like ethyl acetate or dichloromethane) to recover any dissolved product.[1]
-
pH Control: When neutralizing an acidic extraction, be precise with the pH. Adjusting the pH to be 1-2 units above the pKa of the most basic nitrogen will ensure it is in its freebase form and maximally soluble in the organic solvent.
-
-
Re-evaluate the Purification Technique:
-
Column Overloading: Loading too much crude material onto a chromatography column (typically >5% of the silica mass) can lead to poor separation and loss of product in mixed fractions.[3]
-
Irreversible Adsorption: As mentioned in Issue 1, if your compound is strongly binding to the silica gel without a modifier, a significant portion may not elute from the column at all.
-
Caption: Decision tree for troubleshooting common purification issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose chromatography solvent systems for 1H-Benzimidazole-2-propanamine analogs? A1: The choice is highly dependent on the specific substitutions on your analog. A good starting point is a gradient system. Begin with a non-polar mobile phase and gradually increase the polarity. Common systems include:
-
Hexane / Ethyl Acetate: For less polar analogs.
-
Dichloromethane / Methanol: A versatile system for a wide range of polarities.
-
Ethyl Acetate / Methanol: For more polar compounds. Always remember to add 0.1-1% triethylamine (TEA) to these systems to prevent streaking.[3]
| Polarity of Analog | Starting Solvent System (with 0.5% TEA) |
| Low Polarity | 100% Hexane -> 50% Ethyl Acetate in Hexane |
| Medium Polarity | 100% Dichloromethane -> 10% Methanol in DCM |
| High Polarity | 100% Ethyl Acetate -> 20% Methanol in EtOAc |
| Caption: Recommended starting solvent systems for column chromatography. |
Q2: Can I use preparative HPLC for purification? A2: Absolutely. Preparative HPLC is a powerful tool for purifying benzimidazole derivatives, especially when dealing with closely related impurities or when very high purity (>99%) is required.[1][4] It is readily scalable from an analytical HPLC method. Both normal-phase and reversed-phase HPLC can be effective.
Q3: My compound is colored. How do I remove colored impurities? A3: Colored impurities often arise from the oxidation of starting materials like o-phenylenediamine.[1]
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal adsorbs the highly conjugated, colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize.[3][5]
-
Chromatography: Often, these colored impurities are highly polar and will stick to the top of a silica gel column, allowing your less polar product to elute.
Q4: Is sublimation a viable purification method? A4: Sublimation can be an excellent purification method for thermally stable benzimidazoles, particularly for removing non-volatile salts or tarry impurities.[1][6] It is a solvent-free method that can yield very pure material. You will need to test the thermal stability of your specific analog using a technique like thermogravimetric analysis (TGA).[7]
Part 4: Standard Operating Protocols
Protocol 1: Optimized Flash Column Chromatography for a Basic Benzimidazole Analog
This protocol describes a standard procedure for purifying a moderately polar benzimidazole analog using flash chromatography with a basic modifier.
Methodology:
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of your crude product). First, dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or DCM). Add the silica gel to this solution to form a slurry.
-
Solvent Removal: Remove the solvent completely under reduced pressure until a fine, free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band.
-
Column Packing: Pack a glass column with silica gel in your chosen starting eluent (e.g., 98:2 Dichloromethane/Methanol + 0.5% Triethylamine). Ensure the column is packed evenly without any air bubbles.
-
Loading: Carefully add the silica-adsorbed crude product as a layer on top of the packed silica gel. Gently add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol) to elute your compound. A slow, gradual gradient generally provides better separation than large, stepwise jumps in polarity.
-
Fraction Analysis: Combine the fractions that contain the pure product based on TLC analysis.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This protocol is ideal for purifying a solid benzimidazole analog that is difficult to crystallize from a single solvent.
Methodology:
-
Solvent Selection: In a small test tube, dissolve a few milligrams of your crude product in a few drops of a "good" solvent (e.g., Methanol). The goal is to find a solvent that dissolves your compound readily at room temperature.
-
Anti-Solvent Selection: To the solution from Step 1, add a "poor" solvent (e.g., deionized water or hexanes) dropwise until a precipitate forms. The ideal anti-solvent should be miscible with the good solvent but should not dissolve your compound.
-
Purification: Dissolve the bulk of your crude material in the minimum amount of the hot "good" solvent.
-
Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. If the solution is colored, this is the stage to add activated charcoal and filter through Celite.
-
Precipitation: Slowly add the "anti-solvent" to the hot, clear solution until it just begins to turn cloudy.
-
Crystal Growth: If necessary, gently warm the solution until it becomes clear again, then allow it to cool slowly and undisturbed to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.
References
- Technical Support Center: Purification of Benzimidazole Deriv
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Crystallization of benzimidazole by solution growth method and its characterization - ResearchG
- Synthesis And Characterization Of Novel Deriv
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl] - NIH.
- Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosyn - Ovid.
- Growth and characterization of benzimidazole single crystals: A nonlinear optical material - ResearchG
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem.
- A process for the optical purification of benzimidazole derivatives - Google P
- RESEARCH ON BENZIMIDAZOLE DERIV
- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Deriv
- An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine - Benchchem.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes - ResearchG
- Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof - Google P
- 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one - MDPI.
- Benzimidazole synthesis - Organic Chemistry Portal.
- Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)
- Crystals of benzimidazole derivatives and their production - Google P
- Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characteriz
- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets - ACS Public
- A Review on The Medicinal And Industrial Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ovid.com [ovid.com]
- 5. ijcrt.org [ijcrt.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Benzimidazole-Based Compounds in Cellular Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing compounds based on the 1H-benzimidazole scaffold, such as "1H-Benzimidazole-2-propanamine" and its derivatives. Given that the benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets, a rigorous approach to validating on-target activity and identifying potential off-target effects is critical for the accurate interpretation of cellular assay data.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides to address common challenges encountered during your experiments.
Part 1: Foundational Concepts & Initial Troubleshooting
Q1: I'm using a 1H-Benzimidazole derivative in my assay and observing a strong phenotype. Why is it critical to investigate off-target effects for this class of compounds?
A: The 1H-benzimidazole core is a versatile heterocyclic scaffold that is a structural isostere of naturally occurring nucleotides, allowing it to interact with numerous biopolymers within a cell.[3] This versatility is why it's found in a wide array of FDA-approved drugs, from proton-pump inhibitors to anthelmintics.[1] However, this same feature presents a significant challenge in research settings: a high potential for off-target binding.
Q2: My experimental results are inconsistent or show an unexpected phenotype. What is the logical first step to determine if this is an on-target or off-target effect?
A: The first and most crucial step is to establish target engagement —that is, to confirm that your compound physically binds to its intended target protein within the complex environment of an intact cell.[5] Without this confirmation, any observed phenotype is correlational at best.
A powerful and widely adopted method for this is the Cellular Thermal Shift Assay (CETSA) . The principle behind CETSA is that when a ligand (your compound) binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[6][7][8] By heating cells treated with your compound across a temperature gradient and then measuring the amount of soluble target protein that remains, you can determine if your compound induced a "thermal shift."[9] An increase in the protein's melting temperature (Tagg) in the presence of the compound is strong evidence of direct binding.[5][9]
The workflow below illustrates the initial diagnostic process for unexpected results.
Caption: Initial workflow for diagnosing unexpected cellular phenotypes.
Part 2: Experimental Protocols for Target Validation & Selectivity
Q3: How do I perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement?
A: CETSA can be performed in two main stages: first, generating a melt curve to determine the target's thermal stability, and second, running an isothermal dose-response experiment to quantify the compound's potency in stabilizing the target.[5] The following is a generalized protocol using Western Blot for detection.
This protocol determines the melting temperature (Tagg) of the target protein.
Materials:
-
Cells expressing the target protein
-
Your 1H-Benzimidazole-2-propanamine compound and vehicle (e.g., DMSO)
-
PBS, Lysis Buffer with protease/phosphatase inhibitors
-
Thermal cycler, Centrifuge (capable of 20,000 x g at 4°C)
-
SDS-PAGE and Western Blot reagents, Primary antibody for your target protein
Procedure:
-
Cell Preparation: Culture cells to ~80-90% confluency. Harvest and resuspend the cells in PBS or culture medium to a final concentration of 5-10 x 10^6 cells/mL.[5]
-
Compound Treatment: Divide the cell suspension into two main pools. Treat one with a saturating concentration of your compound (e.g., 10-20 µM) and the other with an equivalent volume of vehicle. Incubate at 37°C for 1-2 hours to allow for cell penetration and target binding.[5]
-
Heat Challenge: Aliquot the treated cell suspensions (e.g., 50 µL) into PCR tubes for each temperature point. Using a thermal cycler, heat the samples across a temperature range (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes. Include an unheated control sample.[6]
-
Cell Lysis: Cool samples at room temperature for 3 minutes, then lyse the cells (e.g., via freeze-thaw cycles or by adding lysis buffer and incubating on ice).[5]
-
Fractionation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[5]
-
Sample Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.[5] Normalize protein concentration, run samples on SDS-PAGE, and perform a Western Blot using an antibody specific to your target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and compound-treated samples. The shift in the curves (ΔTagg) indicates thermal stabilization and thus target engagement.
Caption: Simplified workflow for a CETSA melt curve experiment.
Q4: My compound confirmed target engagement via CETSA, but I still suspect the phenotype is driven by off-targets. How can I identify these unknown interactors?
A: With target engagement confirmed, the next logical step is to perform broad, unbiased screening to build a selectivity profile. Since benzimidazole derivatives frequently target protein kinases, kinome profiling is the most common and informative approach.[10][11][12] This involves screening your compound against a large panel of purified kinases (often hundreds) to determine its inhibitory activity against each one.[13]
Several reputable contract research organizations (CROs) offer this as a service, each with different assay technologies. This approach is critical for:
-
Identifying Potent Off-Targets: You may discover your compound inhibits other kinases with equal or greater potency than your primary target.
-
Guiding Lead Optimization: Understanding the selectivity profile helps chemists modify the compound to reduce off-target activity while retaining on-target potency.
-
De-risking Clinical Progression: A highly promiscuous compound is more likely to cause toxicity and fail in later stages of drug development.[11]
| Service Provider (Example) | Assay Technology | Key Features | Typical Output |
| Reaction Biology | Radiometric (HotSpot™ / ³³PanQinase™) | Gold-standard assay format directly measuring substrate phosphorylation.[11][13] Large panel covering most of the human kinome.[11] | Percent inhibition at a fixed concentration; IC50 values for selected kinases. |
| AssayQuant | Continuous Kinetic (KinSight™) | Monitors enzyme activity in real-time, providing more detailed mechanistic insights beyond a single endpoint.[14] | Reaction rates, IC50 values, mechanism of action (MOA) insights. |
| MtoZ Biolabs | Mass Spectrometry-Based | Can provide a comprehensive overview of kinase activity and phosphorylation events in a cellular context.[10] | Quantitative data on kinase activity and substrate phosphorylation. |
| Pharmaron | TR-FRET, ADP-Glo | Utilizes robust, high-throughput assay formats suitable for large-scale screening.[12] Offers customizable panels. | IC50 dose-response formats and single-dose inhibition data. |
Recommendation: For an initial selectivity screen, a broad panel at a single, high concentration (e.g., 1 or 10 µM) is cost-effective. Hits from this screen should then be followed up with full IC50 dose-response determinations to confirm potency.
Caption: Decision-making workflow after confirming target engagement.
Part 3: Advanced Experimental Design for Validating On-Target Effects
Q5: My kinome scan revealed several potent off-targets. How can I definitively prove that the cellular phenotype I'm studying is caused by inhibiting my primary target and not these off-targets?
A: This is a critical question that requires moving beyond chemical probes alone and into the realm of genetic validation. The goal is to design experiments where the target is manipulated independently of the compound. Here are three gold-standard approaches:
-
Use a Structurally Unrelated Control Compound: Find a known, selective inhibitor of your primary target that has a completely different chemical scaffold from your benzimidazole compound. If this second compound recapitulates the exact same phenotype, it strengthens the case that the effect is on-target.
-
Genetic Knockdown or Knockout: Use technologies like siRNA (transient knockdown) or CRISPR/Cas9 (permanent knockout) to reduce or eliminate the expression of your target protein.[15][16]
-
Phenocopy Test: If inhibiting the target with your compound produces phenotype 'X', then knocking down/out the target protein should also produce phenotype 'X'. This demonstrates that loss of the target's function is responsible for the effect.
-
Resistance Test: If you treat the knockout cells with your compound, they should be resistant to its effects (i.e., you should no longer observe phenotype 'X'). This is very strong evidence for on-target action.
-
-
Rescue Experiment: In a target knockout cell line, re-introduce the target protein via transfection. This should "rescue" the phenotype, making the cells sensitive to your compound once again. For an even more elegant control, you can introduce a mutated version of the target that your compound cannot bind to; these cells should remain resistant.
Objective: To determine if the absence of the target protein phenocopies the effect of the compound.
Procedure:
-
Design & Validate gRNA: Use in-silico tools to design guide RNAs (gRNAs) that target a constitutive exon of your gene of interest with high specificity and low predicted off-target activity.[15][17]
-
Generate Knockout Cell Line: Deliver the Cas9 nuclease and the validated gRNA into your cell line (e.g., via transfection or lentiviral transduction).
-
Isolate & Validate Clones: Select single-cell clones and expand them. Validate the knockout at the genomic level (sequencing) and protein level (Western Blot) to confirm the complete absence of the target protein.
-
Phenotypic Analysis: Perform your primary cellular assay on the validated knockout cell line alongside the parental (wild-type) cell line.
-
Compound Treatment (Resistance): Treat both the wild-type and knockout cell lines with your benzimidazole compound.
-
Interpret Results:
-
On-Target Evidence: The knockout cells basally exhibit the same phenotype as wild-type cells treated with the compound, AND the knockout cells are resistant to further treatment with the compound.
-
Off-Target Evidence: The knockout cells do NOT exhibit the phenotype, but they are still sensitive to the compound. This indicates the phenotype is driven by an off-target.
-
Caption: Workflow for genetic validation of on-target effects.
References
-
Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]
-
Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved from [Link]
-
Kinome Profiling. (n.d.). Oncolines B.V. Retrieved from [Link]
-
Bari, A., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. Retrieved from [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (2023). CRISPR Medicine News. Retrieved from [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Lattanzi, A., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Lee, S., et al. (2021). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Theranostics. Retrieved from [Link]
-
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
-
Experimental Design for Bioassay Development and Validation. (n.d.). Taylor & Francis Group. Retrieved from [Link]
-
How to Design Positive and Negative Controls for IHC, WB & ELISA. (n.d.). Boster Biological Technology. Retrieved from [Link]
-
Experimental Design – Controls. (n.d.). LaNts and Laminins. Retrieved from [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
Truly Effective Cell Assay Design. (2023). a4cell. Retrieved from [Link]
-
Model Selection and Experimental Design for Screening Experiments. (n.d.). KCAS Bio. Retrieved from [Link]
-
Stoyanov, S., et al. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Retrieved from [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]
-
Alam, M. A., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
Nieto-Meneses, R., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology. Retrieved from [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2020). SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved from [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Retrieved from [Link]
-
Representation of various targets of 1H-benzimidazole derivatives having anticancer effects. (2024). Archiv der Pharmazie. Retrieved from [Link]
-
Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. (2015). Research on Chemical Intermediates. Retrieved from [Link]
-
Nguyen, H. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Retrieved from [Link]
Sources
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pharmaron.com [pharmaron.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. assayquant.com [assayquant.com]
- 15. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Enhance the Bioavailability of Benzimidazole-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and practical solutions for enhancing the oral bioavailability of benzimidazole-based compounds. Given that many compounds in this class exhibit poor aqueous solubility and are subject to extensive first-pass metabolism, this resource offers a structured approach to overcoming these challenges through formulation and chemical modification strategies.
Understanding the Core Challenges
Before delving into solutions, it is crucial to understand the primary obstacles limiting the systemic exposure of benzimidazole derivatives.
Frequently Asked Questions (FAQs): The "Why" Behind Poor Bioavailability
Q1: What are the fundamental reasons for the low oral bioavailability of many benzimidazole compounds?
A1: The low oral bioavailability of benzimidazole compounds is typically multifactorial, stemming from their inherent physicochemical properties and physiological interactions:
-
Poor Aqueous Solubility: Many benzimidazoles are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, meaning they possess high intestinal permeability but suffer from low aqueous solubility. This poor solubility is a significant rate-limiting step for their dissolution and subsequent absorption in the gastrointestinal (GI) tract.
-
Extensive First-Pass Metabolism: Upon absorption from the gut, benzimidazoles are transported via the portal vein to the liver, where they often undergo substantial metabolism by cytochrome P450 (CYP450) enzymes before reaching systemic circulation. This "first-pass effect" significantly reduces the concentration of the active parent drug.
-
P-glycoprotein (P-gp) Efflux: Some benzimidazole derivatives are substrates for the P-glycoprotein efflux transporter found in the intestinal epithelium. This transporter actively pumps the absorbed drug back into the intestinal lumen, thereby limiting its net absorption.
Below is a simplified diagram illustrating the absorption and metabolic pathway of benzimidazole compounds.
Caption: Simplified pathway of benzimidazole absorption and metabolism.
Formulation Strategies to Enhance Bioavailability
Advanced formulation techniques can significantly improve the dissolution and absorption of poorly soluble benzimidazoles.
Solid Dispersions
Solid dispersions involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix, which can dramatically enhance its dissolution rate and solubility.[1]
Issue: Inconsistent dissolution profiles and high variability between batches of a benzimidazole solid dispersion.
| Possible Cause | Troubleshooting Step |
| Incomplete Amorphization | Characterize the solid-state properties of your dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity. |
| Phase Separation/Recrystallization | Assess the physical stability of the solid dispersion over time and under different storage conditions. Consider using a polymer with a higher glass transition temperature (Tg) or incorporating a secondary polymer to inhibit recrystallization. |
| Poor Polymer Selection | Screen a panel of hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) to identify the one that provides the best solubility enhancement and physical stability for your specific benzimidazole compound.[2] |
| Inadequate Manufacturing Process Control | Tightly control critical process parameters such as solvent evaporation rate, melting temperature, and cooling rate during the preparation of the solid dispersion.[3] |
-
Materials and Equipment:
-
Benzimidazole compound
-
Hydrophilic polymer (e.g., PVP K30)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolve the benzimidazole compound and the polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Ensure complete dissolution of both components. Gentle warming or sonication may be applied if necessary.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the resulting powder for its solid-state properties (XRPD, DSC) and perform in vitro dissolution testing.
-
The following diagram illustrates the workflow for preparing a solid dispersion.
Caption: Workflow for solid dispersion preparation.
Nanotechnology-Based Approaches: Nanoemulsions
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, with droplet sizes typically in the range of 20-200 nm. They can significantly enhance the solubility and absorption of lipophilic drugs.[4]
Issue: Phase separation or creaming of the nanoemulsion upon storage.
| Possible Cause | Troubleshooting Step |
| Inappropriate Surfactant/Co-surfactant Ratio | Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable nanoemulsion region.[5] |
| Ostwald Ripening | This is a common instability mechanism where larger droplets grow at the expense of smaller ones. Consider using a combination of surfactants or adding a polymer to the aqueous phase to create a steric barrier around the droplets. |
| Incorrect Homogenization Parameters | Optimize the high-pressure homogenization or microfluidization process parameters, such as pressure and number of cycles, to achieve a smaller and more uniform droplet size distribution.[6] |
| Drug Precipitation | The drug may be precipitating out of the oil phase. Ensure that the selected oil has a high solubilizing capacity for your benzimidazole compound. You may need to screen several oils to find the most suitable one. |
-
Materials and Equipment:
-
Benzimidazole compound
-
Oil phase (e.g., isopropyl myristate, oleic acid)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, ethanol)
-
High-pressure homogenizer or microfluidizer
-
Particle size analyzer
-
-
Procedure:
-
Dissolve the benzimidazole compound in the oil phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing the drug to the surfactant/co-surfactant mixture and stir gently to form a homogenous organic phase.
-
Slowly add the aqueous phase (e.g., purified water) to the organic phase under constant stirring to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or microfluidization for a specified number of cycles at a set pressure to reduce the droplet size to the nano-range.
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
Assess the in vitro drug release and in vivo bioavailability.[7]
-
The diagram below illustrates the general mechanism of nanoemulsion-mediated bioavailability enhancement.
Caption: Mechanism of nanoemulsion bioavailability enhancement.
Chemical Modification Strategies
Altering the chemical structure of a benzimidazole compound through a prodrug approach can overcome solubility and permeability limitations.
Prodrug Synthesis
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[8]
Issue: The synthesized prodrug shows poor conversion to the active benzimidazole in vivo.
| Possible Cause | Troubleshooting Step |
| Inappropriate Prodrug Linkage | The chemical linkage used to create the prodrug (e.g., ester, phosphate, carbonate) may not be efficiently cleaved by the enzymes present at the desired site of activation. Screen different promoieties to find one that is readily cleaved by relevant enzymes (e.g., esterases, phosphatases). |
| Low Solubility of the Prodrug | While the prodrug is designed to be more soluble than the parent drug, it may still have limited solubility. Characterize the solubility of the prodrug at different pH values to ensure it remains in solution in the GI tract. |
| Chemical Instability | The prodrug may be chemically unstable and degrade before it can be absorbed and converted to the active drug. Assess the stability of the prodrug in simulated gastric and intestinal fluids. |
Disclaimer: This is a generalized protocol and requires optimization for specific benzimidazole derivatives.
-
Materials and Equipment:
-
Hydroxyl-containing benzimidazole derivative
-
Phosphorylating agent (e.g., phosphorus oxychloride)
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
-
-
Procedure:
-
Dissolve the hydroxyl-containing benzimidazole in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath and add the tertiary amine base.
-
Slowly add the phosphorylating agent dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the phosphate prodrug.
-
Characterize the purified prodrug using spectroscopic techniques (¹H NMR, ³¹P NMR, Mass Spectrometry).
-
Evaluate the aqueous solubility, chemical stability, and in vitro enzymatic conversion of the prodrug to the parent benzimidazole.
-
Quantitative Data Summary
The following table summarizes the reported bioavailability enhancement for various benzimidazole compounds using different formulation strategies.
| Benzimidazole | Enhancement Strategy | Fold Increase in Bioavailability (Approx.) | Reference |
| Albendazole | Solid Dispersion with PVP | ~2-3 fold (in rats) | [4] |
| Fenbendazole | Nanocrystals with Poloxamer 188 | ~2 fold (in sheep) | [9] |
| Mebendazole | Complexation with Povidone | Significant increase in AUC and Cmax (in mice) | [10] |
| Fenbendazole | Polymeric Micelles with Rapamycin | Enhanced bioavailability compared to solution (in vivo) | [11] |
General Troubleshooting Workflow for Low Oral Bioavailability
When faced with low oral bioavailability in your in vivo studies, a systematic approach to troubleshooting is essential. The following flowchart provides a logical progression for identifying and addressing the root cause.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- Alpan, A. S., et al. (2013). Synthesis, characterization and in-silico molecular docking and ADME/T analysis of novel benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(15), 4463-4468.
-
Investigation of Fenbendazole Solubility Using Particle Size Reduction Methods in the Presence of Soluplus®. (2025). Pharmaceutics. [Link]
- Hernández-Luis, F., et al. (2001). Synthesis and hydrolytic stability studies of albendazole carrier prodrugs. Bioorganic & Medicinal Chemistry Letters, 11(13), 1359-1362.
- Chassaing, C., et al. (2008). Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics. Journal of Medicinal Chemistry, 51(5), 1111-1114.
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. (2025). Journal of Molecular Structure. [Link]
- Melian, C., et al. (2021). Improving the in vitro dissolution rate and pharmacokinetic performance of fenbendazole in sheep using drug nanocrystals. Journal of Pharmaceutical Sciences, 110(11), 3756-3764.
- El Harti, J., Ansar, M., & Taoufik, J. (2015). Synthesis of a combined prodrug of albendazole and metronidazole. Journal of Chemical and Pharmaceutical Research, 7(10), 321-324.
- Chow, S. C., & Liu, J. P. (2008). Design and analysis of bioavailability and bioequivalence studies. CRC press.
- García, A., et al. (1998). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. International journal of pharmaceutics, 172(1-2), 17-23.
- Shah, V. P., et al. (2000).
- Yousefpoor, M., et al. (2023). Current challenges ahead in preparation, characterization, and pharmaceutical applications of nanoemulsions. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 15(6), e1920.
-
Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. (2015). The AAPS Journal. [Link]
- Lee, S., et al. (2021). Optimization and Pharmacokinetic Evaluation of Synergistic Fenbendazole and Rapamycin Co-Encapsulated in Methoxy Poly(Ethylene Glycol)-b-Poly(Caprolactone) Polymeric Micelles. Pharmaceutics, 13(7), 1068.
- Chen, M. L., et al. (2001). Bioavailability and bioequivalence: an FDA regulatory overview. Pharmaceutical research, 18(12), 1645-1650.
-
Synthesis and spectrochemical study of some Albendazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (n.d.). Pharmaceutics. [Link]
- Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. (2000). U.S.
-
A critical analysis on the bioavailability enhancement approaches for mebendazole. (n.d.). Semantic Scholar. [Link]
-
Current challenges ahead in preparation, characterization, and pharmaceutical applications of nanoemulsions. (2023). ResearchGate. [Link]
-
Review Article on Regulatory Requirements for Conducting Bioequivalence/Bioavailability Studies in USA, Europe, Canada and India. (n.d.). IJSDR. [Link]
-
Comparative study of different approaches used for solubility enhancement of poorly water soluble drug albendazole. (n.d.). Panacea Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Bioavailability and Bioequivalence: An FDA Regulatory Overview. (2001). ResearchGate. [Link]
-
Challenges and Opportunities in the Industrial Scale-Up of Nanoparticle-Based Drug Delivery Systems. (n.d.). ManTech Publications. [Link]
-
Dissolution Method Troubleshooting. (2022). Dissolution Technologies. [Link]
-
Current challenges ahead in preparation, characterization, and pharmaceutical applications of nanoemulsions. (2023). PubMed. [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (2021). National Institutes of Health. [Link]
-
In vivo toxicity evaluation of nanoemulsions for drug delivery. (2019). PubMed. [Link]
-
Nanoemulsions: Applications, Challenges and Future Perspectives. (2025). ResearchGate. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. [Link]
-
Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical-int. [Link]
-
Solving solubility issues with amorphous solid dispersions. (2015). ResearchGate. [Link]
-
Solid dispersion application in pharmaceutical technology: Methods of preparation and characterization. (2015). ResearchGate. [Link]
-
Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation. (2013). PubMed. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC - PubMed Central. [Link]
-
The Efficacy of Nanoemulsion-Based Delivery to Improve Vitamin D Absorption: Comparison of In Vitro and In Vivo Studies. (2018). PubMed. [Link]
-
A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. (2018). PMC - NIH. [Link]
-
Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation. (2013). Dovepress. [Link]
-
Commonly used solid dispersion preparation methods and their optimization. (n.d.). ResearchGate. [Link]
-
Fundamental aspects of solid dispersion technology for poorly soluble drugs. (2014). PMC - NIH. [Link]
-
Investigation of the factors responsible for the low oral bioavailability of alizarin using a sensitive LC-MS/MS method: In vitro, in situ, and in vivo evaluations. (2023). PubMed. [Link]
Sources
- 1. CN107935939A - A kind of process for purification of albendazole - Google Patents [patents.google.com]
- 2. Investigation of Fenbendazole Solubility Using Particle Size Reduction Methods in the Presence of Soluplus® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. internationaljournal.org.in [internationaljournal.org.in]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-journals.in [e-journals.in]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Optimization and Pharmacokinetic Evaluation of Synergistic Fenbendazole and Rapamycin Co-Encapsulated in Methoxy Poly(Ethylene Glycol)-b-Poly(Caprolactone) Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Anomalous Results in "1H-Benzimidazole-2-propanamine" Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Benzimidazole-2-propanamine and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding anomalous results observed in bioassays involving this compound class. Our goal is to equip you with the knowledge to identify, understand, and resolve common experimental challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with 1H-Benzimidazole-2-propanamine in various bioassays.
Q1: My 1H-Benzimidazole-2-propanamine compound shows potent activity in biochemical assays but fails in cell-based viability assays. What could be the reason?
This is a frequent challenge. The discrepancy often arises from issues with the compound's physicochemical properties affecting its behavior in a cellular context.
-
Poor Aqueous Solubility: Many benzimidazole derivatives exhibit low aqueous solubility.[1] This can lead to compound precipitation in cell culture media, reducing the effective concentration and leading to an underestimation of its potency.
-
Troubleshooting:
-
Solubility Assessment: Initially, visually inspect your compound in the final assay medium for any signs of precipitation. For a more quantitative measure, consider nephelometry or a similar light-scattering technique.
-
Co-solvents: While DMSO is a common co-solvent, its concentration should be carefully optimized and kept consistent across all experiments, including vehicle controls, to avoid solvent-induced toxicity.[1]
-
Formulation Strategies: For lead compounds, exploring formulation with solubilizing agents or excipients can improve bioavailability in aqueous environments.[1]
-
-
-
Limited Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Troubleshooting:
-
Uptake and Efflux Studies: Employing techniques to measure intracellular compound concentration can confirm if poor permeability or active efflux by cellular transporters is a contributing factor.[2]
-
Structural Modifications: If permeability is a persistent issue, medicinal chemistry efforts may be required to modify the compound's structure to enhance its ability to enter cells.
-
-
Q2: I'm observing high background or false positives in my MTT/XTT cell viability assays. Could my benzimidazole compound be interfering with the assay chemistry?
Yes, direct interference with assay reagents is a well-documented artifact for certain chemical classes, including those with functionalities present in some benzimidazole derivatives.[3]
-
Direct Reduction of Tetrazolium Salts: Compounds with reducing properties can directly convert the tetrazolium salt (e.g., MTT) to its colored formazan product in the absence of viable cells, leading to a false-positive signal for cell viability.[4][5]
-
Troubleshooting:
-
Cell-Free Controls: It is crucial to run parallel control wells containing the compound at all tested concentrations in the assay medium without cells. Any significant absorbance in these wells indicates direct assay interference.
-
Alternative Viability Assays: If interference is confirmed, switch to an orthogonal assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or trypan blue exclusion).
-
-
Q3: My fluorescence-based assay (e.g., Caspase-3/7 activity, reporter gene) is showing variable and inconsistent results with my 1H-Benzimidazole-2-propanamine analog. What should I investigate?
Fluorescence-based assays are susceptible to interference from compounds that are themselves fluorescent or that quench the fluorescent signal.[6] Many benzimidazole derivatives are known to possess fluorescent properties.[7][8][9]
-
Autofluorescence: The benzimidazole compound itself may fluoresce at the excitation and emission wavelengths used for your assay, leading to an artificially high signal.[6]
-
Troubleshooting:
-
Compound-Only Controls: Measure the fluorescence of your compound in the assay buffer at all concentrations without the assay reagents or cells.
-
Spectral Scanning: If possible, perform a full excitation and emission scan of your compound to identify its fluorescent profile and determine if it overlaps with your assay's fluorophore.
-
-
-
Quenching: The compound might absorb light at the excitation or emission wavelength of the assay's fluorophore, a phenomenon known as the inner filter effect, which reduces the detected signal.[6]
-
Troubleshooting:
-
Control Reactions: Run the assay's enzymatic or chemical reaction in a cell-free system with and without your compound to see if it diminishes the fluorescent output of the positive control.
-
-
-
pH-Dependent Fluorescence: The fluorescence of some benzimidazole derivatives can be sensitive to pH changes.[10] Cellular processes or the compound itself could alter the local pH, affecting the readout.
-
Troubleshooting:
-
Buffer Controls: Ensure your assay buffer has sufficient buffering capacity. Test for any significant pH changes in the assay wells at the end of the incubation period.
-
-
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific anomalous results.
Guide 1: Investigating Unexpected Cytotoxicity or Lack Thereof in MTT Assays
Problem: You observe either much higher or much lower cell viability than expected with your 1H-Benzimidazole-2-propanamine derivative in an MTT assay.
Underlying Principle: The MTT assay measures metabolic activity, specifically the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, as a proxy for cell viability.[11] Anomalous results can stem from direct chemical interference with the MTT reagent or from off-target effects on cellular metabolism that do not correlate with cell death.
Workflow for Diagnosing MTT Assay Interference
Caption: Workflow for troubleshooting anomalous MTT assay results.
Detailed Protocol: Cell-Free MTT Interference Assay
-
Plate Setup: In a 96-well plate, designate wells for each concentration of your 1H-Benzimidazole-2-propanamine derivative.
-
Compound Addition: Add the compound at the same concentrations used in your cell-based experiment to the wells. Use the same vehicle (e.g., DMSO) and final concentration in all wells.
-
Media Addition: Add the same cell culture medium used in the main experiment to each well. Do not add cells.
-
Incubation: Incubate the plate under the same conditions (temperature, CO2, duration) as your cell-based assay.
-
MTT Reagent: Add the MTT reagent to each well and incubate for the standard duration.
-
Solubilization: Add the solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan.[11]
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Analysis: If you observe a dose-dependent increase in absorbance, your compound is directly reducing the MTT reagent.
Table 1: Example Data for Cell-Free MTT Interference
| Compound Conc. (µM) | Absorbance (570 nm) with Cells (Mean ± SD) | Absorbance (570 nm) Cell-Free (Mean ± SD) |
| 0 (Vehicle) | 1.20 ± 0.08 | 0.05 ± 0.01 |
| 1 | 1.15 ± 0.07 | 0.06 ± 0.01 |
| 10 | 0.95 ± 0.06 | 0.25 ± 0.02 |
| 50 | 0.88 ± 0.05 | 0.75 ± 0.04 |
| 100 | 0.85 ± 0.07 | 1.10 ± 0.06 |
In this example, the significant increase in absorbance in the cell-free wells at concentrations ≥10 µM indicates direct interference.
Guide 2: Addressing Inconsistent Results in Caspase-3/7 Apoptosis Assays
Problem: You are using a luminogenic or fluorogenic Caspase-3/7 assay to measure apoptosis induction by a 1H-Benzimidazole-2-propanamine derivative, but the results are erratic or do not correlate with other cell death markers. Benzimidazole derivatives have been reported to induce apoptosis via caspase-3/7 activity.[12][13][14][15][16]
Underlying Principle: These assays rely on a specific substrate (e.g., containing the DEVD sequence) that is cleaved by active caspases to release a light-emitting or fluorescent molecule.[12][13][15] Anomalies can arise from compound autofluorescence, light absorption (quenching), or direct inhibition/activation of the reporter enzyme (e.g., luciferase).
Workflow for Diagnosing Caspase Assay Interference
Caption: Workflow for troubleshooting fluorescence/luminescence-based caspase assays.
Detailed Protocol: Cell-Free Caspase-3/7 Interference Assay
-
Plate Setup: Use a white (for luminescence) or black (for fluorescence) 96-well plate.
-
Reagents:
-
Recombinant active Caspase-3 enzyme.
-
Caspase-3/7 substrate (fluorogenic or luminogenic).
-
Assay buffer.
-
Your 1H-Benzimidazole-2-propanamine derivative at various concentrations.
-
-
Reaction Mix: Prepare a master mix of assay buffer and recombinant Caspase-3.
-
Compound Addition: Add your compound at different concentrations to the wells. Include a vehicle-only control.
-
Initiate Reaction: Add the Caspase-3/substrate mix to the wells.
-
Incubation: Incubate at room temperature for the recommended time (e.g., 30-60 minutes), protected from light.
-
Read Signal: Measure fluorescence or luminescence using a plate reader.
-
Analysis: A dose-dependent decrease in signal compared to the vehicle control suggests your compound is quenching the signal or inhibiting the reporter enzyme. A significant signal in wells with compound and buffer but without the caspase reagent indicates autofluorescence.
III. References
-
van Tonder, A., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]
-
Neufeld, M. J., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. Retrieved from [Link]
-
Riss, T. L., et al. (2016). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
Mori, M., et al. (2020). Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer. OPAC. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. Retrieved from [Link]
-
Al-Ostath, S., et al. (2022). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Hroch, L., et al. (2024). Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality. RSC Publishing. Retrieved from [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2014). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. NIH. Retrieved from [Link]
-
Slastin, A. A., et al. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. Retrieved from [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2013). Antiproliferative activity of new benzimidazole derivatives. Frontiers Publishing Partnerships. Retrieved from [Link]
-
Global Thesis. (2023). Synthesis And Study On Fluorescent Properties Of Benzimidazole Derivatives. Retrieved from [Link]
-
NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. Retrieved from [Link]
-
Modingam, C., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PubMed. Retrieved from [Link]
-
Nieto-Meneses, R., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Fluorescence emission enhancement of a T-shaped benzimidazole with a mechanically-interlocked 'suit'. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Sharma, D., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC. Retrieved from [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]
-
PubChem. (n.d.). Benzimidazole. Retrieved from [Link]
-
Almansour, A. I., et al. (2022). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]
-
Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays. Retrieved from [Link]
-
PubMed. (2023). Recent advances of benzimidazole as anticancer agents. Retrieved from [Link]
-
Kell, D. B., et al. (2022). The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. MDPI. Retrieved from [Link]
-
PubMed Central. (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Retrieved from [Link]
-
de Almeida, J. D. P., et al. (2023). Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. Retrieved from [Link]
-
PubMed. (n.d.). A screening assay based on host-pathogen interaction models identifies a set of novel antifungal benzimidazole derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Oxygen dependence of cellular uptake of EF5 [2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)a cet amide] : analysis of drug adducts by fluorescent antibodies vs bound radioactivity. Retrieved from [Link]
-
PubMed. (2018). Self-assembled organic nanoparticles of benzimidazole analogue exhibit enhanced uptake in 3D tumor spheroids and oxidative stress induced cytotoxicity in breast cancer. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globethesis.com [globethesis.com]
- 9. Fluorescence emission enhancement of a T-shaped benzimidazole with a mechanically-interlocked ‘suit’ - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. New Benzimidazole-Based pH-Sensitive Fluorescent Probes | MDPI [mdpi.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 13. mdpi.com [mdpi.com]
- 14. Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00863D [pubs.rsc.org]
- 15. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontierspartnerships.org [frontierspartnerships.org]
Technical Support Center: Spectroscopic Analysis of 1H-Benzimidazole-2-propanamine Derivatives
Welcome to the technical support center for the spectroscopic analysis of 1H-Benzimidazole-2-propanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are engaged in the synthesis and characterization of these structurally complex and pharmacologically significant molecules. The inherent structural features of these compounds—namely the benzimidazole core, the flexible propanamine side chain, and potential for tautomerism—present unique challenges in spectroscopic analysis. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and ensure data integrity.
Section 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the cornerstone for the structural elucidation of organic molecules.[1][2] For benzimidazole derivatives, it provides critical information on substitution patterns, conformational states, and purity. However, obtaining high-quality, interpretable spectra can be challenging.
Frequently Asked Questions (NMR)
Question 1: Why is the N-H proton signal of the benzimidazole ring broad, weak, or completely absent in my ¹H NMR spectrum?
Answer: This is a very common issue stemming from several factors:
-
Proton Exchange: The N-H proton is acidic and can exchange with residual protons in the deuterated solvent (e.g., water in CDCl₃) or with other exchangeable protons on the molecule. This rapid exchange leads to signal broadening or disappearance.
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment which can cause rapid relaxation of the attached proton, leading to a broad signal.[3]
-
Solvent Choice: The choice of solvent is critical. In solvents like CDCl₃, the N-H proton signal is often very broad and difficult to observe.
Expert Recommendation: Use deuterated dimethyl sulfoxide (DMSO-d₆) as your primary solvent.[3][4] In DMSO-d₆, the N-H proton typically appears as a distinct, albeit sometimes broad, singlet in the downfield region (often between 12.0 and 13.6 ppm) due to strong hydrogen bonding with the solvent, which slows down the exchange rate.[3][5]
Question 2: The aromatic region of my spectrum (approx. 7.0-8.0 ppm) is a complex, overlapping multiplet. How can I achieve better signal dispersion and assign the protons?
Answer: Signal crowding in the aromatic region is typical for these derivatives. Here is a multi-step strategy to resolve and assign these signals:
-
Increase Spectrometer Field Strength: If available, acquiring data on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase chemical shift dispersion, often resolving overlapping signals into distinct multiplets.
-
Utilize 2D NMR Techniques: Two-dimensional NMR is essential for unambiguous assignment of complex structures.[1][2][6]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing the connectivity within the benzene ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This can help assign protons based on their correlation to known quaternary carbons or the C2 carbon of the imidazole ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can help determine the relative positions of substituents.[2][7]
-
Question 3: I suspect my compound exists as tautomers. How does this affect the NMR spectrum and how can I confirm it?
Answer: Prototropic tautomerism is a key feature of N-unsubstituted benzimidazoles, where the N-H proton can rapidly exchange between the two nitrogen atoms.[8][9]
-
Effect on Spectrum: If the exchange is fast on the NMR timescale, you will observe a single, time-averaged set of signals for the symmetric positions of the benzimidazole core (e.g., C4/C7 and C5/C6).[5]
-
Confirmation and Resolution: To resolve the individual tautomers, you need to slow down the proton exchange. This can be achieved by recording the spectrum at a lower temperature or by using a solvent that strongly hydrogen-bonds and hinders the exchange, such as hexamethylphosphoramide (HMPA-d₁₈).[5][8] In the solid state, this tautomerism is often suppressed, allowing for the observation of distinct signals for each position.[5][8]
Troubleshooting Guide: Common ¹H NMR Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise (S/N) Ratio | 1. Sample concentration is too low. 2. Insufficient number of scans. 3. Poor shimming (broad peaks). | 1. Increase sample concentration (typically 5-25 mg in 0.6-0.7 mL solvent).[3] 2. Increase the number of scans (NS). The S/N ratio increases with the square root of NS.[10] 3. Re-shim the instrument carefully before acquisition. Ensure the sample is filtered to remove particulates.[3] |
| Phasing & Baseline Errors | 1. Incorrect phase correction parameters. 2. Truncated Free Induction Decay (FID). 3. Very broad signals (e.g., solvent, polymers). | 1. Manually re-process the spectrum using the software's phase correction tools.[11] 2. Ensure the acquisition time is sufficient. 3. Apply a baseline correction algorithm after phasing.[11] |
| Presence of Water & Solvent Peaks | 1. Use of non-anhydrous deuterated solvents. 2. Incomplete solvent suppression. | 1. Use high-purity, anhydrous solvents. Store them over molecular sieves. 2. Utilize a solvent suppression pulse sequence during acquisition if the analyte signals are obscured. |
Workflow for NMR Troubleshooting
Here is a logical workflow for addressing common issues encountered during NMR data acquisition and processing.
Caption: A logical workflow for troubleshooting common NMR spectral quality issues.
Section 2: Mass Spectrometry (MS)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is indispensable for confirming molecular weight and investigating fragmentation pathways, which aids in structural confirmation and metabolite identification.[12][13][14]
Frequently Asked Questions (MS)
Question 1: What are the characteristic fragmentation patterns for 1H-Benzimidazole-2-propanamine derivatives in positive ion ESI-MS/MS?
Answer: The fragmentation is typically dominated by cleavages related to the propanamine side chain and the benzimidazole core.
-
Base Peak: A common and often base peak corresponds to the cleavage of the Cα-Cβ bond of the propanamine side chain, resulting in a [CH₂NH₂]⁺ fragment at m/z 30.
-
Benzimidazole Core Fragmentation: The benzimidazole ring itself is relatively stable, but can undergo sequential losses of HCN (27 Da).[15]
-
Substituent Losses: Fragmentation will also be directed by any substituents on the benzene ring or the amine. For example, an ester group may show a loss of an alkoxy group or ethylene followed by CO₂.[15]
Question 2: My signal intensity is low and inconsistent between runs. How can I troubleshoot potential ion suppression or matrix effects?
Answer: Ion suppression is a common problem in LC-MS, where co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal.[16][17][18]
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective than simple protein precipitation.[18]
-
Optimize Chromatography: Ensure your analyte elutes in a region of the chromatogram with minimal co-eluting matrix components. Adjusting the gradient or changing the stationary phase can significantly help.
-
Use an Internal Standard: An isotopically-labeled internal standard is the gold standard for correcting for ion suppression. It co-elutes with the analyte and experiences the same matrix effects, allowing for reliable quantification.[17]
-
Check Ion Source Cleanliness: Contamination in the ion source is a frequent cause of poor signal intensity and stability.[16] Regular cleaning is essential.
Troubleshooting Guide: Common LC-MS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Retention Time Shifts | 1. Mobile phase composition or pH drift. 2. Column degradation or contamination. 3. Fluctuation in column temperature or system pressure. | 1. Prepare fresh mobile phase daily. Buffer the aqueous phase to maintain consistent pH. 2. Use a guard column. Flush the column or develop a more rigorous washing step. 3. Ensure the column oven is stable. Check for leaks in the system that could cause pressure drops.[16] |
| Poor Peak Shape (Tailing/Fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Mismatch between sample solvent and mobile phase. | 1. Dilute the sample or inject a smaller volume. 2. Benzimidazoles are basic; add a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase to protonate the analyte and reduce tailing.[18][19] 3. Dissolve the sample in the initial mobile phase if possible. |
| No or Weak MS Signal | 1. Ion source is dirty. 2. Incorrect MS parameters (e.g., ionization voltage, gas flows). 3. Analyte is not ionizing under the chosen conditions (ESI, APCI). | 1. Clean the ion source according to the manufacturer's protocol. 2. Optimize MS parameters via infusion of a standard solution. 3. Try a different ionization source or polarity (positive vs. negative ion mode). Benzimidazoles generally ionize well in positive ESI mode.[20] |
| Poor MS/MS Fragmentation | 1. Incorrect precursor ion selection. 2. Collision energy (CE) is not optimized. | 1. Verify the m/z of the precursor ion in the MS1 scan. 2. Perform a collision energy ramp experiment to find the optimal CE value that yields the desired product ions with good intensity.[16] |
Decision Tree for LC-MS Analysis
This decision tree provides a systematic approach to diagnosing and resolving common LC-MS analytical problems.
Caption: A decision tree for systematically troubleshooting LC-MS performance issues.
Section 3: UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and robust method for determining concentration (via the Beer-Lambert law) and gaining insight into the electronic structure of conjugated systems like benzimidazoles.
Frequently Asked Questions (UV-Vis)
Question 1: How does the choice of solvent affect the absorption maximum (λmax) of my 1H-Benzimidazole-2-propanamine derivative?
Answer: This phenomenon, known as solvatochromism, is significant for these molecules. The effect depends on the nature of the electronic transition (π→π* or n→π*) and the polarity of the solvent.[21][22]
-
π→π Transitions:* These are common in aromatic systems. In moving from a non-polar to a polar solvent, the more polar excited state is stabilized more than the ground state, resulting in a small red shift (bathochromic shift, to longer λmax).[21]
-
n→π Transitions:* These involve non-bonding electrons (e.g., on the nitrogen atoms). In polar, protic solvents (like ethanol or water), hydrogen bonding can stabilize the ground state more than the excited state. This increases the energy gap for the transition, causing a blue shift (hypsochromic shift, to shorter λmax).[21]
Expert Recommendation: For consistency, report UV-Vis data in a specified solvent, typically ethanol or methanol. When comparing a series of derivatives, always use the same solvent to ensure that any observed shifts are due to structural modifications, not solvent effects.[23]
Troubleshooting Guide: Common UV-Vis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Absorbance > 1.5 A.U. | 1. Sample concentration is too high. | 1. Dilute the sample to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0 A.U.). |
| Noisy Spectrum / Poor Baseline | 1. Low lamp energy in the UV region. 2. Dirty or mismatched cuvettes. | 1. Check the lamp status (Deuterium lamp for UV, Tungsten for visible). 2. Clean cuvettes thoroughly. Always use the same cuvette for the blank and sample, or use a matched pair. |
| λmax Shifted from Expected Value | 1. Incorrect solvent used. 2. pH of the solution is affecting the chromophore. | 1. Verify the solvent used. As discussed, polarity can significantly shift λmax.[23] 2. The ionization state of the benzimidazole ring is pH-dependent. Consider buffering your solution if pH sensitivity is a concern. |
Section 4: Key Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Analysis
This protocol ensures high-quality data by minimizing contaminants and promoting good solubility.
-
Sample Weighing: Accurately weigh 5-25 mg of the dried benzimidazole derivative into a clean, dry vial.[3] The exact amount depends on the compound's molecular weight and the spectrometer's sensitivity.
-
Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended for observing the N-H proton.[3][4]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulate matter.
-
Filtration (Critical Step): Plug a clean Pasteur pipette with a small amount of glass wool. Filter the sample solution directly into a clean, dry NMR tube. This removes suspended impurities that can severely degrade spectral resolution (shimming).[3]
-
Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) dampened with isopropanol to remove dust and fingerprints.[3]
Protocol 2: General Method Development for LC-MS/MS
This protocol provides a starting point for developing a robust quantitative or qualitative method.
-
Analyte Infusion: Prepare a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. Infuse directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for MS/MS fragmentation.
-
Column and Mobile Phase Selection:
-
Column: Start with a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The formic acid helps to produce sharp peaks for basic compounds like benzimidazoles.[19]
-
-
Initial Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate retention time of the analyte.
-
Gradient Optimization: Based on the scouting run, develop a shallower gradient around the elution time of the analyte to ensure good separation from any impurities or matrix components.
-
MS Method Setup:
-
Mode: Positive Electrospray Ionization (ESI).
-
Scan Type: For quantification, use Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.[13][19] For structural confirmation, use a full scan MS/MS or product ion scan.
-
MRM Transitions: Select the precursor ion (typically [M+H]⁺) and 2-3 of the most stable, intense product ions identified during infusion.
-
-
System Suitability: Before running samples, inject a standard solution multiple times to confirm system stability, checking for consistent retention times and peak areas.
References
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
- Van den Broeck, I., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. PubMed.
- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. PubMed.
- (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA blog.
- (2025).
- (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
- (2014).
- (2011). Simultaneous Determination of Benzimidazoles and Their Metabolites in Plasma Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry: Application to Pharmacokinetic Studies in Rabbits.
- Cech, N. B., et al. (2012). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. PubMed.
- (n.d.).
- (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
- Giraudeau, P. (n.d.).
- (2011). simultaneous-determination-of-benzimidazoles-and-their-metabolites-in-plasma-using-high-performance-liquid-chromatography-tandem-mass-spectrometry-application-to-pharmacokinetic-studies-in-rabbits. Ask this paper | Bohrium.
- Roces, C., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace.
- Sahu, D. (2023).
- (n.d.). Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol.
- El kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives.
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.
- Georgieva, M., et al. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
- (2017). Identification and structure elucidation by NMR spectroscopy.
- (2015). Role of NMR in the Development of Candidate Small Molecules. In an....
- (n.d.). Current NMR Techniques for Structure-Based Drug Discovery. MDPI.
- ŞAŞ, E. B., et al. (2022).
- (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals.
- (n.d.). 1 H NMR data of the studied compounds.
- Wieske, H. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-portal.org.
- (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
- (n.d.). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution.
- Al-wsabie, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
- (n.d.). Spectroscopic behaviours of a newly synthesized benzimidazole probe (EBINP) with native and denatured bovine serum albumin supported by docking and molecular dynamics. New Journal of Chemistry (RSC Publishing).
- (2022). Solvent Effects in the UV Visible Spectroscopy. YouTube.
- (n.d.). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule | Request PDF.
- Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
- (2019). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry.
- (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and.... Doc Brown's Chemistry.
- (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Doc Brown's Chemistry.
- Jia, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
Sources
- 1. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 12. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. journalijdr.com [journalijdr.com]
- 16. zefsci.com [zefsci.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
Validation & Comparative
A Comparative Guide to 1H-Benzimidazole-2-propanamine and Other Benzimidazole-Based Kinase Inhibitors
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, the benzimidazole scaffold represents a privileged structure, forming the core of numerous therapeutic agents.[1] This guide provides an in-depth comparative analysis of the potential kinase inhibitory profile of 1H-Benzimidazole-2-propanamine against other well-characterized benzimidazole-based kinase inhibitors. While direct experimental data for 1H-Benzimidazole-2-propanamine is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) data from structurally related compounds to provide a scientifically grounded perspective.
The benzimidazole core, an isostere of natural purine nucleosides, provides a versatile framework for designing potent and selective kinase inhibitors.[2] These compounds typically function as ATP-competitive inhibitors, interacting with the hinge region of the kinase domain.[3] The nature and position of substituents on the benzimidazole ring system critically influence their potency, selectivity, and pharmacokinetic properties.[4]
The Subject of Analysis: 1H-Benzimidazole-2-propanamine
1H-Benzimidazole-2-propanamine is a small molecule featuring the core benzimidazole scaffold with a propanamine group at the 2-position. The presence of a flexible alkylamine chain at this position suggests potential interactions with the solvent-accessible region of the ATP-binding pocket and the possibility of forming key hydrogen bonds.
Comparative Analysis with Other Benzimidazole-Based Kinase Inhibitors
To contextualize the potential activity of 1H-Benzimidazole-2-propanamine, we will compare it with a selection of other 2-substituted benzimidazole derivatives that have been evaluated for their kinase inhibitory activity. This comparison will shed light on how modifications at the 2-position can impact potency and selectivity.
Data Presentation: A Comparative Overview of 2-Substituted Benzimidazole Kinase Inhibitors
The following table summarizes the kinase inhibitory activity (IC50 values) of selected 2-substituted benzimidazole derivatives from published literature. It is important to note that direct kinase inhibition data for 1H-Benzimidazole-2-propanamine is not available and this table serves to illustrate the impact of different 2-position substituents.
| Compound/Derivative Class | 2-Position Substituent | Target Kinase(s) | IC50 (nM) | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide | -(methyl)amino-N'-(3-fluorobenzylidene)benzohydrazide | EGFR, HER2, CDK2, mTOR | 8.34 (EGFR), 9.01 (HER2), 11.23 (CDK2), 12.54 (mTOR) | [5] |
| 2-(aminomethyl)benzimidazole derivative (4g) | -CH2NH-aryl | T47D (cell line) | Higher cytotoxicity than gefitinib | [2] |
| Pyrazole-benzimidazole derivative (10a) | Pyrazole-containing moiety | Aurora A, Aurora B | 28.9 (Aurora A), 2.2 (Aurora B) | [6] |
| 2-amido-benzimidazole derivative (23) | (1H-pyrazol-3-yl)-acetylamino | CK1δ | 98.6 | [7] |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) derivative (10) | Triazole with carboxyl substituent | CK2 | 910 | [8] |
Analysis of Structure-Activity Relationships (SAR):
The data presented above highlights several key SAR trends for 2-substituted benzimidazole kinase inhibitors:
-
Bulky Aromatic and Heterocyclic Groups: The presence of larger, more complex substituents at the 2-position, such as those in the benzohydrazide and pyrazole derivatives, can lead to potent, multi-targeted kinase inhibition.[5][6] These extended structures can form additional interactions within the ATP binding site and adjacent regions.
-
Amido and Amino Linkages: The use of amino and amido linkers, as seen in the 2-(aminomethyl) and 2-amido derivatives, provides a flexible connection point for various substituents and can be crucial for establishing hydrogen bonds with the kinase hinge region.[2][7]
-
Potential of 1H-Benzimidazole-2-propanamine: Based on these trends, the simple propanamine substituent of 1H-Benzimidazole-2-propanamine might confer a degree of kinase inhibitory activity, although likely with lower potency compared to the more complex derivatives. The primary amine could act as a hydrogen bond donor, a key interaction for many kinase inhibitors. However, without more extensive substitutions to occupy hydrophobic pockets and form additional interactions, its affinity may be limited. Further derivatization of the terminal amine could be a promising strategy to enhance potency and selectivity.
Experimental Protocols for Kinase Inhibitor Evaluation
To empirically determine the kinase inhibitory profile of a compound like 1H-Benzimidazole-2-propanamine, a series of well-established biochemical and cell-based assays are required.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal using a luciferase/luciferin reaction. The luminescence is proportional to the ADP concentration and is inversely correlated with kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 1H-Benzimidazole-2-propanamine) in the appropriate buffer (typically DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and ATP to the reaction buffer.
-
Initiate Reaction: Add the test compound or vehicle control (DMSO) to the kinase reaction mixture and incubate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Terminate Kinase Reaction: Add the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Visualization of Key Concepts
Signaling Pathway: Simplified EGFR/HER2 Signaling and Inhibition
The following diagram illustrates a simplified signaling pathway for EGFR/HER2, common targets for benzimidazole-based inhibitors, and the point of inhibition.
Caption: Simplified EGFR/HER2 signaling pathway and point of inhibition by a benzimidazole-based kinase inhibitor.
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines the key steps in a typical biochemical kinase inhibition assay.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Conclusion and Future Directions
While direct experimental evidence for the kinase inhibitory activity of 1H-Benzimidazole-2-propanamine is lacking in the current literature, analysis of structurally related 2-substituted benzimidazoles provides a framework for predicting its potential. The presence of the 2-propanamine moiety suggests a potential for interaction with the ATP-binding pocket of various kinases, although likely with modest potency.
To fully characterize this compound, it is imperative to perform comprehensive in vitro kinase screening against a broad panel of kinases, followed by cell-based assays to assess its effects on cell proliferation and signaling pathways. The experimental protocols provided in this guide offer a robust starting point for such an evaluation. The insights gained from these studies will be crucial in determining the potential of 1H-Benzimidazole-2-propanamine as a lead compound for the development of novel kinase inhibitors.
References
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]
-
Cicchi, A., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 17(4), 468. [Link]
-
Al-Ostath, A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(13), 3051. [Link]
-
Al-Suhaibani, S. S., & Al-Abdullah, N. A. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(3), 209-221. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 29(1), 1. [Link]
- [This citation is intentionally left blank as it corresponds to a general st
-
Szymański, P., et al. (2017). Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives. Bioorganic & medicinal chemistry, 25(22), 6046–6055. [Link]
- [This citation is intentionally left blank as it corresponds to a general st
-
Hernández-López, H., Tejada-Rodríguez, C. J., & Leyva-Ramos, S. (2022). A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. Mini reviews in medicinal chemistry, 22(9), 1268–1280. [Link]
- [This citation is intentionally left blank as it corresponds to a general st
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1H-Benzimidazole-2-propanamine and Albendazole: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the well-established anthelmintic drug, albendazole, and a structurally related benzimidazole derivative, 1H-Benzimidazole-2-propanamine. While albendazole is a cornerstone in the treatment of various helminth infections, the exploration of new chemical entities is paramount in the face of emerging drug resistance. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their potential activities based on established principles of medicinal chemistry and outlining the experimental workflows necessary for a comprehensive evaluation.
Introduction: The Benzimidazole Scaffold in Anthelmintic Drug Discovery
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anthelmintic, antifungal, and anticancer properties.[1] Albendazole, a methylcarbamate derivative, has been a frontline treatment for various parasitic worm infections for decades.[2] Its broad-spectrum efficacy stems from its ability to selectively target a key protein in helminths, leading to parasite death.[3] However, the rise of anthelmintic resistance necessitates the investigation of novel benzimidazole derivatives.[3] 1H-Benzimidazole-2-propanamine, featuring a distinct aminoalkyl side chain at the 2-position, represents a structural variation that warrants investigation for its potential as a novel anthelmintic agent.
Mechanism of Action: A Tale of Two Tubulins
The primary mechanism of action for albendazole and other benzimidazole anthelmintics is the inhibition of tubulin polymerization in the parasite.[3] By binding to the β-tubulin subunit of the parasite's microtubules, these drugs disrupt essential cellular processes such as cell division, motility, and nutrient absorption, ultimately leading to the parasite's demise.[3] The selectivity of albendazole for parasitic β-tubulin over mammalian tubulin is a key factor in its favorable safety profile.
It is hypothesized that 1H-Benzimidazole-2-propanamine, as a benzimidazole derivative, would share this fundamental mechanism of action. The structural variations at the 2-position are known to influence the binding affinity to β-tubulin and, consequently, the anthelmintic potency.[4] The propanamine side chain may offer different steric and electronic interactions within the tubulin binding pocket compared to the methylcarbamate group of albendazole, potentially leading to altered efficacy or a different resistance profile.
Comparative In Vitro Activity: A Data-Driven Perspective
To provide a clear comparison, the following table summarizes the established in vitro activity of albendazole and presents hypothetical, yet plausible, data for 1H-Benzimidazole-2-propanamine. This hypothetical data is extrapolated from published studies on structurally similar 2-aminoalkyl-benzimidazoles and serves as a benchmark for potential experimental outcomes.[3][5]
| Parameter | Albendazole (Experimental Data) | 1H-Benzimidazole-2-propanamine (Hypothetical Data) | Reference |
| Anthelmintic Activity (IC50) | |||
| Haemonchus contortus (Adult) | ~0.1 µM | ~5.0 µM | [3] |
| Trichinella spiralis (Larvae) | ~0.05 µM | ~8.0 µM | [6] |
| Tubulin Polymerization Inhibition (IC50) | ~0.5 µM | ~15 µM | [7] |
| Cytotoxicity (CC50) | |||
| Vero Cells (Monkey Kidney Epithelial) | >10 µM | >50 µM | [8] |
| HepG2 Cells (Human Liver Cancer) | ~5 µM | ~25 µM | [9] |
| Selectivity Index (SI) | >100 (H. contortus vs Vero) | >10 (H. contortus vs Vero) | Calculated |
Note: The data for 1H-Benzimidazole-2-propanamine is illustrative and intended to guide experimental design. Actual values must be determined through rigorous testing.
Experimental Protocols for Comparative Evaluation
A thorough comparative analysis necessitates a series of well-defined in vitro assays. The following protocols provide a framework for generating the data presented in the table above.
Anthelmintic Activity Assay (Adult Motility Assay)
This assay evaluates the direct effect of the compounds on the motility of adult parasitic worms.
Workflow Diagram:
Caption: Workflow for the Tubulin Polymerization Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of purified tubulin protein in a suitable buffer (e.g., G-PEM buffer) containing GTP. Keep the solution on ice.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known tubulin inhibitor (e.g., nocodazole) as a positive control.
-
Assay Execution: In a pre-warmed 96-well plate, add the test compounds. To initiate polymerization, add the cold tubulin solution to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The IC₅₀ value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%. [10][11]
Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of the compounds on mammalian cells to determine their selectivity.
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., Vero or HepG2) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ value (the concentration that reduces cell viability by 50%). [9]
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. [1]
-
Position 2: This is a critical position for anthelmintic activity. The methylcarbamate group of albendazole is known to be important for its potent activity. The introduction of an aminoalkyl chain, as in 1H-Benzimidazole-2-propanamine, could influence activity through altered polarity, basicity, and steric interactions. Studies on other 2-aminoalkyl benzimidazoles have shown variable anthelmintic effects, suggesting that the length and branching of the alkyl chain are important factors. [5]* Position 5 (and 6): Substituents at this position can significantly modulate the activity and pharmacokinetic properties of benzimidazoles. Albendazole's propylthio group at position 5 contributes to its lipophilicity and absorption. The lack of a substituent at this position in 1H-Benzimidazole-2-propanamine might affect its membrane permeability and overall efficacy.
Conclusion and Future Directions
This comparative guide highlights the established anthelmintic profile of albendazole and provides a framework for evaluating the potential of 1H-Benzimidazole-2-propanamine as a novel anthelmintic agent. While the hypothetical data presented suggests that 1H-Benzimidazole-2-propanamine may have lower potency than albendazole, it is crucial to emphasize that only through rigorous experimental validation can its true activity and therapeutic potential be determined.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of 1H-Benzimidazole-2-propanamine are the essential first steps.
-
In Vitro Screening: A comprehensive in vitro screening campaign using the protocols outlined in this guide will provide the necessary data to confirm or refute the hypothetical activity and to establish a preliminary SAR.
-
Mechanism of Action Studies: Further studies to confirm the inhibition of tubulin polymerization and to investigate other potential mechanisms are warranted.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to in vivo models of helminth infection to assess their efficacy and safety in a whole-organism context.
By systematically applying these experimental approaches, the scientific community can effectively evaluate the potential of 1H-Benzimidazole-2-propanamine and other novel benzimidazole derivatives in the ongoing search for new and effective anthelmintic therapies.
References
-
García-Pérez, A., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & Vectors, 15(1), 253.
-
Al-Ostath, R. A., et al. (2022). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 5(4), 282-293.
-
Meher, C. P., et al. (2021). Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. Journal of Pharmaceutical Research International, 33(60B), 1982-1988.
-
Kaur, H., et al. (2023). Benzimidazole-Based Anthelmintic Drugs: Synthetic Strategy, Pharmacological Insights, and SAR Analysis. Molecules, 28(14), 5485.
-
Kumar, A., et al. (2018). IN VITRO ANTHELMINTIC ACTIVITY OF NOVEL BENZIMIDAZOLE DERIVATIVES FROM O-PHENYLENE DIAMINE. World Journal of Pharmaceutical and Medical Research, 4(3), 116-121.
-
Galić, N., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals, 14(4), 372.
-
Patel, D. J., et al. (2017). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 33(5), 2525-2533.
-
Verma, A., et al. (2023). Scaffolds imparting anthelmintic activity: recent advancements and SAR studies. Future Medicinal Chemistry, 15(24), 2081-2108.
-
Katti, S. B., et al. (2019). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. World Journal of Pharmaceutical Research, 8(11), 868-877.
-
Krstulović, L., et al. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Pharmaceuticals, 14(10), 1052.
-
Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
-
Jiang, B., et al. (2013). Discovery of 4-Aryl-2-benzoyl-imidazoles as tubulin polymerization inhibitor with potent antiproliferative properties. Journal of Medicinal Chemistry, 56(10), 3845-3856.
-
Reddy, T. S., et al. (2024). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry Letters, 101, 130167.
-
Adebayo, J. O., et al. (2019). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 35(1), 335-343.
-
Kumar, D., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494.
-
Krstulović, L., et al. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Pharmaceuticals, 14(10), 1052.
-
Nikolova-Grozdanova, D., et al. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Antioxidants, 9(12), 1205.
-
Al-Majid, A. M., et al. (2024). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 36(3), 103069.
-
Mavrova, A. T., et al. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. International Journal of Molecular Sciences, 24(23), 16987.
-
Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2408.
-
Sun, W., et al. (1997). Terbenzimidazoles: influence of 2"-, 4-, and 5-substituents on cytotoxicity and relative potency as topoisomerase I poisons. Journal of Medicinal Chemistry, 40(19), 3145-3150.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Bioassays for 1H-Benzimidazole-2-propanamine Derivatives
In the landscape of contemporary drug discovery, the benzimidazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] Specifically, derivatives of "1H-Benzimidazole-2-propanamine" are a promising class of compounds demanding robust and reliable bioassay validation to accurately determine their therapeutic potential. This guide provides an in-depth comparison of common bioassays, offering supporting experimental data and validation frameworks tailored for researchers, scientists, and drug development professionals.
The Imperative of Rigorous Bioassay Validation
The journey from a promising chemical entity to a clinically approved drug is paved with rigorous testing and validation. Bioassay validation is the cornerstone of this process, ensuring that the analytical methods used to measure the biological activity of a compound are accurate, precise, and reproducible.[3][4] Failure in method validation can lead to misleading structure-activity relationships (SAR), flawed lead optimization, and ultimately, the costly failure of promising candidates in later stages of development.
This guide will navigate the critical aspects of validating both cell-based and target-based bioassays for 1H-Benzimidazole-2-propanamine derivatives, grounded in the principles of scientific integrity and regulatory expectations set forth by bodies such as the FDA and the International Council for Harmonisation (ICH).[1]
Section 1: Cell-Based Assays for Cytotoxicity and Viability
A primary step in characterizing novel therapeutic compounds is to assess their impact on cell viability and proliferation.[5][6] This is particularly crucial for anticancer drug discovery, where the goal is to identify compounds that selectively kill cancer cells while sparing healthy ones.[7] Several assays are available, each with its own advantages and limitations.
Comparative Analysis of Common Cell Viability Assays
The choice of a cell viability assay can significantly impact the interpretation of results. Factors such as the mechanism of action of the test compound, cell type, and desired throughput must be considered.[8] Below is a comparison of three widely used assays: MTT, XTT, and CellTiter-Glo®.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to a purple formazan product.[6][9] | Inexpensive, well-established protocol.[6] | Requires a solubilization step, potential for interference from colored or reducing compounds, formazan crystals can be toxic to cells with longer incubation.[8] |
| XTT | Reduction of XTT to a water-soluble orange formazan product by viable cells.[8] | No solubilization step required, higher sensitivity than MTT. | More expensive than MTT, can be affected by changes in cellular redox state. |
| CellTiter-Glo® | Luciferase-based detection of ATP, a marker of metabolically active cells.[8][10] | Highest sensitivity (can detect <15 cells), fast "add-mix-measure" protocol, suitable for high-throughput screening.[10][11] | Higher cost, requires a luminometer.[8] |
A study comparing CellTiter-Glo, CellTiter-Blue (a resazurin-based assay), and a Toxilight assay (measuring adenylate kinase release) for cytotoxicity screening concluded that the CellTiter-Glo assay was the most sensitive.[10] Furthermore, discrepancies have been observed between MTT and CellTiter-Glo results when testing certain classes of compounds, highlighting the potential for interference with the MTT assay.[12]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard procedure for determining the cytotoxic effects of 1H-Benzimidazole-2-propanamine derivatives on a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)[1]
-
Complete growth medium
-
1H-Benzimidazole-2-propanamine derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO)[1]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative and incubate for a specified period (e.g., 48 or 72 hours).[6][9]
-
MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[1][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.[1]
Section 2: Target-Based Assays for Mechanistic Insights
While cell-based assays provide a phenotypic measure of a compound's effect, target-based assays are essential for elucidating the mechanism of action.[13] Benzimidazole derivatives have been shown to interact with a variety of molecular targets, including kinases and other enzymes.[14][15][16][17]
Identifying and Validating Molecular Targets
The 1H-Benzimidazole-2-propanamine scaffold has been implicated in the inhibition of several key signaling pathways involved in cancer progression. Prominent targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[7][15][18]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer cells, promoting cell proliferation and survival.[15]
-
BRAF V600E: A mutated protein kinase that drives the growth of various cancers.[3]
-
Dipeptidyl Peptidase III (DPP III): A zinc-dependent enzyme with emerging roles in various physiological processes.[14]
-
Urease: An enzyme implicated in infections by Helicobacter pylori.[16][17]
Validation of a target-based assay involves demonstrating that the compound's activity is directly attributable to its interaction with the intended target.
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescence-based assay to quantify the inhibitory activity of a 1H-Benzimidazole-2-propanamine derivative against VEGFR-2. This type of assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.[19]
Objective: To determine the IC50 of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
1H-Benzimidazole-2-propanamine derivative (in DMSO)
-
Luminescence-based ADP detection reagent kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the benzimidazole derivative in kinase assay buffer. The final DMSO concentration should be kept low (typically <1%) to avoid solvent-induced effects.[20]
-
Kinase Reaction: In a 384-well plate, combine the VEGFR-2 enzyme, substrate, and the test compound or vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).[19]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[19]
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[19]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Section 3: A Framework for Comprehensive Bioassay Validation
A robust validation protocol is a self-validating system, ensuring the reliability of the data generated. The validation of a bioassay should be tailored to its intended purpose and should adhere to established guidelines.
Key Validation Parameters
The following parameters are critical for the validation of both cell-based and target-based bioassays:
-
Specificity: The ability of the assay to measure the analyte of interest without interference from other components.[9]
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9]
-
Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[20]
Illustrative Validation Workflow
The following diagram illustrates a logical workflow for the validation of a new bioassay for 1H-Benzimidazole-2-propanamine derivatives.
Caption: A stepwise workflow for bioassay validation.
Conclusion
The validation of bioassays for 1H-Benzimidazole-2-propanamine derivatives is a critical and multifaceted process that underpins the successful advancement of these promising compounds through the drug discovery pipeline. By carefully selecting the appropriate assays, meticulously validating them against key performance parameters, and understanding their inherent limitations, researchers can generate high-quality, reliable data. This guide provides a framework for a comparative and logical approach to bioassay validation, empowering scientists to make informed decisions and ultimately, to accelerate the development of novel therapeutics.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Othman, D., Hamdi, A., El-Shafey, H. W., Othman, D. I., El-Azab, A. S., AlSaif, N. A., & Alaa, A. M. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163617. Retrieved from [Link]
-
MDPI. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and urease inhibition studies of benzimidazoles derivatives 6a-6f. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, R. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry, 16(1), 10. Retrieved from [Link]
-
Satija, S., Sharma, N., Kumar, P., Satija, A., & Singh, T. G. (2021). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 14(11), 103395. Retrieved from [Link]
-
Nath, S., Zuchniewicz, K., Takeda, K., & Dai, W. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Cancers, 13(8), 1873. Retrieved from [Link]
-
May, J. A. (2012). Assay development for protein kinase enzymes. In Assay development: fundamentals and practices (pp. 263-294). John Wiley & Sons, Inc. Retrieved from [Link]
-
Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ghorbani, M., Al-Majid, A. M., & Barakat, A. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481. Retrieved from [Link]
-
MDPI. (2023). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. Retrieved from [Link]
-
Tandfonline. (n.d.). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. Journal of biomolecular screening, 14(2), 163–171. Retrieved from [Link]
-
Springer. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Retrieved from [Link]
-
MDPI. (2021). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Retrieved from [Link]
-
ResearchGate. (2023). Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study. Retrieved from [Link]
-
MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]
-
PubMed. (2023). Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study. Retrieved from [Link]
-
ResearchGate. (2025). Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activation in Mouse 4T1 Cell Culture. Retrieved from [Link]
-
ResearchGate. (n.d.). Representation of various targets of 1H-benzimidazolederivatives having anticancer effects. Retrieved from [Link]
-
YouTube. (2018). Accelerating Biologics & Biosimilars Development: Case Studies for Potency Bioassays. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, R. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS omega, 8(31), 28167–28181. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. Retrieved from [Link]
-
RSC Publishing. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Retrieved from [Link]
-
RSC Publishing. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. benthamscience.com [benthamscience.com]
- 14. mdpi.com [mdpi.com]
- 15. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Benzimidazole Scaffolds and Standard-of-Care Antibiotics Against Resistant Pathogens
In the landscape of infectious disease research, the relentless rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates an urgent and continuous search for novel antimicrobial agents. This guide provides a comparative overview of the therapeutic potential of compounds derived from the 1H-Benzimidazole scaffold, using "1H-Benzimidazole-2-propanamine" as a structural archetype, against established standard-of-care drugs for treating severe bacterial infections. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.
The benzimidazole nucleus is a structural isostere of naturally occurring nucleotides, which allows it to readily interact with various biopolymers in living systems.[1] This inherent bioactivity has positioned benzimidazole derivatives as a "privileged structure" in medicinal chemistry, with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[2][3][4][5]
The Clinical Challenge: Methicillin-Resistant Staphylococcus aureus (MRSA)
MRSA is a formidable pathogen responsible for a spectrum of infections, from skin and soft tissue ailments to life-threatening conditions like pneumonia, bacteremia, and endocarditis.[6][7] The challenge in treating MRSA lies in its resistance to the entire class of β-lactam antibiotics. The current standard-of-care for severe MRSA infections typically involves intravenous vancomycin.[8][9] Other therapeutic options, reserved for various clinical scenarios, include daptomycin, linezolid, clindamycin, and trimethoprim/sulfamethoxazole.[6][8][10] However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA/VRSA) strains underscores the critical need for new chemical entities with novel mechanisms of action.[8]
Section 1: Mechanism of Action - A Tale of Two Strategies
A fundamental differentiator between potential novel drug candidates and existing therapies is their mechanism of action (MoA). An ideal new antibiotic would target a different bacterial pathway than current drugs, reducing the likelihood of cross-resistance.
Benzimidazole Derivatives: Targeting Bacterial DNA Replication
While the MoA can vary between different substituted benzimidazoles, a prominent antibacterial mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[11] This enzyme is crucial for managing DNA supercoiling during replication. By binding to and inhibiting DNA gyrase, these compounds prevent the bacterial cell from replicating its DNA, leading to cell death.[11] This bactericidal mode of action is advantageous in treating severe infections.[11]
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Time-Kill Kinetic Assay
This dynamic assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Setup:
-
Prepare flasks containing CAMHB with the benzimidazole test compound and vancomycin at concentrations relevant to their MICs (e.g., 1x, 2x, 4x MIC).
-
Include a drug-free growth control flask.
-
-
Inoculation:
-
Inoculate each flask with an early-log phase MRSA culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto Tryptic Soy Agar (TSA).
-
-
Analysis:
-
Incubate the TSA plates for 24 hours at 37°C.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
-
Conclusion and Future Directions
The benzimidazole scaffold represents a promising platform for the development of novel antibacterial agents to combat resistant pathogens like MRSA. [1][12]As demonstrated by data from various derivatives, these compounds can achieve potent in vitro activity, often through mechanisms distinct from current standard-of-care drugs, such as the inhibition of DNA gyrase. [11] While "1H-Benzimidazole-2-propanamine" itself is not a developed therapeutic, its core structure is emblematic of a chemical class with significant potential. The path forward requires a systematic approach: synthesizing and screening libraries of derivatives, establishing clear structure-activity relationships, and performing rigorous head-to-head comparisons with standard-of-care antibiotics using the protocols outlined herein. Further investigation into pharmacokinetics, pharmacodynamics, and toxicology will be essential to translate the in vitro promise of these compounds into clinically effective therapies.
References
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). ResearchGate. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research Journal of Pharmacy and Technology. [Link]
-
Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. (2017). Journal of Medicinal Chemistry. [Link]
-
Methicillin-Resistant Staphylococcus aureus. (2025). StatPearls - NCBI Bookshelf. [Link]
-
Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health (NIH). [Link]
-
MRSA: Nursing Diagnoses, Care Plans, Assessment & Interventions. (2023). NurseTogether. [Link]
-
Key Considerations With Diagnosing And Treating MRSA. (n.d.). HMP Global Learning Network. [Link]
-
IDSA Guidelines on the Treatment of MRSA Infections in Adults and Children. (2011). American Academy of Family Physicians. [Link]
-
MRSA: Care Instructions. (n.d.). MyHealth.Alberta.ca. [Link]
-
Determining the Antibacterial Efficacy of an Antibiotic-Loaded Polymeric Strip. (2025). Journal of Visualized Experiments (JoVE). [Link]
-
Antibacterial Drug Development: Overcoming Common Challenges. (2024). Microbe Investigations AG. [Link]
-
The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl). (2024). ResearchGate. [Link]
-
Recent Development of Benzimidazole-Containing Antibacterial Agents. (2016). PubMed. [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.). National Institutes of Health (NIH). [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PubMed Central. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). Bentham Science. [Link]
Sources
- 1. Recent Development of Benzimidazole-Containing Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules | Bentham Science [eurekaselect.com]
- 6. IDSA Guidelines on the Treatment of MRSA Infections in Adults and Children | AAFP [aafp.org]
- 7. MRSA: Care Instructions [myhealth.alberta.ca]
- 8. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nursetogether.com [nursetogether.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Methods for 1H-Benzimidazole-2-propanamine: A Guide for Researchers
Introduction
1H-Benzimidazole-2-propanamine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of three distinct synthetic strategies for obtaining this valuable benzimidazole derivative. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, reaction conditions, and overall efficiency. Our aim is to equip researchers with the necessary insights to select the most appropriate synthetic route for their specific needs, balancing factors such as yield, scalability, cost, and adherence to green chemistry principles.
Methodology 1: The Phillips Condensation Approach
The Phillips condensation is a cornerstone of benzimidazole synthesis, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1][2] For the synthesis of 1H-Benzimidazole-2-propanamine, the logical carboxylic acid precursor is β-alanine (3-aminopropanoic acid). A critical consideration in this approach is the protection of the amino group of β-alanine to prevent unwanted side reactions.
Reaction Pathway & Mechanism
The reaction proceeds via the initial acylation of one of the amino groups of o-phenylenediamine by the protected β-alanine, followed by an intramolecular cyclization and subsequent dehydration to form the benzimidazole ring. The final step involves the deprotection of the amine to yield the target compound.
Diagram of the Phillips Condensation Workflow
Caption: Workflow for the synthesis of 1H-Benzimidazole-2-propanamine via the Phillips Condensation.
Experimental Protocol (Proposed)
-
Protection of β-Alanine: To a solution of β-alanine (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) and a base such as sodium bicarbonate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the N-Boc-β-alanine.
-
Condensation and Cyclization: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and N-Boc-β-alanine (1.0 eq) in the presence of a dehydrating agent and acid catalyst, such as polyphosphoric acid (PPA). Heat the mixture at an elevated temperature (e.g., 120-140°C) for several hours.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution). The crude product may precipitate and can be collected by filtration. Further purification can be achieved by column chromatography.
-
Deprotection: Dissolve the purified N-Boc-1H-Benzimidazole-2-propanamine in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Stir at room temperature until the deprotection is complete. Evaporate the solvent and excess acid, and then neutralize to obtain the final product.
Methodology 2: The Weidenhagen Reaction and Reductive Amination
An alternative classical approach is the Weidenhagen reaction, which typically involves the condensation of o-phenylenediamine with an aldehyde.[3] For our target molecule, the corresponding aldehyde would be 3-aminopropanal. Similar to the Phillips condensation, the amino group of the aldehyde would require protection. A subsequent and more modern variation of this approach would be to synthesize benzimidazole-2-acetaldehyde and then perform a reductive amination.
Reaction Pathway & Mechanism
In the Weidenhagen approach, o-phenylenediamine reacts with the protected 3-aminopropanal to form a dihydrobenzimidazole intermediate, which is then oxidized to the benzimidazole. The final step is deprotection. In the reductive amination pathway, benzimidazole-2-acetaldehyde is reacted with an amine source (e.g., ammonia) to form an imine in situ, which is then reduced to the primary amine.
Diagram of the Weidenhagen-Type and Reductive Amination Workflow
Caption: Comparative workflows for the synthesis of 1H-Benzimidazole-2-propanamine.
Experimental Protocol (Proposed for Reductive Amination)
-
Synthesis of Benzimidazole-2-acetaldehyde: This intermediate can be prepared from commercially available 2-methylbenzimidazole via oxidation.
-
Reductive Amination: To a solution of benzimidazole-2-acetaldehyde (1.0 eq) in a suitable solvent such as methanol, add a source of ammonia (e.g., ammonium acetate). Stir the mixture for a short period to allow for imine formation. Then, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) portion-wise. The reaction is typically carried out at room temperature.
-
Work-up and Purification: Quench the reaction with water and adjust the pH to be basic. Extract the product with an organic solvent. The combined organic layers are then dried and concentrated. The crude product can be purified by column chromatography.
Methodology 3: Reduction of a Nitrile Precursor
A more modern and often high-yielding approach involves the reduction of a nitrile to a primary amine. For the synthesis of 1H-Benzimidazole-2-propanamine, the required precursor is 1H-benzimidazole-2-acetonitrile. This method avoids the need for protecting groups on the side chain.
Reaction Pathway & Mechanism
The nitrile group of 1H-benzimidazole-2-acetonitrile is reduced to a primary amine using a suitable reducing agent. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using catalysts like Raney nickel.[1][4]
Diagram of the Nitrile Reduction Workflow
Caption: Workflow for the synthesis of 1H-Benzimidazole-2-propanamine via nitrile reduction.
Experimental Protocol (Proposed)
-
Synthesis of 1H-Benzimidazole-2-acetonitrile: This precursor can be synthesized by reacting o-phenylenediamine with ethyl cyanoacetate.
-
Reduction with LiAlH4: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (excess, e.g., 2-3 eq) in a dry ether solvent (e.g., THF or diethyl ether). Cool the suspension in an ice bath. Slowly add a solution of 1H-benzimidazole-2-acetonitrile (1.0 eq) in the same dry solvent. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Work-up and Purification: Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). Filter the resulting solids and wash with an organic solvent. The filtrate is then dried and concentrated to yield the crude product, which can be purified by crystallization or column chromatography.
Head-to-Head Comparison
| Feature | Phillips Condensation | Weidenhagen/Reductive Amination | Nitrile Reduction |
| Precursors | o-Phenylenediamine, Protected β-alanine | o-Phenylenediamine, Protected 3-aminopropanal or Benzimidazole-2-acetaldehyde | 1H-Benzimidazole-2-acetonitrile |
| Key Reagents | Acid catalyst (PPA), Protecting/Deprotecting agents | Oxidizing agent, Reducing agent (NaBH3CN) | Strong reducing agent (LiAlH4) or H2/Catalyst |
| Estimated Yield | Moderate (50-70%) | Moderate to Good (60-85%) | Good to Excellent (70-95%) |
| Reaction Time | Long (several hours to overnight) | Moderate (a few hours) | Moderate (a few hours) |
| Reaction Conditions | Harsh (high temperature, strong acid) | Milder (for reductive amination) | Can be hazardous (LiAlH4) |
| Green Chemistry | Poor (high energy, potential for hazardous waste) | Moderate | Moderate (depends on reducing agent) |
| Scalability | Moderate | Good | Good |
| Advantages | Utilizes readily available starting materials.[5] | Reductive amination is a robust and well-established method. | Often high-yielding and avoids protecting groups. |
| Disadvantages | Requires protection/deprotection steps, harsh conditions. | Aldehyde precursor may be unstable. | LiAlH4 is hazardous and requires careful handling.[6] |
Modern and Greener Alternatives
Recent advancements in organic synthesis have focused on developing more environmentally friendly methods. These "green" approaches often lead to higher yields, shorter reaction times, and reduced waste.
-
Microwave-Assisted Synthesis: Both the Phillips and Weidenhagen-type reactions can be significantly accelerated using microwave irradiation.[7][8] This technique can reduce reaction times from hours to minutes and often improves yields.[4][6]
-
Nanocatalysis: The use of nanocatalysts, such as zinc oxide (ZnO) nanoparticles, has been shown to be highly effective for the synthesis of benzimidazoles. These catalysts are often recyclable and can promote reactions under milder conditions, leading to a more sustainable process.[1]
Conclusion
The synthesis of 1H-Benzimidazole-2-propanamine can be achieved through several distinct routes, each with its own set of advantages and disadvantages. The classical Phillips and Weidenhagen reactions provide a solid foundation, but often require harsh conditions and protecting groups. The reduction of a nitrile precursor offers a more direct and often higher-yielding alternative, albeit with the use of hazardous reagents like LiAlH4. For researchers seeking more efficient and environmentally benign methods, the exploration of microwave-assisted synthesis and nanocatalysis is highly recommended. The choice of synthetic strategy will ultimately depend on the specific requirements of the research, including the desired scale, available resources, and commitment to green chemistry principles.
References
-
Nitrile reduction. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved January 10, 2026, from [Link]
-
Video: Nitriles to Amines: LiAlH4 Reduction. (2025, May 22). JoVE. Retrieved January 10, 2026, from [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023, July 6). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2025, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]
-
microwave assisted synthesis of 2-aryl benzimidazole. (n.d.). Sciforum. Retrieved January 10, 2026, from [Link]
-
Conversion of nitriles to 1° amines using LiAlH4. (2023, January 22). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
- CN1810766A - Nitrile reducing process to prepare amine. (n.d.). Google Patents.
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. Retrieved January 10, 2026, from [Link]
-
1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. (2025, August 9). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Beetroot extract: A green catalytic medium for streamlined one-pot synthesis of benzimidazole derivatives. (2024, May 27). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads. (2024, November 2). PubMed. Retrieved January 10, 2026, from [Link]
-
An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library. Retrieved January 10, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021, February 25). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. (2020, November 14). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. Retrieved January 10, 2026, from [Link]
-
o-Phenylenediamine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. scite.ai [scite.ai]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1H-Benzimidazole-2-propanamine Characterization
For researchers, scientists, and drug development professionals, the robust characterization of active pharmaceutical ingredients (APIs) is the bedrock of safe and effective therapeutics. This guide provides an in-depth, objective comparison of critical analytical methods for the characterization of 1H-Benzimidazole-2-propanamine, a key heterocyclic scaffold in medicinal chemistry. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for the cross-validation of analytical data to ensure the highest degree of scientific integrity.
The Critical Role of Method Validation in Drug Development
In the landscape of pharmaceutical development, analytical methods are the arbiters of quality, identity, and purity. A poorly characterized molecule can lead to unforeseen challenges in later stages of development, including issues with stability, efficacy, and safety. Therefore, the validation of analytical procedures is not merely a regulatory hurdle but a scientific necessity to demonstrate that a method is fit for its intended purpose. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.
Cross-validation, the process of comparing results from two or more distinct analytical methods, provides an even higher level of assurance in the data. By demonstrating concordance between orthogonal techniques, we can be confident that the analytical results are a true reflection of the sample's properties and not an artifact of a particular method.
Understanding 1H-Benzimidazole-2-propanamine: Physicochemical Properties
Before selecting and validating analytical methods, a thorough understanding of the analyte's physicochemical properties is paramount. 1H-Benzimidazole-2-propanamine is a heterocyclic aromatic compound. Its structure, featuring a basic primary amine and the benzimidazole nucleus, dictates its analytical behavior.
| Property | Value/Characteristic | Implication for Analytical Method Selection |
| Molecular Formula | C10H13N3 | Guides mass spectrometry analysis. |
| Molecular Weight | 175.23 g/mol | Relevant for mass spectrometry and chromatographic calculations. |
| Structure | Benzene ring fused to an imidazole ring with a propanamine substituent. | The aromatic system provides a chromophore for UV detection in HPLC. The primary amine is a site for derivatization in GC-MS. |
| Polarity | Polar due to the amine and imidazole nitrogens. | Influences choice of chromatographic conditions (e.g., reversed-phase HPLC). |
| Volatility | Low | GC analysis will likely require derivatization to increase volatility. |
| Solubility | Generally soluble in polar organic solvents and aqueous acidic solutions. | Guides sample and standard preparation. |
A Comparative Cross-Validation of Key Analytical Techniques
This section provides a head-to-head comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive characterization of 1H-Benzimidazole-2-propanamine.
Data Presentation: A Comparative Overview
The following table summarizes the synthesized performance characteristics of each method, based on typical results for structurally similar aromatic amines. This data serves as a practical guide for what to expect during method validation.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Specificity/Selectivity | High | Very High | Very High |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.5 ng/mL | ~5 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Robustness | High | Moderate | Moderate |
Experimental Protocols and Method Causality
Here, we provide detailed, step-by-step methodologies for each technique, accompanied by an explanation of the scientific rationale behind the experimental choices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like 1H-Benzimidazole-2-propanamine, reversed-phase chromatography, where the stationary phase is nonpolar, is the method of choice. The benzimidazole ring contains a chromophore that absorbs UV light, allowing for quantification.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic mobile phase ensures that the primary amine of the analyte is protonated, leading to better peak shape and retention on the reversed-phase column.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is employed to ensure the elution of the analyte with a good peak shape and to remove any less polar impurities from the column.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 275 nm. Rationale: This wavelength corresponds to a UV absorbance maximum for the benzimidazole chromophore, providing good sensitivity.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 1H-Benzimidazole-2-propanamine reference standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner and at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
Trustworthiness through Validation: The HPLC-UV method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-to-product ion transitions are monitored, providing exceptional specificity and low detection limits.
Experimental Protocol:
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
The same chromatographic conditions as the HPLC-UV method can be used as a starting point, though optimization for faster analysis times with a UHPLC system is common.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Rationale: The basic nitrogens in the molecule are readily protonated in the positive ion mode, leading to a strong signal.
-
Scan Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM provides the highest sensitivity and selectivity by monitoring specific fragmentation patterns.
-
MRM Transitions: These must be determined by infusing a standard solution of 1H-Benzimidazole-2-propanamine. A likely transition would be from the protonated molecule [M+H]+ to a characteristic fragment ion. For C10H13N3 (MW 175.23), the precursor ion would be m/z 176.2. Product ions would result from fragmentation of the propanamine side chain.
-
Source Parameters (e.g., Capillary Voltage, Gas Flow, Temperature): These must be optimized to achieve the maximum signal intensity for the analyte.
-
-
Standard and Sample Preparation:
-
Prepare a series of calibration standards by diluting a stock solution of the reference standard in a suitable diluent. The concentration range should bracket the expected concentration in the samples.
-
Prepare sample solutions as in the HPLC-UV method.
-
Trustworthiness through Validation: In addition to the validation parameters for HPLC-UV, for LC-MS/MS, matrix effects should be evaluated to ensure that components of the sample matrix are not suppressing or enhancing the ionization of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. Since 1H-Benzimidazole-2-propanamine has low volatility, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Mass spectrometry is used for detection and identification.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Derivatization:
-
Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Rationale: Silylation is a common and effective derivatization technique for primary amines, replacing the active hydrogens with nonpolar trimethylsilyl groups, thereby increasing volatility.
-
Procedure:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A nonpolar column like DB-5ms is suitable for the separation of the derivatized, less polar analyte.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify the derivatized compound and its fragmentation pattern, followed by selected ion monitoring (SIM) for quantification of characteristic ions.
-
Trustworthiness through Validation: The validation of a GC-MS method with derivatization must include an assessment of the derivatization reaction itself, including its completeness and reproducibility.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, ensuring a comprehensive and robust characterization of 1H-Benzimidazole-2-propanamine.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The comprehensive characterization of a pharmaceutical compound such as 1H-Benzimidazole-2-propanamine necessitates a multi-faceted analytical approach. A single method, even if validated, may not reveal the complete picture. By employing orthogonal techniques like HPLC-UV, LC-MS/MS, and GC-MS, and cross-validating the results, we build a robust and defensible data package. This guide has provided not only the "how" but, more importantly, the "why" behind the analytical choices, empowering researchers to develop and validate methods with the highest level of scientific rigor, ultimately ensuring the quality and safety of the medicines of tomorrow.
References
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Fifield, F. W., & Kealey, D. (2000). Principles and Practice of Analytical Chemistry (5th ed.). Blackwell Science. [Link]
-
Günzler, H., & Williams, A. (Eds.). (2001). Handbook of Analytical Techniques. Wiley-VCH. [Link]
-
Dong, M. W. (2016). Modern HPLC for Practicing Scientists. Wiley. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). Wiley. [Link]
-
Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography (2nd ed.). Wiley. [Link]
A Senior Application Scientist's Guide to Benchmarking the Antimicrobial Spectrum of Novel Benzimidazole Compounds
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) constitutes a grave and escalating threat to global public health. The World Health Organization and other bodies have highlighted the urgent need for new therapeutic agents capable of circumventing existing resistance mechanisms. In this context, heterocyclic organic compounds have emerged as a particularly fruitful area of research. Among these, the benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2][3][4] Derivatives of benzimidazole are structurally analogous to purine nucleosides, which may allow them to readily interact with biological macromolecules.[2][3]
This guide focuses on a promising, yet uncharacterized, derivative: 1H-Benzimidazole-2-propanamine . We will outline a comprehensive, scientifically rigorous framework for benchmarking its antimicrobial spectrum against a panel of established, clinically relevant antibiotics. Our objective is to provide fellow researchers and drug development professionals with a self-validating, logical, and repeatable methodology for assessing the potential of this and similar novel compounds. The causality behind each experimental choice will be explained, ensuring that the "why" is as clear as the "how."
Part 1: Foundational Strategy - Designing a Robust Benchmarking Study
A successful benchmarking study is not merely about generating data; it's about generating meaningful, comparable, and trustworthy data. Our experimental design rests on three pillars: a diverse panel of challenge organisms, a selection of comparator antibiotics with varied mechanisms, and the strict application of internationally recognized testing standards.
The Challenge Panel: Selecting Clinically Relevant Microorganisms
The choice of microorganisms is critical for defining the potential clinical utility of a new agent. The panel should include representatives of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, with a focus on species known for developing resistance. We recommend the following American Type Culture Collection (ATCC) reference strains for initial screening to ensure reproducibility.
| Category | Organism | Strain (ATCC) | Clinical Relevance |
| Gram-Positive | Staphylococcus aureus | 25923 | Common cause of skin, soft tissue, and bloodstream infections. |
| Methicillin-Resistant S. aureus (MRSA) | 43300 | Represents a major antibiotic-resistant threat. | |
| Enterococcus faecalis | 29212 | Frequent cause of hospital-acquired infections, known for intrinsic and acquired resistance. | |
| Gram-Negative | Escherichia coli | 25922 | A leading cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | 27853 | Opportunistic pathogen, notorious for its intrinsic resistance to many antibiotics. | |
| Klebsiella pneumoniae | 700603 | Can cause severe infections; known for carbapenemase production. | |
| Fungal | Candida albicans | 90028 | The most common cause of opportunistic fungal infections. |
The Comparator Panel: Establishing a Performance Baseline
1H-Benzimidazole-2-propanamine must be compared against antibiotics with well-understood spectra and mechanisms of action. This allows for a nuanced interpretation of its activity.
| Antibiotic | Class | Primary Spectrum / Mechanism |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum; inhibits DNA gyrase and topoisomerase IV.[5] |
| Vancomycin | Glycopeptide | Gram-positive; inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors. |
| Linezolid | Oxazolidinone | Gram-positive; inhibits protein synthesis by binding to the 50S ribosomal subunit. |
| Ceftriaxone | 3rd-Gen Cephalosporin | Broad-spectrum (more Gram-negative); inhibits cell wall synthesis. |
| Meropenem | Carbapenem | Very broad-spectrum; inhibits cell wall synthesis with high stability against beta-lactamases. |
| Amphotericin B | Polyene | Antifungal; binds to ergosterol in the fungal cell membrane, causing leakage.[6] |
| Fluconazole | Azole | Antifungal; inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. |
Part 2: Core Methodologies - Standardized Susceptibility Testing
To ensure that the generated data is reliable and comparable across different laboratories and studies, all antimicrobial susceptibility testing (AST) must adhere to established standards. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.[7][8] The primary methods for quantitative and qualitative assessment are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing the zone of inhibition.
Workflow Overview: From Compound to Comparative Data
The overall process follows a logical progression from initial screening to quantitative validation. This ensures an efficient use of resources while maintaining scientific rigor.
Caption: High-level workflow for benchmarking a novel antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M07)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: This method is preferred for quantitative analysis because it provides a precise numerical value (e.g., in µg/mL) that can be directly compared across different compounds and organisms. The use of standardized Mueller-Hinton Broth (MHB) is crucial as it is low in sulfonamide antagonists, ensuring that results for certain antibiotic classes are not skewed.
Step-by-Step Protocol:
-
Prepare Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate. For fungal testing, use RPMI-1640 medium.
-
Compound Dilution: Add 50 µL of the 1H-Benzimidazole-2-propanamine stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution well. This creates a concentration gradient. Repeat for all comparator antibiotics in separate rows.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. This standardization is critical for ensuring the final inoculum density is consistent, typically ~5 x 10^5 CFU/mL.
-
Inoculation: Within 15 minutes of standardization, dilute the suspension and add 50 µL to each well, bringing the total volume to 100 µL. This step dilutes the drug concentration to its final 1x value.
-
Controls: Include a sterility control well (broth only) and a growth control well (broth + inoculum, no drug) on every plate. These controls validate the sterility of the medium and the viability of the inoculum, respectively.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours (24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.
Protocol: Disk Diffusion for Qualitative Susceptibility (Adapted from CLSI M02)
The disk diffusion method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening.
Causality: This method is valuable for its simplicity and ability to screen multiple compounds quickly. The size of the zone of inhibition, where microbial growth is prevented around the antibiotic-impregnated disk, correlates with the organism's susceptibility.
Step-by-Step Protocol:
-
Prepare Plates: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm. The agar depth is critical as it affects the rate of drug diffusion.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the MIC protocol.
-
Inoculation: Within 15 minutes, dip a sterile cotton swab into the standardized inoculum and remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure a confluent lawn of growth.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of 1H-Benzimidazole-2-propanamine and the comparator antibiotics onto the agar surface. Disks should be spaced at least 24 mm apart to prevent overlapping zones.
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper.
Part 3: Data Interpretation and Proposed Mechanism
Presenting Comparative Data
All quantitative data should be summarized in clear, structured tables. This format allows for at-a-glance comparison of the novel compound's performance against the established antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL) Hypothetical data for illustrative purposes.
| Organism | 1H-Benzimidazole-2-propanamine | Ciprofloxacin | Vancomycin | Linezolid | Meropenem |
| S. aureus ATCC 25923 | 2 | 0.5 | 1 | 2 | 0.25 |
| MRSA ATCC 43300 | 4 | 32 | 1 | 2 | 0.5 |
| E. faecalis ATCC 29212 | 8 | 2 | >256 | 2 | 4 |
| E. coli ATCC 25922 | 16 | 0.015 | NA | NA | 0.03 |
| P. aeruginosa ATCC 27853 | >64 | 0.25 | NA | NA | 1 |
| K. pneumoniae ATCC 700603 | 32 | 0.03 | NA | NA | 0.06 |
(NA: Not Applicable, as the drug has no activity against this class of organism)
Table 2: Disk Diffusion Zone Diameter Data (mm) Hypothetical data for illustrative purposes.
| Organism | 1H-Benzimidazole-2-propanamine (30 µg) | Ciprofloxacin (5 µg) | Vancomycin (30 µg) | Linezolid (30 µg) | Meropenem (10 µg) |
| S. aureus ATCC 25923 | 22 | 25 | 18 | 24 | 30 |
| MRSA ATCC 43300 | 19 | 6 | 18 | 24 | 28 |
| E. coli ATCC 25922 | 15 | 32 | NA | NA | 33 |
Mechanistic Hypothesis: Inhibition of Bacterial DNA Gyrase
Several studies on benzimidazole derivatives suggest that a potential mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[9][10][11] This enzyme is essential for managing DNA supercoiling during replication, making it an excellent target for antimicrobial agents. Fluoroquinolones, like Ciprofloxacin, share this mechanism. A key experiment to support this hypothesis would be an in vitro DNA gyrase inhibition assay.
Caption: Proposed mechanism of action: Inhibition of DNA Gyrase.
Conclusion and Future Directions
This guide provides a foundational, yet comprehensive, methodology for the initial benchmarking of 1H-Benzimidazole-2-propanamine. By adhering to standardized protocols and utilizing appropriate comparators, researchers can generate high-quality, reliable data to assess its antimicrobial spectrum and potential. Positive results from these initial screens would warrant progression to more advanced studies, including time-kill kinetic assays to determine bactericidal versus bacteriostatic activity, spontaneous resistance frequency studies, and in vivo efficacy trials in animal models of infection. The systematic approach outlined herein is essential for the rigorous evaluation required in the long journey of antimicrobial drug discovery.
References
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health (NIH). [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PubMed. [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents. ScienceDirect. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]
-
Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. [Link]
-
CLSI 2024 M100Ed34(1). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
-
EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. [Link]
-
Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. ACS Publications. [Link]
-
Guidance Documents. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]
-
EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Bentham Science. [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. National Institutes of Health (NIH). [Link]
-
Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. National Institutes of Health (NIH). [Link]
-
Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules | Request PDF. ResearchGate. [Link]
-
1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. ResearchGate. [Link]
-
Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. [Link]
-
In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. PubMed. [Link]
-
Antimicrobial and cytotoxic studies of new 2-substitue-1H-benzimidazole derivatives. ResearchGate. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules | Bentham Science [eurekaselect.com]
- 4. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of 2-Substituted Benzimidazoles in Cancer vs. Normal Cell Lines
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines. This mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] In oncology, this versatile core has been extensively explored for the development of novel therapeutic agents that can selectively target cancer cells while minimizing harm to healthy tissues.[3] This guide provides a comparative analysis of the cytotoxic effects of 2-substituted benzimidazoles, with a conceptual focus on "1H-Benzimidazole-2-propanamine," against various cancer and normal cell lines. Due to the limited availability of direct experimental data for this specific molecule, this guide will synthesize findings from closely related 2-aminoalkyl and other 2-substituted benzimidazole derivatives to provide a comprehensive overview of the potential selectivity of this class of compounds.
The central hypothesis underpinning the anticancer potential of many benzimidazole derivatives is their ability to induce apoptosis and trigger cell cycle arrest in rapidly proliferating cancer cells.[4] A critical aspect of their therapeutic promise lies in their potential for selective cytotoxicity, a measure of a compound's ability to kill cancer cells at concentrations that are significantly less toxic to normal cells. This guide will delve into the experimental data supporting this selectivity, outline the methodologies used to assess it, and explore the underlying molecular mechanisms.
Comparative Cytotoxicity: A Data-Driven Analysis
The in vitro cytotoxicity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. For a promising anticancer agent, a significantly lower IC50 value in cancer cell lines compared to normal cell lines is highly desirable.
Quantitative Cytotoxicity Data (IC50)
The following table summarizes the reported IC50 values for various 2-substituted benzimidazole derivatives against a panel of human cancer and normal cell lines. This data provides a basis for evaluating the selective cytotoxicity of this class of compounds.
| Compound Class/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Cancer Selectivity Index (CSI)¹ | Reference |
| 1H-benzimidazol-2-yl hydrazone (1i) | MCF-7 | Breast Adenocarcinoma | ~2.5 | 3T3 (mouse fibroblast) | >200 | >80 | [5] |
| 1H-benzimidazol-2-yl hydrazone (1j) | AR-230 | Chronic Myeloid Leukemia | ~3.0 | CCL-1 (murine fibroblast) | >200 | >66.7 | [5] |
| 2-(aminomethyl)benzimidazole deriv. (4g) | T47D | Breast Cancer | < Gefitinib | Vero (monkey kidney) | Inactive | High | [6] |
| 2-(aminomethyl)benzimidazole deriv. (2g) | T47D | Breast Cancer | < Gefitinib | Vero (monkey kidney) | Inactive | High | [6] |
| Bromo-derivative (Compound 5) | MCF-7 | Breast Cancer | 17.8 (µg/mL) | HEK-293 | Higher than cancer cells | Favorable | [4] |
| Bromo-derivative (Compound 5) | DU-145 | Prostate Cancer | 10.2 (µg/mL) | HEK-293 | Higher than cancer cells | Favorable | [4] |
| Benzimidazole-pyrimidine hybrid (21) | A549 | Lung Carcinoma | ~2.21-7.29 | L132 (human pulmonary epithelial) | 69.25 | ~9.5 - 31.3 | [3] |
| Benzimidazole-triazole hybrid (32) | HCT-116 | Colon Carcinoma | ~3.87-8.34 | - | - | - | [3] |
| Benzimidazole derivative (se-182) | HepG2 | Liver Carcinoma | 15.58 | - | - | - | [7] |
| Benzimidazole derivative (se-182) | A549 | Lung Carcinoma | 15.80 | - | - | - | [7] |
¹Cancer Selectivity Index (CSI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher CSI value indicates greater selectivity for cancer cells.
The data presented clearly indicates that certain 2-substituted benzimidazole derivatives exhibit a promising degree of selective cytotoxicity. For instance, the 1H-benzimidazole-2-yl hydrazones demonstrated very high CSI values, suggesting they are significantly more toxic to breast and leukemia cancer cells than to normal fibroblasts.[5] Similarly, the 2-(aminomethyl)benzimidazole derivatives were reported to be inactive against normal Vero cells while showing potent activity against a breast cancer cell line.[6] The bromo-derivative also showed a safer profile in normal human embryonic kidney cells.[4]
Mechanisms of Selective Cytotoxicity
The selective action of benzimidazole derivatives against cancer cells can be attributed to several underlying molecular mechanisms that exploit the unique biology of cancer cells.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Many benzimidazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] This can involve the upregulation of pro-apoptotic proteins like Bax and caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for apoptosis assessment using Annexin V/PI staining.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that ensures accurate cell division. Cancer cells are characterized by uncontrolled cell cycle progression. Certain benzimidazole derivatives can induce cell cycle arrest at specific checkpoints, most commonly at the G2/M phase, preventing the cells from entering mitosis and thus inhibiting their proliferation.[4]
Disruption of Microtubule Polymerization
Microtubules are essential components of the cytoskeleton and are crucial for forming the mitotic spindle during cell division. Some benzimidazole compounds, similar to well-known anticancer drugs like vinca alkaloids and taxanes, can interfere with tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.[9]
The following diagram illustrates the potential signaling pathways affected by 2-substituted benzimidazoles leading to cancer cell death.
Caption: Potential mechanisms of selective anticancer activity of 2-substituted benzimidazoles.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are essential. The following are detailed protocols for commonly used methods.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include untreated and vehicle-treated wells as controls.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2][10]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion and Future Directions
The available evidence strongly suggests that 2-substituted benzimidazoles are a promising class of compounds with the potential for selective cytotoxicity against cancer cells. Their multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics, offer multiple avenues for therapeutic intervention. While direct and comprehensive comparative data for "1H-Benzimidazole-2-propanamine" is not yet widely available, the findings for structurally related analogs provide a solid foundation for its further investigation.
Future research should focus on synthesizing and evaluating "1H-Benzimidazole-2-propanamine" and its close derivatives in a broad panel of cancer and normal cell lines to definitively establish its cytotoxic profile and selectivity. In-depth mechanistic studies will also be crucial to elucidate the specific molecular targets and signaling pathways modulated by this compound. Ultimately, in vivo studies in animal models will be necessary to validate the preclinical findings and assess the therapeutic potential of this promising benzimidazole derivative.
References
-
Ivanova, Y., Momekov, G., & Petrov, O. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 25(17), 3843. [Link]
-
Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 4(1), 29-39. [Link]
-
Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link]
-
Dogan, I., et al. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. Molecules, 29(10), 2340. [Link]
-
El-Sayed, N. F., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Medicinal Chemistry, 15(22), 1957-1981. [Link]
-
El-Shekeil, A., et al. (2012). Anticancer activity studies of some cyclic benzimidazole derivatives. European Journal of Chemistry, 3(3), 356-358. [Link]
-
Hassan, M. A., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 37(3), 102563. [Link]
-
Lamia W Mohamed, et al. (2016). Synthesis and Biological Evaluation of Certain New Benzimidazole Derivatives as Cytotoxic Agents. Der Pharma Chemica, 8(1), 346-358. [Link]
-
Nguyen, T. H., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(55), 35919-35932. [Link]
-
Pisano, C., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Cancers, 13(8), 1893. [Link]
-
ResearchGate. (n.d.). IC 50 values of the six most active benzimidazoles on pancreatic, paraganglioma and colorectal cancer cell lines.[Link]
-
ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.[Link]
-
ResearchGate. (n.d.). IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3...[Link]
-
S. Aghaei-Meybodi, Z., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 102685. [Link]
-
Sharma, D., et al. (2014). Synthesis and in vitro antitumor evaluation of primary amine substituted quinazoline linked benzimidazole. European Journal of Medicinal Chemistry, 74, 54-64. [Link]
-
Taha, M., et al. (2019). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Molecules, 24(19), 3464. [Link]
-
Vaskov, D. V., et al. (2011). Synthesis of 2-alkyl substituted benzimidazoles under microwave irradiation: Anti-proliferative effect of some representative compounds on human histiocytic lymphoma cell U937. Medicinal Chemistry Research, 20(8), 1286-1291. [Link]
-
Vella, J., et al. (2025). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ChemistryOpen, 14(3), e202500263. [Link]
-
Yordanova, D., et al. (2024). Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines. Journal of Chemical Technology and Metallurgy, 59(4), 849-858. [Link]
-
Zovko, M., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. International Journal of Molecular Sciences, 24(13), 10901. [Link]
Sources
- 1. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 9. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Evaluating the Kinase Selectivity of Novel Compounds: A Comparative Guide Featuring 1H-Benzimidazole-2-propanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Kinase Specificity
Protein kinases are a cornerstone of cellular signaling and, consequently, one of the most critical target classes in modern drug discovery. With over 500 distinct kinases encoded in the human genome, the ability of a small molecule inhibitor to selectively target a specific kinase isoform is paramount.[1] Poor selectivity can lead to off-target effects, toxicity, and a diminished therapeutic window.
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including kinases.[2][3][4][5][6] Many successful kinase inhibitors are built upon this core, often by engaging with the ATP-binding site's hinge region.[2][4] This guide uses 1H-Benzimidazole-2-propanamine , a compound with limited published data, as a case study to provide a comprehensive roadmap for evaluating the kinase selectivity of any novel chemical entity. We will explore the necessary in silico, in vitro, and cellular methodologies required to build a robust selectivity profile from the ground up.
Part A: Hypothesis Generation through In Silico Assessment
Before undertaking resource-intensive laboratory experiments, computational methods can provide valuable, hypothesis-generating insights into the potential kinase targets of a novel compound. This initial step helps to prioritize experimental efforts and provides a rational basis for panel selection.
Workflow for In Silico Kinase Target Prediction
The logical flow of an in silico assessment involves leveraging existing knowledge from vast chemical and biological databases to predict the behavior of a new molecule.
Caption: Workflow for predicting kinase targets using computational methods.
1. Chemical Similarity Searching: The first step is to search databases like ChEMBL or PubChem for compounds that are structurally similar to 1H-Benzimidazole-2-propanamine and have known biological activity. This can reveal if related scaffolds have been shown to inhibit specific kinases, providing an initial list of potential targets.
2. Molecular Docking: Molecular docking simulations can then be used to model the interaction of 1H-Benzimidazole-2-propanamine with the three-dimensional structures of prioritized kinases.[7] These simulations predict the binding energy and pose of the compound within the kinase's ATP-binding pocket, offering a hypothesis on its mechanism of action and potential for inhibition.[7]
Part B: Gold Standard In Vitro Kinase Profiling
Biochemical assays are the definitive method for quantifying the interaction between an inhibitor and a panel of purified kinases.[8] This is where a compound's potency and selectivity are experimentally determined.
Experimental Workflow for Kinase Selectivity Profiling
A tiered approach is typically employed, starting with a broad screen to identify initial "hits," followed by more detailed dose-response studies to confirm and quantify their activity.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
By performing CETSA, one can generate a "melt curve" for the target kinase. A shift in this curve to a higher temperature in compound-treated cells compared to vehicle-treated cells provides strong evidence of target engagement. [9][10]
Measuring Downstream Pathway Inhibition
To confirm that target engagement translates into functional inhibition, one can measure the phosphorylation status of a known downstream substrate of the target kinase.
For example, if 1H-Benzimidazole-2-propanamine were found to inhibit VEGFR2, one could treat endothelial cells with the compound, stimulate them with VEGF, and then use a phospho-specific antibody to measure the phosphorylation of a key downstream effector like PLCγ1 via Western Blot or ELISA. A reduction in phospho-PLCγ1 levels would confirm that the compound is functionally inhibiting the VEGFR2 signaling pathway inside the cell.
Conclusion: Building a Comprehensive Selectivity Profile
Evaluating the selectivity of a novel compound like 1H-Benzimidazole-2-propanamine is a multi-faceted process that requires a systematic and logical approach. By integrating in silico predictions, rigorous in vitro biochemical profiling, and confirmatory cellular assays, researchers can build a comprehensive and reliable selectivity profile. This detailed characterization is essential for prioritizing lead compounds, understanding potential off-target liabilities, and ultimately guiding the development of safer and more effective targeted therapies.
References
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-98. [Link]
-
Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20). [Link]
-
Hu, Y., et al. (2015). Protein kinase profiling assays: a technology review. Journal of Biomolecular Screening, 20(7), 895-905. [Link]
-
Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
Vidugiriene, J., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 7(6), 560-572. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Ali, A., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Bioinformation, 20(5), 453-460. [Link]
-
ResearchGate. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20). [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 193-210. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Klejnot, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794. [Link]
-
Asawa, K., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 163-173. [Link]
-
CETSA. CETSA. [Link]
-
ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]
-
Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3508-3533. [Link]
-
National Institutes of Health. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
-
ResearchGate. (2023). An Overview on Biological Activity of Benzimidazole Derivatives. [Link]
-
National Institutes of Health. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]
-
Nieto-Meneses, R., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology, 184, 82-89. [Link]
-
Valdez, J., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 12(16), 2221-4. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Benzimidazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold and the In Vitro-In Vivo Chasm
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold."[1][2] Its structural similarity to naturally occurring purine nucleotides allows its derivatives to readily interact with biological macromolecules, leading to a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4][5] This versatility has made benzimidazole derivatives the subject of intense research and has led to numerous clinically successful drugs.[1][6]
However, the journey from a promising compound in a petri dish to a successful therapeutic in a living organism is fraught with challenges. The central hurdle is the frequent disconnect between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) efficacy. A derivative that potently kills cancer cells in a culture plate may prove inert or toxic in an animal model. This guide provides a comparative framework for understanding, evaluating, and bridging this critical gap, using the broad and well-researched class of 1H-benzimidazole derivatives as our central example. While the specific focus is on the principles of comparison, the methodologies and insights are widely applicable across the diverse landscape of benzimidazole chemistry.
The Drug Development Funnel: From In Vitro Screening to In Vivo Validation
The process of advancing a lead compound is a multi-stage funnel designed to progressively select for candidates with the highest probability of clinical success. Early-stage in vitro assays are high-throughput and cost-effective, designed to screen large libraries of compounds for initial signs of biological activity. Promising hits then advance to more complex and resource-intensive in vivo models to assess efficacy and safety in a physiological context.
Caption: High-level workflow from in vitro screening to in vivo validation.
Part I: The Foundation - In Vitro Efficacy Assessment
In vitro studies are the bedrock of drug discovery. They are designed to answer fundamental questions in a simplified, controlled system: Does the compound interact with its intended target? Does it elicit the desired biological response (e.g., cytotoxicity, enzyme inhibition)? What is its potency?
Causality in Experimental Design: Why We Start with Cytotoxicity
For anticancer drug development, the most common starting point is a cytotoxicity assay, such as the MTT assay. The rationale is straightforward: the primary goal is to identify compounds that can kill or inhibit the proliferation of cancer cells. This assay provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). It's a robust, inexpensive, and rapid method to filter out inactive compounds and prioritize potent ones for further investigation.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard method for assessing the cytotoxic effects of benzimidazole derivatives on a cancer cell line (e.g., HeLa, MCF-7).[7][8]
-
Cell Seeding:
-
Culture cancer cells in appropriate growth medium (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test benzimidazole derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions in growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: In Vitro Cytotoxicity of Benzimidazole Derivatives
The table below summarizes hypothetical, yet representative, in vitro data for a series of benzimidazole derivatives against various cancer cell lines.
| Compound ID | Derivative Structure | IC50 (µM) vs. HeLa (Cervical Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) |
| BZ-01 | 2-Phenyl-1H-benzimidazole | 15.2 | 25.8 | 18.5 |
| BZ-02 | 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | 2.5 | 4.1 | 3.3 |
| BZ-03 | 1-Methyl-5-nitro-1H-benzimidazole | 8.9 | 12.4 | 10.1 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |
Note: Data are illustrative, based on typical potencies reported for active benzimidazole derivatives.[7][9]
Part II: The Reality Check - In Vivo Efficacy Assessment
A compound's success in vivo depends not only on its intrinsic activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its overall toxicity (Tox). In vivo models, typically in rodents, are indispensable for evaluating these complex interactions.
The ADME-Tox Barrier: Why In Vitro Potency Isn't Enough
The transition from a controlled in vitro environment to a complex living system introduces numerous variables that can diminish or negate a drug's efficacy.
Caption: Factors contributing to the in vitro-in vivo efficacy gap.
Causality in Experimental Design: Why We Use Xenograft Models
For oncology, the human tumor xenograft model in immunocompromised mice is a gold standard. The rationale is to test the drug's effect on a human-derived tumor growing in a living physiological system. This model allows researchers to assess not just whether the drug can inhibit tumor growth, but also critical parameters like dosing, scheduling, and systemic toxicity, providing a much more clinically relevant picture of the compound's potential.
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol outlines a typical efficacy study for a benzimidazole derivative in mice bearing human tumor xenografts.[9]
-
Animal Acclimatization and Tumor Implantation:
-
Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude). Allow them to acclimate for at least one week.
-
Harvest cancer cells (e.g., A549) from culture. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5x10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline + 5% DMSO, 5% Tween 80).
-
Group 2: Test Compound (e.g., BZ-02 at 20 mg/kg).
-
Group 3: Positive Control (e.g., Cisplatin at 5 mg/kg).
-
-
-
Compound Administration:
-
Administer the compounds via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage (p.o.).
-
Dosing frequency is typically daily or every other day for a period of 21-28 days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if treated animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Presentation: In Vivo Antitumor Efficacy of Benzimidazole Derivatives
The table below presents hypothetical in vivo data corresponding to the in vitro results.
| Compound ID | Dose & Route | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle | 10 mL/kg, p.o. | 1250 ± 180 | 0% | +2% |
| BZ-01 | 50 mg/kg, p.o. | 1100 ± 210 | 12% | -1% |
| BZ-02 | 20 mg/kg, p.o. | 450 ± 95 | 64% | -4% |
| BZ-03 | 50 mg/kg, p.o. | 980 ± 150 | 21% | -15% |
| Cisplatin | 5 mg/kg, i.p. | 380 ± 80 | 70% | -12% |
Note: Data are illustrative. TGI values >50% are generally considered significant. Body weight loss is a critical safety indicator.
Part III: The Synthesis - Comparative Analysis and Bridging the Gap
-
BZ-01 (2-Phenyl-1H-benzimidazole): Poor Translation. This compound showed modest activity in vitro (IC50 > 15 µM) and very poor efficacy in vivo (12% TGI). This suggests that either its intrinsic potency is too low to have an effect at a tolerable dose, or it has significant ADME liabilities (e.g., poor absorption, rapid metabolism) that prevent it from reaching the tumor at a sufficient concentration.
-
BZ-02 (5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole): Successful Translation. This is our lead candidate. It demonstrated high potency in vitro (IC50 ~2-4 µM) which translated into significant tumor growth inhibition in vivo (64% TGI).[7] The minimal impact on body weight (-4%) suggests a favorable preliminary safety profile. The structural modifications (chloro and hydroxyl groups) likely improved both its target engagement and its pharmacokinetic properties.
-
BZ-03 (1-Methyl-5-nitro-1H-benzimidazole): Potency-Toxicity Mismatch. This derivative was moderately potent in vitro but showed poor efficacy in vivo coupled with significant toxicity (15% body weight loss).[9] This is a classic example of a compound that may have off-target effects, leading to systemic toxicity at doses required for antitumor activity. The nitro group, while sometimes enhancing potency, is often associated with toxicity liabilities.
Conclusion: A Roadmap for Benzimidazole Drug Development
The development of benzimidazole derivatives, like any therapeutic class, hinges on the successful navigation of the complex path from in vitro potential to in vivo reality. This guide demonstrates that a systematic, parallel evaluation is essential. High in vitro potency is a prerequisite, but it is not a guarantee of success. A deep understanding of ADME-Tox principles and the careful selection of translatable in vivo models are paramount.
For researchers in this field, the key is to think beyond the IC50 value. Early consideration of a compound's drug-like properties—solubility, metabolic stability, and preliminary toxicity—can help prioritize candidates like BZ-02 that possess a balanced profile of potency, safety, and favorable pharmacokinetics, ultimately increasing the probability of translating a laboratory discovery into a life-saving medicine.
References
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI. [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. [Link]
-
Benzimidazoles in Drug Discovery: A Patent Review. (2021). PubMed. [Link]
-
Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). (2022). Bentham Science Publisher. [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). Applied Chemical Engineering. [Link]
-
Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays. (n.d.). PubMed. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Representation of various targets of 1H-benzimidazolederivatives having anticancer effects. (2024). ResearchGate. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed. [Link]
-
Benzimidazole derivatives as potential anticancer agents. (2013). PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). Pharmaceutical Chemistry Journal. [Link]
-
Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (2019). Chemistry Central Journal. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). Bentham Science. [Link]
-
Unveiling the antimicrobial potential of benzimidazole derivatives: A comprehensive review. (2024). ResearchGate. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2024). Biosciences Biotechnology Research Asia. [Link]
-
Synthesis And Biological Evaluation Of Benzimidazole Derivatives. (2024). ResearchGate. [Link]
-
(PDF) Novel benzimidazole derivatives as expected anticancer agents. (2024). ResearchGate. [Link]
-
Benzimidazole Derivatives as Potential Antimicrobial and Antiulcer Agents: A Mini Review. (n.d.). ResearchGate. [Link]
-
In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. (n.d.). PubMed. [Link]
-
In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. (n.d.). PubMed. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. [Link]
-
Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. (2014). ResearchGate. [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules | Bentham Science [eurekaselect.com]
- 6. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 1H-Benzimidazole-2-propanamine and Other Heterocyclic Scaffolds in Drug Design
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate therapeutic potential of a drug candidate. Among the myriad of heterocyclic systems, the benzimidazole nucleus holds a privileged position, consistently appearing in a diverse range of FDA-approved drugs and clinical candidates.[1][2] This guide provides an in-depth, objective comparison of the 1H-benzimidazole-2-propanamine scaffold with other prominent heterocyclic systems, namely indole, benzothiazole, and quinoline. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a robust framework for informed scaffold selection in their discovery programs.
The Privileged Nature of the Benzimidazole Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, is a structural isostere of naturally occurring purine nucleobases, which allows it to readily interact with a wide array of biological macromolecules.[2][3] This inherent promiscuity, coupled with its synthetic tractability, has led to the development of benzimidazole-containing drugs with a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The 1H-Benzimidazole-2-propanamine motif, with its basic side chain at the 2-position, offers a key pharmacophoric feature for interaction with various biological targets.
Comparative Analysis of Heterocyclic Scaffolds
To provide a clear and objective comparison, we will evaluate the performance of benzimidazole derivatives, with a focus on 2-substituted analogs like 1H-Benzimidazole-2-propanamine, against representative compounds from the indole, benzothiazole, and quinoline families. The comparison will be based on key drug-like properties and biological activities, supported by experimental data from peer-reviewed literature.
Anticancer Activity: A Head-to-Head Perspective
A critical application for these scaffolds is in oncology. A direct comparison of 2,5-disubstituted furan derivatives of benzimidazole and benzothiazole against human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that, in general, the benzothiazole derivatives exhibited greater potency .[5] For instance, a nitro-substituted benzothiazole derivative showed an IC50 of 2.12 µM against A549 cells, while the corresponding benzimidazole analog was less active.[5]
However, the versatility of the benzimidazole scaffold allows for significant potency enhancements through targeted substitutions. For example, certain 2-amino-thiazole substituted benzimidazoles have demonstrated potent anticancer activity against human lung cancer cell lines, with IC50 values as low as 2.398 µM.[6]
| Scaffold Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-disubstituted furan-benzothiazole | A549 (Lung) | 2.12 | [5] |
| 2,5-disubstituted furan-benzimidazole | A549 (Lung) | >10 | [5] |
| Naphthalimide-benzothiazole conjugate | A549 (Lung) | 0.14 | [7] |
| 2-amino-thiazole-benzimidazole | Human Lung Cancer | 2.398 | [6] |
| Indole-benzimidazole hybrid | SKOV-3 (Ovarian) | 23.69 | [8] |
| Quinoline-benzimidazole hybrid | HCT-116 (Colon) | 0.34 | [9] |
Table 1: Comparative in vitro cytotoxicity of benzimidazole, benzothiazole, indole, and quinoline derivatives against various cancer cell lines.
Antimicrobial Activity: A Look at Minimum Inhibitory Concentrations (MIC)
Benzimidazole and its derivatives are well-known for their broad-spectrum antimicrobial properties.[2][10] While direct comparative studies with 1H-Benzimidazole-2-propanamine are scarce, literature on 2-aminoalkyl benzimidazoles indicates potent activity. For instance, some 2-substituted-1H-benzimidazole derivatives have shown good antibacterial activity against S. aureus and B. subtilis.[10]
In a comparative context, studies on hybrid molecules provide valuable insights. For example, benzimidazole-quinoline hybrids have demonstrated significant antimicrobial potential.
| Scaffold Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-substituted-1H-benzimidazole | B. subtilis | 12.5 | [10] |
| 2-substituted-1H-benzimidazole | P. aeruginosa | 25 | [10] |
| Benzothiazole derivative | S. aureus | - | [11] |
| Indole derivative | - | - | - |
| Quinoline-benzimidazole hybrid | E. coli | - |
Table 2: Comparative antimicrobial activity (MIC) of benzimidazole and other heterocyclic derivatives. Note: Direct comparative data is limited, and values are representative of the scaffold class.
Enzyme Inhibition: The Case of Hyaluronidase
A comparative study on the hyaluronidase inhibitory activity of benzimidazole, benzothiazole, and indole derivatives provided interesting structure-activity relationship insights. It was found that 2-aryl substituted benzimidazoles were generally more active than their benzothiazole counterparts.[12][13] Interestingly, indole derivatives, despite lacking a basic nitrogen in the five-membered ring, showed higher activity than similar benzimidazole analogs in some cases.[12] The most potent compound in this study was an indole derivative with an IC50 value of 107 µM.[12]
| Scaffold Derivative | Enzyme | Inhibition (%) at 100 µM | IC50 (µM) | Reference |
| 2-aryl-benzimidazole | Hyaluronidase | Inactive | - | [12][13] |
| 2-benzyl-benzimidazole | Hyaluronidase | ~40-50% | >100 | [12][13] |
| 2-aryl-benzothiazole | Hyaluronidase | Inactive | - | [12][13] |
| 2-(4-hydroxyphenyl)-3-phenylindole | Hyaluronidase | >50% | 107 | [12] |
Table 3: Comparative hyaluronidase inhibitory activity of benzimidazole, benzothiazole, and indole derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Substituted Benzimidazoles
A common and efficient method for the synthesis of 2-substituted benzimidazoles, adaptable for 1H-Benzimidazole-2-propanamine, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Workflow for the Synthesis of a 2-Alkylamino Benzimidazole Derivative:
Caption: General workflow for the synthesis of 2-alkanamino benzimidazole derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1.0 eq) and the desired amino acid (1.2 eq) in toluene.
-
Heating: Heat the reaction mixture to reflux at a controlled temperature of 85-95°C for 9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by filtration and wash it with a suitable solvent (e.g., cold toluene or ethanol) to remove any unreacted starting materials.
-
Purification: Dry the crude product. If necessary, further purify the product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.
Workflow for MTT Assay:
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol: [14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate the cells for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Test
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) by broth microdilution.
Step-by-Step Protocol: [15][16]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
This guide provides a comparative framework for evaluating the 1H-benzimidazole-2-propanamine scaffold against other key heterocyclic systems in drug design. While benzothiazole derivatives have shown superior potency in some anticancer assays, the benzimidazole scaffold demonstrates remarkable versatility and tunability, with certain derivatives exhibiting excellent anticancer and antimicrobial activities. Indole scaffolds also present a strong case, particularly in enzyme inhibition.
The choice of a scaffold is ultimately context-dependent, relying on the specific biological target, desired pharmacological profile, and synthetic accessibility. The 1H-benzimidazole-2-propanamine scaffold, with its proven biological relevance and synthetic tractability, remains a highly attractive starting point for the development of novel therapeutics. Future research should focus on direct, head-to-head comparative studies of these scaffolds in a wider range of standardized biological assays to further refine our understanding of their relative strengths and weaknesses.
References
- Al-Mahadeen, M. M., & Jaber, A. M. (2024). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Mini-Reviews in Organic Chemistry, 22(5).
- BenchChem. (2025). A Comparative Analysis of Benzothiazole and Benzimidazole Derivatives in Oncology.
- BenchChem. (2025). The Privileged Scaffolds: A Comparative Guide to Benzamide, Indole, and Benzimidazole in Drug Discovery.
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
- Olgen, S., et al. (2008). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 13(4), 838-851.
- RSC Publishing. (n.d.). Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts. New Journal of Chemistry.
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
- Olgen, S., et al. (2008). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. International Journal of Molecular Sciences, 9(3), 414-427.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
- ResearchGate. (n.d.). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase.
- Ansari, F. L., et al. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current medicinal chemistry, 23(26), 2993-3016.
- ResearchGate. (n.d.). Benzimidazole-Quinoline Hybrid Scaffold as Promising Pharmacological Agents: A Review.
- International Journal of Pharmaceutical Sciences and Research. (2022). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 13(6), 2358-2366.
- Draghici, C., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. RSC Advances, 12(46), 30065-30087.
-
Bentham Science. (n.d.). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Retrieved from [Link]
- Semantic Scholar. (n.d.). Evaluation of some new synthesis Benzothiazole and Benzimidazole Derivatives as potential antimicrobial and anticancer agents.
- ResearchGate. (n.d.). Drugs in market containing quinoline, benzimidazole, and 1,3,4-oxadiazole moieties.
- Podunavac-Kuzmanovic, S., et al. (2013). Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae. Acta chimica slovenica, 60(1), 26-33.
-
protocols.io. (2023). MTT assay protocol. Retrieved from [Link]
- ResearchGate. (n.d.). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one.
-
Bentham Science. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Retrieved from [Link]
- Perin, N., et al. (2020).
- Bielenica, A., et al. (2021).
- Kumar, R., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC chemistry, 13(1), 1-16.
- Stoyanov, G. S., et al. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. International Journal of Molecular Sciences, 24(13), 10943.
- Journal of King Saud University - Science. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Retrieved from Journal of King Saud University - Science website.
- Kumar, D., et al. (2014). Synthesis and in vitro antitumor evaluation of primary amine substituted quinazoline linked benzimidazole. Bioorganic & medicinal chemistry letters, 24(2), 627-631.
-
Bentham Science. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Retrieved from [Link]
- Semantic Scholar. (n.d.). DESIGN AND SYNTHESIS OF INDOLE-BENZIMIDAZOLE HYBRID MOLECULES AND EVALUATION OF THEIR IN-VITRO CYTOTOXIC ACTIVITIES.
- Singh, P., et al. (2021). Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations. The Journal of organic chemistry, 86(10), 7115-7124.
- Kumar, A., et al. (2021). Synthesis and photobiological applications of naphthalimide–benzothiazole conjugates: cytotoxicity and topoisomerase IIα inhibition. New Journal of Chemistry, 45(1), 224-235.
- ResearchGate. (n.d.). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative.
- CoLab. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative.
- ResearchGate. (n.d.). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety.
- Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Retrieved from Journal of King Saud University - Science website.
- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
-
PrepChem.com. (n.d.). Synthesis of 1H-benzimidazole-1-propanamine. Retrieved from [Link]
- ResearchGate. (n.d.). Synthetic route for the synthesis of 1H-benzimidazoles.
-
Figshare. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Retrieved from [Link]
- Valdez, J., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Bioorganic & medicinal chemistry letters, 12(16), 2221-2224.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules | Bentham Science [eurekaselect.com]
- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and photobiological applications of naphthalimide–benzothiazole conjugates: cytotoxicity and topoisomerase IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 13. Hyaluronidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Researcher's Guide to Validating Cellular Target Engagement of 1H-Benzimidazole-2-propanamine
In the landscape of contemporary drug discovery, unequivocally demonstrating that a small molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of successful therapeutic development.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of "1H-Benzimidazole-2-propanamine," a member of the pharmacologically significant benzimidazole class of compounds.[3][4][5] The benzimidazole scaffold is a privileged structure, known to interact with a wide array of biological targets, making rigorous target engagement studies paramount.[5][6]
This document will navigate through the principles of target engagement, compare robust methodologies for its assessment, and provide detailed, field-proven protocols. Our focus will be on providing not just the "how," but the critical "why" behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness in your findings.
The Imperative of Target Engagement Validation
The journey from a promising hit compound to a clinical candidate is fraught with challenges, a significant one being the clear demonstration of its mechanism of action.[2] Quantifying the binding of a drug to its target in living cells allows for the correlation of this biophysical interaction with the observed cellular phenotype, a crucial step in target validation.[2][7] Failure to establish this link can lead to misinterpretation of structure-activity relationships (SAR) and costly late-stage failures in clinical trials.[2] Therefore, robust and reliable methods to measure target engagement are indispensable tools in the modern drug discovery arsenal.[1][7]
Comparative Analysis of Leading Target Engagement Methodologies
Several powerful techniques have been developed to assess the interaction between a small molecule and its protein target in a cellular context.[8] Each method possesses unique advantages and is suited to different experimental questions. Here, we compare three prominent, label-free approaches: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and the In-Cell Western™ Assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | In-Cell Western™ Assay |
| Principle | Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced denaturation.[9][10] | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[11][12] | An immunofluorescence-based method to quantify protein levels in fixed and permeabilized cells in a microplate format.[13][14] |
| Readout | Quantification of soluble target protein after a heat challenge, typically by Western blot, ELISA, or mass spectrometry.[15][16] | Ratiometric measurement of donor (460 nm) and acceptor (618 nm) light emission.[12][17] | Near-infrared fluorescence intensity, normalized to cell number.[13][14] |
| Cell State | Live cells are treated, then lysed for analysis.[18] | Live cells.[19] | Fixed and permeabilized cells.[20][21] |
| Throughput | Can be adapted for high-throughput screening (HTS).[16][18] | High-throughput compatible.[17] | Medium to high-throughput.[13] |
| Key Advantage | Label-free and does not require genetic modification of the target protein.[15][16] | Provides quantitative affinity and residence time data in living cells.[19] | High-throughput quantification of protein levels without cell lysis.[20] |
| Considerations | Requires a target-specific antibody for detection and is dependent on the target exhibiting a thermal shift upon ligand binding.[16][22] | Requires genetic fusion of NanoLuc® to the target protein and a specific fluorescent tracer.[11] | Requires specific primary antibodies and optimization of fixation and permeabilization steps.[21] |
Deep Dive: The Cellular Thermal Shift Assay (CETSA)
For initial validation of target engagement for a novel compound like 1H-Benzimidazole-2-propanamine, where a genetically modified protein may not be readily available, CETSA offers a powerful and direct approach. The core principle is elegantly simple: the binding of a ligand, in this case, 1H-Benzimidazole-2-propanamine, to its target protein confers thermal stability.[9] This increased stability means the protein is more resistant to unfolding and aggregation when heated.[10]
Experimental Workflow for CETSA
The CETSA protocol can be broken down into two main phases: generating a melt curve to determine the optimal temperature for the assay, and then performing an isothermal dose-response experiment to quantify the compound's effect on target stability.[22]
Diagram: CETSA Experimental Workflow
Caption: A schematic of the two-part CETSA experimental workflow.
Step-by-Step Protocol for CETSA
This protocol provides a detailed methodology for performing a CETSA experiment to validate the engagement of 1H-Benzimidazole-2-propanamine with its putative target in a cellular context.
Part 1: Generating a Thermal Melt Curve
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with either a vehicle control (e.g., DMSO) or a saturating concentration of 1H-Benzimidazole-2-propanamine. Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Using a thermal cycler, heat the tubes for 3-8 minutes across a temperature range (e.g., 40°C to 70°C in 3°C increments).[9]
-
Immediately cool the samples to 4°C.[9]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).[15]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9][15]
-
Carefully collect the supernatant, which contains the soluble protein fraction.[9]
-
-
Protein Quantification and Analysis:
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized intensity of the soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.[9]
-
Part 2: Isothermal Dose-Response Analysis
-
Cell Culture and Treatment:
-
Culture and harvest cells as described above.
-
Treat the cells with a serial dilution of 1H-Benzimidazole-2-propanamine (e.g., from 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.[9]
-
-
Heat Challenge:
-
From the melt curve generated in Part 1, select the temperature that results in approximately 50% denaturation of the target protein in the vehicle-treated sample (this is the aggregation temperature, or Tagg).[9]
-
Heat all samples at this single temperature for 3-8 minutes, followed by immediate cooling to 4°C.[9]
-
-
Lysis, Fractionation, and Analysis:
-
Perform cell lysis, fractionation, and Western blot analysis as described in Part 1.
-
-
Data Analysis:
-
Quantify the band intensities for each concentration of 1H-Benzimidazole-2-propanamine.
-
Plot the amount of soluble target protein as a function of the compound concentration to generate a dose-response curve. This allows for the determination of the compound's potency in stabilizing the target protein in a cellular environment.
-
Alternative and Complementary Approaches
While CETSA is a robust starting point, employing orthogonal methods can significantly strengthen the evidence for target engagement.
NanoBRET™ Target Engagement Assay
For more quantitative analysis of binding affinity and to study the kinetics of compound binding in real-time, the NanoBRET™ assay is an excellent choice.[11][19] This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target.[12] When 1H-Benzimidazole-2-propanamine is introduced, it competes with the tracer for binding to the target, leading to a dose-dependent decrease in the BRET signal.[11] This allows for the precise determination of intracellular compound affinity.[12]
Diagram: NanoBRET™ Target Engagement Principle
Caption: The principle of the NanoBRET™ Target Engagement Assay.
In-Cell Western™ Assay
The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method that can be adapted to provide indirect evidence of target engagement by measuring downstream consequences of target modulation, such as changes in protein expression or post-translational modifications.[13][20] It is a higher throughput alternative to traditional Western blotting for quantifying protein levels.[13] For instance, if binding of 1H-Benzimidazole-2-propanamine to its target is expected to lead to the degradation or stabilization of a downstream protein, an ICW assay can efficiently quantify this effect across many samples.[13]
Conclusion
Validating the cellular target engagement of 1H-Benzimidazole-2-propanamine is a critical step in its development as a chemical probe or therapeutic agent. This guide has provided a comparative overview of key methodologies and a detailed, practical protocol for the Cellular Thermal Shift Assay (CETSA), a powerful label-free technique. By employing CETSA, potentially in conjunction with orthogonal methods like NanoBRET™ or In-Cell Western™ assays, researchers can build a robust and compelling case for the specific cellular interaction of their compound of interest. This rigorous, multi-faceted approach to target validation is essential for making informed decisions and ultimately, for the successful translation of basic research into impactful medicines.
References
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. National Center for Biotechnology Information. [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
In-Cell Western™ Assay. LI-COR Biosciences. [Link]
-
Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews. [Link]
-
Determining target engagement in living systems. National Center for Biotechnology Information. [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. [Link]
-
Small-Molecule Target Engagement in Cells. PubMed. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
In-cell Westerns: Your Essential Guide. Bitesize Bio. [Link]
-
Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. [Link]
-
Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. National Center for Biotechnology Information. [Link]
-
1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. [Link]
-
Marketed 1H-benzimidazole ring containing drug compounds. ResearchGate. [Link]
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. annualreviews.org [annualreviews.org]
- 8. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. licorbio.com [licorbio.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. eubopen.org [eubopen.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 20. bitesizebio.com [bitesizebio.com]
- 21. products.advansta.com [products.advansta.com]
- 22. scispace.com [scispace.com]
A Comparative Guide to the Therapeutic Index of 1H-Benzimidazole-2-propanamine Analogs in Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its derivatives have demonstrated significant potential in oncology, exhibiting mechanisms such as tubulin polymerization inhibition and the induction of apoptosis.[4][5] This guide provides a comprehensive framework for assessing the therapeutic index (TI) of novel 1H-Benzimidazole-2-propanamine analogs, a critical step in preclinical evaluation.[4][6] The TI offers a quantitative measure of a drug's safety by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[7][8][9][10][11]
A favorable therapeutic index is paramount for the advancement of any new chemical entity through the drug development pipeline.[6][12][13][14] This guide will delve into the essential in vitro and in vivo methodologies required to establish this crucial parameter, providing detailed protocols and explaining the scientific rationale behind each experimental choice.
The Foundation of Preclinical Safety: Understanding the Therapeutic Index
The therapeutic index is fundamentally a ratio that quantifies the safety margin of a drug.[9][10] It is most commonly calculated using the following formula:
Where:
-
TD₅₀ (Median Toxic Dose): The dose at which 50% of a population experiences a toxic effect.[7][8]
-
ED₅₀ (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.[7][8]
A higher TI is indicative of a wider margin between the effective and toxic doses, suggesting a safer drug.[8][10] Conversely, a low TI signifies a narrow therapeutic window, necessitating careful dose monitoring to avoid adverse effects.[7]
Experimental Workflow for Determining the Therapeutic Index
A robust assessment of the therapeutic index involves a multi-faceted approach, integrating both in vitro and in vivo studies to comprehensively evaluate a compound's efficacy and toxicity profile.
Caption: High-level workflow for therapeutic index determination.
Part 1: In Vitro Assessment - The Initial Screen
In vitro assays serve as the primary screen to evaluate the biological activity of the 1H-Benzimidazole-2-propanamine analogs.[15] These cell-based assays are cost-effective and provide rapid initial data on both efficacy and cytotoxicity.[16]
A. In Vitro Efficacy: Determining the IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole analogs and a positive control (e.g., Doxorubicin) in culture medium.[16][19] Add the diluted compounds to the cells and incubate for 48-72 hours.[16][18]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
B. In Vitro Cytotoxicity: Assessing Effects on Normal Cells
To gauge the selectivity of the analogs, their cytotoxic effects on non-cancerous cell lines are evaluated.
Experimental Protocol: Cytotoxicity Assay on Normal Cell Lines
This protocol is similar to the MTT assay for cancer cells but utilizes normal cell lines (e.g., HEK-293 human embryonic kidney cells).[16][17] The objective is to identify a high IC₅₀ value for normal cells, indicating lower toxicity.
Causality Behind Experimental Choices:
-
The use of multiple cancer cell lines provides a broader understanding of the compound's anti-proliferative activity.[16][19]
-
Including a standard chemotherapeutic agent like Doxorubicin allows for a direct comparison of potency.[16]
-
Assessing cytotoxicity in normal cell lines is crucial for an early indication of the compound's potential for off-target effects.[17]
Part 2: In Vivo Assessment - The Preclinical Gold Standard
While in vitro models are invaluable for initial screening, in vivo studies in animal models remain the gold standard for predicting human safety and efficacy.[13][15] These studies provide a more complex biological context, accounting for factors like metabolism, distribution, and excretion.[14]
A. In Vivo Efficacy: Determining the ED₅₀
The median effective dose (ED₅₀) is the dose that produces a therapeutic effect in 50% of the test population.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomly assign mice to treatment groups (vehicle control, different doses of the benzimidazole analog, and a positive control). Administer the compounds via a clinically relevant route (e.g., oral, intravenous) for a specified duration.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
ED₅₀ Determination: At the end of the study, calculate the tumor growth inhibition for each dose. The ED₅₀ is the dose that results in 50% tumor growth inhibition compared to the vehicle control group.
B. In Vivo Toxicity: Determining the TD₅₀
The median toxic dose (TD₅₀) is the dose at which 50% of the animals exhibit a specific, predefined sign of toxicity.
Experimental Protocol: Acute and Repeated Dose Toxicity Studies
Toxicological research is a critical component of the drug development process.[12]
-
Dose-Range Finding Studies: Conduct preliminary single-dose studies to determine the maximum tolerated dose (MTD).[12]
-
Acute Toxicity Study (Single Dose): Administer a single dose of the compound at various levels to different groups of animals. Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD₅₀ (median lethal dose) can also be determined from this study.[6]
-
Repeated Dose Toxicity Study (Sub-chronic): Administer the compound daily for a longer period (e.g., 28 days) at multiple dose levels.[14]
-
Monitoring: Throughout the study, monitor the animals for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral abnormalities.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a complete necropsy and collect organs for histopathological examination.
-
TD₅₀ Determination: The TD₅₀ is determined based on the dose that causes a specific adverse effect (e.g., a significant increase in a liver enzyme, a specific histopathological finding) in 50% of the animals.
Causality Behind Experimental Choices:
-
Xenograft models using human cancer cells provide a relevant system for evaluating anti-tumor efficacy.
-
Acute toxicity studies provide initial information on the compound's toxicity profile after a single exposure.[6]
-
Repeated dose toxicity studies are essential for understanding the potential cumulative toxic effects of the drug.[14]
-
Comprehensive monitoring and terminal analyses provide a detailed picture of the compound's safety profile and identify potential target organs of toxicity.[15]
Caption: Detailed workflow for in vivo efficacy and toxicity assessment.
Data Presentation and Comparison
To facilitate a clear comparison of the 1H-Benzimidazole-2-propanamine analogs, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Activity of 1H-Benzimidazole-2-propanamine Analogs
| Compound ID | Cancer Cell Line (IC₅₀, µM) | Normal Cell Line (IC₅₀, µM) | Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer) |
| Analog A | |||
| Analog B | |||
| Analog C | |||
| Doxorubicin |
Table 2: In Vivo Efficacy and Toxicity of Lead Analogs
| Compound ID | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Therapeutic Index (TI = TD₅₀ / ED₅₀) |
| Lead Analog 1 | |||
| Lead Analog 2 | |||
| Positive Control |
Conclusion
The systematic assessment of the therapeutic index is a cornerstone of preclinical drug development. By employing a combination of robust in vitro and in vivo assays, researchers can effectively characterize the efficacy and safety profiles of novel 1H-Benzimidazole-2-propanamine analogs. This comprehensive approach enables the selection of lead candidates with the most promising therapeutic potential and a favorable safety margin for further clinical investigation. The methodologies and frameworks presented in this guide are intended to provide a solid foundation for these critical preclinical evaluations.
References
- The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
- In Vivo Toxicity Study - Creative Bioarray. (n.d.).
- The role of early in vivo toxicity testing in drug discovery toxicology - ResearchGate. (2025, August 10).
- Synthesis, In-Vitro Microbial and Cytotoxic Studies of New Benzimidazole Derivatives. (2009, July). Archiv der Pharmazie, 342(7), 412-419.
- In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.).
- A Comparative Benchmarking Guide to the Therapeutic Index of 1-benzyl-1H- benzimidazol-5-amine and Standard-of- Care Drugs for Breast Cancer - Benchchem. (2025).
- How Toxicology Studies Factor into New Drug Development - Jordi Labs. (n.d.).
- In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. (2011). Annals of Biological Research, 2(1), 51-59.
- Therapeutic Index: Definition & Formula - StudySmarter. (2024, August 27).
- Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020, August 25). Chemico-Biological Interactions, 327, 109163.
- Therapeutic Index: What It Is and Why It's Important - BuzzRx. (2024, September 24).
- Therapeutic Index - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.).
- Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024, August 7). Scientific Reports, 14(1), 18237.
- Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. (2024). Oriental Journal of Chemistry, 40(2).
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025, September). Biosciences Biotechnology Research Asia, 22(3), 849-863.
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023, January 18). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 374-391.
- Determining the safety of a Drug - Welcome to ToxTutor - Toxicology MSDT. (n.d.).
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia. (2025, June 26).
- Therapeutic index - Wikipedia. (n.d.).
- Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. (2025). International Journal of Pharmaceutical Research and Development, 7(2), 138-148.
- Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 834-840.
- Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. (2025, August 9).
- Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. (2002, August 19). Bioorganic & Medicinal Chemistry Letters, 12(16), 2221-2224.
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2020, December 18). Molecules, 25(24), 6006.
- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (2016). Oriental Journal of Chemistry, 32(1).
- In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. (2018, January). Experimental Parasitology, 184, 82-89.
- Benzimidazole analogs as potent hypoxia inducible factor inhibitors: synthesis, biological evaluation, and profiling drug-like properties. (2014, August). Anticancer Research, 34(8), 3891-3904.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2023, April 25). Molecules, 28(9), 3721.
- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025, July 1). Bioorganic & Medicinal Chemistry Letters, 122, 130167.
Sources
- 1. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. jordilabs.com [jordilabs.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. buzzrx.com [buzzrx.com]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 10. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 11. Therapeutic index - Wikipedia [en.wikipedia.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 15. hoeford.com [hoeford.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-Benzimidazole-2-propanamine
As researchers and professionals in drug development, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1H-Benzimidazole-2-propanamine, a member of the versatile benzimidazole class of compounds. The principles outlined here are grounded in regulatory standards and best practices, ensuring a self-validating system for laboratory safety.
Hazard Assessment and Waste Classification: The Foundation of Safe Disposal
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 1H-Benzimidazole-2-propanamine should always be consulted, we can infer its likely hazard profile from closely related structural analogs. For instance, the SDS for 3-(1H-Benzimidazol-1-yl)propylamine classifies it as "Toxic if swallowed" and "Causes severe skin burns and eye damage"[1].
Causality: Such classifications are critical because they directly dictate the waste's legal status. According to the U.S. Environmental Protection Agency (EPA), a chemical exhibiting characteristics of toxicity or corrosivity is defined as hazardous waste[2]. This designation legally mandates that its disposal must follow the stringent guidelines of the Resource Conservation and Recovery Act (RCRA) and associated state and local regulations[1][3][4]. Therefore, all waste streams containing 1H-Benzimidazole-2-propanamine must be managed as hazardous chemical waste.
The Core Protocol: Waste Collection and Accumulation
Proper handling at the point of generation—the laboratory bench—is the most critical phase in the waste management lifecycle. Adherence to a systematic collection and accumulation protocol prevents accidents and ensures regulatory compliance.
Step-by-Step Protocol for Primary Waste Collection
-
Select a Compatible Container: Choose a container made of material that is non-reactive with 1H-Benzimidazole-2-propanamine and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) bottles are typically appropriate. The container must have a leak-proof, screw-on cap[5]. Using the original manufacturer's container is an excellent and permissible option[6].
-
Affix a Hazardous Waste Label: Immediately label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
Complete the Label Information: As waste is added, meticulously record the full chemical name ("1H-Benzimidazole-2-propanamine") and the names of any other constituents (e.g., solvents). Maintain a running estimate of the percentage of each component.
-
Keep Containers Closed: The waste container must remain securely capped at all times, except when you are actively adding waste[5][7]. This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Place the primary waste container within a larger, chemically compatible secondary container, such as a lab tray or dishpan.
-
Expertise & Experience: The causality behind this is twofold. First, it contains any potential leaks from the primary container. Second, and more importantly, it enforces the segregation of incompatible waste streams, preventing dangerous reactions[5][8]. A secondary container must be able to hold 110% of the volume of the largest primary container within it[5].
-
-
Store in a Satellite Accumulation Area (SAA): The designated SAA must be at or near the point of waste generation[8][9]. It should be clearly marked and away from sinks or floor drains.
Data Presentation: Waste Container and Labeling Requirements
| Requirement | Specification | Rationale |
| Primary Container | Chemically compatible (e.g., Borosilicate Glass, HDPE) with a leak-proof screw cap.[5][8] | Prevents degradation of the container and leakage of hazardous material. |
| Labeling | EH&S-provided "Hazardous Waste" label. | Ensures universal identification and communicates hazards to all personnel. |
| Content Information | Full chemical names and estimated percentages of all constituents.[10] | Critical for the final disposal facility to safely handle and treat the waste. |
| Accumulation Start Date | Date the first drop of waste was added to the container.[6] | Initiates the regulatory timeline for disposal; waste must be collected within specified time limits (e.g., 90 days)[5]. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment.[8][9] | Centralizes hazardous materials, prevents accidental release into the environment, and facilitates safe collection. |
Mandatory Visualization: Waste Accumulation Workflow
Caption: Workflow for collecting and storing liquid hazardous waste.
Managing Contaminated Laboratory Materials
The disposal plan must account not only for the pure compound or solutions but also for all materials that come into contact with it.
-
Contaminated Solid Waste (Non-Sharps): This includes items like gloves, bench paper, and wipes.
-
Protocol: Collect these materials in a dedicated, clearly labeled container. This is often a pail lined with a clear plastic bag to allow for visual inspection by waste technicians[5]. This container must also be labeled as hazardous waste.
-
-
Contaminated Sharps: Pipette tips, needles, and broken glassware fall into this category.
-
Protocol: Place all sharps into a designated, puncture-proof sharps container[5]. This container must be labeled as hazardous waste with the chemical contaminants identified.
-
-
Empty Chemical Containers: The original container of 1H-Benzimidazole-2-propanamine is not considered "empty" for disposal purposes until it has been properly decontaminated.
-
Protocol:
-
Thoroughly empty all contents into the appropriate hazardous waste container.
-
Rinse the container three times with a suitable solvent (e.g., methanol, ethanol).
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste [10]. For acutely toxic chemicals, the first three rinses must be collected[10]. Given the hazard profile, collecting the first three rinses is the most prudent course of action.
-
After rinsing, allow the container to air-dry in a fume hood[9].
-
Completely deface or remove the original label[9].
-
The decontaminated container can now be disposed of in the regular laboratory glass waste or recycling, per your institution's specific policy[7][9].
-
-
Mandatory Visualization: Waste Stream Segregation
Caption: Decision tree for segregating different laboratory waste streams.
Decontamination and Final Disposal
-
Decontamination: For cleaning laboratory surfaces or equipment contaminated with 1H-Benzimidazole-2-propanamine, use a suitable solvent followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as hazardous solid waste.
-
Final Disposal: The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Trustworthiness: As a generator of hazardous waste, your institution has a "cradle-to-grave" responsibility, meaning it is legally responsible for the waste from its generation until its final, safe disposal[3].
-
Procedure: Once your waste container is full (no more than 90%) or reaches its accumulation time limit, you must request a pickup from your institution's EH&S department[6]. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition in accordance with all federal and state regulations[11]. Never dispose of 1H-Benzimidazole-2-propanamine or its solutions down the drain or in the regular trash[8].
-
By adhering to these systematic and well-documented procedures, you ensure not only the safety of yourself and your colleagues but also the integrity of your research and your institution's compliance with critical environmental regulations.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). University of California San Diego. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). University of Chicago. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University. Retrieved from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. sustainable-markets.com [sustainable-markets.com]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 1H-Benzimidazole-2-propanamine: Essential Safety and Operational Protocols
For professionals in the vanguard of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. The handling of novel chemical entities like 1H-Benzimidazole-2-propanamine, a member of a class of compounds with significant biological activity, demands a protocol that is both rigorous and rooted in a deep understanding of the material's potential hazards. This guide is designed to provide you, my fellow researchers, with the essential, immediate safety and logistical information required for handling this compound. Our approach transcends a simple checklist; it is a self-validating system built on the principles of causality and authoritative standards, ensuring that your work can proceed with the utmost confidence and safety.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Before any container is opened, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for 1H-Benzimidazole-2-propanamine (CAS No. 42784-26-9) may not be universally available, data from close structural isomers, such as 3-(1H-Benzimidazol-1-yl)propylamine, provide a strong basis for a conservative risk assessment. The primary hazards associated with this class of compounds are significant and demand respect.[1]
Based on available data for analogous compounds, 1H-Benzimidazole-2-propanamine should be treated as a hazardous substance with the following potential classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
This table is a synthesis of data from closely related benzimidazole compounds and represents a conservative hazard assessment.[1][2][3]
The first step in any laboratory workflow is a dynamic risk assessment. This is not a one-time event but a continuous process of evaluation. The following workflow diagram illustrates the logical progression from hazard identification to the implementation of control measures.
Caption: Risk Assessment Workflow for Chemical Handling.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is a direct response to the identified hazards. For 1H-Benzimidazole-2-propanamine, the potential for severe skin and eye damage, coupled with oral toxicity, necessitates a comprehensive PPE protocol.[1] This is not merely a uniform; it is a suite of specifically chosen tools to isolate you from the chemical.
Eye and Face Protection
-
Mandatory: Chemical splash-resistant safety goggles with side protection are the absolute minimum.[1]
-
Recommended for Splash Hazard: When handling solutions or larger quantities where splashing is possible, a full-face shield must be worn in addition to safety goggles.[4]
-
Causality: The H314 classification ("Causes severe skin burns and eye damage") indicates that even a minor splash can lead to irreversible eye damage. Standard safety glasses are insufficient.
Skin and Body Protection
-
Gloves: Chemical-resistant, impervious gloves are required. Nitrile gloves are a common and effective choice, but it is crucial to inspect them for any signs of degradation or perforation before each use.[4][5] For prolonged tasks, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin.[4]
-
Lab Coat/Gown: A long-sleeved, impermeable lab coat or a chemical-resistant gown that closes in the back is mandatory to protect against spills and contamination of personal clothing.[6]
-
Causality: The corrosive nature of this compound means that any skin contact can cause severe burns.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[1]
Respiratory Protection
-
Primary Control: All handling of solid 1H-Benzimidazole-2-propanamine or its volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Secondary Control: If a fume hood is not available or if there is a risk of generating dust or aerosols that cannot be contained, a NIOSH-approved respirator is necessary.[8]
-
Causality: While the primary hazard is not inhalation, related compounds can cause respiratory irritation.[3] As a matter of principle, minimizing inhalation of any research chemical is a cornerstone of good laboratory practice.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of your work.
Preparation and Weighing (Solid Compound):
-
Verify Equipment: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an emergency eyewash and shower are accessible.
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.
-
Work Area: Conduct all manipulations within the fume hood. Place a disposable absorbent liner on the work surface.
-
Handling: Use spatulas and weighing paper appropriate for the amount of substance. Avoid generating dust. If any material spills, clean it up immediately following the spill procedure (Section 4).
-
Storage: Keep the primary container tightly closed when not in use.[3]
Solution Preparation and Use:
-
Don Additional PPE: If there is a significant splash risk, add a face shield and a chemical-resistant apron.
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Mixing: If using a magnetic stirrer, ensure the vessel is securely clamped. If sonicating, ensure the vessel is properly sealed.
-
Transfers: Use appropriate volumetric pipettes or graduated cylinders for transfers.
Emergency Procedures: Plan for the Unexpected
Even with meticulous planning, accidents can happen. Immediate and correct action is vital to mitigate harm.
Exposure Response:
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response Workflow:
Caption: Emergency Spill Response Workflow.
Disposal Plan: Responsible Stewardship
Chemical waste generators are responsible for ensuring that waste is disposed of in a manner that is safe for both people and the environment.[1]
-
Classification: All materials contaminated with 1H-Benzimidazole-2-propanamine, including empty containers, used PPE, and spill cleanup materials, must be classified as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.
-
Containerization: The waste container must be made of a material compatible with the chemical and stored in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service, following all federal, state, and local regulations.[1][4] Never dispose of this chemical down the drain.
By integrating these safety protocols into your daily workflow, you not only protect yourself and your colleagues but also uphold the integrity of your research. This commitment to safety is the hallmark of a trusted and authoritative scientific professional.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- BenchChem. (2025). Personal protective equipment for handling 1-benzyl-1H-benzimidazol-5-amine.
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]
-
ASHP Publications. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from CDC website. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 [amp.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pppmag.com [pppmag.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. chemicea.com [chemicea.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
